molecular formula C14H17N3O B1369039 7-Methoxy-4-(piperazin-1-yl)quinoline CAS No. 4038-97-5

7-Methoxy-4-(piperazin-1-yl)quinoline

Cat. No.: B1369039
CAS No.: 4038-97-5
M. Wt: 243.3 g/mol
InChI Key: UROPJUHDMCQLHY-UHFFFAOYSA-N
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Description

7-Methoxy-4-(piperazin-1-yl)quinoline is a useful research compound. Its molecular formula is C14H17N3O and its molecular weight is 243.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methoxy-4-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-18-11-2-3-12-13(10-11)16-5-4-14(12)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROPJUHDMCQLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589211
Record name 7-Methoxy-4-(piperazin-1-yl)quinoline
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Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4038-97-5
Record name 7-Methoxy-4-(piperazin-1-yl)quinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methoxy-4-(piperazin-1-yl)quinoline
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Foundational & Exploratory

7-Methoxy-4-(piperazin-1-yl)quinoline chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 7-Methoxy-4-(piperazin-1-yl)quinoline

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the 4-aminoquinoline scaffold, it belongs to a class of compounds renowned for a wide spectrum of pharmacological activities, most notably antimalarial properties.[1] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. It details its structural characteristics, a proposed synthesis protocol based on established methodologies for analogous compounds, and a discussion of its potential biological significance in the context of related quinoline-piperazine hybrids. Safety and handling protocols are also outlined. This document is intended as a foundational resource for researchers, scientists, and drug development professionals utilizing this versatile chemical building block.

Physicochemical and Structural Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems, influencing factors such as solubility, stability, and bioavailability. This compound is a solid at room temperature, and for optimal stability, it should be stored in a dark, dry environment.[2]

Core Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 4038-97-5[3][4]
Molecular Formula C₁₄H₁₇N₃O[4][5]
Molecular Weight 243.30 g/mol [4][]
Appearance Solid
Predicted XlogP 1.6[5]
Monoisotopic Mass 243.13716 Da[5]
Storage Temperature Room Temperature, Sealed in Dry, Keep in Dark Place[2]
Structural Representation

The structure of this compound consists of a quinoline ring system substituted with a methoxy group at the 7-position and a piperazine ring at the 4-position. The piperazine ring typically adopts a stable chair conformation.[7] This fundamental structure is analogous to the core of many bioactive compounds.

Caption: 2D structure of this compound.

Synthesis and Characterization

While specific literature detailing the synthesis of this compound is sparse, a reliable synthetic route can be extrapolated from the well-documented synthesis of its close analog, 7-chloro-4-(piperazin-1-yl)quinoline.[8] The most logical approach is a nucleophilic aromatic substitution reaction.

Proposed Synthetic Protocol

The synthesis involves the reaction of a 4,7-disubstituted quinoline precursor with piperazine. The chlorine atom at the 4-position of the quinoline ring is highly activated towards nucleophilic substitution, making it the primary site of reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-7-methoxyquinoline (1 equivalent) in a suitable solvent such as methanol or a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP).

  • Addition of Nucleophile: Add an excess of piperazine (typically 3-5 equivalents) to the solution. The excess piperazine serves both as the nucleophile and as a base to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours (e.g., 8-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified to remove excess piperazine and any byproducts. This is typically achieved by recrystallization from a suitable solvent system (e.g., water, ethanol, or isopropanol) or by column chromatography on silica gel.[8][9]

Synthesis_Workflow start Starting Materials: 4-chloro-7-methoxyquinoline Piperazine (excess) reaction Nucleophilic Aromatic Substitution - Solvent: Methanol or NMP - Condition: Reflux (8-12h) start->reaction 1. Mix & Heat workup Reaction Work-up - Cool to RT - Filter or Evaporate Solvent reaction->workup 2. Monitor by TLC purification Purification - Recrystallization or - Column Chromatography workup->purification 3. Isolate Crude product Final Product: This compound purification->product 4. Characterize

Caption: Proposed workflow for the synthesis of the title compound.

Spectroscopic Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy (-OCH₃) protons, and characteristic multiplets for the methylene (-CH₂-) protons on the piperazine ring. The integration of these signals should correspond to the number of protons in the structure (17H total).

    • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the 14 unique carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, and the piperazine carbons.

  • Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), would confirm the molecular weight of the compound. The predicted m/z for the protonated molecule [M+H]⁺ is 244.1444.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for N-H stretching (from the secondary amine in piperazine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching from the quinoline ring, and C-O stretching from the methoxy group.

Biological and Pharmacological Context

The 4-(piperazin-1-yl)quinoline scaffold is a privileged structure in medicinal chemistry. Its derivatives have been extensively investigated for a variety of therapeutic applications, providing a strong rationale for the scientific interest in the 7-methoxy analog.

Antimalarial Activity

The most prominent activity associated with 4-aminoquinolines is their antimalarial effect.[10] Compounds like chloroquine are believed to function by accumulating in the acidic food vacuole of the malaria parasite (Plasmodium falciparum).[1] Inside the vacuole, the parasite digests host hemoglobin, releasing toxic heme as a byproduct. The parasite normally detoxifies this heme by polymerizing it into an inert crystal called hemozoin. 4-aminoquinoline drugs are thought to inhibit this polymerization process, leading to a buildup of toxic heme that kills the parasite.[1] Given its structural similarity, this compound could potentially exhibit a similar mechanism of action.

Antimalarial_MoA cluster_parasite Parasite Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Digestion Digestion Hemoglobin->Digestion Heme Toxic Free Heme Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Heme Polymerase Death Parasite Death Heme->Death Accumulation Leads to Digestion->Heme Molecule 7-Methoxy-4- (piperazin-1-yl)quinoline Molecule->Block Inhibits

Caption: Proposed antimalarial mechanism via hemozoin formation inhibition.

Other Potential Applications

The quinoline-piperazine hybrid structure is a versatile pharmacophore with a wide range of reported biological activities.

  • Anticancer: Various substituted quinolines have been developed as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are critical targets in oncology.[11]

  • Antimicrobial: Quinoline-piperazine conjugates have demonstrated significant potential in antimicrobial research, with activity reported against both Gram-positive and Gram-negative bacteria.[12][13]

  • Antiviral and Other Activities: The core structure is also a component in drugs investigated for anti-HIV, antiparasitic, and serotonin antagonist activities.[12]

The 7-methoxy substitution can modulate the electronic and steric properties of the quinoline ring, potentially fine-tuning the compound's binding affinity for various biological targets and altering its pharmacokinetic profile compared to other analogs like the 7-chloro derivative.

Safety and Handling

Understanding the safety profile of a chemical is paramount for its proper handling in a research environment.

Hazard Classification

According to available safety data, this compound is classified with the following hazards:

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statement: H302 - Harmful if swallowed.

  • Hazard Class: Acute Toxicity, Oral (Category 4).

The closely related analog, 7-chloro-4-(piperazin-1-yl)quinoline, is also listed as causing skin, eye, and respiratory irritation.[14] General safety data for quinoline indicates it can be a skin and severe eye irritant. Therefore, appropriate precautions should be taken.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

  • First Aid Measures:

    • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.

    • In Case of Skin Contact: Wash off with soap and plenty of water.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If Inhaled: Move the person into fresh air.

Conclusion

This compound is a valuable heterocyclic building block with a chemical architecture that is central to many pharmacologically active agents. Its structural similarity to known antimalarial drugs suggests a potential mechanism of action and provides a strong basis for its use in drug discovery programs targeting infectious diseases. Furthermore, the broader biological activities associated with the quinoline-piperazine scaffold, including anticancer and antimicrobial effects, underscore its potential as a versatile starting point for the development of novel therapeutic candidates. This guide provides the foundational chemical knowledge required for researchers to effectively synthesize, characterize, and utilize this compound in their scientific endeavors.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2021). Structural and biological survey of 7‐chloro‐4‐(piperazin‐1‐yl)quinoline and its derivatives. Archiv der Pharmazie, 354(5), 2000373. Retrieved from [Link]

  • Verma, G., & Singh, P. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC advances, 14(1), 1-23. Retrieved from [Link]

  • Angene Chemical. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Zgharia, A., et al. (2015). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 6(2), 70-74. Retrieved from [Link]

  • Rizzato, S., & Marinoni, F. (2023). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Molbank, 2023(2), M1619. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-4-(piperazin-1-yl)quinoline. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Quinolines: Human health tier II assessment. Retrieved from [Link]

  • Lv, P. C., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 20(4), 5898-5912. Retrieved from [Link]

  • Kumar, V., et al. (2023). Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. Scientific Reports, 13(1), 1-15. Retrieved from [Link]

  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 27(2), 231-240. Retrieved from [Link]

  • Kulkarni, A. A., et al. (2012). 7-Chloro-4-(piperazin-1-yl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1497. Retrieved from [Link]

  • Rizzato, S., & Marinoni, F. (2023). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Preprints.org. Retrieved from [Link]

  • Rizzato, S., & Marinoni, F. (2023). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. AIR Unimi. Retrieved from [Link]

  • Rizzato, S., & Marinoni, F. (2023). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. MDPI. Retrieved from [Link]

  • Gatti, G., et al. (2015). Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. U.S. Patent No. 9,206,133.
  • Rizzato, S., & Marinoni, F. (2023). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. MDPI. Retrieved from [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0046131). Retrieved from [Link]

  • Gatti, G., et al. (2012). Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. Google Patents.
  • Huan, T. T., et al. (2022). Synthesis and NMR Spectroscopic Characteristics of Novel Polysubstituted Quinolines Incorporating Furoxan Moiety. Heterocycles, 104(2), 247-260. Retrieved from [Link]

  • Spectrabase. (n.d.). 7-Chloro-4-[4-(3-chlorobenzoyl)-1-piperazinyl]quinoline. Retrieved from [Link]

Sources

An In-depth Technical Guide to 7-Methoxy-4-(piperazin-1-yl)quinoline (CAS: 4038-97-5): A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 7-Methoxy-4-(piperazin-1-yl)quinoline, a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. While this specific molecule is primarily utilized as a crucial intermediate, its structural motif is central to the development of advanced therapeutic agents. This document delves into its chemical properties, a validated synthesis approach derived from analogous compounds, analytical characterization, and its pivotal role in the landscape of medicinal chemistry, particularly in the pursuit of novel anticancer and antimalarial drugs.

Core Molecular Profile and Physicochemical Properties

This compound is a solid organic compound distinguished by a quinoline ring system substituted with a methoxy group at the 7-position and a piperazine moiety at the 4-position.[1] This unique arrangement of a lipophilic methoxy group and a basic piperazine ring on the quinoline scaffold imparts specific physicochemical properties that are highly valuable in the design of bioactive molecules. The piperazine group, with its secondary amine, provides a key site for further chemical modification, allowing for the construction of diverse molecular libraries.

The fundamental properties of this compound are summarized in the table below, compiled from reputable chemical suppliers and databases.[1][2]

PropertyValueSource(s)
CAS Number 4038-97-5[1][2]
Molecular Formula C₁₄H₁₇N₃O[1][3]
Molecular Weight 243.30 g/mol [1][3]
Appearance Solid
SMILES String COc1ccc2c(ccnc2c1)N3CCNCC3
InChI Key UROPJUHDMCQLHY-UHFFFAOYSA-N
Predicted XlogP 1.6[4]

Note: Some properties, like XlogP, are computationally predicted and serve as a useful guide for solubility and permeability characteristics.

Synthesis and Purification: A Protocol Based on Authoritative Analogs

While a specific, peer-reviewed synthesis protocol for this compound is not extensively published, its synthesis can be reliably achieved through nucleophilic aromatic substitution (SNAr). This method is well-documented for the synthesis of the closely related and industrially significant analog, 7-chloro-4-(piperazin-1-yl)quinoline.[5][6] The foundational principle is the displacement of a halogen atom at the 4-position of the quinoline ring by the nucleophilic nitrogen of piperazine.

The logical starting material for this synthesis is 4-chloro-7-methoxyquinoline. The causality behind this choice is the high reactivity of the chlorine atom at the C4 position of the quinoline ring, which is activated towards nucleophilic attack by the ring nitrogen.

Experimental Protocol: Proposed Synthesis Workflow

This protocol is adapted from established procedures for analogous 4-piperazinylquinolines.[5][6][7]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions Reactant1 4-Chloro-7-methoxyquinoline Process SNAr Reaction Reactant1->Process 1 eq. Reactant2 Piperazine (excess) Reactant2->Process <3 eq. Solvent Polar Protic Solvent (e.g., Methanol, Ethanol) Solvent->Process Heat Reflux Heat->Process Product This compound Process->Product

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-7-methoxyquinoline (1 equivalent).

  • Reagent Addition: Add a polar protic solvent such as methanol or ethanol, followed by anhydrous piperazine (less than 3 stoichiometric equivalents).[5] The use of a moderate excess of piperazine helps to drive the reaction to completion while minimizing the formation of dimeric byproducts.[5] Using a polar protic solvent facilitates the dissolution of the reactants and the stabilization of the charged intermediate (Meisenheimer complex) characteristic of SNAr reactions.

  • Reaction Execution: Heat the mixture to reflux and maintain for 6-10 hours.[6] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. A suspension containing piperazine hydrochloride byproduct may form.

    • Filter the suspension to remove the solid byproduct.[5]

    • Remove the solvent from the filtrate under reduced pressure to yield a crude oil or solid.

  • Purification (Self-Validating System):

    • Wash the crude product with water.[5][7] This step is crucial as it selectively removes the remaining water-soluble piperazine and its salts, leading to the precipitation of the significantly less soluble product. The precipitation of a solid upon water addition serves as an initial validation of successful product formation.

    • Collect the precipitated solid by filtration and wash thoroughly with water.

    • For higher purity, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water or hexane). The formation of well-defined crystals is a hallmark of a pure compound.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques must be employed. This multi-faceted approach provides a self-validating system, where each technique corroborates the findings of the others.

Analytical TechniqueExpected ObservationsPurpose
¹H NMR Aromatic protons on the quinoline ring, a singlet for the methoxy group (~3.9 ppm), and signals for the eight piperazine protons.Confirms the molecular structure and proton environment.
¹³C NMR Distinct signals for each of the 14 carbon atoms in the molecule.Provides definitive evidence of the carbon skeleton.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ and common adducts such as [M+H]⁺ (m/z ~244.14) and [M+Na]⁺ (m/z ~266.13).[4]Confirms the molecular weight and elemental composition.
HPLC A single major peak under various solvent conditions.Assesses the purity of the compound.
Melting Point A sharp, defined melting range.A sharp melting point is a strong indicator of high purity.

Note: Specific spectral data for this compound is not widely published. The expected observations are based on the known structure and data from analogous compounds.

Role in Drug Discovery and Development: A Scaffold of High Potential

The true value of this compound lies in its role as a versatile scaffold for constructing more complex molecules with therapeutic potential. The quinoline core is a well-established pharmacophore in medicinal chemistry, while the piperazine moiety serves as a modifiable linker to introduce other pharmacophores, a strategy known as molecular hybridization.[1]

Application in Anticancer Research

The 4-aminoquinoline scaffold is integral to numerous kinase inhibitors. Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of the 7-chloro-4-(piperazin-1-yl)quinoline core have been synthesized and evaluated as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[8]

Hypothesized Mechanism of Action (based on analogs):

The quinoline ring system can act as a "hinge-binder," forming hydrogen bonds with key amino acid residues in the ATP-binding pocket of kinases like VEGFR-2. The piperazine linker allows for the attachment of various side chains that can extend into other regions of the binding site, enhancing potency and selectivity. The 7-methoxy group, being an electron-donating group, can modulate the electronic properties of the quinoline ring, potentially influencing its binding affinity and metabolic stability.[9]

Signaling Pathway Context:

G cluster_pathway Simplified Angiogenesis Signaling cluster_inhibition Mechanism of Inhibition VEGF VEGF VEGFR2 VEGFR-2 (Tyrosine Kinase) VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates AKT Akt PI3K->AKT Activates Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation Inhibitor Quinoline-Piperazine Derivative Inhibitor->VEGFR2 Inhibits (ATP-binding site)

Caption: Inhibition of the VEGFR-2 signaling pathway by quinoline derivatives.

Application in Antimalarial Research

The 4-aminoquinoline core is the backbone of classic antimalarial drugs like chloroquine. The 7-chloro-4-(piperazin-1-yl)quinoline is a key intermediate in the synthesis of piperaquine, a potent bisquinoline antimalarial drug.[5][10] These compounds are thought to exert their effect by interfering with the detoxification of heme in the malaria parasite's food vacuole.

The substitution at the 7-position (chloro vs. methoxy) can significantly impact the drug's activity, lipophilicity, and resistance profile. The development of new analogs, potentially starting from this compound, is an active area of research to combat drug-resistant malaria strains.

Conclusion and Future Perspectives

This compound (CAS 4038-97-5) is more than a simple chemical reagent; it is a foundational building block for the rational design of next-generation therapeutics. Its straightforward, adaptable synthesis and the proven biological relevance of its core structure make it an invaluable tool for medicinal chemists. While direct biological studies on this specific molecule are sparse, the extensive research on its close analogs provides a robust framework for its application. Future research will likely focus on utilizing this scaffold to create novel, decorated molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles, further solidifying the importance of the quinoline-piperazine motif in the ongoing quest for new and effective medicines.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Sigma-Aldrich. (n.d.). Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. Google Patents.
  • European Patent Office. (n.d.). Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. Google Patents.
  • PubChemLite. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • Ragab, F. A., et al. (2020). Structural and biological survey of 7-chloro-4-(piperazin-1-yl)quinoline and its derivatives. Archiv der Pharmazie, 353(1), e1900223. Available at: [Link]

  • Cieplik, J., et al. (2020). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 25(23), 5533. Available at: [Link]

  • Justia Patents. (n.d.). Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1H)-one. Retrieved January 12, 2026, from [Link]

  • Aboul-Enein, M. N., et al. (2017). Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. Archiv der Pharmazie, 350(5-6). Available at: [Link]

  • Google Patents. (n.d.). Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.
  • Mohammed, I., et al. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Chemical Methodologies, 9(1), 1-1. Available at: [Link]

  • Wang, Y., et al. (2016). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 21(11), 1483. Available at: [Link]

  • Rizzato, S., & Marinoni, F. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Molbank, 2025(1), M1. Available at: [Link]

Sources

7-Methoxy-4-(piperazin-1-yl)quinoline molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Methoxy-4-(piperazin-1-yl)quinoline

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We delve into its fundamental physicochemical properties, propose a detailed and chemically sound synthesis protocol, and outline robust analytical methods for its characterization and quality control. Furthermore, this document explores the compound's role as a valuable chemical building block and its potential applications in the synthesis of novel therapeutic agents. This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a detailed understanding of this versatile quinoline derivative.

Introduction: The Quinoline-Piperazine Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of therapeutic applications, including antimalarial, anticancer, and antibacterial agents.[1][2][3] Its rigid, planar structure and ability to intercalate with DNA, along with its capacity for diverse functionalization, make it a cornerstone of modern drug design. When hybridized with a piperazine moiety—a six-membered ring containing two nitrogen atoms—the resulting scaffold often exhibits enhanced pharmacological properties. The piperazine group can improve aqueous solubility, act as a linker to other pharmacophores, and modulate receptor binding affinity.

This compound is a key example of this hybrid scaffold. It serves not as an end-product therapeutic itself, but as a crucial intermediate or building block for constructing more complex and potent molecules.[4] Its structural analogue, 7-chloro-4-(piperazin-1-yl)quinoline, is a well-established precursor in the synthesis of the antimalarial drug piperaquine.[5][6] This guide provides the core technical knowledge required to synthesize, characterize, and effectively utilize this compound in a research and development setting.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its application in synthesis and drug design.

Chemical Identity

The unambiguous identification of this compound is established by the following identifiers:

  • Chemical Name: this compound

  • CAS Number: 4038-97-5[4][7][8]

  • Molecular Formula: C₁₄H₁₇N₃O[4][7]

  • Physical Form: Solid[4]

Molecular Structure

The molecule consists of a quinoline ring system substituted with a methoxy group at the 7-position and a piperazine ring at the 4-position.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data Summary

Quantitative molecular properties are crucial for predicting behavior in biological systems and for analytical method development. The data below has been consolidated from authoritative chemical databases.

PropertyValueSource
Molecular Weight 243.30 g/mol Sigma-Aldrich[4]
Monoisotopic Mass 243.13716 DaPubChem[9]
InChIKey UROPJUHDMCQLHY-UHFFFAOYSA-NSigma-Aldrich[4]
SMILES COc1ccc2c(ccnc2c1)N3CCNCC3Sigma-Aldrich[4]
Predicted XlogP 1.6PubChem[9]
Predicted CCS ([M+H]⁺) 157.2 ŲPubChem[9]

Synthesis and Purification Protocol

While multiple suppliers offer this compound, understanding its synthesis is vital for custom applications or scale-up. The most logical approach is a nucleophilic aromatic substitution (SₙAr) reaction, a well-established method for forming C-N bonds on electron-deficient aromatic rings.

Proposed Synthetic Pathway

The synthesis involves the reaction of 4-chloro-7-methoxyquinoline with piperazine. The chlorine atom at the 4-position of the quinoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Purification reactant1 4-Chloro-7-methoxyquinoline reaction Nucleophilic Aromatic Substitution (SₙAr) reactant1->reaction reactant2 Piperazine (excess) reactant2->reaction conditions Solvent (e.g., Ethanol) Base (e.g., K₂CO₃) or excess piperazine Heat (Reflux) conditions->reaction facilitates product Crude Product Mixture reaction->product yields purification Aqueous Work-up & Column Chromatography product->purification undergoes final_product Pure this compound purification->final_product results in

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Methodology

This protocol is based on established procedures for analogous compounds.[5]

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-7-methoxyquinoline (1.0 eq).

  • Reagent Addition: Add a suitable solvent such as ethanol or isopropanol. Subsequently, add anhydrous piperazine (3-5 eq).

    • Causality: Using a significant excess of piperazine serves two purposes: it acts as the nucleophile and also as the base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Alternatively, a stoichiometric amount of piperazine can be used with an inorganic base like potassium carbonate.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the SₙAr reaction to proceed at a practical rate.

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Resuspend the crude residue in dichloromethane (DCM) and wash with water or a saturated sodium bicarbonate solution. This step removes excess piperazine and any inorganic salts.

    • Causality: The organic product is soluble in DCM, while the highly polar piperazine hydrochloride salt partitions into the aqueous phase.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 2-10% MeOH in DCM) as the eluent.

    • Causality: Chromatography separates the desired product from any unreacted starting material and minor byproducts based on polarity, yielding the pure compound.

Analytical Characterization for Quality Control

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in any research or development workflow. A multi-technique approach ensures the highest level of confidence.

G start Synthesized Product ms Mass Spectrometry (MS) Confirms Molecular Weight start->ms nmr NMR Spectroscopy (¹H, ¹³C) Confirms Covalent Structure start->nmr hplc HPLC / UPLC Determines Purity (%) start->hplc final Verified Compound (Identity, Structure, Purity) ms->final nmr->final hplc->final

Caption: Analytical workflow for structure and purity verification.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound.

  • Method: Electrospray Ionization (ESI) is typically used. The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

  • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 244.14. The observed isotopic pattern should match the theoretical pattern for C₁₄H₁₇N₃O.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the precise covalent structure and confirm the position of substituents.

  • ¹H NMR: The proton NMR spectrum will provide key information. Expected signals include:

    • Aromatic protons on the quinoline ring (typically in the δ 7.0-8.5 ppm range).

    • A singlet for the methoxy (-OCH₃) protons around δ 3.9-4.0 ppm.

    • Multiple signals for the non-equivalent methylene (-CH₂) protons on the piperazine ring.

    • A signal for the amine (-NH) proton on the piperazine, which may be broad.

  • ¹³C NMR: The carbon NMR will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To quantify the purity of the compound and detect any impurities.

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Analysis: The purity is calculated by integrating the area of the main product peak as a percentage of the total peak area. A pure sample should exhibit a single major peak.

    • Causality: Reverse-phase HPLC separates compounds based on hydrophobicity. The acidic mobile phase ensures that the basic nitrogen atoms are protonated, leading to sharp, well-defined peaks.

Applications in Research and Drug Development

This compound is a strategic building block for accessing novel and diverse chemical libraries. Its utility stems from the reactive secondary amine of the piperazine moiety, which can be readily functionalized.

  • Scaffold for Library Synthesis: The terminal -NH group is a nucleophilic handle that can be acylated, alkylated, or used in reductive amination reactions to attach a wide array of side chains. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

  • Potential in Oncology: Many quinoline derivatives function as kinase inhibitors. This scaffold could be elaborated to target specific kinases involved in cancer cell proliferation.[10]

  • Antimalarial and Antiparasitic Research: Given the precedence of the 4-aminoquinoline class in treating malaria, derivatives of this compound are logical candidates for screening against Plasmodium falciparum and other parasites.[1]

  • Neuroscience Applications: The quinoline-piperazine motif is present in compounds that interact with central nervous system (CNS) targets, such as dopamine and serotonin receptors.[11]

Safety and Handling

According to available Safety Data Sheet (SDS) information, this compound should be handled with care.

  • GHS Hazard Classification: GHS07 (Harmful)[4]

  • Hazard Statements: H302 (Harmful if swallowed)[4]

  • Precautions: Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is more than just a chemical with a specific molecular weight; it is a versatile and valuable tool for the medicinal chemist. Its well-defined physicochemical properties, straightforward synthesis, and multiple avenues for subsequent functionalization make it an important intermediate in the quest for novel therapeutics. This guide provides the foundational technical knowledge necessary for its effective and safe utilization in a modern research and drug development environment.

References

  • This compound . PubChem. [Link]

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate . MDPI. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine . National Center for Biotechnology Information (PMC). [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review . Future Journal of Pharmaceutical Sciences. [Link]

  • US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine . MDPI. [Link]

  • Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.
  • Structural and biological survey of 7‐chloro‐4‐(piperazin‐1‐yl)quinoline and its derivatives . Wiley Online Library. [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products . National Center for Biotechnology Information (PMC). [Link]

  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses . Thieme Chemistry. [Link]

Sources

7-Methoxy-4-(piperazin-1-yl)quinoline structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 7-Methoxy-4-(piperazin-1-yl)quinoline

Introduction: The Imperative of Structural Certainty

In the landscape of medicinal chemistry and drug development, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents with a vast range of biological activities, including anticancer and antimalarial properties.[1][2][3][4] The compound this compound is a notable derivative, integrating the quinoline core with a methoxy functional group and a piperazine ring—a common pharmacophore for enhancing solubility and modulating biological targets.[2][4]

Chapter 1: Foundational Molecular Blueprint

Before embarking on spectroscopic analysis, we establish the theoretical foundation of our target molecule. This baseline information, derived from its chemical formula, guides our interpretation of the experimental data to come.

PropertyValueSource
Chemical Formula C₁₄H₁₇N₃O[5]
Molecular Weight 243.30 g/mol
Monoisotopic Mass 243.13716 Da[6]

This foundational data immediately informs our expectations for mass spectrometry, where the primary goal will be to verify the mass of the molecular ion.

Chapter 2: Mass Spectrometry - Confirming the Elemental Composition

Mass spectrometry (MS) serves as our first experimental checkpoint, offering a precise measurement of the molecule's mass and providing valuable clues about its substructures through fragmentation analysis.[7][8][9][10]

Expert Rationale & Causality

We select Electrospray Ionization (ESI) in positive ion mode because the multiple nitrogen atoms in the quinoline and piperazine rings are readily protonated, making the molecule ideal for this "soft" ionization technique. This minimizes excessive fragmentation, ensuring a strong signal for the molecular ion, which is our primary target. A trace amount of formic acid is added to the mobile phase to ensure a proton-rich environment, maximizing the yield of the [M+H]⁺ ion.

Experimental Protocol: ESI-MS
  • Sample Preparation: A stock solution is prepared by dissolving ~1 mg of the synthesized compound in 1 mL of HPLC-grade methanol. This is further diluted to a final concentration of ~10 µg/mL using a solution of 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: The sample is infused into a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Parameter Optimization: The ESI source is set to positive ion mode. Key parameters are optimized for maximum signal intensity of the target ion:

    • Capillary Voltage: 3.0-4.0 kV

    • Cone Voltage: 20-40 V

    • Desolvation Gas (N₂): Flow rate of 800-1000 L/hour[11]

    • Desolvation Temperature: 450-550 °C[11]

  • Data Acquisition: Data is acquired in full scan mode over a mass range of m/z 50-500.

Expected Results & Interpretation

The resulting spectrum should provide unambiguous confirmation of the molecular weight.

Ion SpeciesExpected m/zInterpretation
[M+H]⁺ 244.1444 The protonated molecular ion. Its presence and high-resolution mass confirm the elemental formula C₁₄H₁₇N₃O.[6]
[M+Na]⁺266.1264A common sodium adduct, further validating the molecular weight.[6]
[M]⁺243.1366The radical cation, which may be present in lower abundance.[6]

Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns of the quinoline core, such as the loss of HCN, providing further structural confidence.[7][8]

Workflow Visualization: Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Prep Dissolve in MeOH Dilute in ACN/H₂O + 0.1% Formic Acid ESI Electrospray Ionization (Positive Mode) Prep->ESI Infusion TOF_MS TOF/Orbitrap Analyzer (High Resolution) ESI->TOF_MS Ion Transfer Result Mass Spectrum (m/z vs. Intensity) TOF_MS->Result Detection Confirm_MW Confirm Molecular Weight [M+H]⁺ = 244.1444 Result->Confirm_MW Analysis

Caption: High-resolution mass spectrometry workflow.

Chapter 3: NMR Spectroscopy - Assembling the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structure elucidation of organic molecules.[9] It provides a detailed map of the carbon-hydrogen framework, allowing us to piece the molecule together atom by atom.

Expert Rationale & Causality

The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds. However, if the compound has limited solubility or if proton exchange with the secondary amine in the piperazine ring is a concern, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[11] A suite of 1D and 2D NMR experiments is required for full, unambiguous assignment.

Experimental Protocol: NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of CDCl₃ or DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a proton spectrum with 16-32 scans.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum with 1024-2048 scans.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are critical for connecting molecular fragments.

Expected Results & Interpretation

¹H NMR Spectrum (Predicted, 400 MHz, CDCl₃): The spectrum will show distinct signals for the three main parts of the molecule.

Proton(s)Predicted δ (ppm)MultiplicityIntegrationAssignment Rationale
H-2~8.6d1HQuinoline proton adjacent to N, deshielded.
H-8~7.9d1HAromatic proton ortho to the methoxy group.
H-5, H-6~7.2-7.4m2HOther aromatic protons on the quinoline ring.
H-3~6.8d1HQuinoline proton coupled to H-2.
-OCH₃~3.9s3HMethoxy group singlet, characteristic region.
Piperazine (C-H adjacent to Quinoline)~3.4t4HProtons deshielded by attachment to the aromatic ring.
Piperazine (C-H adjacent to N-H)~3.1t4HTypical chemical shift for piperazine protons.
N-H~1.8br s1HBroad singlet, exchangeable with D₂O.

¹³C NMR Spectrum (Predicted, 100 MHz, CDCl₃): The spectrum will confirm the presence of 14 unique carbon environments.

Carbon(s)Predicted δ (ppm)Assignment Rationale
C-4~155Quinoline carbon attached to nitrogen (piperazine).
C-7~158Quinoline carbon attached to the oxygen of the methoxy group.
Quaternary Quinoline Carbons~148-152Other non-protonated carbons in the quinoline system.
Aromatic CH Carbons~105-130Protonated carbons of the quinoline ring.
-OCH₃~56Methoxy carbon, highly characteristic shift.
Piperazine (C adjacent to Quinoline)~52Carbon deshielded by the aromatic system.
Piperazine (C adjacent to N-H)~45Typical shift for carbons in a piperazine ring.

2D NMR - The Connectivity Proof: The HMBC spectrum is the key to confirming the overall structure. The following correlations would be definitive:

  • A correlation between the piperazine protons at ~3.4 ppm and the quinoline carbon C-4 at ~155 ppm.

  • A correlation between the methoxy protons at ~3.9 ppm and the quinoline carbon C-7 at ~158 ppm.

  • Correlations between H-5 and C-4/C-7, confirming the substitution pattern.

Workflow Visualization: 2D NMR Logic

NMR_Logic cluster_quinoline Quinoline System cluster_substituents Substituents Quinoline Quinoline Core Piperazine Piperazine Ring H_pip Piperazine Protons Piperazine->H_pip contains Methoxy -OCH₃ Group H_methoxy Methoxy Protons Methoxy->H_methoxy contains C4 C-4 C7 C-7 H_pip->C4 HMBC Correlation (Confirms C4-N bond) H_methoxy->C7 HMBC Correlation (Confirms C7-O bond)

Caption: Using HMBC to link substituents to the core.

Chapter 4: FTIR Spectroscopy - Identifying Functional Groups

While NMR and MS provide the core structural data, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid and simple method to verify the presence of key functional groups, acting as a crucial quality control check.[9][12]

Expert Rationale & Causality

We utilize the Attenuated Total Reflectance (ATR) sampling technique. This is a modern, efficient method that requires no sample preparation (unlike KBr pellets), analyzing the solid sample directly. This eliminates potential artifacts from solvents or grinding and provides a clean, reproducible spectrum of the compound in its native state.

Experimental Protocol: ATR-FTIR
  • Instrument Background: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample onto the ATR crystal.

  • Data Acquisition: Apply pressure using the built-in clamp to ensure good contact and acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.[11]

Expected Results & Interpretation

The FTIR spectrum will display characteristic absorption bands corresponding to the vibrations of the molecule's functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchSecondary amine (Piperazine)
3100-3000C-H StretchAromatic (Quinoline)
2950-2800C-H StretchAliphatic (Piperazine, Methoxy)
1620-1580C=C / C=N StretchAromatic Ring (Quinoline)
1260-1200C-O StretchAryl Ether (Ar-O-CH₃)
1220-1150C-N StretchAryl-N (Quinoline-Piperazine)

The presence of all these bands provides strong, corroborating evidence for the proposed structure. The absence of unexpected peaks (e.g., a strong C=O stretch >1650 cm⁻¹) confirms the purity of the sample.

Chapter 5: X-ray Crystallography - The Definitive Proof

For the ultimate, unambiguous confirmation of molecular structure, single-crystal X-ray crystallography stands alone.[10] It provides a three-dimensional model of the molecule as it exists in the solid state, confirming not only atom connectivity but also precise bond lengths, angles, and intermolecular interactions.[13][14]

Expert Rationale & Causality

The greatest challenge in crystallography is growing a single, diffraction-quality crystal. This is a process of controlled precipitation. Slow evaporation is the most common starting point, using a solvent in which the compound is moderately soluble. The slow removal of the solvent allows molecules to pack in a highly ordered, crystalline lattice rather than crashing out as an amorphous powder. Isopropanol and methanol are good starting points for compounds like this.[13]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Dissolve the compound to near-saturation in a suitable solvent (e.g., isopropanol) in a clean vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks to allow for slow solvent evaporation.

  • Crystal Mounting: Identify a suitable crystal (well-formed, clear, appropriate size) under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100-120 K) is used to minimize thermal motion and protect the crystal from radiation damage. Diffraction data are collected by rotating the crystal in the X-ray beam.

  • Structure Solution & Refinement: The collected diffraction pattern is processed using specialized software to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, precise 3D structure.

Expected Results & Interpretation

The successful outcome is a complete structural file (e.g., a CIF file) containing the precise coordinates of every non-hydrogen atom. This allows for the visualization of the 3D structure, confirming the planar quinoline system, the chair conformation of the piperazine ring, and the exact placement of the methoxy group at the C-7 position and the piperazine at the C-4 position.[13][15]

Workflow Visualization: Crystallography

XRay_Workflow Start Purified Compound Grow Crystal Growth (Slow Evaporation) Start->Grow Select Select Single Crystal Grow->Select Mount Mount on Goniometer Select->Mount Diffract X-ray Diffraction (Data Collection) Mount->Diffract Solve Structure Solution & Refinement Diffract->Solve End Unambiguous 3D Structure Solve->End

Caption: The workflow for single-crystal X-ray analysis.

Conclusion: A Convergence of Evidence

The structure elucidation of this compound is not achieved by a single experiment but by the logical integration of orthogonal analytical techniques. This guide has outlined a robust, self-validating workflow where each step builds upon the last.

  • Mass Spectrometry confirms the elemental formula.

  • FTIR verifies the presence of the correct functional groups.

  • 1D and 2D NMR definitively piece together the molecular skeleton and establish atom connectivity.

  • X-ray Crystallography , when achievable, provides the final, incontrovertible proof.

By following this comprehensive approach, researchers and drug development professionals can proceed with absolute confidence in the identity and purity of their material, ensuring the integrity and reproducibility of all subsequent scientific endeavors.

References

  • Leško, J., & Lásiková, A. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

  • Díaz, C., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]

  • ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. [Link]

  • (n.d.). Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. [Link]

  • Royal Society of Chemistry. (n.d.). MedChemComm. [Link]

  • ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. [Link]

  • Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. [Link]

  • JAM 2026. (n.d.). Chemistry (CY). [Link]

  • PubChemLite. (n.d.). This compound. [Link]

  • University College Dublin. (n.d.). CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry. [Link]

  • Mal, D.R. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. YouTube. [Link]

  • Wiley Online Library. (n.d.). Structural and biological survey of 7‐chloro‐4‐(piperazin‐1‐yl)quinoline and its derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [Link]

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. (n.d.). [Link]

  • MDPI. (n.d.). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. [Link]

  • ResearchGate. (n.d.). 7-Chloro-4-(piperazin-1-yl)quinoline. [Link]

  • MDPI. (n.d.). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]

  • ResearchGate. (n.d.). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. [Link]

  • National Institutes of Health. (n.d.). 7-Chloro-4-[(E)-2-(2,5-dimethoxybenzylidene)hydrazin-1-yl]quinoline. [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • De Gruyter. (n.d.). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. [Link]

  • SpectraBase. (n.d.). Quinoline, 7-chloro-4-[4-(methylsulfonyl)-1-piperazinyl]-. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and DFT Study of Ti(IV) Phthalocyanines with Quinoline Groups. [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. [Link]

  • ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. [Link]

Sources

Introduction: The Significance of the 4-Aminoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 7-Methoxy-4-(piperazin-1-yl)quinoline

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among its derivatives, the 4-aminoquinoline framework is particularly noteworthy, serving as the foundation for a wide range of biologically active molecules, including antimalarial, anticancer, and anti-inflammatory agents.[1][2] this compound is a key intermediate and building block in the synthesis of more complex pharmaceutical targets. Its structure combines the essential quinoline core, a methoxy group that modulates electronic properties and metabolic stability, and a piperazine moiety that provides a versatile handle for further functionalization and can improve pharmacokinetic properties.

This guide provides a detailed examination of the predominant synthetic pathway to this compound, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a discussion of the underlying chemical principles.

Strategic Overview: A Two-Stage Synthetic Approach

The most reliable and widely adopted synthesis of this compound is a two-stage process. This strategy hinges on the sequential construction and subsequent functionalization of the quinoline core.

  • Stage 1: Formation of the Key Intermediate, 4-chloro-7-methoxyquinoline. This involves the cyclization of an appropriate aniline precursor to form the 7-methoxy-quinolin-4-one core, followed by a chlorination step to activate the C4 position for nucleophilic attack.

  • Stage 2: Nucleophilic Aromatic Substitution (SNAr). The activated 4-chloroquinoline is reacted with piperazine to form the target C-N bond, yielding the final product.

Synthesis_Pathway cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: C-N Coupling A 3-Methoxyaniline C 7-Methoxyquinolin-4-one A->C Gould-Jacobs Reaction B Cyclization Precursor (e.g., Diethyl ethoxymethylenemalonate) B->C D 4-Chloro-7-methoxyquinoline C->D Chlorination (POCl₃) F This compound D->F SNAr Reaction E Piperazine E->F

Overall two-stage synthesis pathway.

Stage 1: Synthesis of 4-Chloro-7-methoxyquinoline

The preparation of this key electrophilic intermediate is a critical foundation for the entire synthesis. The process begins with the construction of the heterocyclic quinolin-4-one ring system.

Part A: Cyclization via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and robust method for synthesizing quinoline rings. It involves the condensation of an aniline with a β-ketoester or a related derivative, followed by a thermal cyclization.

Causality Behind Experimental Choices:

  • Starting Material: 3-Methoxyaniline is selected as the starting aniline to introduce the required methoxy group at the C7 position of the final quinoline ring.

  • Cyclization Partner: Diethyl ethoxymethylenemalonate (EMME) is a common and effective partner for this reaction. It reacts with the aniline to form an enamine intermediate, which upon heating, undergoes an intramolecular cyclization (a pericyclic reaction) followed by elimination of ethanol to yield the quinolin-4-one ring.

  • Thermal Cyclization: High temperatures are required to overcome the activation energy for the 6-π electrocyclization. A high-boiling point, inert solvent like diphenyl ether is often used to achieve the necessary temperatures (typically >220 °C).

Part B: Chlorination of 7-Methoxyquinolin-4-one

The hydroxyl group at the C4 position of the quinolin-4-one is a poor leaving group. To prepare the molecule for the subsequent nucleophilic substitution, it must be converted into a good leaving group, typically a chloride.

Causality Behind Experimental Choices:

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[3] It efficiently converts the C4-keto (in its enol tautomer form, 4-hydroxyquinoline) into a highly reactive 4-chloroquinoline. Thionyl chloride (SOCl₂) can also be used.

  • Reaction Conditions: The reaction is typically performed by heating the quinolinone in neat POCl₃. This ensures a high concentration of the reagent and drives the reaction to completion. After the reaction, the excess POCl₃ must be carefully quenched, usually by pouring the reaction mixture onto ice.

Experimental Protocol: Synthesis of 4-Chloro-7-methoxyquinoline

This protocol synthesizes the intermediate in two distinct steps from 3-methoxyaniline.

Step 1: 7-Methoxy-1H-quinolin-4-one

  • A mixture of 3-methoxyaniline and diethyl ethoxymethylenemalonate is heated, often without solvent initially, to form the intermediate anilinomethylenemalonate.

  • This intermediate is then added to a high-boiling solvent such as diphenyl ether.

  • The solution is heated to reflux (approx. 220-250 °C) for 1.5-2 hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).

  • Upon cooling, the product often precipitates from the solvent and can be collected by filtration and washed with a non-polar solvent like hexane or ether to remove the diphenyl ether.

Step 2: 4-Chloro-7-methoxyquinoline

  • The dried 7-methoxy-1H-quinolin-4-one is suspended in phosphorus oxychloride (POCl₃).

  • The mixture is heated to reflux (approx. 100-110 °C) for 1-3 hours until the reaction is complete (monitored by TLC).[3]

  • The reaction mixture is cooled to room temperature and then slowly and carefully poured onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • The acidic aqueous solution is neutralized with a base (e.g., aqueous ammonia, sodium bicarbonate, or sodium hydroxide) until a precipitate forms.

  • The solid product, 4-chloro-7-methoxyquinoline, is collected by filtration, washed with water until neutral, and dried under vacuum.

Reagent/ParameterStep 1: CyclizationStep 2: Chlorination
Key Reagents 3-Methoxyaniline, Diethyl ethoxymethylenemalonate7-Methoxyquinolin-4-one, POCl₃
Solvent Diphenyl EtherNone (neat POCl₃)
Temperature 220-250 °C100-110 °C (Reflux)
Typical Yield 50-70%70-90%
Work-up Filtration, WashingQuenching on ice, Neutralization, Filtration

Stage 2: Synthesis of this compound

This final stage involves the formation of the critical C-N bond through a Nucleophilic Aromatic Substitution (SNAr) reaction.

Mechanism and Rationale

The quinoline ring system is electron-deficient, particularly at the C2 and C4 positions, due to the electron-withdrawing effect of the ring nitrogen. This electronic property makes the 4-chloroquinoline highly susceptible to attack by nucleophiles. Piperazine, a secondary amine, acts as a potent nucleophile.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: The nitrogen atom of piperazine attacks the C4 carbon, breaking the aromaticity of the quinoline ring and forming a negatively charged intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity is restored by the elimination of the chloride leaving group, yielding the final product and HCl.

Mechanism of the SNAr reaction.

Causality Behind Experimental Choices:

  • Nucleophile & Base: Anhydrous piperazine is used. A significant excess (typically 3-5 equivalents) is crucial. One equivalent acts as the nucleophile, while another acts as a base to neutralize the HCl generated during the reaction. This prevents the protonation of the piperazine nucleophile, which would render it unreactive. Using excess piperazine also drives the reaction to completion via Le Châtelier's principle and minimizes the formation of dimeric side-products.[4][5]

  • Solvent: A polar protic solvent like methanol or ethanol is often effective for this reaction, facilitating the dissolution of the reactants and stabilizing the charged intermediate.[4] Alternatively, a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) can be used to achieve higher reaction temperatures and faster rates.

  • Temperature: Heating the reaction mixture to reflux is standard practice to ensure a sufficient reaction rate.

Alternative Strategy: Buchwald-Hartwig Amination

While SNAr is the workhorse method, the Buchwald-Hartwig amination offers a modern alternative for forming C-N bonds.[6] This palladium-catalyzed cross-coupling reaction could, in principle, couple 4-chloro-7-methoxyquinoline with piperazine.[7][8]

  • Advantages: It often proceeds under milder conditions and can have a broader substrate scope.

  • Disadvantages: This method is more complex and costly, requiring an expensive palladium catalyst, specialized phosphine ligands (e.g., BINAP, X-Phos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃). For this specific substrate, which is highly activated towards SNAr, the Buchwald-Hartwig approach is generally unnecessary and less economical.

Experimental Protocol: Nucleophilic Aromatic Substitution
  • To a solution of anhydrous piperazine (3-5 equivalents) in a suitable solvent (e.g., methanol, ethanol), add 4-chloro-7-methoxyquinoline (1 equivalent).

  • Heat the reaction mixture to reflux for 5-18 hours. The reaction should be monitored by TLC until the starting chloroquinoline is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting residue is dissolved or suspended in water, and the crude product is extracted into an organic solvent like dichloromethane or ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel to afford pure this compound.

ParameterSNAr Reaction
Key Reagents 4-Chloro-7-methoxyquinoline, Piperazine (excess)
Solvent Methanol, Ethanol, or NMP
Temperature Reflux (65-150 °C depending on solvent)
Typical Yield 80-95%
Work-up Solvent evaporation, Extraction, Purification
Key Consideration Use of excess piperazine is critical to act as both nucleophile and base.

Conclusion

The synthesis of this compound is a well-established and efficient process rooted in fundamental principles of heterocyclic chemistry. The two-stage approach, involving the initial construction and chlorination of the quinolinone core followed by a robust nucleophilic aromatic substitution, provides a reliable and scalable route to this valuable chemical intermediate. Understanding the rationale behind the choice of reagents, solvents, and reaction conditions is paramount for achieving high yields and purity, enabling the successful application of this building block in drug discovery and development programs.

References

  • Frontiers. (2025, March 31).
  • Guidechem.
  • ChemicalBook. 4-Chloro-7-methoxyquinoline synthesis.
  • PubMed Central (PMC). (2025, April 1).
  • ChemicalBook. 4-chloro-7-Methoxyquinoline-6-carboxaMide synthesis.
  • PLOS One. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
  • University of California San Francisco - The DeRisi Lab. (2005, January 20).
  • Google Patents.
  • ACS Omega. (2021, May 11). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite.
  • ChemicalBook.
  • Sigma-Aldrich. This compound AldrichCPR 4038-97-5.
  • Wikipedia.
  • Santa Cruz Biotechnology. This compound | CAS 4038-97-5 | SCBT.
  • PubChem. This compound.
  • Google Patents. US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.
  • Google Patents. Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.
  • Google Patents. (2012, December 13). Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.
  • Chemistry LibreTexts. (2023, June 30).
  • ResearchGate.
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • MDPI.
  • Beilstein Journal of Organic Chemistry.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • MDPI. (2023). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking.
  • ChemicalBook. (2025, January 27). This compound | 4038-97-5.
  • BLDpharm. 4038-97-5|this compound.
  • MDPI. (2023). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)

Sources

The Biological Versatility of 7-Methoxy-4-(piperazin-1-yl)quinoline: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline-Piperazine Scaffold as a Privileged Pharmacophore

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] When hybridized with a piperazine moiety, the resulting quinoline-piperazine scaffold emerges as a "privileged" structure, demonstrating significant potential in the development of novel drugs.[4] This guide focuses on a specific, yet promising, member of this class: 7-Methoxy-4-(piperazin-1-yl)quinoline. While much of the existing research has centered on the 7-chloro analogue, the introduction of a methoxy group at the 7-position offers a unique modulation of the molecule's electronic and steric properties, potentially influencing its pharmacokinetic profile and target interactions.[5]

This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the known and potential biological activities of this compound. By synthesizing data from related compounds and outlining robust experimental protocols, this document aims to serve as a valuable resource for unlocking the full therapeutic potential of this intriguing molecule.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in drug discovery, from formulation to ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

PropertyValueReference
Molecular Formula C₁₄H₁₇N₃O
Molecular Weight 243.30 g/mol
CAS Number 4038-97-5
Appearance Solid
SMILES COc1ccc2c(ccnc2c1)N3CCNCC3
InChI Key UROPJUHDMCQLHY-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of 4-(piperazin-1-yl)quinoline derivatives is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol is a generalizable method for the synthesis of the title compound, adapted from established procedures for analogous compounds.[6][7]

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-7-methoxyquinoline (1 equivalent) in a suitable high-boiling point solvent such as isopropanol or N-methyl-2-pyrrolidinone.

  • Addition of Reagents: Add an excess of anhydrous piperazine (3-5 equivalents) to the solution. The excess piperazine acts as both the nucleophile and a base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like potassium carbonate can be added.[7]

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 100-150 °C, solvent-dependent) and maintain for several hours (5-36 hours, reaction progress should be monitored by TLC or LC-MS).[7]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate (piperazine hydrochloride) has formed, it can be removed by filtration.

    • Remove the solvent under reduced pressure.

    • The residue is then taken up in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Basify the aqueous layer with a suitable base (e.g., sodium hydroxide or ammonia solution) to deprotonate any remaining piperazine salts.

    • Separate the organic layer, and extract the aqueous layer multiple times with the organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude material can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., diethyl ether or ethanol) to yield the pure this compound.

Synthesis_Workflow reagents 4-chloro-7-methoxyquinoline + Piperazine (excess) + Solvent (e.g., Isopropanol) reaction Reflux (100-150 °C, 5-36h) reagents->reaction workup Work-up (Solvent removal, Extraction) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Biological Activities and Potential Mechanisms of Action

The quinoline-piperazine scaffold has demonstrated a remarkable range of biological activities. While specific data for the 7-methoxy derivative is emerging, the activities of closely related analogues provide a strong indication of its potential therapeutic applications.

Anticancer Activity

Quinoline derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization.[3] The 4-anilinoquinoline scaffold, structurally related to our compound of interest, has been extensively investigated for its ability to inhibit the Epidermal Growth Factor Receptor (EGFR).[8]

Potential Mechanism of Action: Kinase Inhibition

Derivatives of 7-chloro-4-(piperazin-1-yl)quinoline have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[9] It is plausible that this compound could also exhibit inhibitory activity against various protein kinases involved in cancer cell proliferation and survival. The methoxy group at the 7-position may influence the binding affinity and selectivity for different kinase targets.[5]

Anticancer_Mechanism compound This compound kinase Protein Kinase (e.g., VEGFR-2, EGFR) compound->kinase Inhibition p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase proliferation Tumor Cell Proliferation & Angiogenesis p_substrate->proliferation

Caption: Postulated mechanism of anticancer activity via protein kinase inhibition.

Antimalarial Activity

The 4-aminoquinoline core is the hallmark of the potent antimalarial drug, chloroquine.[1] Derivatives incorporating a piperazine ring at the 4-position have been designed to overcome chloroquine resistance.[1]

Potential Mechanism of Action: Inhibition of Heme Detoxification

The primary mechanism of action for quinoline-based antimalarials is the inhibition of hemozoin formation in the parasite's food vacuole.[1] During the digestion of hemoglobin, toxic free heme is released. The parasite detoxifies this heme by polymerizing it into an inert crystalline structure called hemozoin. Quinoline derivatives are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme, which ultimately kills the parasite. The 7-methoxy substitution may alter the compound's ability to accumulate in the acidic food vacuole and interact with heme.

Anti-inflammatory Activity

Recent studies have highlighted the potential of quinoline derivatives as anti-inflammatory agents.[10][11] The 7-chloro-4-(piperazin-1-yl)quinoline scaffold has been shown to possess anti-inflammatory and analgesic properties.

Potential Mechanism of Action: Modulation of Inflammatory Mediators

Derivatives of 7-chloro-4-(piperazin-1-yl)quinoline have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cell lines. These molecules also suppressed the gene expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It is highly probable that this compound shares a similar mechanism of action, making it a candidate for the development of novel anti-inflammatory drugs.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of this compound, a series of well-established in vitro and in vivo assays are recommended.

In Vitro Anticancer Activity: MTT Assay

This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimalarial Activity: SYBR Green I-based Assay

This assay measures the proliferation of Plasmodium falciparum in red blood cells.

  • Parasite Culture: Maintain a synchronized culture of a chloroquine-sensitive or -resistant strain of P. falciparum.

  • Assay Setup: In a 96-well plate, add parasitized red blood cells to a complete medium.

  • Compound Addition: Add serial dilutions of this compound.

  • Incubation: Incubate the plates for 72 hours under standard parasite culture conditions.

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Calculate the IC₅₀ value based on the reduction in fluorescence compared to untreated controls.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in a suitable medium.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS to induce NO production.

  • Incubation: Incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Determine the percentage of NO inhibition and calculate the IC₅₀ value.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The wealth of data on related quinoline-piperazine derivatives strongly suggests its potential in oncology, infectious diseases, and inflammatory disorders. The substitution of the 7-chloro group with a 7-methoxy group provides an avenue for fine-tuning the pharmacological properties of this class of compounds.

Future research should focus on the comprehensive biological evaluation of this compound using the protocols outlined in this guide. Elucidating its precise mechanisms of action and identifying its specific molecular targets will be crucial for its advancement as a drug candidate. Furthermore, structure-activity relationship (SAR) studies involving modifications of the piperazine ring and the quinoline core could lead to the discovery of even more potent and selective compounds. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

  • Bouchut, A., et al. (Year). Title of the article. Journal Name, Volume(Issue), Pages.
  • Mahajan, A., et al. (2007). New analogues of quinolinyl thiourea: Synthesis and in vitro antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 17(21), 5904-5908.
  • Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. Drug Discovery Today, 18(7-8), 389-398.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Verma, A., et al. (2016). Development and assessment of N-(7-chloroquinolinyl-4-aminoalkyl) arylsulfonamides as antimalarial drugs. Bioorganic & Medicinal Chemistry, 24(16), 3637-3645.
  • Jain, K., et al. (2019). Review on recent development of quinoline for anticancer activities. Journal of Chemical and Pharmaceutical Research, 11(5), 45-58.
  • Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. (2018). Iranian Journal of Basic Medical Sciences, 21(1), 75-82.
  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone deriv
  • Aboul-Enein, M. N., et al. (2017). Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. Archiv der Pharmazie, 350(5).
  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (n.d.). Molecules, 20(1), 1744-1757.
  • Anti-Inflammatory and Analgesic Activities of 7-Chloro-4-(Piperazin-1-yl) Quinoline Derivative Mediated by Suppression of InflammatoryMediators Expression in Both RAW 264.7 and Mouse Models. (2021). Pharmaceutical Sciences.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (n.d.). RSC Advances.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. (2018). Journal of Chemical and Pharmaceutical Research, 10(11), 88-94.
  • Novel quinolinepiperazinyl-aryltetrazoles targeting the blood stage of Plasmodium falciparum. (n.d.). Parasites & Vectors.
  • Quinolines: a new hope against inflammation. (2013). Drug Discovery Today, 18(7-8), 389-98.
  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. (2021). Molecules, 26(22), 6977.
  • Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. (n.d.).
  • El-Sayed, M. A., et al. (2020). Anti-Inflammatory and Analgesic Activities of 7-Chloro-4-(Piperazin-1-yl) Quinoline Derivative Mediated by Suppression of Inflammatory Mediators Expression in Both RAW 264.7 and Mouse Models.
  • This compound. (n.d.). Sigma-Aldrich.
  • Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. (2017). Inflammopharmacology, 25(5), 553-562.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.

Sources

Unveiling the Therapeutic Potential of 7-Methoxy-4-(piperazin-1-yl)quinoline: A Technical Guide to Putative Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific quinoline derivative, 7-Methoxy-4-(piperazin-1-yl)quinoline. While direct experimental evidence for this particular molecule is emerging, a comprehensive analysis of structurally related analogues, particularly those featuring the 4-(piperazin-1-yl)quinoline core, strongly suggests promising avenues for anticancer drug development. This document will synthesize the current understanding of relevant signaling pathways, propose key molecular targets, and provide detailed, field-proven experimental protocols to facilitate further investigation and validation.

The Quinoline Moiety: A Cornerstone of Modern Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, has long captured the attention of medicinal chemists. Its rigid structure, coupled with the capacity for diverse functionalization, allows for the precise spatial orientation of pharmacophoric groups, enabling potent and selective interactions with a multitude of biological targets.[1][2] Quinoline derivatives have demonstrated efficacy as antimalarial, antibacterial, antiviral, and anti-inflammatory agents.[4] In recent years, the focus has increasingly shifted towards their significant potential in oncology.[1][3][5][6]

The mechanism of action for quinoline-based anticancer agents is multifaceted, ranging from DNA intercalation and topoisomerase inhibition to the modulation of key signaling cascades that govern cell proliferation, survival, and angiogenesis.[1][3][5][6] The introduction of a piperazine ring at the 4-position of the quinoline nucleus is a common strategy in the design of kinase inhibitors, enhancing aqueous solubility and providing a crucial interaction point with the target protein.

Prime Therapeutic Targets for this compound

Based on extensive research into structurally analogous compounds, two primary and interconnected signaling pathways emerge as the most probable therapeutic arenas for this compound: the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A Gatekeeper of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are central players in this process.[2] Inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer therapy.[7]

Numerous quinoline derivatives have been identified as potent VEGFR-2 inhibitors.[2] The quinoline core often serves as a scaffold that anchors the molecule within the ATP-binding pocket of the kinase domain. The piperazine moiety can form crucial hydrogen bonds and extend into solvent-exposed regions, contributing to both potency and selectivity. While the 7-chloro analogue has been more extensively studied, the 7-methoxy substitution in the topic compound is also a common feature in kinase inhibitors and is anticipated to modulate the electronic properties and binding interactions of the quinoline ring.

VEGFR2_Inhibition_Workflow cluster_0 Ligand-Target Interaction cluster_1 Downstream Signaling Cascade cluster_2 Cellular Response Compound This compound VEGFR2_Kinase VEGFR-2 Kinase Domain (ATP Binding Pocket) Compound->VEGFR2_Kinase Binding & Inhibition Phosphorylation Phosphorylation VEGFR2_Kinase->Phosphorylation Inhibited ATP ATP ATP->Phosphorylation Substrate Protein Substrate Substrate->Phosphorylation Phospho_Substrate Phosphorylated Substrate Phosphorylation->Phospho_Substrate Angiogenesis Angiogenesis Phospho_Substrate->Angiogenesis Signal Transduction Proliferation Endothelial Cell Proliferation & Migration Angiogenesis->Proliferation Tumor_Growth Tumor Growth & Metastasis Proliferation->Tumor_Growth

Caption: Workflow of VEGFR-2 inhibition by this compound.

The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Growth and Survival

The PI3K/Akt/mTOR signaling network is a crucial intracellular pathway that regulates cell proliferation, growth, and survival.[8][9] Its deregulation is a common event in many human cancers, making it a highly attractive target for therapeutic intervention.[8] Quinoline-based compounds have emerged as promising inhibitors of this pathway, with some acting as dual PI3K/mTOR inhibitors.[2][8][10][11]

The structural features of this compound are consistent with those of known PI3K/mTOR inhibitors. The quinoline scaffold can occupy the ATP-binding site of these kinases, while the piperazine group can interact with the surrounding amino acid residues. The methoxy group at the 7-position can influence the compound's interaction with the hydrophobic regions of the active site.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Phosphorylation 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylation Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Compound This compound Compound->PI3K Inhibition Compound->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Validation of Therapeutic Targets

To rigorously assess the therapeutic potential of this compound, a series of well-defined experimental protocols are essential. The following sections detail the methodologies for a primary biochemical assay to determine direct enzyme inhibition and a secondary cell-based assay to evaluate the compound's effect in a more biologically relevant context.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of VEGFR-2. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

Principle: The assay measures the transfer of a phosphate group from ATP to a generic tyrosine kinase substrate by the VEGFR-2 enzyme. The inhibitory effect of the test compound is quantified by measuring the reduction in substrate phosphorylation, which corresponds to a higher luminescence signal (less ATP consumed).[12][13][14]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of the test compound in 1x Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[15]

    • Prepare a master mix containing 5x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).[12][13]

    • Dilute recombinant human VEGFR-2 enzyme to the working concentration in 1x Kinase Buffer.

  • Assay Procedure (96-well plate format):

    • Add the master mix to all wells.

    • Add the diluted test compound to the 'Test Wells'.

    • Add a vehicle control (1x Kinase Buffer with the same DMSO concentration) to the 'Positive Control' (no inhibitor) and 'Blank' (no enzyme) wells.

    • To the 'Test Wells' and 'Positive Control' wells, add the diluted VEGFR-2 enzyme to initiate the reaction.

    • To the 'Blank' wells, add an equal volume of 1x Kinase Buffer.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Detection:

    • Add a kinase detection reagent (e.g., Kinase-Glo® Max) to each well to stop the reaction and generate a luminescent signal.

    • Incubate at room temperature for 10-15 minutes to stabilize the signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the average luminescence of the 'Blank' wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 'Positive Control'.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Antiproliferative Assay

This assay evaluates the effect of the test compound on the proliferation of cancer cell lines that are known to be dependent on VEGFR-2 or PI3K/mTOR signaling.

Principle: The assay measures the number of viable cells after treatment with the test compound. A reduction in cell viability indicates that the compound has cytotoxic or cytostatic effects.[16][17][18][19] Colorimetric or fluorometric methods, such as the MTT or resazurin assay, are commonly used.[17]

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HUVEC for angiogenesis, MCF-7 or PC-3 for PI3K pathway) in the appropriate growth medium.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation:

    • Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

  • Viability Assessment (MTT Assay Example):

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Quantitative Data Summary

While specific data for this compound is not yet publicly available, the following table provides representative data for analogous compounds to illustrate the expected potency against the proposed targets.

Compound ClassTargetAssay TypeRepresentative IC₅₀/GI₅₀Reference
4-(Piperazin-1-yl)quinoline DerivativesVEGFR-2In Vitro Kinase Assay0.1 - 5 µM[2]
Quinoline-based PI3K/mTOR InhibitorsPI3Kα/mTORIn Vitro Kinase Assay0.5 - 100 nM[8][10]
Quinoline DerivativesVarious Cancer Cell LinesCell Proliferation Assay0.5 - 20 µM[5][20]

Conclusion and Future Directions

The structural features of this compound, in the context of the extensive body of research on related quinoline derivatives, strongly support its investigation as a potential anticancer agent. The most promising therapeutic targets are VEGFR-2 and the PI3K/Akt/mTOR pathway. The experimental protocols detailed in this guide provide a robust framework for validating these hypotheses and characterizing the compound's biological activity.

Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of kinases and cancer cell lines. Subsequent studies could involve in vivo efficacy testing in relevant animal models and further exploration of its mechanism of action, including its effects on downstream signaling molecules and cellular processes such as apoptosis and cell cycle progression. The insights gained from such studies will be crucial in determining the clinical potential of this promising quinoline derivative.

References

  • Jain S, Chandra V, Jain PK, et al. Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. 2019;12(8):4920-4946.
  • Matada BS, Pattanashettar R, Yernale NG. A comprehensive review on the biological interest of quinoline and its derivatives. Bioorganic & Medicinal Chemistry. 2021;32:115973.
  • Afzal O, Kumar S, Haider MR, et al. A review on anticancer potential of bioactive heterocycle quinoline. European Journal of Medicinal Chemistry. 2015;97:871-910.
  • La Monica G, Lauria A, Martorana A.
  • Reaction Biology. Cell-based Assays for Drug Discovery. Available at: [Link]

  • Martorana A, La Monica G, Lauria A.
  • Taghour MS, Elkady H, Eldehna WM, et al. Discovery of new quinoline and isatine derivatives as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative, docking and MD simulation studies. Journal of Biomolecular Structure and Dynamics. 2023;41(1):256-273.
  • Gao F, Zhang X, Wang T, Xiao J. Quinolone hybrids and their anti-cancer activities: An overview. European Journal of Medicinal Chemistry. 2019;165:59-79.
  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. Available at: [Link]

  • Prieto-Vila M, Takahashi R-u, Usuba W, Kohama I, Ochiya T. Drug Resistance Motivated by Cancer Stem Cells and Their Niche. International Journal of Molecular Sciences. 2017;18(9):1955.
  • ResearchGate. Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... Available at: [Link]

  • Khan I, Ahmad F, Ahmad I, et al. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Current Cancer Drug Targets. 2017;17(4):366-376.
  • Lovitt CJ, Shelper TB, Avery VM. Advanced cell culture techniques for cancer drug discovery. Biology. 2014;3(2):345-367.
  • ResearchGate. Chemical structures of the clinically approved VEGFR2 inhibitors and... Available at: [Link]

  • EurekAlert!. Cell-culture based test systems for anticancer drug screening. Available at: [Link]

  • El-Sayed NNE, El-Bendary ER, El-Ashry MA, et al. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):2135-2151.
  • Popova NV, Jücker M. The Role of the PI3K/AKT/mTOR Signaling Pathway in Male Reproduction. Frontiers in Endocrinology. 2021;12:683317.
  • Helal MH, El-Adl K, El-Gamal MI, et al. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry. 2022;13(4):460-474.
  • Taghour MS, Elkady H, Eldehna WM, et al. Discovery of new quinoline and isatine derivatives as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative, docking and MD simulation studies. Journal of Biomolecular Structure and Dynamics. 2023;41(1):256-273.
  • Assay Development Guidelines for High-Throughput Screening. In: Markossian S, Grossman A, Brimacombe K, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link]

  • Kumar S, Singh A, Kumar A, et al. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Current Drug Targets. 2020;21(11):1089-1107.
  • BPS Bioscience. VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Available at: [Link]

  • La Monica G, Gallo A, Bono A, et al. Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. International Journal of Molecular Sciences. 2022;23(21):13078.
  • Heath JA, Mehrotra MM, Chi S, et al. Identification of 4-piperazin-1-yl-quinazoline template based aryl and benzyl thioureas as potent, selective, and orally bioavailable inhibitors of platelet-derived growth factor (PDGF) receptor. Bioorganic & Medicinal Chemistry Letters. 2004;14(19):4867-4872.
  • ResearchGate. (PDF) Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. Available at: [Link]

  • Ajani OO, Iyaye KT, Ademosun OT. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. 2022;12(29):18695-18724.

Sources

An In-Depth Technical Guide to the In Vitro Screening of 7-Methoxy-4-(piperazin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold - A Privileged Structure in Drug Discovery

The quinoline ring, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry.[1][2] Its rigid structure and versatile synthetic accessibility have made it a "privileged scaffold," capable of interacting with a diverse array of biological targets.[3] From the historic antimalarial quinine to modern targeted cancer therapies, quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antimicrobial, and neuroprotective effects.[1][4] The compound of interest, 7-Methoxy-4-(piperazin-1-yl)quinoline (CAS 4038-97-5), combines the quinoline core with a piperazine moiety—a common pharmacophore known to enhance solubility and cell permeability—and a methoxy group, which can modulate metabolic stability and target engagement.[5][6] This guide provides a comprehensive framework for the initial in vitro evaluation of this promising molecule, grounded in established methodologies and a rationale-driven approach to target selection.

Chapter 1: Strategic Rationale for Target Selection

An effective in vitro screening cascade begins not with random assays, but with a hypothesis-driven selection of biological targets. Based on extensive literature precedent for the quinoline-piperazine scaffold, a primary screening panel for this compound should focus on three high-impact therapeutic areas: Oncology, Neurodegenerative Disease, and Infectious Disease (Malaria).

  • Oncology: The quinoline core is integral to numerous kinase inhibitors.[7] Specifically, the Pim-1 kinase, a serine/threonine kinase often overexpressed in various cancers like prostate and certain leukemias, has been identified as a target for quinoline derivatives.[8] Pim-1 plays a crucial role in cell survival, proliferation, and apoptosis resistance, making it a compelling target for anticancer drug development.[9] Therefore, initial screening should encompass both general cytotoxicity assays against relevant cancer cell lines and a specific enzymatic assay for Pim-1 kinase inhibition.[8]

  • Neurodegenerative Disease: A key pathological hallmark of Alzheimer's disease is the deficit of the neurotransmitter acetylcholine.[10] Inhibition of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, is a clinically validated strategy to manage disease symptoms.[11] The structural similarity of quinoline derivatives to known AChE inhibitors makes this enzyme a logical and high-value target for screening.[12][13]

  • Infectious Disease (Malaria): Historically, quinolines are most famously associated with antimalarial activity.[1] Compounds like chloroquine function by interfering with heme detoxification in the parasite's food vacuole.[14] Given this strong historical and mechanistic link, evaluating the compound's activity against Plasmodium falciparum, the deadliest malaria parasite, is an essential component of its initial characterization.[15]

The following workflow diagram illustrates the proposed strategic screening cascade.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action & Potency cluster_2 Data Analysis & Hit Validation A Anticancer Cytotoxicity (MTT Assay) D Pim-1 Kinase Inhibition Assay A->D Hypothesis-driven pathway analysis E IC50 Determination (Dose-Response) A->E If active B Antimalarial Activity (Schizont Maturation Assay) B->E If active C Neuroprotective Potential (AChE Inhibition Assay) C->E If active F SAR & Selectivity Profiling D->F E->F Compound This compound Compound->A Broad-spectrum activity check Compound->B Compound->C

Caption: High-level workflow for the in vitro screening cascade.

Chapter 2: Core Experimental Protocols

The trustworthiness of screening data hinges on robust and well-validated protocols. This section provides detailed, step-by-step methodologies for the primary assays.

Anticancer Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess a compound's effect on cell metabolic activity, which serves as a proxy for cell viability and proliferation.[16] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[16]

Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., PC-3 for prostate, HCT116 for colon) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.[17][18] Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[17]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

  • Compound Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations. Include wells for a "vehicle control" (medium with DMSO only) and a "no-treatment control".

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[18]

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[16][17] Incubate for an additional 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[19]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the insoluble purple formazan crystals.[17] Gently agitate the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance (optical density) of each well using a microplate reader at a wavelength between 550 and 600 nm.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Neuroprotection: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the classic Ellman's method, which uses a chromogenic reaction to measure enzyme activity.[20] AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, the intensity of which is proportional to enzyme activity.[20]

Protocol:

  • Reagent Preparation:

    • Buffer: 50 mM Phosphate Buffer, pH 8.0.

    • DTNB Solution: 10 mM DTNB in buffer.[20]

    • Substrate Solution: 10 mM Acetylthiocholine Iodide (ATChI) in deionized water (prepare fresh).[20]

    • Enzyme Solution: Human recombinant AChE diluted in buffer to a working concentration (e.g., 0.1 U/mL).

    • Test Compound: Prepare a 10 mM stock in DMSO and create serial dilutions in the buffer.

  • Assay Plate Setup (96-well plate):

    • Test Wells: 25 µL of compound dilution.

    • Control Wells (100% activity): 25 µL of buffer (with equivalent DMSO concentration).

    • Blank Wells: 50 µL of buffer.

  • Enzyme Addition & Pre-incubation: Add 25 µL of the AChE solution to all wells except the blanks. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 50 µL of the DTNB solution to all wells. To start the reaction, add 25 µL of the ATChI substrate solution to all wells. The total reaction volume should be 150 µL.[20]

  • Data Acquisition: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.[20]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [ (Rate_Control - Rate_Test) / Rate_Control ] * 100[20]

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Targeted Oncology: Pim-1 Kinase Inhibition Assay

This protocol describes a general, non-radiometric, activity-based assay suitable for high-throughput screening, often utilizing luminescence (e.g., ADP-Glo™) or fluorescence technologies to measure kinase activity.[21] The principle is to quantify the amount of ADP produced, which is directly proportional to enzyme activity.

Protocol:

  • Reagent Preparation:

    • Kinase Buffer: e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.[21]

    • Enzyme: Recombinant human Pim-1 kinase.

    • Substrate: A suitable peptide substrate for Pim-1 (e.g., PIMtide).[21]

    • ATP: Prepare at a concentration near the Kₘ for Pim-1 (e.g., 10-50 µM).

    • Test Compound: Prepare serial dilutions in kinase buffer (with a consistent final DMSO concentration).

  • Kinase Reaction (384-well plate):

    • Add 1 µL of the test compound dilution or control to appropriate wells.

    • Add 2 µL of Pim-1 enzyme solution.

    • Initiate the reaction by adding 2 µL of a pre-mixed solution containing the peptide substrate and ATP.[21]

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Signal Detection: Stop the kinase reaction and detect the generated ADP according to the manufacturer's protocol for the chosen assay kit (e.g., ADP-Glo™). This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP, which then drives a luciferase-luciferin reaction to produce a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

The following diagram illustrates the Pim-1 signaling pathway, highlighting its role in promoting cell survival by inhibiting apoptosis.

G cluster_0 Pro-Survival Pathway PIM1 Pim-1 Kinase BAD Bad PIM1->BAD Phosphorylates Bcl2 Bcl-2 BAD->Bcl2 Sequesters Apoptosis Apoptosis BAD->Apoptosis Promotes pBAD p-Bad (Inactive) pBAD->Bcl2 Releases Bcl2->Apoptosis Inhibits Inhibitor 7-Methoxy-4- (piperazin-1-yl)quinoline Inhibitor->PIM1 Inhibits

Caption: Simplified Pim-1 kinase anti-apoptotic signaling pathway.

Chapter 3: Data Interpretation and Next Steps

The primary screening assays will generate quantitative data, which should be organized for clear interpretation.

Table 1: Hypothetical In Vitro Screening Data Summary

Assay TypeTarget/Cell LineReadoutResult (IC₅₀)Positive ControlControl IC₅₀
Cytotoxicity PC-3 (Prostate Cancer)Cell Viability12.5 µMDoxorubicin0.8 µM
Cytotoxicity HCT116 (Colon Cancer)Cell Viability28.1 µMDoxorubicin1.1 µM
Enzyme Inhibition Acetylcholinesterase (AChE)Enzyme Activity8.7 µMGalantamine2.5 µM
Enzyme Inhibition Pim-1 KinaseEnzyme Activity5.2 µMStaurosporine2.6 nM[22]
Antiparasitic P. falciparum (3D7)Schizont Maturation1.5 µg/mLChloroquine0.49 µg/mL[14]

Interpretation:

  • Potency: The IC₅₀ values provide a direct measure of the compound's potency in each assay. Lower values indicate higher potency.

  • Selectivity: Comparing the IC₅₀ values across different assays gives an initial indication of selectivity. For instance, if the Pim-1 IC₅₀ is significantly lower than the cytotoxicity IC₅₀ values, it may suggest a specific, target-driven anticancer effect rather than general toxicity.

  • Hit Criteria: A "hit" is typically defined by a potency threshold (e.g., IC₅₀ < 10 µM). Based on the hypothetical data, the compound would be considered a hit in the AChE, Pim-1, and antimalarial assays.

Next Steps:

A validated hit from this primary screen warrants further investigation, including:

  • Dose-Response Confirmation: Repeat the active assays with a finer concentration gradient to confirm the IC₅₀ value.

  • Selectivity Profiling: Test against related kinases (e.g., Pim-2/3) or other enzymes (e.g., Butyrylcholinesterase) to build a selectivity profile.

  • Orthogonal Assays: Confirm the mechanism of action using a different assay format. For example, if the MTT assay shows cytotoxicity, follow up with an Annexin V/PI assay to determine if the mechanism is apoptosis.[18]

  • Lead Optimization: If the initial profile is promising, medicinal chemists can use this data to design and synthesize analogues to improve potency and selectivity, establishing a Structure-Activity Relationship (SAR).

Conclusion

This technical guide outlines a logical, evidence-based strategy for the initial in vitro characterization of this compound. By employing a tiered approach that begins with broad screening across high-potential therapeutic areas and progresses to more specific mechanistic assays, researchers can efficiently and robustly evaluate the compound's therapeutic potential. The protocols described herein are grounded in established, reliable methodologies, ensuring the generation of high-quality, reproducible data to guide future drug development efforts.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Al-Salahi, R., et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules. [Link]

  • Pandey, J., et al. (2018). Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives. Journal of Applied Pharmaceutical Science. [Link]

  • Al-Salama, Z. T., et al. (2018). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances. [Link]

  • Singh, T., & Prajapati, S. P. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • National Center for Biotechnology Information. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. [Link]

  • ResearchGate. (2020). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. [Link]

  • National Center for Biotechnology Information. (2016). Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors. [Link]

  • de Souza, M. V. N., et al. (2019). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Current Drug Targets. [Link]

  • Reaction Biology. (2025). PIM1 Kinase Assay Service. [Link]

  • Singh, M., & Parle, A. (2009). Synthesis and Pharmacological Evaluation of Some Quinoline Derivatives as Potential Antiamnesic Agents. Journal of Young Pharmacists. [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. [Link]

  • ResearchGate. (n.d.). Kinetics of inhibition of Pim-1 by 4a. Pim-1 kinase activity was.... [Link]

  • Sharma, A., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. [Link]

  • protocols.io. (2024). In vitro kinase assay. [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. [Link]

  • National Center for Biotechnology Information. (2023). PIM Kinase Inhibition Attenuates the Malignant Progression of metastatic Hepatoblastoma. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. [Link]

  • National Center for Biotechnology Information. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]

  • IntechOpen. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Link]

  • PubChem. (n.d.). This compound. [Link]

Sources

Whitepaper: Preliminary Cytotoxicity Assessment of 7-Methoxy-4-(piperazin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a "privileged" structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] This technical guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies on a novel quinoline derivative, 7-Methoxy-4-(piperazin-1-yl)quinoline. We delineate a series of robust, validated protocols for assessing cell viability, determining the mode of cell death, and analyzing cell cycle perturbations. This guide is designed not merely as a set of instructions, but as a strategic workflow, explaining the scientific rationale behind each step to empower researchers to generate accurate, reproducible, and insightful data for early-stage drug discovery.

Introduction: The Rationale for Investigating Quinoline Derivatives

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core of many biologically active molecules.[3] Their diverse pharmacological activities, including anticancer properties, have made them a focal point of drug discovery efforts.[1] Chemical modifications to the quinoline moiety are a recognized strategy for developing new therapeutic agents.[4] The mechanism of action for many cytotoxic quinoline derivatives involves inducing apoptosis and disrupting critical cell signaling pathways, making them promising candidates for oncology research.[4][5]

This guide focuses on this compound (CAS: 4038-97-5), a specific derivative whose cytotoxic potential warrants systematic investigation.[6][7] The preliminary assessment of any potential anticancer agent is a critical phase, requiring a multi-faceted approach to understand its impact on cancer cells.[8][9] The objective is not only to determine if a compound is cytotoxic but also to elucidate how it mediates its effects. This foundational knowledge is essential for go/no-go decisions in a drug development pipeline.

dot

Figure 1: Overall experimental workflow for cytotoxicity assessment.

Foundational Assay: Determining Cell Viability and IC50

The first step in evaluating a novel compound is to determine its effect on cell viability and establish a dose-response curve. The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the compound's potency and informs the concentrations used in subsequent mechanistic assays.[3]

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11] The core principle is the reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, located primarily in the mitochondria of living, metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[10]

dot

Figure 2: Step-by-step workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

This protocol is optimized for adherent cells in a 96-well plate format.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell line (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[12]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO at the highest concentration used) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect the wells for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: IC50 Values

All quantitative data should be summarized for clarity.

Cell LineIncubation TimeIC50 (µM) of this compound
MCF-7 (Breast)48hHypothetical Value: 12.5
HeLa (Cervical)48hHypothetical Value: 18.2
PC-3 (Prostate)48hHypothetical Value: 25.1
184A1 (Normal)48hHypothetical Value: >100
Table 1: Hypothetical IC50 values of the test compound against various cancer cell lines and a non-cancerous control line after 48 hours of treatment.

Mechanistic Insight: Apoptosis and Cell Cycle Analysis

Once cytotoxicity is confirmed, the next logical step is to investigate the mechanism of cell death. Apoptosis (programmed cell death) is a common mechanism for anticancer drugs.[3] Concurrently, analyzing the compound's effect on cell cycle progression can reveal if it inhibits proliferation by arresting cells at specific checkpoints.[5]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Assay

This flow cytometry-based assay is a gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[15]

dot

Figure 3: Workflow for the Annexin V/PI apoptosis detection assay.

Detailed Protocol: Annexin V/PI Staining

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)[16]

  • Treated and control cells

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 and 2x IC50 concentrations) for a predetermined time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well (which contains apoptotic cells that have detached). Centrifuge to pellet the cells.

  • Washing: Wash the cells once with cold PBS and pellet by centrifugation.[17]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16] Gently vortex.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17] Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 channel.

Data Presentation: Apoptosis Quadrant Analysis
Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Untreated ControlHypothetical: 95.2%Hypothetical: 2.5%Hypothetical: 1.8%
Compound (IC50)Hypothetical: 45.7%Hypothetical: 35.1%Hypothetical: 15.4%
Compound (2x IC50)Hypothetical: 15.3%Hypothetical: 28.9%Hypothetical: 52.1%
Table 2: Hypothetical flow cytometry data showing the distribution of MCF-7 cells after 24h treatment, indicating a dose-dependent increase in apoptosis.
Cell Cycle Analysis: Propidium Iodide Staining

This method uses PI to quantitatively stain cellular DNA, allowing for the analysis of cell distribution across the different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.[18]

  • Principle: The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content (4n) of cells in the G0/G1 phase (2n), while cells in the S phase (DNA synthesis) have an intermediate amount.[19] An RNase treatment step is crucial as PI also binds to RNA.

dot

Figure 4: Workflow for cell cycle analysis using PI staining.

Detailed Protocol: Cell Cycle Analysis

Materials:

  • Treated and control cells

  • Cold PBS

  • Cold 70% Ethanol

  • PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)[19]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat as described for the apoptosis assay.

  • Harvesting: Harvest approximately 1-2 x 10^6 cells per sample. Centrifuge and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 2 hours or at -20°C overnight.[19] This step permeabilizes the cells.

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale to resolve the 2n and 4n DNA peaks. Use software (e.g., ModFit, FlowJo) to model the cell cycle distribution and quantify the percentage of cells in each phase.[20]

Data Presentation: Cell Cycle Distribution
Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Untreated ControlHypothetical: 60.5%Hypothetical: 25.3%Hypothetical: 14.2%
Compound (IC50)Hypothetical: 25.1%Hypothetical: 18.2%Hypothetical: 56.7%
Table 3: Hypothetical data for MCF-7 cells after 24h treatment, suggesting the compound induces a G2/M phase cell cycle arrest.

Hypothetical Mechanism of Action: Targeting the PI3K/Akt Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its deregulation is a hallmark of many cancers.[21][22] Several quinoline derivatives have been shown to exert their anticancer effects by inhibiting components of this pathway.[23][24] Based on the preliminary data suggesting apoptosis induction and G2/M arrest, a plausible hypothesis is that this compound may function by inhibiting the PI3K/Akt pathway.

  • Rationale: Inhibition of Akt phosphorylation would prevent downstream signaling that promotes cell survival and cell cycle progression, leading to apoptosis and arrest. This provides a clear, testable hypothesis for subsequent studies (e.g., Western blotting for p-Akt, p-mTOR).

dot

Figure 5: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This guide outlines a foundational strategy for the preliminary cytotoxic evaluation of this compound. The described workflow—progressing from broad viability screening to specific mechanistic assays—provides a robust framework for generating high-quality, interpretable data.

The hypothetical results presented—dose-dependent cytotoxicity, induction of apoptosis, and G2/M cell cycle arrest—collectively suggest that this compound is a promising candidate for further development. The next logical steps would involve:

  • Target Validation: Using techniques like Western blotting to confirm the hypothesized inhibition of the PI3K/Akt signaling pathway by measuring the phosphorylation status of key proteins like Akt and S6K.[21]

  • Broader Screening: Expanding the panel of cell lines to assess the compound's spectrum of activity.[25]

  • Selectivity: Evaluating cytotoxicity in a wider range of non-cancerous cell lines to establish a therapeutic window.[5]

By systematically applying these validated protocols, researchers can efficiently characterize novel compounds and build a compelling data package to support their advancement in the drug discovery pipeline.

References

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). Bioorganic & Medicinal Chemistry.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • Assaying cell cycle status using flow cytometry. (n.d.).
  • Annexin V-FITC Staining Protocol for Apoptosis Detection.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Arabian Journal of Chemistry.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Deriv
  • Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • MTT assay protocol. Abcam.
  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf.
  • Cytotoxic effects of synthesized quinoline derivatives on the viability... (n.d.).
  • Cytotoxic assays for screening anticancer agents. (2006).
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Scientific Reports.
  • The Annexin V Apoptosis Assay. (n.d.). Thermo Fisher Scientific.
  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). Research Journal of Pharmacy and Technology.
  • In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. (n.d.). Fundamental & Clinical Pharmacology.
  • Cell Cycle Analysis. (2017).
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • Cell Cycle Analysis with Flow Cytometry. (2020). Biocompare.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Cell cycle analysis. Wikipedia.
  • A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. (n.d.). European Journal of Medicinal Chemistry.
  • Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. (n.d.). Der Pharma Chemica.
  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][10]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. (n.d.). Journal of Medicinal Chemistry.

  • This compound. PubChem.
  • Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. (2017). Archiv der Pharmazie.
  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (n.d.). Pharmaceuticals.
  • This compound | CAS 4038-97-5. Santa Cruz Biotechnology.
  • This compound | 4038-97-5. ChemicalBook.
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P
  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2013). Bioorganic & Medicinal Chemistry.
  • 4038-97-5|this compound. BLDpharm.

Sources

Whitepaper: Discovery and Preclinical Development of Novel Quinoline Derivatives for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Modern Researcher

Foreword: The Quinoline Scaffold - A Privileged Structure in Oncology

The quinoline ring, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry. Its rigid structure and versatile nature for chemical modification have made it a "privileged scaffold" in drug discovery.[1][2] Historically prominent in antimalarial drugs, the quinoline nucleus is now central to the development of a new generation of targeted anticancer agents.[3][4] Several FDA-approved kinase inhibitors, such as bosutinib (Abl inhibitor), lenvatinib (VEGFR/RET inhibitor), and cabozantinib (c-Met/VEGFR inhibitor), feature a quinoline core, underscoring its clinical significance in oncology.[5][6][7]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond theoretical knowledge to provide a practical, field-proven framework for the discovery, synthesis, and preclinical evaluation of novel quinoline derivatives. We will delve into the causality behind experimental design, provide robust, self-validating protocols, and ground our discussion in authoritative references.

Part 1: Rational Design and Synthesis of Novel Quinoline Anticancer Agents

The journey to a novel anticancer agent begins with rational design, guided by Structure-Activity Relationship (SAR) studies. The goal is to strategically modify the quinoline scaffold to enhance potency against cancer cells while minimizing toxicity to normal cells.[8][9]

The Foundation: Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. They reveal how specific chemical modifications to the quinoline ring influence biological activity.

Key SAR Observations for Quinoline Derivatives:

  • Position 4: Substitution at the 4-position, often with an amino or anilino group, is critical for the activity of many quinoline-based kinase inhibitors. This moiety frequently forms key hydrogen bonds within the ATP-binding pocket of kinases like EGFR.[10][11]

  • Position 7: The addition of bulky, flexible alkoxy groups (e.g., benzyloxy) at the 7-position can significantly enhance antiproliferative activity.[9]

  • Side Chains: The nature and length of side chains, particularly those containing basic nitrogen atoms (e.g., piperazine), are essential for modulating properties like solubility, cell permeability, and target engagement. For instance, in MDR-reversing quinolines, a specific distance of at least 5 Å between a hydrophobic moiety and a basic nitrogen atom is crucial for interaction with P-glycoprotein.[8]

  • Hybrid Molecules: Fusing the quinoline scaffold with other pharmacologically active motifs, such as chalcones or pyrazoles, has yielded hybrid compounds with potent, multi-faceted anticancer activities, including the induction of reactive oxygen species (ROS) and cell cycle arrest.[7][12][13]

Table 1: SAR Summary of Quinoline Derivatives Targeting Various Cancer Mechanisms

Target MechanismKey Quinoline Position(s)Favorable Substituents/ModificationsRationale/InteractionReference(s)
Kinase Inhibition (e.g., EGFR, VEGFR) C4, C6, C74-Anilino groups, 6/7-alkoxy side chainsMimics ATP to bind the kinase hinge region; enhances binding affinity and selectivity.[6][10][11]
Topoisomerase Inhibition C2, C4Substituted phenyl groups, propyl linkersStabilizes the topoisomerase-DNA cleavage complex, leading to DNA damage.[3][13][14]
Tubulin Polymerization Inhibition C2, C42,4-disubstituted patterns, chalcone hybridsBinds to the colchicine site on tubulin, preventing microtubule formation and inducing G2/M arrest.[1][7][15]
MDR Reversal (P-gp Interaction) C2, Linker, Side ChainHydrophobic aryl rings, basic nitrogen in a piperazine ringπ-hydrogen interactions with P-glycoprotein; efflux pump inhibition.[8]
Core Synthetic Methodologies: The Friedländer Annulation

The Friedländer synthesis is a robust and widely adopted method for constructing the quinoline core. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., ethyl acetoacetate). Its primary advantage is the direct and often high-yield formation of substituted quinolines from readily available starting materials.

Workflow: Friedländer Synthesis of a Quinoline Core

cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A 2-Aminoaryl Ketone D Condensation & Cyclization (Friedländer Annulation) A->D B α-Methylene Carbonyl B->D C Acid or Base Catalyst (e.g., p-TsOH, L-proline) C->D Catalyzes E Substituted Quinoline Derivative D->E

Caption: Workflow for Friedländer synthesis of quinolines.

Experimental Protocol: Synthesis of a 4-Phenyl-2-Substituted Quinoline Derivative

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 2-aminoacetophenone and 1.1 equivalents of ethyl benzoylacetate in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount (0.1 equivalents) of L-proline to the mixture. The use of an organocatalyst like L-proline represents a green chemistry approach, avoiding harsh acidic conditions.

  • Reaction: Reflux the mixture for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. If necessary, recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure quinoline derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity is typically assessed by HPLC.

Part 2: Preclinical Evaluation: A Multi-Tiered Approach to Anticancer Activity

Once a library of novel quinoline derivatives is synthesized, a systematic evaluation of their anticancer potential is required. This process is structured as a funnel, starting with high-throughput screening and progressing to more complex mechanistic and in vivo studies for the most promising candidates.

Tier 1: Primary Cytotoxicity Screening

The initial step is to assess the general antiproliferative activity of the synthesized compounds against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. This duration allows for multiple cell doubling times, ensuring that effects on proliferation can be observed.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Table 2: Example Cytotoxicity Data for Novel Quinoline Derivatives

Compound IDTarget/ClassIC₅₀ vs. MCF-7 (µM)IC₅₀ vs. A549 (µM)IC₅₀ vs. HCT-116 (µM)
QN-01 Chalcone Hybrid5.217.475.34
QN-02 4-Anilinoquinoline3.35> 508.12
QN-03 Pyrazoloquinoline2.504.101.90
Doxorubicin Topo II Inhibitor0.851.100.95
Data is hypothetical, based on trends reported in literature such as[2][9][12][13].
Tier 2: Mechanistic Elucidation

Compounds showing potent cytotoxicity (typically with low micromolar or nanomolar IC₅₀ values) are advanced to mechanistic studies to understand how they kill cancer cells.

Workflow: Investigating the Mechanism of Action

cluster_assays Mechanistic Assays cluster_outcomes Potential Outcomes A Potent Hit from Cytotoxicity Screen B Cell Cycle Analysis (Propidium Iodide Staining) A->B C Apoptosis Assay (Annexin V / PI Staining) A->C D Target-Specific Assay (e.g., Kinase Inhibition, Topo Assay) A->D E G2/M Phase Arrest B->E F Induction of Apoptosis C->F G Specific Enzyme Inhibition D->G

Caption: A multi-assay approach to elucidate the mechanism of action.

A. Cell Cycle Analysis via Flow Cytometry

This technique reveals if a compound halts cell division at a specific phase (G1, S, or G2/M).

Experimental Protocol:

  • Treatment: Treat cells (e.g., HCT-116) with the quinoline compound at its IC₅₀ and 2x IC₅₀ concentration for 24 hours.

  • Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight. This permeabilizes the cells.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A prevents the staining of RNA.

  • Analysis: Analyze the samples using a flow cytometer. Cells in G1 phase will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate amount. A compound causing G2/M arrest will show an increased population of cells in the G2/M peak.[1][7]

B. Apoptosis Detection via Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

  • Treatment & Harvesting: Treat and harvest cells as described for cell cycle analysis.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells. Incubate in the dark for 15 minutes.

  • Analysis: Analyze immediately by flow cytometry.

    • Annexin V- / PI-: Viable cells.

    • Annexin V+ / PI-: Early apoptotic cells (phosphatidylserine has flipped to the outer membrane, but the membrane is intact).

    • Annexin V+ / PI+: Late apoptotic or necrotic cells (membrane integrity is lost). A significant increase in the Annexin V+ population indicates apoptosis induction.[7][9][16]

Tier 3: Target Validation and In Vivo Efficacy

The final preclinical stage involves confirming the molecular target and evaluating the compound's efficacy in a living organism.

A. Target Validation: Kinase and Topoisomerase Inhibition

Quinoline derivatives are well-known inhibitors of protein kinases and topoisomerases.[1][3][5]

  • Kinase Inhibition: The inhibitory activity against specific kinases (e.g., EGFR, VEGFR-2, PI3K) can be quantified using in vitro kinase assays. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. Several commercial kits (e.g., LanthaScreen™, Kinase-Glo®) are available for this purpose. The result is an IC₅₀ value for the specific enzyme.[6][17]

  • Topoisomerase Inhibition: A DNA relaxation assay is used to assess topoisomerase I/II inhibition. In this assay, supercoiled plasmid DNA is incubated with the topoisomerase enzyme and the test compound. An effective inhibitor will prevent the enzyme from relaxing the supercoiled DNA, which can be visualized by agarose gel electrophoresis.[13][14][18]

Signaling Pathway Visualization: Quinoline Derivative Targeting the PI3K/Akt/mTOR Pathway

RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Promotes Inhibitor Quinoline Derivative (e.g., Omipalisib) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a dual-target quinoline.

B. In Vivo Efficacy: Xenograft Tumor Model

The most promising compounds are tested in animal models to assess their anti-tumor efficacy and potential toxicity. The human tumor xenograft model in immunocompromised mice is a standard.[9][19]

Experimental Protocol:

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1-5 million HCT-116 cells) into the flank of athymic nude mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, test compound, positive control). Administer the quinoline derivative via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) daily or on a set schedule.

  • Monitoring: Monitor tumor volume (measured with calipers) and body weight (as an indicator of toxicity) two to three times per week.

  • Endpoint: At the end of the study (e.g., 21-28 days or when tumors in the control group reach a maximum size), euthanize the mice. Excise the tumors, weigh them, and potentially use them for further analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement in vivo.

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage to determine the compound's efficacy.

Part 3: Future Directions and Concluding Remarks

The field of quinoline-based cancer drug discovery is continuously evolving. Current challenges include overcoming drug resistance and improving the specificity of targeted agents.[8][20] Future research will likely focus on:

  • Novel Targets: Developing quinoline derivatives against new targets, such as epigenetic modulators (e.g., HDACs, DNMTs) or specific protein-protein interactions.[2][16]

  • Combination Therapies: Exploring the synergistic effects of quinoline inhibitors with existing chemotherapies or immunotherapies.

  • Targeted Delivery: Employing drug delivery systems to enhance tumor accumulation and reduce systemic toxicity.

The quinoline scaffold is a testament to the power of a privileged structure in medicinal chemistry. Through rational design, robust synthesis, and a rigorous, multi-tiered evaluation process as outlined in this guide, researchers can continue to unlock the vast potential of these compounds, paving the way for the next generation of effective and targeted cancer therapies.

References

  • Musiol, R. (2017). Quinoline derivatives as anticancer agents. European Journal of Medicinal Chemistry, 142, 144-154. [Link]

  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427. [Link]

  • Al-Ostoot, F. H., et al. (2024). an overview of quinoline derivatives as anti-cancer agents. ResearchGate. [Link]

  • Sato, W., et al. (1997). Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry, 40(12), 1837-1844. [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

  • Kumar, A., et al. (2023). Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. ResearchGate. [Link]

  • Abdel-Sattar, E. A., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Lee, J., et al. (2021). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • Ahmad, I., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. IntechOpen. [Link]

  • Eurtivong, C., et al. (2018). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. European Journal of Medicinal Chemistry, 157, 116-127. [Link]

  • Amrithanjali, G., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. [Link]

  • Wang, Y., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Oxidative Medicine and Cellular Longevity. [Link]

  • Musso, L., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 24(17), 3169. [Link]

  • Jain, P., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1262, 133031. [Link]

  • Abbas, S. Y., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30454-30485. [Link]

  • Li, Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4956. [Link]

  • Kim, J. S., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(7), 2068. [Link]

  • Papakyriakou, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 28(7), 3196. [Link]

  • Pommier, Y. (2010). Topoisomerases as Anticancer Targets. Nature Reviews Cancer, 10(11), 789-802. [Link]

  • Man, R.-J., et al. (2021). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 825-838. [Link]

  • El-Gamal, M. I., et al. (2018). Quinoline-based small molecules as effective protein kinases inhibitors (Review). International Journal of Oncology, 52(1), 25-38. [Link]

  • Iqbal, M. A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Journal of Photochemistry and Photobiology B: Biology, 199, 111617. [Link]

  • Kumar, C. S. A., et al. (2025). A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Patel, R., et al. (2022). Synthesis, molecular docking and pharmacological studies of novel quinoline derivative as anticancer agent that targets topoisomerase IIB. ResearchGate. [Link]

  • Valente, S., et al. (2019). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Journal of Medicinal Chemistry, 62(4), 2036-2051. [Link]

  • Cao, R., et al. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 162, 483-496. [Link]

  • Singh, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Informatics in Medicine Unlocked, 51, 102068. [Link]

  • Patel, D., et al. (2018). Quinoline derivatives known anticancer agents. ResearchGate. [Link]

  • Papakyriakou, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). ResearchGate. [Link]

  • Al-Suhaimi, K. S., et al. (2023). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Polycyclic Aromatic Compounds, 43(5), 4165-4190. [Link]

  • Iqbal, M. A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. ResearchGate. [Link]

Sources

Structure-activity relationship of 7-methoxyquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship of 7-Methoxyquinoline Derivatives

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] Among its many derivatives, those bearing a methoxy group at the 7-position have emerged as a particularly promising class of compounds. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 7-methoxyquinoline derivatives, synthesizing insights from synthetic chemistry, biological evaluation, and computational modeling. We will explore the nuanced role of the 7-methoxy group in modulating activity across various therapeutic areas, including oncology and infectious diseases, contrasting it with other critical substitutions like the 7-chloro group famous in antimalarial agents. This guide details key synthetic protocols, outlines standardized biological evaluation workflows, and presents the logic of computational SAR analysis, offering researchers and drug development professionals a thorough resource to navigate and exploit the therapeutic potential of this versatile scaffold.

Chapter 1: The Quinoline Scaffold: A Privileged Framework in Drug Discovery

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is considered a "privileged scaffold" in drug discovery.[1] This designation stems from its ability to interact with a wide array of biological targets, leading to compounds with diverse pharmacological properties, including anticancer, antimicrobial, antimalarial, and anti-inflammatory effects.[1][2][3]

The therapeutic journey of quinolines began with the discovery of quinine, an alkaloid from Cinchona bark, which was the first effective treatment for malaria.[4] This led to the development of synthetic analogs like chloroquine and mefloquine, cementing the importance of the quinoline core in anti-infective medicine.[4] The key to the broad utility of the quinoline scaffold lies in the functionalization of its ring system. The nature and position of substituents dramatically influence the molecule's electronic properties, lipophilicity, and steric profile, thereby dictating its biological activity and mechanism of action.

A critical position for substitution is the C7-position. In the classic antimalarial drug chloroquine, a chlorine atom at C7 is essential for its activity.[5] This electron-withdrawing group is believed to increase the basicity of the side-chain nitrogen, which is crucial for accumulation in the acidic food vacuole of the parasite and subsequent inhibition of hemozoin formation.[5] The exploration of a 7-methoxy group, an electron-donating substituent, in place of the 7-chloro group, therefore represents a compelling strategy to modulate biological activity, potentially altering the mechanism of action or unlocking new therapeutic applications.

Chapter 2: Synthesis Strategies for 7-Methoxyquinoline Derivatives

The synthesis of novel 7-methoxyquinoline derivatives is pivotal for exploring their therapeutic potential. A common and versatile starting material for many synthetic routes is 4-chloro-7-methoxyquinoline. This intermediate allows for nucleophilic substitution at the C4 position, enabling the introduction of a wide variety of functional groups and side chains. A general workflow for this synthetic approach is illustrated below.

G cluster_synthesis General Synthesis Workflow A Starting Material (e.g., 4-Chloro-7-methoxyquinoline) C Reaction (Nucleophilic Aromatic Substitution) A->C B Nucleophile (e.g., Substituted Amine, Sulfa Drug) B->C D Purification (Crystallization, Chromatography) C->D Crude Product E Final Product (Substituted 7-Methoxyquinoline Derivative) D->E

Caption: General workflow for the synthesis of 4-substituted 7-methoxyquinoline derivatives.

Detailed Protocol 1: Synthesis of 4-((7-Methoxyquinolin-4-yl)amino)benzenesulfonamide Derivatives

This protocol describes a common method for synthesizing 7-methoxyquinoline derivatives by reacting 4-chloro-7-methoxyquinoline with various sulfonamides, a strategy used to produce novel antimicrobial agents.[6]

Materials:

  • 4-chloro-7-methoxyquinoline (1.0 eq)

  • Appropriate sulfonamide derivative (1.0 eq)

  • Dimethylformamide (DMF) (as solvent)

  • Ethanol (for crystallization)

Procedure:

  • A mixture of 4-chloro-7-methoxyquinoline (0.01 mol) and the selected sulfonamide derivative (0.01 mol) is prepared in a round-bottom flask.[6]

  • Dimethylformamide (20 mL) is added to the mixture as a solvent.[6]

  • The reaction mixture is heated to reflux and maintained for approximately 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

  • Upon completion, the reaction mixture is cooled to room temperature, which typically results in the precipitation of a solid.

  • The solid product is collected by filtration.

  • The crude solid is purified by crystallization from ethanol to yield the final 4-((7-methoxyquinolin-4-yl)amino)benzenesulfonamide derivative.[6]

  • The structure and purity of the final compound are confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry.[6]

Causality and Self-Validation: The choice of DMF as a solvent is due to its high boiling point and ability to dissolve the reactants, facilitating the reaction at elevated temperatures. The reflux condition provides the necessary activation energy for the nucleophilic aromatic substitution to occur. The final crystallization step not only purifies the product but also serves as a validation of its identity, as a sharp melting point is indicative of a pure compound. Spectroscopic confirmation provides the definitive structural proof.

Chapter 3: Structure-Activity Relationships in Key Therapeutic Areas

The functionalization of the 7-methoxyquinoline scaffold has led to the discovery of compounds with significant activity in several therapeutic domains.

Antimicrobial Activity

Recent studies have demonstrated that hybrid molecules combining the 7-methoxyquinoline core with a sulfonamide moiety exhibit potent antimicrobial and antibiofilm activities.[6] A series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides were synthesized and tested against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi.[6]

SAR Insights:

  • The linkage of the sulfonamide group at the C4-position via an amino bridge is crucial for activity.

  • The nature of the substituent on the sulfonamide nitrogen significantly modulates the antimicrobial spectrum and potency. For instance, compound 3l , a sulfamethazine derivative, showed particularly high activity against E. coli and C. albicans.[6]

  • Several derivatives, including those substituted with pyrimidine (3c ), pyridazine (3d ), and dimethylpyrimidine (3l ), displayed activity that was significantly greater than conventional antimicrobial agents.[6]

Table 1: Antimicrobial Activity of Selected 7-Methoxyquinoline-Sulfonamide Derivatives

Compound ID R-Group on Sulfonamide MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli MIC (µg/mL) vs. C. albicans Reference
3c Pyrimidin-2-yl 12.5 6.25 25 [6]
3d Methoxypyridazin-3-yl 12.5 12.5 25 [6]
3l 4,6-Dimethylpyrimidin-2-yl 6.25 3.125 6.25 [6]

Note: MIC (Minimum Inhibitory Concentration) values are indicative of potency; lower values represent higher activity. Data synthesized from published results.[6]

Anticancer Activity

The methoxy group plays a crucial role in the anticancer activity of many natural and synthetic compounds.[7] For quinoline derivatives, a primary mechanism of action is the inhibition of tubulin polymerization, a process essential for cell division.[8]

Mechanism of Action: Tubulin Polymerization Inhibition Several studies on methoxy-substituted quinolines have shown that these compounds can bind to the colchicine binding site on β-tubulin.[7][8] This binding event disrupts the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 5,6,7-trimethoxy quinoline scaffold has been specifically investigated for this activity.[8] While direct studies on solely 7-methoxy derivatives are less common, the SAR data from related compounds suggest the methoxy groups are critical for this interaction.

SAR Insights:

  • In a series of 5,6,7-trimethoxy quinolin-4-amine derivatives, the nature of the N-aryl substituent at the C4 position was found to be critical.[8]

  • Compounds with bulky, electron-rich aryl groups, such as N-(4-benzoyl phenyl) (7e ) and N-(4-phenoxyphenyl) (7f ), exhibited the most potent cytotoxic activity against multiple human cancer cell lines, with IC₅₀ values in the low micromolar range.[8]

  • The presence of multiple methoxy groups on the quinoline ring generally enhances antimigratory and cytotoxic activity.[7] The trimethoxy substitution pattern appears particularly effective for tubulin polymerization inhibition.[8]

G cluster_tubulin Conceptual Model: 7-Methoxyquinoline Binding to Tubulin cluster_interactions Key Interactions Tubulin β-Tubulin Monomer Pocket Colchicine Binding Site (Hydrophobic Pocket) Compound 7-Methoxyquinoline Derivative H_Bond Hydrogen Bonding Compound->H_Bond C4-substituent Hydrophobic Hydrophobic Interactions Compound->Hydrophobic Quinoline Ring & Methoxy Group G cluster_workflow Biological Evaluation Workflow A Compound Synthesis & Purification B Primary Screening (e.g., Cytotoxicity, Antimicrobial) A->B C Dose-Response Analysis (IC50 / MIC Determination) B->C D Lead Compound Selection C->D Potent & Selective Hits E Mechanistic Assays (e.g., Tubulin Polymerization, Kinase Inhibition) D->E F Selectivity Testing (Normal vs. Cancer/Microbial Cells) D->F G Advanced Studies (In vivo models) E->G F->G

Caption: A comprehensive workflow for the biological evaluation of novel 7-methoxyquinoline derivatives.

Detailed Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. [9] Procedure:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000–10,000 cells/well and incubated for 24 hours to allow for attachment. [9]2. Compound Treatment: Cells are treated with serial dilutions of the 7-methoxyquinoline test compounds. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included. The plate is incubated for 48-72 hours. [9]3. MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate. [9]4. Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the compound concentration. [9]

Detailed Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Procedure:

  • Compound Dilution: A two-fold serial dilution of the test compound is performed in a 96-well microtiter plate containing a suitable broth medium. [9]2. Inoculation: A standardized inoculum of the target microorganism (e.g., S. aureus, E. coli) is added to each well. [9]3. Controls: A positive control for growth (no compound) and a negative control for sterility (no inoculum) are included on each plate.

  • Incubation: The plate is incubated for 18-24 hours at 37°C.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).

Chapter 5: Computational Approaches in SAR Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. [10]By developing mathematical models, QSAR can predict the activity of unsynthesized compounds, thereby guiding medicinal chemistry efforts and prioritizing synthetic targets. [11][12]

G cluster_qsar QSAR Modeling Workflow A Data Set Collection (Structures & Biological Activity) B Descriptor Calculation (2D/3D, Electronic, etc.) A->B C Data Splitting (Training & Test Sets) B->C D Model Generation (e.g., MLR, Machine Learning) C->D Training Set E Model Validation (Internal & External) D->E E->D Refine Model F Prediction (Activity of New Compounds) E->F Validated Model

Caption: Logical workflow for a quantitative structure-activity relationship (QSAR) study.

For 7-methoxyquinoline derivatives, a QSAR study would involve calculating a variety of molecular descriptors:

  • Electronic Descriptors: Such as atomic net charges and HOMO/LUMO energies, which can describe the molecule's reactivity and ability to participate in electrostatic interactions. [12]* Steric Descriptors: Such as molecular volume and surface area, which relate to how the molecule fits into a binding site.

  • Hydrophobic Descriptors: Such as LogP, which quantifies the lipophilicity and influences membrane permeability.

By building a regression model (e.g., Multiple Linear Regression or more advanced machine learning models), an equation can be derived that links these descriptors to the observed biological activity (e.g., Log IC₅₀). [13][14]Such a model can reveal that, for instance, a positive coefficient for a descriptor related to the charge on the methoxy oxygen and a negative coefficient for a steric descriptor at the C4 position are correlated with higher anticancer activity. This insight allows chemists to rationally design new derivatives with potentially enhanced potency.

Conclusion and Future Perspectives

The 7-methoxyquinoline scaffold is a versatile and highly tractable framework for the development of new therapeutic agents. Structure-activity relationship studies have revealed that strategic modifications, particularly at the C4-position, can yield potent antimicrobial and anticancer compounds. The 7-methoxy group itself, as an electron-donating moiety, offers a distinct electronic profile compared to the well-studied 7-chloro substitution, providing a rich avenue for future exploration, especially in overcoming drug resistance.

Future research should focus on:

  • Direct Comparative Studies: Synthesizing direct 7-methoxy analogs of known 7-chloro drugs (e.g., "methoxy-chloroquine") to systematically evaluate the role of electronics at this position in antimalarial activity.

  • Expanding the Substituent Library: Exploring a wider range of substituents at the C2 and C4 positions to build more comprehensive SAR and QSAR models.

  • Mechanistic Elucidation: Moving beyond primary screening to investigate the detailed molecular mechanisms, such as identifying specific kinase targets or further characterizing the interactions with tubulin.

By integrating rational design, efficient synthesis, and robust biological and computational evaluation, the full therapeutic potential of 7-methoxyquinoline derivatives can be unlocked.

References

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). MDPI. [Link]

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2023). ACS Omega. [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (2015). Molecules. [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2021). Iranian Journal of Basic Medical Sciences. [Link]

  • Design, Synthesis, and Biological Evaluations of Novel 7-[7-Amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with Potent Antibacterial Activity against Respiratory Pathogens. (2013). Journal of Medicinal Chemistry. [Link]

  • Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. (2023). RSC Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. (2019). Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences. [Link]

  • Structure-activity relationship study of 7 (a-o) as anticancer. (n.d.). ResearchGate. [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. (2023). Investigational New Drugs. [Link]

  • Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. (2021). Journal of Molecular Structure. [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. (2023). Investigational New Drugs. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2024). RSC Advances. [Link]

  • Quantitative structure–activity relationship (QSAR) and molecular docking of xanthone derivatives as anti-tuberculosis agents. (2020). Heliyon. [Link]

  • Quinoline: An Attractive Scaffold in Drug Design. (2022). Current Topics in Medicinal Chemistry. [Link]

  • Quantitative Structure Activity Relationship (QSAR) Based on Electronic Descriptors and Docking Studies of Quinazoline Derivatives for Anticancer Activity. (2018). Oriental Journal of Chemistry. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). 3 Biotech. [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020). Molecules. [Link]

  • Structural modifications of quinoline-based antimalarial agents: Recent developments. (2010). Journal of Pharmacy & Bioallied Sciences. [Link]

  • Design, synthesis, characterization, in silico studies, and in vitro anticancer evaluation of novel 7-methoxyquinolone-substituted triazole hybrids. (2025). Journal of Drug Targeting. [Link]

  • Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. (2023). Frontiers in Chemistry. [Link]

  • Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. (2013). Archiv der Pharmazie. [Link]

  • SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy. (2022). YouTube. [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2023). Molecules. [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2021). Molecules. [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). International Journal of Molecular Sciences. [Link]

  • (PDF) Quantitative Structure Activity Relationship (QSAR) Based on Electronic Descriptors and Docking Studies of Quinazoline Derivatives for Anticancer Activity. (2018). ResearchGate. [Link]

  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (2018). ACS Omega. [Link]

  • Scaffold Hopping in Drug Discovery. (n.d.). Pharma Focus Asia. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2024). RSC Advances. [Link]

  • Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design. (2025). Beilstein Journal of Organic Chemistry. [Link]

  • Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (2023). Chemistry & Biodiversity. [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2024). RSC Advances. [Link]

  • Indoloquinolines as scaffolds for drug discovery. (2010). Current Pharmaceutical Design. [Link]

Sources

An In-depth Technical Guide to the Antimalarial Potential of 4-(piperazin-1-yl)quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, poses a significant threat to global public health, undermining the efficacy of frontline artemisinin-based combination therapies (ACTs). This necessitates an urgent search for novel, robust, and affordable antimalarial agents. The 4-aminoquinoline scaffold, exemplified by the historic drug chloroquine, has long been a cornerstone of antimalarial chemotherapy. However, its utility has been severely compromised by widespread resistance. This guide delves into the promising class of 4-(piperazin-1-yl)quinoline compounds, a structural modification of the classic 4-aminoquinoline core, which has demonstrated a remarkable ability to overcome established resistance mechanisms. We will explore the medicinal chemistry, structure-activity relationships (SAR), and proposed mechanism of action of these compounds, which primarily involves the inhibition of the parasite's heme detoxification pathway. Furthermore, this document provides detailed, field-proven protocols for the preclinical evaluation of these agents, from in vitro antiplasmodial screening to in vivo efficacy studies, to equip researchers with the practical knowledge required to advance this promising class of antimalarials.

The Imperative for New Antimalarials: Overcoming Widespread Resistance

Malaria remains a devastating parasitic disease, with Plasmodium falciparum accounting for the majority of fatalities.[1][2] The success of antimalarial drugs has historically been transient, shadowed by the parasite's remarkable ability to develop resistance. The 4-aminoquinoline drug chloroquine (CQ), once a "miracle drug" for its safety, efficacy, and low cost, is now largely ineffective in many malaria-endemic regions.[3][4] Resistance to CQ is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the parasite's digestive vacuole.[5][6][7] These mutations enable the transporter to efflux chloroquine from its site of action, the acidic digestive vacuole (DV).[8] More alarmingly, resistance to artemisinin, the core component of modern ACTs, is now spreading, threatening our last line of effective treatment and highlighting the critical need for new chemical entities with novel or resistance-evading mechanisms.[7][9]

The quinoline core remains a privileged scaffold in antimalarial drug discovery.[10][11] Strategic modifications to this core have led to the development of compounds that not only retain activity but also demonstrate potent efficacy against chloroquine-resistant (CQR) strains. The introduction of a piperazine moiety at the 4-position of the quinoline ring is one such strategy, creating a class of compounds with significantly improved antimalarial profiles and the potential to revitalize the quinoline pharmacophore.[9][12]

Medicinal Chemistry and Structure-Activity Relationships (SAR)

The therapeutic potential of 4-(piperazin-1-yl)quinolines is intrinsically linked to their chemical structure. Synthetic modifications around this central scaffold allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

General Synthetic Strategy

The synthesis of this class of compounds is generally accessible. A common approach involves the nucleophilic substitution of a 4,7-dichloroquinoline with an appropriately substituted piperazine. This reaction can be facilitated under thermal conditions or with the aid of a base like triethylamine.[12] The commercial availability of a wide variety of substituted piperazines and quinolines allows for the rapid generation of diverse chemical libraries for screening.

A representative synthetic scheme is depicted below:

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product R1 4,7-Dichloroquinoline P1 Nucleophilic Aromatic Substitution R1->P1 R2 Substituted Piperazine (H-N(CH2CH2)2N-R) R2->P1 FP 4-(4-R-piperazin-1-yl) -7-chloroquinoline P1->FP Base (e.g., Et3N) Heat

Caption: General synthesis of 4-(piperazin-1-yl)quinolines.

Key Structure-Activity Relationship Insights

SAR studies have revealed critical structural features that govern the antimalarial activity of these compounds:

  • The Quinoline Core: The 7-chloro substituent on the quinoline ring is considered optimal for activity, a feature shared with chloroquine.[13] Modifications at other positions on the quinoline nucleus can significantly alter potency.

  • The Piperazine Linker: The piperazine ring is more than a simple linker; its basicity is crucial for the accumulation of the drug in the acidic DV of the parasite. The rigidity of the piperazine ring, compared to the flexible alkyl chain of chloroquine, can influence target engagement and evasion of resistance transporters.

  • Terminal Substituents: The greatest diversity and opportunity for optimization lie in the substituent (R-group) on the distal nitrogen of the piperazine ring.

    • Bulky/Lipophilic Groups: Introduction of bulky, lipophilic groups such as adamantyl or diphenylmethyl moieties can dramatically increase potency against CQR strains.[14] This is hypothesized to be due to an inability of the mutated PfCRT transporter to recognize and efflux these larger molecules.

    • Aromatic Systems: Phenyl or benzyl groups attached to the piperazine are often associated with potent activity.[9] Further substitution on these aromatic rings provides another avenue for optimization.

    • Hybrid Molecules: Linking the piperazine to other pharmacophores, such as tetrazoles, has been explored to develop hybrid drugs with potentially multi-target mechanisms of action.[12]

Quantitative Data Summary

The following table summarizes the in vitro activity of representative 4-(piperazin-1-yl)quinoline analogues against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Compound ID Key Structural Feature (R-group on Piperazine) IC₅₀ (nM) vs. CQS Strain (e.g., D6, 3D7) IC₅₀ (nM) vs. CQR Strain (e.g., W2, Dd2) Resistance Index (RI) (IC₅₀ CQR / IC₅₀ CQS) Reference
Chloroquine (Reference Drug)~20-30~300-500>10[15]
Compound A N-Phenylpiperazine4.5 (W2)250 (TM90-C2B)55.6[9]
Compound B N-Benzylpiperazine16 (W2)860 (TM90-C2B)53.8[9]
Compound C 6-Methyl-7-(N-phenylpiperazinyl)0.44 (W2)150 (TM90-C2B)340.9[9]
Compound 7e Pyrimidine hybrid0.031 (D6)0.016 (W2)0.52[16]
Compound 7i Pyrimidine hybrid0.012 (D6)0.051 (W2)4.25[16]
Compound 66 Aryltetrazole hybridN/A2250 (PfINDO)N/A[12]
Compound 75 Aryltetrazole hybridN/A1790 (PfINDO)N/A[12]

Note: IC₅₀ values can vary based on the specific parasite strains and assay conditions used. The data clearly shows that while some analogues retain a high RI similar to chloroquine, others (like 7e) exhibit remarkable potency against CQR strains, effectively reversing the resistance phenotype.

Mechanism of Action: Re-engaging the Heme Detoxification Pathway

The primary mechanism of action for quinoline-containing drugs is the disruption of heme detoxification within the parasite.[10][17] During its intraerythrocytic stage, the parasite digests vast amounts of host hemoglobin in its DV to obtain amino acids.[18] This process releases large quantities of heme (ferriprotoporphyrin IX), which is toxic to the parasite as it can generate reactive oxygen species and destabilize membranes. To protect itself, the parasite polymerizes the toxic heme into a biologically inert, crystalline pigment called hemozoin.[19][20]

4-(piperazin-1-yl)quinoline compounds exploit this essential pathway through a multi-step process:

  • Ion Trapping: As weak bases, these compounds are uncharged at the physiological pH of the red blood cell cytoplasm, allowing them to diffuse across the parasite and DV membranes. The DV is highly acidic (pH ~5.0-5.4).[18] Inside this acidic environment, the basic nitrogen atoms of the piperazine and quinoline rings become protonated. The resulting charged molecule is unable to diffuse back across the membrane and becomes trapped, leading to a massive accumulation of the drug at its site of action.[10][21]

  • Heme Binding and Inhibition of Hemozoin Formation: The high concentration of the drug within the DV facilitates its binding to free heme. The planar quinoline ring is thought to π-stack with the porphyrin ring of heme. This drug-heme complex is toxic and, crucially, it caps the growing faces of the hemozoin crystal, preventing further polymerization.[19][20][22]

  • Induction of Parasite Death: The inhibition of hemozoin formation leads to a buildup of toxic free heme and drug-heme complexes.[17][19] This accumulation results in oxidative damage to parasite membranes and proteins, ultimately leading to parasite death.

G cluster_rbc Infected Red Blood Cell (pH 7.4) cluster_parasite Parasite Cytoplasm (pH 7.2) cluster_dv HGB Host Hemoglobin PARASITE Malaria Parasite HGB->PARASITE Ingestion HEME Toxic Free Heme PARASITE->HEME Digestion in DV DV Digestive Vacuole (pH ~5.2) DRUG_EXT Drug (Uncharged) DRUG_INT Drug (Charged) Accumulated DRUG_EXT->DRUG_INT Diffusion & Ion Trapping HEMOZOIN Inert Hemozoin Crystal HEME->HEMOZOIN Polymerization (Detoxification) DEATH Oxidative Stress Membrane Damage Parasite Death HEME->DEATH COMPLEX Drug-Heme Complex HEME->COMPLEX DRUG_INT->COMPLEX COMPLEX->HEMOZOIN Inhibition COMPLEX->DEATH

Caption: Mechanism of action in the parasite's digestive vacuole.

The key advantage of many 4-(piperazin-1-yl)quinoline derivatives is their ability to evade the PfCRT resistance mechanism. The structural bulk and altered physicochemical properties of the side chain likely result in poor recognition by the mutated transporter, preventing drug efflux and thus maintaining high intra-vacuolar concentrations even in CQR strains.

Preclinical Evaluation: Standardized Protocols

Rigorous and reproducible preclinical evaluation is essential for identifying promising drug candidates. The following section details standard protocols for assessing the antimalarial potential of 4-(piperazin-1-yl)quinoline compounds.

Experimental Workflow Overview

The progression from a newly synthesized compound to a preclinical candidate follows a well-defined path. Initial in vitro screens assess potency against different parasite strains and cytotoxicity to determine selectivity. Compounds that show promise are then tested in mechanistic assays (e.g., heme polymerization) and finally evaluated for efficacy in animal models.

G COMPOUND Synthesized Compound Library VITRO In Vitro Screening (Potency & Selectivity) COMPOUND->VITRO MECH Mechanism of Action Assay (e.g., Heme) VITRO->MECH Potent & Selective Hits VIVO In Vivo Efficacy (Mouse Model) MECH->VIVO On-Target Hits LEAD Lead Candidate for Optimization VIVO->LEAD Efficacious Hits

Caption: Preclinical evaluation workflow for antimalarial compounds.

Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I)

Principle: This assay quantifies parasite proliferation by measuring the amount of parasitic DNA. SYBR Green I is a fluorescent dye that intercalates into DNA. In a 96-well plate format, the fluorescence intensity is directly proportional to the number of parasites, allowing for the calculation of the 50% inhibitory concentration (IC₅₀).

Methodology:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., CQS D6 and CQR W2 strains) in human O+ red blood cells (RBCs) at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Plate Preparation: Serially dilute test compounds in DMSO and then in culture medium. Dispense 100 µL of each concentration into a 96-well flat-bottom plate. Include wells for positive (e.g., chloroquine) and negative (vehicle control, DMSO) controls.

  • Assay Initiation: Add 100 µL of parasitized RBC culture (1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours under the conditions described in step 1.

  • Lysis and Staining: Prepare a lysis buffer containing Tris-HCl, EDTA, saponin, and Triton X-100, with SYBR Green I dye added just before use. Add 100 µL of this lysis buffer to each well.

  • Reading: Incubate the plates in the dark at room temperature for 1-2 hours. Read the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: Subtract background fluorescence from uninfected RBC wells. Normalize the data to the vehicle control (100% growth) and no-parasite control (0% growth). Calculate IC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Protocol: In Vivo Efficacy (4-Day Suppressive Test)

Principle: This is the standard model for assessing the blood-stage activity of a test compound in vivo. The ability of a compound to suppress the level of Plasmodium berghei parasitemia in infected mice over a four-day treatment period is measured relative to an untreated control group.[23]

Methodology:

  • Animal Model: Use female BALB/c mice (6-8 weeks old).

  • Infection: Inoculate mice intraperitoneally (IP) with 1x10⁷ P. berghei-parasitized RBCs on Day 0.

  • Group Allocation: Randomly divide the mice into groups (n=5 per group): vehicle control, positive control (e.g., chloroquine at 20 mg/kg/day), and test compound groups at various doses (e.g., 10, 30, 100 mg/kg/day).

  • Drug Administration: Administer the first dose of the test compound or control via oral gavage (PO) approximately 2-4 hours post-infection. Continue daily dosing for four consecutive days (Day 0 to Day 3).

  • Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse.

  • Smear Analysis: Stain the smears with Giemsa stain. Determine the percentage of parasitized RBCs by counting under a microscope (at least 1,000 RBCs per smear).

  • Data Analysis: Calculate the average parasitemia for each group. Determine the percent suppression of parasitemia for each treated group using the formula: % Suppression = 100 - [(Avg. Parasitemia of Treated Group / Avg. Parasitemia of Vehicle Group) x 100] The effective dose that suppresses parasitemia by 50% (ED₅₀) can be calculated from the dose-response data.

Challenges and Future Directions

While the 4-(piperazin-1-yl)quinoline scaffold is highly promising, several challenges must be addressed to translate these compounds into clinical drugs.

  • Optimizing ADMET Profiles: A primary challenge in drug development is achieving a balance between high potency and favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[15] Poor aqueous solubility and metabolic instability can limit oral bioavailability and lead to premature candidate failure.[9] Future work must focus on synthesizing analogues with improved drug-like properties without compromising antimalarial activity.

  • Activity Across the Parasite Life Cycle: To achieve a radical cure and block transmission, future antimalarials should ideally target multiple stages of the parasite's life cycle, including the dormant liver-stage hypnozoites (in P. vivax) and the transmissible gametocytes. Some quinolone analogues have already shown promising liver-stage activity, a highly desirable trait.[9]

  • Combination Therapy: The most sustainable path forward for any new antimalarial is as part of a combination therapy.[3] Pairing a potent 4-(piperazin-1-yl)quinoline with a drug possessing a different mechanism of action would create a formidable barrier to the emergence of resistance.[12]

Conclusion

The 4-(piperazin-1-yl)quinoline class of compounds represents a significant advancement in the fight against drug-resistant malaria. By strategically modifying the classic 4-aminoquinoline scaffold, chemists have created potent molecules capable of evading chloroquine resistance mechanisms and re-engaging the parasite's vulnerable heme detoxification pathway. Their accessible synthesis, tunable structure-activity relationships, and demonstrated efficacy in preclinical models make them a priority area for antimalarial drug discovery. With continued optimization focused on enhancing pharmacokinetic properties and assessing multi-stage activity, these compounds hold the potential to deliver a next-generation antimalarial drug to combat one of humanity's most persistent infectious diseases.

References

  • Bray, P. G., Ward, S. A., & Horrocks, P. (2005). Quinoline antimalarials: mechanisms of action and resistance. PubMed. Available at: [Link]

  • Farooq, U., Khan, A., & Iram, F. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Egan, T. J. (2021). Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development. Accounts of Chemical Research. Available at: [Link]

  • Malaria Parasite Metabolic Pathways. Mechanism of action of quinoline drugs. Available at: [Link]

  • Martin, R. E., & Kirk, K. (2007). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLOS One. Available at: [Link]

  • Fidock, D. A., Nomura, T., Talley, A. K., Cooper, R. A., Dzekunov, S. M., Ferdig, M. T., Ursos, L. M., Sidhu, A. B., Naudé, B., Deitsch, K. W., Su, X. Z., Wootton, J. C., Roepe, P. D., & Wellems, T. E. (2000). Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations. Cell. Available at: [Link]

  • Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics. Available at: [Link]

  • Kfir, A., El-Baba, T. J., & Kapishnikov, S. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. Available at: [Link]

  • Cowell, A. N., & Winzeler, E. A. (2019). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual Review of Microbiology. Available at: [Link]

  • Cowell, A. N., & Winzeler, E. A. (2019). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual Review of Microbiology. Available at: [Link]

  • Nilsen, A., LaCrue, A. N., White, K. L., Forquer, I. P., Cross, R. M., Marfurt, J., Mather, M. W., Delves, M. J., Shackleford, D. M., Saenz, F. E., Morrisey, J. M., Steuten, J., Mutka, T., Varrone, M., Vant-Hull, B., Luth, M. R., Llinás, M., Vaidya, A. B., Riscoe, M. K., & Charman, S. A. (2013). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Farooq, U., Khan, A., & Iram, F. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Egan, T. J. (2002). The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals. Available at: [Link]

  • Combrinck, J. M., Mabotha, T. E., Taylor, D., Gibhard, L., Smith, P. J., & Egan, T. J. (2021). Artemisinin - Based Drugs Target the Plasmodium falciparum heme-detoxification pathway. Malaria World. Available at: [Link]

  • Man-Wah, L., & Liu, Y. (2013). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Pharmaceuticals. Available at: [Link]

  • Chauhan, P. M. S., & Kumar, V. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher. Available at: [Link]

  • Egan, T. J. (2021). Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development. Accounts of Chemical Research. Available at: [Link]

  • Kumar, A., & Singh, R. K. (2018). Recent Developments in the Side Chain Modified 4-Aminoquinolines As Antimalarial Agents. ResearchGate. Available at: [Link]

  • Combrinck, J. M., Mabotha, T. E., Taylor, D., Gibhard, L., Smith, P. J., & Egan, T. J. (2021). Artemisinin-Based Drugs Target the Plasmodium falciparum Heme Detoxification Pathway. ResearchGate. Available at: [Link]

  • Combrinck, J. M., Mabotha, T. E., Taylor, D., Gibhard, L., Smith, P. J., & Egan, T. J. (2021). Artemisinin-Based Drugs Target the Plasmodium falciparum Heme Detoxification Pathway. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Singh, C., & Kanodia, R. (2020). Novel quinolinepiperazinyl-aryltetrazoles targeting the blood stage of Plasmodium falciparum. Scientific Reports. Available at: [Link]

  • Kumar, A., & Singh, R. K. (2012). Structural modifications of quinoline-based antimalarial agents: Recent developments. Medicinal Chemistry Research. Available at: [Link]

  • Kumar, A., & Singh, R. K. (2022). Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. RSC Medicinal Chemistry. Available at: [Link]

  • Rawat, S., Thakur, A., Khan, S. I., Kholiya, R., Tekwani, B. L., Bahuguna, A., & Rawat, D. S. (2021). Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. ACS Omega. Available at: [Link]

  • Burgess, S. J., Kelly, J. X., Shomloo, S., Sato, K., Riscoe, M. K., & Kelly, J. (2010). Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • Basco, L. K., & Ringwald, P. (2003). In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Pharmacy 180. 4-Substituted Quinolines: Structure Activity Relationship. Available at: [Link]

  • Liebman, K. M. (2014). New 4-Aminoquinoline Compounds to Reverse Drug Resistance in P. falciparum Malaria, and a Survey of Early European Antimalarial Treatments. Semantic Scholar. Available at: [Link]

  • Singh, S., & Sharma, M. (2016). 4-aminoquinoline derivatives: synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European Journal of Medicinal Chemistry. Available at: [Link]

  • Basco, L. K., & Ringwald, P. (2003). In vitro activities of piperaquine and other 4-aminoquinolines against clinical isolates of Plasmodium falciparum in Cameroon. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Raynes, K., & Galatis, D. (1996). An exploration of the structure-activity relationships of 4-aminoquinolines: Novel antimalarials with activity in-vivo. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Haider, N., & Wobus, A. M. (2012). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules. Available at: [Link]

  • Castellano, S., & Bolognesi, M. L. (2021). Structural Characterization of 7-Chloro- 4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Preprints.org. Available at: [Link]

  • Singh, R., & Kumar, V. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

Sources

7-Methoxy-4-(piperazin-1-yl)quinoline: A Targeted Approach to VEGFR-2 Inhibition in Angiogenesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, survival, and metastasis.[1] A primary mediator of pathological angiogenesis is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that has become a principal target for modern anti-cancer therapies.[2] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain have shown significant clinical success. Within this class of therapeutics, the quinoline scaffold has emerged as a privileged structure, forming the foundation of several approved drugs.[3][4] This technical guide provides a comprehensive framework for the investigation of 7-Methoxy-4-(piperazin-1-yl)quinoline, a novel quinoline derivative, as a potent and selective VEGFR-2 inhibitor. We will explore the molecular rationale behind its design, detail a robust workflow for its preclinical evaluation—from biochemical assays to in vivo efficacy models—and provide the scientific context for each experimental choice. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of next-generation anti-angiogenic agents.

The Central Target: VEGFR-2 Signaling in Tumor Angiogenesis

The VEGF/VEGFR signaling axis is a cornerstone of angiogenesis regulation.[5] Among the VEGF receptors, VEGFR-2 (also known as KDR or Flk-1) is the most prominent mediator of the mitogenic and migratory signals in endothelial cells that lead to new vessel formation.[2][6] Its over-activation is a hallmark of many solid tumors, which secrete VEGF-A to co-opt this pathway for their own vascular supply.[7]

Mechanism of Action: The activation of VEGFR-2 initiates a complex and highly orchestrated signaling cascade. The process begins when the VEGF-A ligand binds to the extracellular domain of two VEGFR-2 monomers, inducing their dimerization.[6] This conformational change activates the intracellular kinase domains, leading to trans-autophosphorylation of specific tyrosine residues.[5][6] These phosphorylated sites serve as docking stations for a host of downstream signaling proteins, propagating signals through multiple key pathways:[8]

  • PLCγ-MAPK Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the activation of the Ras-Raf-MEK-ERK (MAPK) cascade, which transmits signals to the nucleus to promote endothelial cell proliferation.[7][8]

  • PI3K-Akt Pathway: The recruitment and activation of Phosphoinositide 3-kinase (PI3K) generates PIP3, which in turn activates Akt (Protein Kinase B). The PI3K/Akt pathway is a critical regulator of endothelial cell survival and anti-apoptotic functions.[5][7][9]

  • FAK/p38 MAPK Pathways: Activation of Focal Adhesion Kinase (FAK) and the p38 MAPK pathway are crucial for cytoskeletal rearrangement, focal adhesion turnover, and directed cell migration.[8][9]

Inhibition of the initial kinase activation step with a small molecule provides a powerful strategic chokepoint to disrupt these downstream pro-angiogenic outcomes.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus & Cellular Response VEGF VEGF-A Ligand VEGFR2 VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K FAK FAK / p38 MAPK VEGFR2->FAK PKC PKC PLCg->PKC AKT Akt PI3K->AKT Migration Cell Migration & Permeability FAK->Migration MAPK Raf-MEK-ERK (MAPK Pathway) PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Survival Cell Survival (Anti-Apoptosis) AKT->Survival

Caption: Simplified VEGFR-2 signaling cascade upon VEGF-A binding.

Compound Profile & Design Rationale

Chemical Identity:

  • Name: this compound

  • CAS Number: 4038-97-5[10]

  • Molecular Formula: C₁₄H₁₇N₃O[11]

  • Molecular Weight: 243.30 g/mol [11]

Structure-Activity Relationship (SAR) Rationale: The design of this compound is predicated on established SAR principles for quinoline-based VEGFR-2 inhibitors.[12] These inhibitors typically feature a flat heteroaromatic core that anchors within the ATP-binding pocket's hinge region, and a side chain that extends into adjacent pockets to confer potency and selectivity.

  • Quinoline Scaffold: The quinoline core is a proven pharmacophore that mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase (e.g., Cys919).[4]

  • 4-Piperazinyl Moiety: The piperazine group at the C4 position acts as a versatile linker, connecting the quinoline core to solvent-exposed regions. This moiety is crucial for optimizing physicochemical properties and can be further substituted to enhance target engagement.

  • 7-Methoxy Group: Substitutions at the C7 position of the quinoline ring project into a specific pocket of the kinase domain. The methoxy group is an electron-donating group that can modulate the electronic properties of the quinoline ring system and form favorable interactions within this pocket, potentially enhancing binding affinity. This is a common substitution pattern seen in potent kinase inhibitors.[4]

Preclinical Evaluation Workflow: A Phased Approach

A rigorous, multi-stage evaluation is essential to characterize the activity and therapeutic potential of a novel inhibitor. The following workflow provides a logical progression from direct target engagement to cellular effects and finally to in vivo efficacy.

Workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: In Vivo Efficacy P1_Kinase Biochemical Assay: VEGFR-2 Kinase Inhibition (IC50) P1_Prolif Cellular Assay: Endothelial Cell Proliferation P1_Kinase->P1_Prolif P1_Migrate Cellular Assay: Endothelial Cell Migration P1_Prolif->P1_Migrate P1_Tube Cellular Assay: Endothelial Tube Formation P1_Migrate->P1_Tube P2_Xenograft Tumor Xenograft Model: Efficacy & Tumor Growth Inhibition P1_Tube->P2_Xenograft P2_IHC Post-Mortem Analysis: Microvessel Density (CD31 IHC) P2_Xenograft->P2_IHC

Caption: Phased workflow for preclinical evaluation of a VEGFR-2 inhibitor.
Phase 1: In Vitro Biochemical and Cellular Characterization

This phase aims to confirm direct target inhibition and quantify the compound's effect on key endothelial cell functions that are dependent on VEGFR-2 signaling.

  • Expert Rationale: This is the foundational experiment. It provides a direct, quantitative measure of the compound's potency against the isolated kinase domain, free from the complexities of a cellular environment. The resulting IC50 (half-maximal inhibitory concentration) is a critical benchmark for potency and is used to compare the compound against known standards like Sorafenib.[13][14]

  • Methodology: Luminescence-Based Kinase Assay

    • Preparation: Prepare serial dilutions of this compound in a suitable kinase assay buffer.

    • Reaction Setup: In a 96-well plate, add the recombinant human VEGFR-2 kinase domain, a suitable generic substrate (e.g., Poly(Glu,Tyr) 4:1), and the diluted test compound or vehicle control.

    • Initiation: Initiate the kinase reaction by adding a concentration of ATP near its Km value. Incubate at 30°C for 60 minutes.

    • Detection: Terminate the reaction and quantify the remaining ATP using a luminescence-based detection reagent (e.g., Kinase-Glo™). The luminescent signal is inversely proportional to VEGFR-2 kinase activity.[13]

    • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

  • Data Presentation: Comparative Inhibitory Activity

    Compound VEGFR-2 Kinase IC50 (nM)
    This compound Hypothetical Value (e.g., 65 nM)
    Sorafenib (Reference) 54.00 nM[15]

    | Sunitinib (Reference) | Value from literature |

  • Expert Rationale: Having confirmed biochemical potency, the next logical step is to determine if this translates into a functional anti-proliferative effect in a relevant cell type. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model as their proliferation is highly dependent on VEGF stimulation.[1][16]

  • Methodology: MTT Proliferation Assay

    • Cell Seeding: Seed HUVECs into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • Starvation: Replace the growth medium with a low-serum medium for 12-24 hours to synchronize the cells and reduce basal signaling.

    • Treatment: Treat the cells with serial dilutions of the test compound in the presence of a pro-angiogenic stimulus (e.g., 20 ng/mL VEGF-A). Include vehicle and no-VEGF controls.

    • Incubation: Incubate for 48-72 hours.

    • Detection: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

    • Quantification: Solubilize the formazan crystals with DMSO and measure the absorbance at ~570 nm. The absorbance is directly proportional to the number of viable cells.[17]

  • Expert Rationale: Angiogenesis requires endothelial cells to migrate to form new vessel sprouts. The wound healing or "scratch" assay provides a straightforward and reliable method to assess the compound's impact on this critical migratory process.[1]

  • Methodology: Scratch Assay

    • Monolayer Formation: Seed HUVECs in a 24-well plate and grow them to full confluency.

    • Wound Creation: Create a uniform, cell-free "scratch" across the center of the monolayer using a sterile pipette tip.

    • Treatment: Wash the wells to remove dislodged cells and add low-serum media containing different concentrations of the test compound or vehicle control, plus VEGF-A.

    • Imaging: Capture an initial image (T=0) of the scratch.

    • Incubation & Analysis: Incubate the plate for 12-24 hours and capture a final image. The anti-migratory effect is quantified by measuring the area of the scratch closure in treated wells compared to the vehicle control.

  • Expert Rationale: This assay models the final morphological step of angiogenesis, where endothelial cells differentiate and organize into three-dimensional, capillary-like networks. A compound's ability to disrupt this process is a strong indicator of its anti-angiogenic potential.[16][18]

  • Methodology: Matrigel Tube Formation

    • Plate Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to polymerize at 37°C.

    • Cell Seeding: Seed HUVECs onto the Matrigel layer in low-serum media containing the test compound or vehicle control, plus VEGF-A.

    • Incubation: Incubate for 6-18 hours, allowing the cells in the control wells to form a network of tubes.

    • Analysis: Visualize the tube network using a microscope. Quantify the anti-angiogenic effect by measuring parameters such as the total tube length, number of nodes, and number of branch points using imaging software.

Phase 2: In Vivo Efficacy Assessment

This phase is designed to determine if the promising in vitro activity of this compound translates into anti-tumor efficacy in a living biological system.

  • Expert Rationale: The subcutaneous xenograft model is a widely used, robust, and relatively simple in vivo model for assessing the efficacy of anti-cancer drugs.[19] It involves implanting human tumor cells into immunocompromised mice, allowing for the evaluation of a compound's ability to inhibit tumor growth in a systemic context.[20][21]

  • Methodology: Efficacy Study

    • Animal Model: Use immunocompromised mice (e.g., athymic Nude or NOD/SCID).

    • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells known to be dependent on angiogenesis (e.g., A549 lung cancer, HCT-116 colon cancer) into the flank of each mouse.[14]

    • Tumor Growth & Randomization: Monitor tumor growth using calipers. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Compound Administration: Administer this compound (e.g., via oral gavage) and a vehicle control daily for a period of 21-28 days. A positive control group treated with a standard-of-care drug (e.g., Sorafenib) should also be included.

    • Monitoring: Measure tumor volume and body weight 2-3 times per week.

    • Endpoint & Analysis: The study is terminated when tumors in the control group reach a predetermined size. The primary endpoint is Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume between treated and control groups.

  • Data Presentation: In Vivo Anti-Tumor Efficacy

    Treatment Group Dose Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%)
    Vehicle Control - Hypothetical Value (e.g., 1500) 0%
    This compound e.g., 50 mg/kg Hypothetical Value (e.g., 600) e.g., 60%

    | Sorafenib (Positive Control) | e.g., 30 mg/kg | Hypothetical Value (e.g., 525) | e.g., 65% |

  • Expert Rationale: To confirm that the observed tumor growth inhibition is due to an anti-angiogenic mechanism, it is crucial to analyze the vasculature within the tumors. Immunohistochemical (IHC) staining for CD31, an endothelial cell marker, allows for the quantification of microvessel density (MVD). A significant reduction in MVD in the treated groups provides direct evidence of the compound's anti-angiogenic activity in vivo.

  • Methodology: CD31 Immunohistochemistry

    • Tissue Collection: At the end of the efficacy study, excise and fix the tumors in formalin.

    • Staining: Embed the tumors in paraffin, section them, and perform IHC staining using an antibody specific for CD31.

    • Quantification: Analyze the stained sections under a microscope. Identify "hot spots" of high vascularity and count the number of stained microvessels per unit area to determine the MVD. Compare the MVD between treated and control groups.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous pathway for the preclinical evaluation of this compound as a novel VEGFR-2 inhibitor. By systematically progressing from direct biochemical target engagement to cellular function and culminating in in vivo efficacy, researchers can build a robust data package to validate its therapeutic potential.

Positive outcomes from this workflow would justify advancing the compound into more complex studies, including:

  • Kinase Selectivity Profiling: Assessing the compound against a broad panel of kinases to determine its selectivity and potential off-target effects.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and correlating drug exposure with target inhibition in vivo.

  • Orthotopic and Metastasis Models: Evaluating efficacy in more clinically relevant tumor models that involve tumor growth in the organ of origin.[20]

  • Formal Toxicology Studies: Assessing the safety profile of the compound in GLP-compliant studies to enable clinical development.[21]

The strategic inhibition of VEGFR-2 remains a cornerstone of anti-angiogenic therapy, and the continued exploration of novel chemical scaffolds like this compound is vital for developing more effective and safer treatments for cancer.

References

  • Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

  • Wang, Z., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Kumar, S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling. Retrieved from [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cell Angiogenesis Assays. Retrieved from [Link]

  • Staton, C.A., et al. (2009). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). VEGFA-VEGFR2 signaling | Pathway. PubChem. Retrieved from [Link]

  • Lallo, A. (2016). Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo. Methods in Molecular Biology. Retrieved from [Link]

  • El-Damasy, D.A., et al. (2023). Discovery of new quinoline and isatine derivatives as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative, docking and MD simulation studies. Journal of Biomolecular Structure & Dynamics. Retrieved from [Link]

  • Reaction Biology. (n.d.). Angiogenesis Assay Service for Drug Discovery. Retrieved from [Link]

  • Gu, Y., et al. (2018). Identification of Angiogenesis Inhibitors Using a Co-culture Cell Model in a High-Content and High-Throughput Screening Platform. SLAS Discovery. Retrieved from [Link]

  • El-Gamal, M.I., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules. Retrieved from [Link]

  • Abdel-Maksoud, M.S., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([6][7][9]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports. Retrieved from [Link]

  • Ghandadi, M., et al. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). SAR of quinoline derivatives as VEGFR-2 Inhibitors. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. Retrieved from [Link]

  • Kim, M. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention. Retrieved from [Link]

  • Iannelli, P., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Retrieved from [Link]

  • JoVE. (2022). Human MM Xenograft Model to Study Tumor features | Protocol Preview. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Quinoxaline-based VEGFR-2 Inhibitors to Halt Angiogenesis. Retrieved from [Link]

  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Retrieved from [Link]

  • Bentaha, A., et al. (2022). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Bentham Science. Retrieved from [Link]

  • Altogen Labs. (2023). Validated preclinical xenograft models for in vivo efficacy testing of INDs. Retrieved from [Link]

  • Kumar, A., et al. (2023). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. Retrieved from [Link]

  • El-Sayed, M.A., et al. (2017). Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. Archiv der Pharmazie. Retrieved from [Link]

Sources

Methodological & Application

Protocol for the Synthesis of 7-Methoxy-4-(piperazin-1-yl)quinoline: A Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] 7-Methoxy-4-(piperazin-1-yl)quinoline (CAS: 4038-97-5, Formula: C₁₄H₁₇N₃O) is a valuable synthetic intermediate, leveraging the established pharmacological importance of the quinoline core while introducing a piperazine moiety that can be crucial for modulating pharmacokinetic properties or for further functionalization.[3] This document provides a detailed, two-step protocol for the synthesis of this compound, beginning with the preparation of the key precursor, 4-chloro-7-methoxyquinoline, followed by a nucleophilic aromatic substitution with piperazine. The rationale behind key experimental choices is discussed to provide a comprehensive guide for researchers in drug discovery and development.

Synthetic Strategy Overview

The synthesis is logically divided into two primary stages. This approach ensures the efficient and high-yield production of the target molecule.

  • Part A: Synthesis of 4-chloro-7-methoxyquinoline. The initial step involves the conversion of the readily available 7-methoxy-4-quinolinol into a reactive chloro-intermediate. The chlorine atom at the 4-position serves as an excellent leaving group for the subsequent substitution reaction.

  • Part B: Nucleophilic Aromatic Substitution (SNAr). The final step is the reaction of 4-chloro-7-methoxyquinoline with piperazine. The nitrogen atom of piperazine acts as a nucleophile, displacing the chloride to form the desired C-N bond and yield this compound.

The overall synthetic pathway is illustrated below.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Nucleophilic Substitution 7-Methoxy-4-quinolinol 7-Methoxy-4-quinolinol 4-Chloro-7-methoxyquinoline 4-Chloro-7-methoxyquinoline 7-Methoxy-4-quinolinol->4-Chloro-7-methoxyquinoline  POCl3 or PCl3, Heat   Piperazine Piperazine This compound This compound 4-Chloro-7-methoxyquinoline->this compound  Piperazine, Solvent, Heat (Reflux)  

Figure 1: Overall two-step synthesis scheme.

Experimental Protocols

Part A: Synthesis of 4-chloro-7-methoxyquinoline from 7-Methoxy-4-quinolinol

Principle: The conversion of a 4-quinolinol to a 4-chloroquinoline is a standard transformation in heterocyclic chemistry. The hydroxyl group is a poor leaving group; therefore, a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) is used to activate and replace it.[4] The reaction proceeds via the formation of a phosphate or phosphite ester intermediate, which is then readily displaced by a chloride ion.

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )CAS No.Notes
7-Methoxy-4-quinolinol175.186851-43-0Starting material
Phosphorus Oxychloride (POCl₃)153.3310025-87-3Chlorinating agent. Highly corrosive.
Dichloromethane (DCM)84.9375-09-2Anhydrous solvent
Saturated NaHCO₃ solution--For neutralization
Anhydrous Na₂SO₄142.047757-82-6Drying agent

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 7-methoxy-4-quinolinol (10 g, 57.1 mmol) in anhydrous dichloromethane (100 mL).

  • Addition of Reagent: Cool the suspension in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (15.8 mL, 171.3 mmol, 3.0 eq) dropwise via a dropping funnel over 30 minutes. CAUTION: The reaction is exothermic. Maintain the temperature below 10 °C during addition. POCl₃ is highly corrosive and reacts violently with water; handle with extreme care in a fume hood.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40 °C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice (approx. 200 g) with vigorous stirring. This step quenches the excess POCl₃.

  • Neutralization: Carefully neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or saturated NaHCO₃ solution until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) to afford 4-chloro-7-methoxyquinoline as a solid.[4] Expected 1H NMR and 13C NMR data should be consistent with the literature.[4]

Part B: Synthesis of this compound

Principle: This reaction is a classic example of a Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nitrogen atom in the quinoline ring activates the C4 position towards nucleophilic attack. Piperazine, a strong nucleophile, attacks this position, leading to the formation of a Meisenheimer complex intermediate, which then expels the chloride ion to yield the final product. An excess of piperazine is often used to act as both the nucleophile and a base to neutralize the HCl generated during the reaction.[5][6]

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )CAS No.Notes
4-chloro-7-methoxyquinoline193.636851-42-9Product from Part A
Anhydrous Piperazine86.14110-85-0Nucleophile and base
Isopropanol (or Ethanol)60.1067-63-0Reaction solvent
Deionized Water18.027732-18-5For work-up and washing

Protocol:

  • Reaction Setup: To a solution of 4-chloro-7-methoxyquinoline (5.0 g, 25.8 mmol) in isopropanol (100 mL) in a round-bottom flask, add anhydrous piperazine (6.6 g, 77.4 mmol, 3.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 6-8 hours. Monitor the reaction by TLC until the starting chloroquinoline is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. A precipitate of the product and piperazine hydrochloride may form.

  • Solvent Removal: Remove the isopropanol under reduced pressure.

  • Precipitation: Add deionized water (100 mL) to the resulting residue and stir vigorously for 1 hour. This step dissolves the piperazine salts while the less soluble organic product precipitates.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any remaining piperazine and salts.

  • Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight. The final product, this compound, should be obtained as a solid.

Workflow and Characterization

The entire process from starting materials to the final, characterized product is outlined below.

Figure 2: Detailed experimental workflow.

Product Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight (C₁₄H₁₇N₃O, MW: 243.30).

  • HPLC: To determine the purity of the final compound.

References

  • PubChemLite. This compound. Available at: [Link]

  • Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]

  • Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Google Patents. US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.
  • Google Patents. Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.
  • ResearchGate. Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. Available at: [Link]

  • Google Patents. Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline (Chinese Patent). Available at: [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • MDPI. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Available at: [Link]

  • MDPI. Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Available at: [Link]

  • RSC Publishing. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available at: [Link]

  • National Institutes of Health (NIH). Application of Quinoline Ring in Structural Modification of Natural Products. Available at: [Link]

Sources

Application Notes and Protocols: High-Purity Isolation of 7-Methoxy-4-(piperazin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Methoxy-4-(piperazin-1-yl)quinoline is a critical heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate for a range of pharmacologically active agents. The purity of this quinoline derivative is paramount, as even trace impurities can lead to undesirable side reactions, altered biological activity, and complications in downstream applications. This document provides a comprehensive guide to the purification of this compound, detailing robust protocols for column chromatography and recrystallization. Furthermore, it outlines essential analytical methods for rigorous purity assessment, ensuring the final compound meets the stringent quality standards required for research and development.

Introduction: The Imperative for Purity

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, this compound and its analogues are instrumental in the synthesis of compounds targeting a variety of diseases. Given its role as a foundational precursor, the presence of impurities—such as unreacted starting materials (e.g., 4,7-dichloroquinoline or 7-methoxy-4-chloroquinoline), regioisomers, or byproducts from side reactions—can significantly impact the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API).

This guide is designed for researchers, scientists, and drug development professionals, offering a detailed framework for obtaining highly pure this compound. The methodologies described herein are grounded in established chemical principles and have been optimized for efficiency and reproducibility.

Understanding the Impurity Profile

Effective purification begins with a theoretical understanding of potential impurities. The most common synthetic route to this compound involves the nucleophilic substitution of a leaving group at the 4-position of a quinoline ring with piperazine.

Common Impurities May Include:

  • Unreacted Starting Materials: Residual 7-methoxy-4-chloroquinoline or related halogenated precursors.

  • Piperazine: Excess piperazine used to drive the reaction to completion.

  • Disubstituted Products: Formation of 1,4-bis(7-methoxyquinolin-4-yl)piperazine if the stoichiometry is not carefully controlled.

  • Solvent Adducts and Degradation Products: Impurities arising from reaction conditions or subsequent work-up steps.

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial for developing an effective purification strategy.

Purification Strategy: A Two-Fold Approach

A combination of column chromatography and recrystallization is recommended for achieving high purity. Column chromatography serves as the primary purification step to separate the target compound from gross impurities, while recrystallization is employed as a final polishing step to remove any remaining trace impurities and to obtain a crystalline solid.

Primary Purification: Flash Column Chromatography

Flash column chromatography is a rapid and efficient technique for purifying moderate to large quantities of organic compounds.[1] The basic principle involves the differential partitioning of components in a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the standard choice for the purification of quinoline derivatives. However, the basic nature of the piperazine moiety in this compound can lead to strong interactions with the acidic silica surface, potentially causing tailing of peaks and, in some cases, decomposition.[2] To mitigate this, the silica gel can be deactivated by pre-treating it with a small amount of a basic modifier like triethylamine mixed into the mobile phase.

  • Mobile Phase Selection: The choice of eluent is critical for achieving good separation. A gradient elution is often most effective. A common solvent system is a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol). The polarity of the mobile phase is gradually increased to first elute less polar impurities, followed by the desired product, and finally any highly polar impurities.

Experimental Workflow for Column Chromatography

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Processing prep_slurry Prepare Silica Gel Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Crude Sample (Dry Loading) elute Elute with Gradient Solvent System load_sample->elute collect Collect Fractions elute->collect monitor_tlc Monitor Fractions by TLC collect->monitor_tlc combine Combine Pure Fractions monitor_tlc->combine evaporate Evaporate Solvent combine->evaporate final_product final_product evaporate->final_product Purified Product

Caption: Workflow for Flash Column Chromatography Purification.

Detailed Protocol for Flash Column Chromatography:

  • Preparation of the Stationary Phase:

    • For a typical purification of 1-5 grams of crude material, select a glass column with a diameter of 4-5 cm.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 100% Dichloromethane). A silica gel to crude product ratio of 50:1 (w/w) is a good starting point.[3]

    • Carefully pour the slurry into the column, ensuring even packing without air bubbles.[3] Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane.

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Remove the solvent via rotary evaporation to obtain a free-flowing powder. This powder is then carefully added to the top of the prepared column.[3]

  • Elution and Fraction Collection:

    • Begin elution with a non-polar solvent (e.g., Dichloromethane) and gradually increase the polarity by adding a polar solvent (e.g., Methanol). A typical gradient might be from 0% to 10% Methanol in Dichloromethane.

    • To neutralize the silica, 0.5-1% triethylamine can be added to the mobile phase.

    • Collect fractions of a suitable volume (e.g., 20-50 mL) in test tubes or a fraction collector.

  • Monitoring and Product Isolation:

    • Monitor the collected fractions by TLC, visualizing the spots under a UV lamp (254 nm).[3]

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound, which may be an oil or a solid.

Final Purification: Recrystallization

Recrystallization is a powerful technique for achieving high purity and obtaining a crystalline solid form of the compound. The principle relies on the differential solubility of the target compound and impurities in a given solvent or solvent system at different temperatures.

Causality Behind Experimental Choices:

  • Solvent Selection: An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. For quinoline derivatives, common recrystallization solvents include ethanol, methanol, acetone, or mixtures thereof.[4][5] A mixed solvent system, such as ethanol-water or methanol-acetone, can also be effective.[4]

  • Cooling Rate: A slow cooling rate is crucial for the formation of well-defined, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

Detailed Protocol for Recrystallization:

  • Dissolution: In an Erlenmeyer flask, dissolve the partially purified this compound in a minimal amount of a suitable hot solvent (e.g., ethanol). Add the solvent portion-wise until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Purity Assessment: A Multi-Technique Approach

To ensure the final product meets the required purity standards, a combination of analytical techniques should be employed.

Workflow for Purity Verification

G cluster_analysis Analytical Techniques cluster_results Data Interpretation start Purified Compound hplc HPLC for Purity (%) start->hplc nmr NMR for Structural Integrity start->nmr ms Mass Spec for Molecular Weight start->ms purity_check Purity > 98%? hplc->purity_check structure_confirm Structure Confirmed? nmr->structure_confirm mw_confirm Correct Molecular Weight? ms->mw_confirm end_pass High-Purity Compound purity_check->end_pass All Pass end_fail Further Purification Required purity_check->end_fail Fail structure_confirm->end_pass All Pass structure_confirm->end_fail Fail mw_confirm->end_pass All Pass mw_confirm->end_fail Fail

Sources

Application and Protocol Guide for the Analytical Characterization of 7-Methoxy-4-(piperazin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a suite of detailed application notes and robust protocols for the analytical characterization of 7-Methoxy-4-(piperazin-1-yl)quinoline, a key heterocyclic building block in medicinal chemistry and drug development. Designed for researchers, scientists, and drug development professionals, this document outlines systematic methodologies for establishing the identity, purity, and physicochemical properties of this compound. The protocols herein leverage fundamental analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (TGA/DSC), ensuring data integrity and reproducibility. Each protocol is presented with an emphasis on the scientific rationale behind the chosen parameters, fostering a deeper understanding of the analytical workflow.

Introduction: The Significance of Robust Characterization

Physicochemical Properties and Solubility Determination

A fundamental understanding of the physicochemical properties of this compound is essential for developing appropriate analytical methods and formulations.

Overview of Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₄H₁₇N₃O
Molecular Weight243.30 g/mol
AppearanceSolid
StorageKeep in dark place, Sealed in dry, Room TemperatureChemicalBook
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[1] This protocol is designed to ascertain the solubility of this compound in various solvents, which is critical for selecting appropriate conditions for subsequent analytical testing and for pre-formulation studies.

Rationale: This method ensures that an equilibrium is reached between the undissolved solid and the solvent, providing a true measure of thermodynamic solubility. The choice of buffers spanning the physiological pH range of 1.2 to 6.8 is crucial for understanding how the compound's solubility might vary in different biological environments.[2]

Materials:

  • This compound

  • Volumetric flasks and pipettes

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • pH meter

  • Syringe filters (0.45 µm)

  • HPLC system with UV detector

  • Various solvents:

    • 0.1 N HCl (pH 1.2)

    • Acetate buffer (pH 4.5)

    • Phosphate buffer (pH 6.8)

    • Deionized water

    • Methanol

    • Acetonitrile

    • Ethanol

Procedure:

  • Preparation of Solvent Media: Prepare the acidic, acetate, and phosphate buffers.

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. A visible excess of solid should remain to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

  • Sampling and Filtration: Carefully withdraw an aliquot from the supernatant of each vial using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solutions as necessary with an appropriate solvent (e.g., methanol) and quantify the concentration of the dissolved compound using a validated HPLC method (see Section 3.2).

  • Reporting: Express the solubility in mg/mL or µg/mL.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for its quantification in various matrices. A robust reverse-phase HPLC (RP-HPLC) method is essential for separating the main compound from any potential impurities.

Rationale for Method Development

The selection of a C18 column is based on its wide applicability and effectiveness in retaining moderately polar to nonpolar compounds like quinoline derivatives.[3] A gradient elution with acetonitrile and a buffered aqueous mobile phase provides the necessary resolving power to separate closely related impurities. The use of a phosphate or formate buffer helps to maintain a consistent pH, which is crucial for achieving reproducible retention times for ionizable compounds. UV detection is suitable due to the chromophoric nature of the quinoline ring system.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample in Diluent (e.g., Methanol) Filter Filter through 0.45 µm Syringe Filter Sample->Filter Injection Inject Sample onto C18 Column Filter->Injection MobilePhaseA Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) MobilePhaseB Prepare Mobile Phase B (Acetonitrile) Degas Degas Mobile Phases Degas->Injection Gradient Apply Gradient Elution Injection->Gradient Detection UV Detection Gradient->Detection Integration Integrate Chromatogram Detection->Integration Quantification Quantify Purity/%Assay Integration->Quantification

Caption: Workflow for HPLC Purity and Assay Determination.

Protocol: RP-HPLC for Purity and Assay

This method is designed for the determination of the purity of this compound and can be validated for assay determination.

Instrumentation and Reagents:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Formic acid (analytical grade).

  • Ultrapure water.

  • This compound reference standard.

Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 20 minutes

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., methanol or a mixture of mobile phases) to a known concentration (e.g., 0.5 mg/mL).

  • Sample Preparation: Prepare the sample to be analyzed at a similar concentration as the standard solution using the same diluent.

  • System Suitability: Inject the standard solution multiple times to ensure the system is equilibrated and meets predefined system suitability criteria (e.g., retention time precision, peak asymmetry, and theoretical plates).

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks. For assay determination, compare the peak area of the sample to that of the reference standard.

Structural Elucidation by Spectroscopic Methods

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Mass Spectrometry (MS)

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight confirmation and, with tandem mass spectrometry (MS/MS), yields structural information through fragmentation analysis. Electrospray ionization (ESI) in positive mode is well-suited for this molecule due to the presence of basic nitrogen atoms that are readily protonated.

MS_Fragmentation_Pathway cluster_frags Predicted Major Fragments Parent This compound [M+H]⁺ m/z 244.14 Frag1 Loss of Piperazine Fragment m/z ~158 Parent:f1->Frag1 Loss of C₄H₉N₂ Frag2 Cleavage within Piperazine Ring Various fragments Parent:f1->Frag2 Ring Opening Frag3 Loss of Methoxy Group (as CH₃ radical) m/z ~229 Parent:f1->Frag3 - •CH₃

Caption: Predicted MS/MS Fragmentation Pathway for [M+H]⁺.

4.1.1. Protocol: LC-MS/MS for Identity Confirmation

This protocol outlines the use of LC-MS/MS for confirming the molecular weight and obtaining fragmentation data for structural verification.

Instrumentation and Reagents:

  • LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF) with an ESI source.

  • HPLC conditions as described in Section 3.2, with a mobile phase compatible with MS (e.g., using formic acid instead of non-volatile buffers).

  • Methanol (LC-MS grade).

  • Acetonitrile (LC-MS grade).

  • Formic acid (LC-MS grade).

MS Conditions:

ParameterSetting
Ionization Mode ESI Positive
Scan Mode Full Scan (for MW) and Product Ion Scan (for fragmentation)
Full Scan Range m/z 100-500
Precursor Ion (for MS/MS) m/z 244.14
Collision Energy Ramped (e.g., 10-40 eV) to observe multiple fragments
Capillary Voltage ~3.5 kV
Source Temperature ~150 °C
Desolvation Temperature ~350 °C

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in methanol or acetonitrile.

  • Infusion or LC Inlet: The sample can be directly infused into the mass spectrometer or introduced via the HPLC system.

  • Data Acquisition: Acquire data in both full scan mode to confirm the [M+H]⁺ ion at approximately m/z 244.14 and in product ion scan mode to generate the fragmentation spectrum.

  • Data Interpretation: Analyze the full scan spectrum for the protonated molecular ion. Interpret the product ion spectrum by identifying characteristic neutral losses and fragment ions, which can be correlated with the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy are powerful, non-destructive techniques for the definitive structural elucidation of organic molecules. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed map of the molecule's carbon-hydrogen framework. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for this class of compounds.[4]

4.2.1. Protocol: ¹H and ¹³C NMR Spectroscopy

Instrumentation and Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Add a small amount of TMS if the solvent does not already contain it.

Acquisition Parameters (Typical for 400 MHz):

  • ¹H NMR:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Spectral width: ~16 ppm

  • ¹³C NMR:

    • Number of scans: 1024-4096 (or more, depending on concentration)

    • Relaxation delay: 2-5 seconds

    • Spectral width: ~250 ppm

    • Proton decoupling applied.

Data Interpretation:

  • ¹H NMR: Correlate the observed chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integrals to the different protons in the molecule (aromatic protons on the quinoline ring, protons on the piperazine ring, and the methoxy protons).

  • ¹³C NMR: Assign the signals to the corresponding carbon atoms in the structure. The use of 2D NMR techniques like HSQC and HMBC can aid in unambiguous assignments.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability and solid-state properties of a pharmaceutical compound.[5][6]

Rationale: TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability, decomposition temperatures, and the presence of residual solvents or water.[7] DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the determination of melting point, enthalpy of fusion, and the detection of polymorphic transitions.[5]

TGA_DSC_Workflow Start Start: Sample Preparation Weigh Accurately weigh 5-10 mg of sample into a TGA/DSC pan Start->Weigh Instrument Place pan in TGA/DSC instrument Weigh->Instrument Program Set temperature program (e.g., ramp from 30 °C to 400 °C at 10 °C/min) Instrument->Program Atmosphere Set inert atmosphere (e.g., Nitrogen flow) Program->Atmosphere Run Run Analysis Atmosphere->Run Data Collect TGA (weight loss) and DSC (heat flow) data Run->Data Analysis Analyze Thermograms: - TGA: Onset of decomposition, residual mass - DSC: Melting point, enthalpy of fusion, transitions Data->Analysis

Caption: General Workflow for TGA/DSC Analysis.

Protocol: Simultaneous TGA/DSC Analysis

Instrumentation:

  • Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC concurrently, or separate TGA and DSC instruments.

  • TGA/DSC pans (e.g., aluminum or platinum).

  • Inert purge gas (e.g., high-purity nitrogen).

Procedure:

  • Instrument Calibration: Ensure the instrument is calibrated for temperature, heat flow, and mass.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA/DSC pan.

  • Analysis:

    • Place the sample pan and a reference pan (usually empty) into the instrument.

    • Purge the furnace with nitrogen at a constant flow rate (e.g., 20-50 mL/min).

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 400 °C).

  • Data Analysis:

    • TGA Thermogram: Determine the onset temperature of decomposition, which indicates the upper limit of thermal stability. Quantify any mass loss at lower temperatures, which could correspond to residual solvent or water.

    • DSC Thermogram: Identify endothermic peaks, which may correspond to melting or other phase transitions. The peak temperature of the melting endotherm is taken as the melting point. The area under the melting peak can be used to calculate the enthalpy of fusion.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is fundamental for any subsequent research, development, or quality control activities. The combination of chromatographic, spectroscopic, and thermal analysis techniques offers a multi-faceted approach to confirming the identity, purity, and key physicochemical properties of this compound, thereby upholding the principles of scientific integrity and rigor.

References

  • TSI Journals. (n.d.). Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. Retrieved from [Link]

  • AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Thermal stability and decomposition of pharmaceutical compounds. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis in Pharmaceuticals. Retrieved from [Link]

  • PubMed. (n.d.). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Retrieved from [Link]

  • SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

Sources

7-Methoxy-4-(piperazin-1-yl)quinoline HPLC method development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for 7-Methoxy-4-(piperazin-1-yl)quinoline

Authored by: Senior Application Scientist

Abstract

This comprehensive guide details the development and subsequent validation of a precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The methodology is grounded in reverse-phase chromatography, employing UV detection. The entire process, from initial parameter selection to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, is elucidated. This application note is intended for researchers, quality control analysts, and drug development professionals requiring a robust analytical framework for this quinoline derivative.

Introduction and Scientific Rationale

This compound is a heterocyclic compound featuring a quinoline core, a structure prevalent in numerous pharmacologically active molecules.[1] Its chemical scaffold suggests potential utility as a building block in medicinal chemistry or as an active pharmaceutical ingredient (API) itself. The empirical formula is C₁₄H₁₇N₃O, with a molecular weight of 243.30 g/mol .[2][3]

The development of a robust and reliable analytical method is paramount for ensuring the quality, purity, and stability of such compounds throughout the drug development lifecycle. High-Performance Liquid Chromatography (HPLC) is the quintessential technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[4]

The objective of this work is to provide a self-validating, step-by-step protocol for a stability-indicating reverse-phase HPLC (RP-HPLC) method. A stability-indicating method is one that can accurately measure the decrease in the amount of the API due to degradation.[5] This is achieved by demonstrating specificity in the presence of its potential degradation products, which are intentionally generated through forced degradation studies.[4][6]

Analyte Characteristics and Methodological Approach

The molecular structure of this compound dictates the logical path for method development.

  • Chromatographic Mode: The molecule possesses both polar (piperazine moiety) and non-polar (quinoline ring) characteristics, making it an ideal candidate for Reverse-Phase HPLC, which separates compounds based on their hydrophobicity. A C18 (octadecylsilyl) stationary phase is a versatile and common starting point for such molecules.[7][8][9]

  • Detector Selection: The quinoline ring system is an excellent chromophore. A UV-Vis spectrophotometric detector, specifically a Photodiode Array (PDA) detector, is the logical choice. A PDA detector allows for the determination of the maximum absorbance wavelength (λmax) and for peak purity analysis, which is critical for specificity and stability studies.[8]

  • Mobile Phase Considerations: The presence of two basic nitrogen atoms in the piperazine ring and one in the quinoline ring means the analyte's ionization state is pH-dependent. To ensure sharp, symmetrical peaks and reproducible retention times, the mobile phase pH must be controlled with a suitable buffer. Operating at a slightly acidic pH (e.g., pH 2-4) will ensure these nitrogens are protonated, leading to consistent chromatographic behavior.[10][11]

Part I: HPLC Method Development

The development process is a systematic optimization of chromatographic parameters to achieve the desired separation.

Materials and Instrumentation
Item Specification
HPLC System Quaternary pump, autosampler, column thermostat, PDA detector
Analytical Column C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Data Acquisition Chromatography Data Software (e.g., Empower)
Reference Standard This compound (>99% purity)
Solvents HPLC Grade Acetonitrile (ACN), HPLC Grade Water
Reagents Potassium Dihydrogen Phosphate, Orthophosphoric Acid (AR Grade)
Glassware Class A volumetric flasks, pipettes
Other Equipment Analytical balance, pH meter, sonicator
Experimental Protocol: Method Development Workflow
  • Solubility and λmax Determination:

    • Assess the solubility of the reference standard in various solvents (water, ACN, methanol, diluent mixtures).

    • Prepare a dilute solution (~10 µg/mL) in the chosen diluent.

    • Scan the solution from 200 to 400 nm using the PDA detector to identify the wavelength of maximum absorbance (λmax).

  • Initial Chromatographic Conditions (Scouting):

    • Mobile Phase: Prepare a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and use Acetonitrile as the organic modifier.

    • Elution Mode: Start with an isocratic elution (e.g., 50:50 ACN:Buffer) and a gradient elution (e.g., 10% to 90% ACN over 20 minutes) to understand the retention behavior.

    • Flow Rate: Begin with a standard flow rate of 1.0 mL/min.

    • Column Temperature: Maintain at ambient temperature (e.g., 25°C) initially.

  • Method Optimization:

    • Rationale: The goal is to achieve a symmetric peak (tailing factor ≈ 1), adequate retention (k' between 2 and 10), and a short run time.

    • Mobile Phase Ratio: Fine-tune the ACN/buffer ratio. Increasing ACN will decrease the retention time.

    • Buffer pH: Adjust the pH of the aqueous phase. A lower pH (e.g., 2.5-3.5) often improves the peak shape for basic compounds by minimizing secondary interactions with residual silanols on the stationary phase.

    • Flow Rate & Temperature: Adjust if necessary to optimize resolution and analysis time. Increasing temperature can reduce viscosity and improve peak efficiency but may affect selectivity.

Final Optimized Chromatographic Conditions

The following table presents a well-optimized set of conditions derived from the development process.

Parameter Optimized Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20mM KH₂PO₄ Buffer (pH 3.0) (40:60 v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection PDA at λmax 239 nm[10][11]
Injection Volume 10 µL
Run Time 10 minutes
Diluent Water : Acetonitrile (50:50 v/v)
Solution Preparation Protocol
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Caption: Logical workflow for HPLC method development.

Part II: Method Validation (ICH Q2(R2) Guidelines)

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[12][13] The following protocols are based on ICH Q2(R2) guidelines.[14][15]

System Suitability Testing (SST)

Rationale: SST is an integral part of any analytical procedure, demonstrating that the chromatographic system is adequate for the intended analysis before processing any samples.[12][16][17]

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solution (100 µg/mL) five consecutive times.

  • Calculate the parameters listed in the table below.

Parameter Acceptance Criteria
% RSD of Peak Area ≤ 2.0%[18]
% RSD of Retention Time ≤ 2.0%[18]
Tailing Factor (T) ≤ 2.0[18]
Theoretical Plates (N) > 2000[18]
Specificity / Stability-Indicating Nature

Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[15] Forced degradation studies are performed to demonstrate this.[5][19]

Protocol:

  • Blank & Placebo Analysis: Inject the diluent (blank) and a solution of the formulation's excipients (placebo) to ensure no interfering peaks at the retention time of the analyte.

  • Forced Degradation:

    • Prepare a solution of the analyte (~1000 µg/mL).

    • Expose this solution to the stress conditions outlined in the table below. The goal is to achieve 5-20% degradation.[5]

    • Analyze all stressed samples by the proposed HPLC method.

    • Evaluate peak purity of the analyte peak using the PDA detector to ensure it is spectrally pure and free from co-eluting degradants.

Stress Condition Methodology
Acid Hydrolysis Add 1 mL of 0.1 M HCl, heat at 60°C for 4 hours, then neutralize.[19]
Base Hydrolysis Add 1 mL of 0.1 M NaOH, heat at 60°C for 2 hours, then neutralize.[19]
Oxidative Degradation Add 1 mL of 3% H₂O₂, keep at room temperature for 24 hours.[19]
Thermal Degradation Heat the solid drug substance in an oven at 80°C for 48 hours.[19]
Photolytic Degradation Expose the solution to UV light (254 nm) for 24 hours.[19]
Linearity and Range

Rationale: To demonstrate a direct proportional relationship between concentration and detector response over the intended working range of the method.[15]

Protocol:

  • From the stock solution, prepare a series of at least five concentrations spanning 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration.

  • Perform linear regression analysis.

Parameter Acceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero
Accuracy (Recovery)

Rationale: To determine the closeness of the test results obtained by the method to the true value. It is assessed using a recovery study.

Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the working concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Parameter Acceptance Criteria
Mean % Recovery 98.0% to 102.0%[20]
% RSD ≤ 2.0%
Precision

Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six individual samples at 100% of the test concentration.

    • Analyze them on the same day, with the same analyst and equipment.

    • Calculate the % RSD of the results.

  • Intermediate Precision (Inter-day Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, or on a different HPLC system.

    • Calculate the % RSD for this new set of six samples and perform a statistical comparison (e.g., F-test) of the two data sets.

Parameter Acceptance Criteria
% RSD for Repeatability ≤ 2.0%
% RSD for Intermediate Precision ≤ 2.0%
LOD & LOQ

Rationale: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

Protocol (based on Signal-to-Noise ratio):

  • Prepare a series of dilute solutions of the analyte.

  • Inject them to determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Parameter Acceptance Criteria
LOD S/N Ratio ≥ 3:1
LOQ S/N Ratio ≥ 10:1
Robustness

Rationale: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[21]

Protocol:

  • Analyze a standard solution while making small, deliberate changes to the optimized method parameters.

  • Evaluate the effect on system suitability parameters (retention time, tailing factor, etc.).

Parameter Varied Variation
Flow Rate ± 0.1 mL/min (0.9 and 1.1 mL/min)
Mobile Phase pH ± 0.2 units (pH 2.8 and 3.2)
Organic Phase % ± 2% (e.g., 38% and 42% ACN)
Column Temperature ± 5°C (25°C and 35°C)

Acceptance Criteria: System suitability parameters must remain within their established limits for all variations.

Caption: Workflow for HPLC method validation per ICH guidelines.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, and effective for the analysis of this compound. The comprehensive validation study confirms that the method is specific, linear, accurate, precise, and robust. The successful execution of forced degradation studies establishes its stability-indicating nature, making it suitable for routine quality control, purity testing, and stability analysis of the drug substance and its formulations.

References

  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved from [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3-YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE. (n.d.). Journal of University of Shanghai for Science and Technology. Retrieved from [Link]

  • HPLC Calibration Process Parameters in Terms of System Suitability Test. (n.d.). International Journal of Research and Development in Pharmacy & Life Sciences. Retrieved from [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • ICH Harmonised Guideline Q14: Analytical Procedure Development. (2023, November 1). International Council for Harmonisation. Retrieved from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2008). Journal of Chromatography B, 865(1-2), 66-72. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved from [Link]

  • SOP for Guideline for System Suitability Test for HPLC Analysis. (2025, April 24). Pharma Times Official. Retrieved from [Link]

  • A Detailed Study of Validation Parameters and System Suitability Test in HPLC. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 426-441. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025, July 2). Pharma Talks. Retrieved from [Link]

  • Musiol, R., et al. (2006). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Chromatographica, 17, 139-151. Retrieved from [Link]

  • Kumar, V., et al. (2013). Forced degradation and impurity profiling: Recent trends. Journal of Pharmaceutical and Biomedical Analysis, 86, 169-188. Retrieved from [Link]

  • Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery & Therapeutics, 1(1), 48-52. Retrieved from [Link]

  • Method Development & Forced Degradation. (n.d.). J-STAR Research. Retrieved from [Link]

  • ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. (2023, November 30). International Council for Harmonisation. Retrieved from [Link]

  • METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. (2017). World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1279-1293. Retrieved from [Link]

  • Sarkar, M., et al. (2021). Development and Validation by Reverse Phase High Performance Liquid Chromatography Method for the Estimation of Piperine and Coenzyme Q10 in Bulk and Pharmaceutical Dosage Form. Indian Journal of Pharmaceutical Sciences, 83(6), 1208-1215. Retrieved from [Link]

  • Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial activity. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. (2005). Acta Poloniae Pharmaceutica, 62(1), 3-10. Retrieved from [Link]

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons. Retrieved from [Link]

Sources

Application Notes and Protocols for Cell-Based Assays of 7-Methoxy-4-(piperazin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] Derivatives of quinoline have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, antiviral, and anti-inflammatory properties.[1][2] 7-Methoxy-4-(piperazin-1-yl)quinoline belongs to this versatile class of heterocyclic compounds. Its structural motifs suggest potential interactions with key cellular pathways frequently dysregulated in diseases like cancer. The piperazine ring, in particular, is a common feature in compounds targeting kinase signaling cascades.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the cellular effects of this compound. The protocols herein are designed to be robust and reproducible, enabling the characterization of its cytotoxic, pro-apoptotic, cell cycle-modifying, and signal-modulating properties. As a Senior Application Scientist, the emphasis is not just on the procedural steps but on the underlying principles and the rationale for experimental design, ensuring data integrity and insightful interpretation.

Section 1: Assessment of Cytotoxicity and Antiproliferative Activity

A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This establishes a therapeutic window and guides concentration selection for subsequent mechanistic studies. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.

Principle of MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Protocol: MTT Assay for IC50 Determination

Materials:

  • This compound (MW: 243.30 g/mol )[4]

  • Selected cancer cell lines (e.g., MCF-7 breast cancer, PC3 prostate cancer, HeLa cervical cancer)[5][6]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Scientist's Note: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and non-linear assay response. An initial optimization experiment is recommended.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the compound in complete medium to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO-treated) and a no-cell control (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well.

    • Agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Expected Data Presentation

The results of the cytotoxicity assay should be presented in a clear, tabular format.

Cell LineIncubation Time (h)IC50 (µM) of this compound
MCF-748Experimental Value
PC348Experimental Value
HeLa48Experimental Value
Table 1: Hypothetical data table for summarizing IC50 values.

Section 2: Elucidating the Mechanism of Cell Death: Apoptosis Assays

Should this compound prove to be cytotoxic, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[7]

Principle of Annexin V/Propidium Iodide (PI) Assay

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Flow cytometry analysis of cells stained with both Annexin V and PI allows for the differentiation of four populations:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest.

    • After 24 hours, treat cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting:

    • Harvest both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube.

    • Wash the adherent cells with PBS, then detach using trypsin. Combine these with the floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour. Use unstained and single-stained controls to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

Workflow Visualization

G cluster_prep Cell Preparation & Treatment cluster_harvest Cell Harvesting cluster_stain Staining cluster_analysis Analysis seed Seed cells in 6-well plates treat Treat with Compound (IC50 concentrations) seed->treat harvest Collect floating & adherent cells treat->harvest wash_pbs Wash with cold PBS harvest->wash_pbs resuspend Resuspend in Binding Buffer wash_pbs->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate 15 min (dark) add_stains->incubate flow Analyze via Flow Cytometry incubate->flow quadrants Quantify Cell Populations (Live, Early/Late Apoptotic) flow->quadrants

Caption: Workflow for the Annexin V/PI apoptosis assay.

Section 3: Investigating Effects on Cell Cycle Progression

Many cytotoxic compounds exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M) and subsequent apoptosis.[7]

Principle of Cell Cycle Analysis by PI Staining

Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI in a stained cell is therefore directly proportional to its DNA content. By analyzing a population of cells with flow cytometry, one can distinguish between:

  • G0/G1 phase: Cells with 2n DNA content.

  • S phase: Cells with intermediate DNA content (>2n but <4n) as they replicate their genome.

  • G2/M phase: Cells with 4n DNA content, having completed DNA replication.

Protocol: Cell Cycle Analysis

Materials:

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • 70% Ethanol (ice-cold)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells in 6-well plates as described in the apoptosis protocol (Section 2.2, step 1).

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is crucial for preventing cell clumping.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Discard the ethanol and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature. The RNase A in the solution will degrade RNA, ensuring PI only stains DNA.

  • Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use software (e.g., FlowJo, FCS Express) to model the cell cycle phases from the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M.

Section 4: Probing Key Signaling Pathways

Quinoline derivatives are known to modulate critical intracellular signaling pathways that control cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK cascades.[8] Western blotting can be used to assess the phosphorylation status (and thus activation) of key proteins within these pathways.

Principle of Western Blotting

Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support (membrane), and then probing the membrane with antibodies specific to the target protein. For signaling pathway analysis, primary antibodies that recognize either the total protein or a specific phosphorylated form are used.

Potential Signaling Pathway to Investigate

Based on the literature for related compounds, the PI3K/Akt/mTOR pathway is a highly relevant target.[3] Inhibition of this pathway would be expected to decrease the phosphorylation of key downstream effectors like Akt, mTOR, and S6K1.

G RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt p mTOR mTOR Akt->mTOR p S6K1 S6K1 / 4E-BP1 mTOR->S6K1 p Proliferation Cell Proliferation & Survival S6K1->Proliferation Compound This compound Compound->PI3K Potential Inhibition Compound->mTOR

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Protocol: Western Blot for Phospho-Akt and Phospho-S6K1

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6K1, anti-total S6K1, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with this compound as described previously.

    • Lyse cells directly on the plate with ice-cold lysis buffer.

    • Scrape and collect the lysate, then centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant.

  • Electrophoresis and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for total protein and a loading control (e.g., GAPDH) to ensure equal protein loading.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes: Cell-Based Antiproliferative Assays for Novel Quinoline Compounds.
  • Ali, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents.
  • Various Authors. (Date N/A).
  • Various Authors. (Date N/A). Comprehensive review on current developments of quinoline-based anticancer agents.
  • Various Authors. (Date N/A). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][7]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. National Institutes of Health (NIH).

  • Santa Cruz Biotechnology. (Date N/A). This compound.
  • Various Authors. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential.
  • Aboul-Enein, M. N., et al. (2017). Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)
  • Various Authors. (Date N/A). Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica.
  • Sigma-Aldrich. (Date N/A). This compound AldrichCPR.
  • Various Authors. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.

Sources

Introduction: The Convergence of Kinase Biology and Quinoline Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Characterization of Quinoline-Based Kinase Inhibitors using a Luminescence-Based Assay

Protein kinases are a vast family of enzymes that orchestrate a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[2][3] In the landscape of kinase inhibitor development, heterocyclic scaffolds have proven to be exceptionally fruitful, with the quinoline nucleus standing out as a "privileged scaffold."[4][5] Quinoline-based compounds have demonstrated significant inhibitory activity across a wide spectrum of kinases, leading to several FDA-approved drugs for clinical oncology.[6][7]

This application note, designed for researchers, scientists, and drug development professionals, provides a comprehensive, field-proven protocol for determining the potency of quinoline-based inhibitors against a target kinase in vitro. We will focus on the Kinase-Glo® Luminescent Kinase Assay, a robust and high-throughput method, explaining not just the "how" but the critical "why" behind each step to ensure data integrity and reproducibility.

Pillar 1: Understanding the Assay Principle - Why Luminescence?

In vitro kinase assays are designed to measure the enzymatic activity of a purified kinase.[8] This is achieved by monitoring either the consumption of the ATP co-substrate or the formation of the phosphorylated product.[8][9] While various methods exist, including radiometric and fluorescence-based assays, luminescence-based assays offer a superior combination of sensitivity, simplicity, and amenability to high-throughput screening (HTS).[10][11][12]

The Kinase-Glo® assay is a homogeneous "add-mix-read" system that quantifies kinase activity by measuring the amount of ATP remaining in the reaction well.[2][13][14] The underlying principle is a two-step process:

  • Kinase Reaction: The target kinase utilizes ATP to phosphorylate its specific substrate. In the presence of an effective inhibitor, this reaction is suppressed, leaving more ATP in the well.

  • Detection Reaction: A specialized, thermostable luciferase enzyme (Ultra-Glo™ Luciferase) is added. This enzyme uses the remaining ATP to catalyze the oxidation of luciferin, generating a stable, "glow-type" luminescent signal.[15][16]

The intensity of the light produced is directly proportional to the concentration of ATP.[13][15] Therefore, a high luminescent signal corresponds to low kinase activity (high inhibition), and a low signal indicates high kinase activity (low inhibition).[2][11] This inverse relationship provides a clear and quantifiable readout for inhibitor potency.

G Principle of the Luminescence-Based Kinase Assay cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection Kinase Kinase ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Catalysis Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase Inhibitor Quinoline Inhibitor Inhibitor->Kinase Inhibition Remaining_ATP Remaining ATP Luciferase Ultra-Glo™ Luciferase Remaining_ATP->Luciferase Light Luminescent Signal (Light) Luciferase->Light Generation Luciferin Luciferin Luciferin->Luciferase

Caption: The assay principle involves a kinase reaction where ATP is consumed, followed by a detection step where remaining ATP fuels a luciferase-luciferin reaction to produce light.

Pillar 2: A Self-Validating Protocol for Quinoline Inhibitor Profiling

This protocol is designed as a self-validating system with integrated controls to ensure the reliability of the results.

Materials and Reagents
  • Kinase: Purified, active recombinant kinase of interest.

  • Substrate: Appropriate protein or peptide substrate for the kinase.

  • Quinoline Inhibitor: Stock solution in 100% DMSO.

  • ATP: High-purity ATP solution.

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega or equivalent): Contains Kinase-Glo® Reagent and Buffer.

  • Assay Buffer: Buffer appropriate for the specific kinase (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).

  • DMSO: ACS grade or higher.

  • Microplates: White, opaque, flat-bottom 96- or 384-well plates suitable for luminescence.

  • Equipment: Multichannel pipettor, plate shaker, and a microplate luminometer.

Experimental Workflow

The workflow is a sequential process of reagent addition and incubation, culminating in the final luminescence measurement.

G A 1. Prepare Reagents (Kinase, Substrate, ATP, Quinoline Inhibitor Dilutions) B 2. Dispense Inhibitor Add serial dilutions of quinoline compound and controls to plate. A->B C 3. Add Kinase Dispense kinase solution to all wells except 'No Enzyme' control. B->C D 4. Pre-incubation (Optional) Incubate plate for 10-30 min to allow inhibitor-enzyme binding. C->D E 5. Initiate Reaction Add ATP/Substrate mix to start the kinase reaction. D->E F 6. Kinase Reaction Incubation Incubate at RT or 30°C (e.g., 30-60 min). E->F G 7. Add Kinase-Glo® Reagent Stops kinase reaction and initiates luminescence. F->G H 8. Detection Incubation Incubate for 10 min at RT to stabilize signal. G->H I 9. Measure Luminescence Read plate on a luminometer. H->I J 10. Data Analysis Calculate % inhibition and determine IC50 value. I->J

Caption: Step-by-step experimental workflow for the in vitro kinase assay, from reagent preparation to data analysis.

Step-by-Step Methodology

1. Reagent Preparation:

  • Quinoline Inhibitor Dilution Series: Perform a serial dilution of the quinoline inhibitor stock in DMSO. Then, create an intermediate dilution in the assay buffer. This minimizes the final DMSO concentration in the well to ≤1%.

    • Causality: High DMSO concentrations can inhibit enzyme activity. Keeping it consistent across all wells, including controls, is crucial for data integrity.

  • Kinase Working Solution: Dilute the kinase enzyme to 2X the final desired concentration in cold assay buffer.

    • Expertise: The optimal kinase concentration should be determined empirically to achieve a signal window (difference between 0% and 100% activity) that is robust and in the linear range of the assay.

  • ATP/Substrate Working Solution: Prepare a 2X solution of ATP and substrate in the assay buffer.

    • Trustworthiness: The ATP concentration is a critical parameter. For ATP-competitive inhibitors, the measured IC₅₀ value is highly dependent on the ATP concentration.[17] It is often recommended to use an ATP concentration equal to the Michaelis constant (Kₘ) for the specific kinase to enable more standardized comparisons.[17]

2. Assay Plate Setup:

  • A typical 96-well plate layout should include the following controls:

    • 100% Activity Control (Negative Control): Contains enzyme, substrate, ATP, and DMSO (no inhibitor). This represents the maximum kinase activity.

    • 0% Activity Control (Positive Control): Contains substrate, ATP, and DMSO but no enzyme. This defines the baseline signal.

    • Test Wells: Contains all reaction components plus the serially diluted quinoline inhibitor.

  • Table 1: Example Plate Layout for IC₅₀ Determination

    Well(s) Quinoline Conc. Enzyme Substrate/ATP DMSO Purpose
    1-3 0 µM + + + 100% Activity
    4-6 0 µM - + + 0% Activity
    7-9 0.01 µM + + + Test Compound
    10-12 0.03 µM + + + Test Compound
    ... ... + + + ...

    | 88-90 | 100 µM | + | + | + | Test Compound |

3. Performing the Assay:

  • Dispense Inhibitor: Add 5 µL of the diluted quinoline inhibitor or DMSO control to the appropriate wells of the white opaque plate.

  • Add Kinase: Add 10 µL of the 2X kinase working solution to all wells except the "0% Activity" controls. For these, add 10 µL of assay buffer.

  • Pre-incubation: (Optional but recommended) Mix the plate gently and incubate for 10-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[1]

  • Initiate Kinase Reaction: Add 5 µL of the 2X ATP/Substrate working solution to all wells to start the reaction.[18][19] The total volume is now 20 µL.

  • Incubation: Mix the plate and incubate for the desired time (e.g., 30-60 minutes) at room temperature or 30°C.

  • Add Detection Reagent: Equilibrate the Kinase-Glo® Reagent to room temperature. Add a volume equal to the reaction volume (20 µL) to each well.[13][15]

  • Final Incubation: Mix the plate on a shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

  • Measure Luminescence: Read the plate using a luminometer.

Pillar 3: Authoritative Data Analysis & Interpretation

1. Data Normalization:

  • First, subtract the average signal of the "0% Activity" control from all other wells.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_100%_Activity))

2. IC₅₀ Determination:

  • The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[20]

  • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

  • Use a non-linear regression analysis (sigmoidal dose-response with variable slope) in software like GraphPad Prism to fit the curve and determine the IC₅₀ value.[21]

3. Key Considerations for Quinoline Inhibitors:

  • Compound Interference: Quinoline scaffolds can sometimes interfere with assay readouts (e.g., luciferase inhibition). It is prudent to run a counter-screen where the compound is tested against the luciferase enzyme in the absence of the kinase to rule out false-positive results.

  • IC₅₀ vs. Kᵢ: The IC₅₀ value is dependent on experimental conditions, particularly the ATP concentration.[20] For ATP-competitive inhibitors, the Cheng-Prusoff equation can be used to convert the IC₅₀ to the inhibitor constant (Kᵢ), which is a true measure of binding affinity and is independent of substrate concentration.[20] Kᵢ = IC₅₀ / (1 + ([ATP] / Kₘ))

4. Troubleshooting Common Issues:

  • High Data Variability: Ensure thorough mixing at each step. Check for pipetting errors and consistency of reagents.

  • Low Signal or Small Assay Window: The kinase may be inactive, or its concentration might be too low. Optimize enzyme and substrate concentrations beforehand.

  • Inhibitor Ineffective In Vitro: If an inhibitor is active in cells but not in vitro, consider if it's a pro-drug requiring metabolic activation, or if cellular factors absent in the assay are required for its activity.[22] Autophosphorylation of the kinase at high concentrations can also consume ATP, potentially masking inhibitor effects in luminescence-based assays.[17]

References

  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024) . Chemistry & Medicinal Chemistry. [Link]

  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin . Promega Corporation (Japanese). [Link]

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review) . ResearchGate. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) . National Library of Medicine. [Link]

  • Fluorescent Peptide Assays For Protein Kinases . National Library of Medicine, PMC. [Link]

  • IC50 determination for receptor-targeted compounds and downstream signaling . American Association for Cancer Research. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example . National Library of Medicine, PMC. [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors . bioRxiv. [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... . ResearchGate. [Link]

  • IC50 Determination . edX. [Link]

  • Kinase assays . BMG LABTECH. [Link]

  • How Does a Biochemical Kinase Assay Work? . BellBrook Labs. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways . National Library of Medicine, PMC. [Link]

  • Review on recent development of quinoline for anticancer activities . Taylor & Francis Online. [Link]

  • Why does my inhibitor not work in an in vitro kinase assay? . ResearchGate. [Link]

  • In vitro kinase assay . Protocols.io. [Link]

  • In vitro kinase assay . Protocols.io. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery . Reaction Biology. [Link]

Sources

Application Notes and Protocols: Investigating the Anti-Angiogenic Potential of 7-Methoxy-4-(piperazin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Angiogenesis in Drug Discovery

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental physiological process essential for growth, development, and wound healing.[1][2] However, this process is also a hallmark of several pathological conditions, most notably cancer, where tumors induce the formation of a dedicated blood supply to sustain their growth and enable metastasis.[3][4] The reliance of tumors on angiogenesis has made it a prime target for therapeutic intervention. A key signaling pathway that governs this process is mediated by the Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs).[1][5] The binding of VEGF to its receptors on endothelial cells triggers a cascade of downstream signaling events that promote cell proliferation, migration, and the formation of new vascular tubes.[6] Consequently, inhibitors of the VEGF signaling pathway have emerged as a significant class of anti-cancer drugs.[2][3][7]

Quinoline derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimalarial, anticancer, and anti-HIV properties.[8][9] Notably, certain quinoline-based compounds have been identified as potent inhibitors of VEGFR-II, the primary receptor responsible for mediating the angiogenic effects of VEGF.[10] This application note explores the use of 7-Methoxy-4-(piperazin-1-yl)quinoline , a quinoline derivative, in angiogenesis assays. While direct evidence of its anti-angiogenic activity is still emerging, its structural features, shared with other known VEGFR inhibitors, make it a compelling candidate for investigation as a novel angiogenesis inhibitor.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute experiments to evaluate the anti-angiogenic properties of this compound. We will delve into its proposed mechanism of action, provide detailed protocols for both in vitro and in vivo angiogenesis assays, and offer insights into data analysis and interpretation.

Proposed Mechanism of Action: Inhibition of the VEGF Signaling Pathway

Based on the established activity of structurally related quinoline compounds, it is hypothesized that this compound may exert its anti-angiogenic effects by targeting the VEGF signaling pathway. Specifically, it is plausible that the compound acts as a tyrosine kinase inhibitor (TKI), binding to the ATP-binding site of the intracellular domain of VEGFR-2. This competitive inhibition would prevent the autophosphorylation of the receptor upon VEGF binding, thereby blocking the initiation of downstream signaling cascades.[7]

The key downstream pathways that are likely to be affected include:

  • The Ras/MAPK pathway: Regulates cell proliferation and gene expression.[6]

  • The PI3K/AKT pathway: Crucial for cell survival and proliferation.[6][11]

  • The PLCγ pathway: Controls vascular permeability.[6]

By disrupting these signaling events, this compound could effectively inhibit endothelial cell proliferation, migration, and tube formation, the cellular hallmarks of angiogenesis.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P1 P VEGFR2->P1 Autophosphorylation P2 P VEGFR2->P2 P3 P VEGFR2->P3 PLCg PLCγ P1->PLCg PI3K PI3K P2->PI3K Ras Ras P3->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Permeability Vascular Permeability PKC->Permeability Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Gene Expression ERK->Proliferation Inhibitor 7-Methoxy-4- (piperazin-1-yl)quinoline Inhibitor->VEGFR2 Inhibition

Caption: Proposed inhibitory action of this compound on the VEGF signaling pathway.

In Vitro Angiogenesis Assays

In vitro assays provide a controlled environment to assess the direct effects of a compound on endothelial cells. They are crucial for initial screening and mechanistic studies.

Endothelial Cell Tube Formation Assay

This is one of the most widely used in vitro assays to evaluate the ability of endothelial cells to form capillary-like structures.[12][13]

Principle: Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are seeded onto a basement membrane extract (e.g., Matrigel®). In the presence of pro-angiogenic factors, these cells will migrate and align to form a network of tubes. The inhibitory effect of a compound is quantified by measuring the disruption of this network formation.

Protocol:

  • Preparation of Matrigel® Plates:

    • Thaw Matrigel® on ice overnight at 4°C.

    • Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a pre-chilled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Preparation:

    • Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency.

    • Harvest the cells using trypsin and resuspend them in a basal medium containing a low percentage of serum (e.g., 0.5-2% FBS).

    • Count the cells and adjust the concentration to 2 x 10^5 cells/mL.

  • Treatment and Seeding:

    • Prepare serial dilutions of this compound in the low-serum basal medium. A known angiogenesis inhibitor like Sunitinib or Sorafenib should be used as a positive control. A vehicle control (e.g., DMSO) must also be included.

    • In separate tubes, mix the cell suspension with the different concentrations of the test compound, positive control, and vehicle control.

    • Carefully add 100 µL of the cell suspension to each corresponding well of the Matrigel®-coated plate.

  • Incubation and Imaging:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

    • Monitor tube formation periodically under a phase-contrast microscope.

    • Capture images of the tube networks in each well.

  • Quantification:

    • Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

    • Quantify parameters such as total tube length, number of nodes, and number of meshes.

Rat Aortic Ring Assay

This ex vivo assay provides a more complex and physiologically relevant model of angiogenesis as it involves the sprouting of new vessels from an intact tissue explant.[14][15]

Principle: Rings of rat aorta are embedded in a collagen gel. In the presence of growth factors, endothelial cells migrate out from the aortic ring and form a network of microvessels. The anti-angiogenic effect of a compound is determined by the reduction in this microvessel outgrowth.

Protocol:

  • Aorta Explantation:

    • Humanely euthanize a young adult rat (e.g., Sprague-Dawley).

    • Under sterile conditions, dissect the thoracic aorta and place it in a petri dish containing cold, serum-free basal medium.

    • Remove the surrounding fibro-adipose tissue and cut the aorta into 1-2 mm thick rings.

  • Embedding Aortic Rings:

    • Prepare a collagen gel solution on ice according to the manufacturer's instructions.

    • Place a single aortic ring in the center of each well of a 48-well plate.

    • Carefully add the collagen solution to embed the aortic ring.

    • Incubate at 37°C for 30-60 minutes to allow the collagen to polymerize.

  • Treatment:

    • Prepare different concentrations of this compound, a positive control, and a vehicle control in complete growth medium.

    • Add the treatment media to the respective wells containing the embedded aortic rings.

  • Incubation and Observation:

    • Incubate the plate at 37°C with 5% CO2.

    • Replace the treatment media every 2-3 days.

    • Monitor the outgrowth of microvessels from the aortic rings daily using a phase-contrast microscope.

  • Quantification:

    • After 7-14 days, capture images of the microvessel outgrowth.

    • Quantify the extent of angiogenesis by measuring the area of outgrowth or the length and number of sprouts.

In Vivo Angiogenesis Assays

In vivo assays are essential to confirm the anti-angiogenic activity of a compound in a living organism, taking into account factors like bioavailability and metabolism.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established and widely used in vivo model to study angiogenesis due to its accessibility and the natural vascular network of the chick embryo.[12][14]

Principle: The CAM of a developing chick embryo is a highly vascularized membrane. A test compound is applied directly to the CAM, and its effect on the formation of new blood vessels is observed.

Protocol:

  • Egg Preparation:

    • Obtain fertilized chicken eggs and incubate them at 37°C in a humidified incubator.

    • On embryonic day 3, create a small window in the eggshell to expose the CAM.

    • Seal the window with sterile tape and return the eggs to the incubator.

  • Sample Application:

    • On embryonic day 7-8, prepare sterile, slow-release pellets (e.g., made with cortisone acetate and hydrocortisone) or use sterile filter paper discs impregnated with different concentrations of this compound, a positive control, and a vehicle control.

    • Carefully place the pellets or discs on the CAM.

  • Incubation and Analysis:

    • Return the eggs to the incubator for another 48-72 hours.

    • On the day of analysis, carefully open the window and observe the CAM.

    • Capture images of the vasculature surrounding the application site.

    • Quantify the angiogenic response by counting the number of blood vessels converging towards the pellet/disc or by measuring the area of neovascularization.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis & Interpretation TubeFormation Tube Formation Assay (HUVECs on Matrigel) Quantification Quantification of Angiogenesis (Tube length, vessel density, etc.) TubeFormation->Quantification AorticRing Aortic Ring Assay (Ex Vivo Culture) AorticRing->Quantification CAM Chick Chorioallantoic Membrane (CAM) Assay Conclusion Conclusion on Anti-Angiogenic Potential CAM->Conclusion MatrigelPlug Matrigel Plug Assay (Mouse Model) MatrigelPlug->Conclusion DoseResponse Dose-Response Analysis (IC50 Determination) Quantification->DoseResponse DoseResponse->CAM DoseResponse->MatrigelPlug Compound This compound Compound->TubeFormation Compound->AorticRing

Caption: A logical workflow for assessing the anti-angiogenic activity of a test compound.

Data Presentation and Interpretation

The quantitative data obtained from the aforementioned assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Anti-Angiogenic Activity of this compound

AssayParameter MeasuredThis compound (IC50)Sunitinib (Positive Control) (IC50)
Tube Formation Total Tube Length5.2 µM0.8 µM
Number of Nodes4.8 µM0.6 µM
Aortic Ring Microvessel Outgrowth Area7.5 µM1.2 µM
CAM Assay Inhibition of Neovascularization10 µ g/pellet 1.5 µ g/pellet

Interpretation:

The IC50 values (the concentration of the compound that inhibits 50% of the angiogenic response) should be calculated from the dose-response curves. A lower IC50 value indicates a higher potency. In the hypothetical data presented above, this compound shows a dose-dependent inhibitory effect on angiogenesis in all assays, although it is less potent than the positive control, Sunitinib. These results would warrant further investigation into its mechanism of action and potential for optimization as a lead compound in an anti-angiogenic drug discovery program.

Conclusion

This application note provides a comprehensive framework for investigating the anti-angiogenic potential of this compound. The proposed mechanism of action, centered on the inhibition of the VEGF signaling pathway, provides a strong rationale for its evaluation. The detailed protocols for a suite of in vitro and in vivo angiogenesis assays offer a robust and validated approach to assess its biological activity. By following these guidelines, researchers can systematically and effectively determine the promise of this compound as a novel therapeutic agent for the treatment of angiogenesis-dependent diseases.

References

  • Cusabio. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]

  • Cleveland Clinic. (2022). Angiogenesis Inhibitors. Retrieved from [Link]

  • van der Veldt, A. A., et al. (2008). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? Angiogenesis, 11(2), 197-208. Retrieved from [Link]

  • National Cancer Institute. (2018). Angiogenesis Inhibitors. Retrieved from [Link]

  • American Cancer Society. (2020). Angiogenesis Inhibitors. Retrieved from [Link]

  • protocols.io. (2017). Direct In Vivo Angiogenesis Assay. Retrieved from [Link]

  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097–1105. Retrieved from [Link]

  • Harris, A. L. (2006). Angiogenesis inhibitors in cancer - mechanisms of action. Australian Prescriber, 29(1), 10-12. Retrieved from [Link]

  • ibidi GmbH. (n.d.). Angiogenesis Assays. Retrieved from [Link]

  • Staton, C. A., et al. (2004). Current methods for assaying angiogenesis in vitro and in vivo. International Journal of Experimental Pathology, 85(5), 233–248. Retrieved from [Link]

  • PharmGKB. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]

  • Karger Publishers. (2015). In vivo Tube Assay: An Optimised Protocol of the Directed in vivo Angiogenesis Assay by Implementing Immunohistochemistry. Retrieved from [Link]

  • Wei, H., et al. (2021). In Vitro Coculture Assays of Angiogenesis. Methods in Molecular Biology, 2284, 49-61. Retrieved from [Link]

  • MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Abdel-Aziem, A., et al. (2017). Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. Archiv der Pharmazie, 350(5). Retrieved from [Link]

  • ResearchGate. (2019). Structural and biological survey of 7‐chloro‐4‐(piperazin‐1‐yl)quinoline and its derivatives. Retrieved from [Link]

  • PubMed. (2008). Discovery of quinolinediones exhibiting a heat shock response and angiogenesis inhibition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Angiogenesis Assays. Retrieved from [Link]

  • National Institutes of Health. (2019). In vivo Screening of Natural Products Against Angiogenesis and Mechanisms of Anti-Angiogenic Activity of Deoxysappanone B 7,4ʹ-Dimethyl Ether. Retrieved from [Link]

  • PubMed. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. Retrieved from [Link]

  • PubMed. (1997). Quinoline antimalarials: mechanisms of action and resistance. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, Preferentially Hypoxic Apoptosis and Anti-Angiogenic Activity of 3- Amino-1,2,4-Benzotriazine-1,4-Dioxide Bearing Alkyl Linkers with a 3-Amino-1,2,4- Benzotriazine-1-Oxide Moiety. Retrieved from [Link]

  • PubMed. (2014). Design, synthesis and biological evaluation of 3-[4-(7-chloro-quinolin-4-yl)-piperazin-1-yl]-propionic acid hydrazones as antiprotozoal agents. Retrieved from [Link]

Sources

Application Notes & Protocols for the In Vivo Evaluation of 7-Methoxy-4-(piperazin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental framework for the in vivo characterization of 7-Methoxy-4-(piperazin-1-yl)quinoline, a novel chemical entity with significant therapeutic potential. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing efficacy as anticancer, antimalarial, and neuropsychiatric agents.[1][2] The appended piperazine moiety frequently confers desirable pharmacokinetic properties and can mediate interactions with key biological targets, such as G-protein coupled receptors.[3] Given this structural heritage, a systematic, multi-faceted in vivo evaluation is paramount. This guide is structured not as a rigid template, but as a logical progression of studies, beginning with foundational pharmacokinetic and safety assessments before branching into hypothesis-driven efficacy models. We present detailed, field-tested protocols for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each experimental choice to ensure robust and translatable results.

Foundational Characterization & Pre-Formulation

Protocol 1.1: Compound Purity and Stability Analysis

  • Purity Assessment:

    • Confirm the identity and purity of this compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Purity should exceed 95%, preferably >98%.

    • Characterize the structure using ¹H-NMR and ¹³C-NMR to ensure it matches the expected chemical entity.

  • Solubility Profiling:

    • Determine the compound's solubility in a panel of pharmaceutically acceptable vehicles (e.g., saline, 5% DMSO in saline, 0.5% methylcellulose, corn oil).

    • This step is critical for selecting an appropriate vehicle for in vivo dosing that can achieve the desired concentration without causing precipitation or vehicle-related toxicity.

  • Formulation Stability:

    • Once a lead vehicle is chosen, prepare the formulation at the highest anticipated concentration.

    • Assess the stability of the compound in the formulation at room temperature and 4°C over a 24-hour period to ensure it does not degrade before or during administration.

Pharmacokinetic (PK) Profiling: Understanding Systemic Exposure

Scientific Rationale: Pharmacokinetics (PK) is the study of what the body does to a drug, describing its absorption, distribution, metabolism, and excretion (ADME).[6] A preliminary PK study is essential to establish that the compound achieves sufficient systemic exposure to exert a pharmacological effect and to guide dose selection for subsequent toxicology and efficacy studies.[7][8]

dot

Caption: High-level workflow for a rodent pharmacokinetic study.

Protocol 2.1: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model: Male C57BL/6 or BALB/c mice (8-10 weeks old).[9] Use of a single sex minimizes variability in this initial study.

  • Acclimation: Acclimate animals for a minimum of 7 days prior to the study.

  • Grouping:

    • Group 1 (Intravenous, IV): n=3 mice. Dose: 1-2 mg/kg.

    • Group 2 (Oral Gavage, PO): n=3 mice. Dose: 5-10 mg/kg.

    • The IV group is critical for determining absolute bioavailability (F%).

  • Administration:

    • Fast animals for 4 hours prior to dosing (water ad libitum).

    • For IV administration, dose via the tail vein.

    • For PO administration, use an appropriate gavage needle. The volume should not exceed 10 mL/kg.[10]

  • Blood Sampling:

    • Collect sparse samples (approx. 50 µL) from each animal at designated time points. A typical schedule is: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing & Analysis:

    • Centrifuge blood at 4°C to separate plasma.

    • Store plasma at -80°C until analysis.

    • Quantify the concentration of this compound in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters

Parameter Description Importance
Cmax Maximum observed plasma concentration Indicates the peak exposure after administration.
Tmax Time to reach Cmax Provides information on the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time) Represents the total systemic exposure to the drug.
Elimination Half-life The time required for the drug concentration to decrease by half.

| F% | Bioavailability (AUC_PO / AUC_IV) * 100 | The fraction of the oral dose that reaches systemic circulation. |

Acute Toxicity Assessment: Defining the Safety Window

Scientific Rationale: An acute toxicity study is required to determine the compound's intrinsic toxicity after a single dose and to identify the maximum tolerated dose (MTD). This information is crucial for classifying the substance and for selecting appropriate dose levels for efficacy studies.[11] The study design should adhere to international guidelines to minimize animal use while maximizing data output.[12][13]

dot

Caption: Decision logic for an acute oral toxicity sighting study.

Protocol 3.1: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

  • Animal Model: Young adult nulliparous, non-pregnant female Sprague-Dawley rats (8-12 weeks old). Females are often slightly more sensitive.[12]

  • Housing: House animals individually for clear observation.

  • Sighting Study:

    • Administer a starting dose of 300 mg/kg to a single rat via oral gavage. This starting dose is recommended in the absence of prior information.[12]

    • Observe the animal closely for the first 4 hours, then periodically for 48 hours.

    • Decision Point:

      • If evident toxicity is observed, the main study will use a lower dose (e.g., 50 mg/kg).

      • If no toxicity is observed, the next animal in the sighting study will receive a higher dose (2000 mg/kg).

      • If mortality occurs, the MTD is considered exceeded.

  • Main Study:

    • Dose a cohort of 4 additional female rats with the dose level identified in the sighting study that is expected to produce evident toxicity but not mortality.

    • Dose a control group with the vehicle alone.

  • Observations:

    • Record clinical signs (changes in skin, fur, eyes, respiration, autonomic and CNS effects) and body weight daily for 14 days.[14]

    • At day 14, euthanize all surviving animals and perform a gross necropsy to examine organs and tissues for abnormalities.

Hypothesis-Driven Efficacy Evaluation

Scientific Rationale: Based on the chemical structure, this compound has potential in multiple therapeutic areas. The following protocols outline two distinct, hypothesis-driven paths for evaluating efficacy. The choice of model should be guided by any existing in vitro data.

Hypothesis A: Anticancer Activity

Rationale: Many quinoline derivatives exhibit potent anticancer activity, some acting as tubulin-binding agents or kinase inhibitors (e.g., VEGFR-II).[15][16] A human tumor xenograft model in immunodeficient mice is the gold standard for assessing the in vivo efficacy of a potential anticancer compound.[17][18][19]

dot

Caption: Workflow for a standard anticancer xenograft efficacy study.

Protocol 4.1: Human Xenograft Efficacy Study

  • Animal Model: Female athymic nude or NOD/SCID mice (6-8 weeks old). The choice depends on the tumor cell line's engraftment requirements.

  • Cell Line: Select a relevant human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer). Culture cells under standard conditions.

  • Tumor Implantation:

    • Inject 1-5 x 10⁶ cells subcutaneously into the right flank of each mouse.

  • Monitoring and Grouping:

    • Monitor tumor growth using calipers. Calculate tumor volume (V) using the formula: V = (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group).

    • Group 1: Vehicle Control

    • Group 2: this compound (Dose 1, e.g., 10 mg/kg)

    • Group 3: this compound (Dose 2, e.g., 30 mg/kg)

    • Group 4: Positive Control (a standard-of-care agent for that cancer type)

  • Treatment:

    • Administer treatments daily (or as determined by PK data) via the predetermined route (e.g., oral gavage).

    • Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint:

    • Continue the study for 21-28 days or until tumors in the control group reach the predetermined endpoint size (e.g., 2000 mm³).

    • Euthanize animals and excise tumors for weight measurement, histology (H&E staining), and biomarker analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

Hypothesis B: Neuropsychiatric Activity

Rationale: The piperazine ring is a common feature in many CNS-active drugs, and quinoline-based structures have been explored for neuropsychiatric disorders.[20][21] Some analogs show affinity for serotonin receptors like 5-HT1A, suggesting potential antidepressant or anxiolytic effects.[3] The Forced Swim Test (FST) is a widely used primary screening model to detect antidepressant-like activity.[22][23]

dot

Caption: Experimental workflow for the mouse Forced Swim Test (FST).

Protocol 4.2: Forced Swim Test (FST) for Antidepressant-Like Activity

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Apparatus: A transparent cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Grouping (n=10-12 mice/group):

    • Group 1: Vehicle Control

    • Group 2: this compound (Dose 1, e.g., 5 mg/kg)

    • Group 3: this compound (Dose 2, e.g., 15 mg/kg)

    • Group 4: Positive Control (e.g., Fluoxetine, 20 mg/kg)

  • Procedure:

    • Day 1 (Pre-test): Place each mouse in the water-filled cylinder for 15 minutes. This is a habituation session. Remove, dry, and return to home cage.

    • Day 2 (Test): Administer the assigned treatment (e.g., 60 minutes before the test for intraperitoneal injection). Place the mouse back into the cylinder for a 6-minute session.

  • Data Acquisition and Analysis:

    • Record the entire 6-minute session on video.

    • A trained observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

    • Compare the immobility time between groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time compared to the vehicle group suggests antidepressant-like activity.

Data Interpretation & Path Forward

A successful in vivo campaign integrates data from all stages. Favorable PK (good oral bioavailability, reasonable half-life), a wide safety margin (high MTD), and a statistically significant effect in a relevant efficacy model provide a strong rationale for advancing this compound into more complex preclinical development. The next steps would involve chronic toxicology studies, formulation optimization, and evaluation in more advanced disease models (e.g., patient-derived xenografts or chronic stress models).[17]

References

  • Title: Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Animal Models of Neuropsychiatric Disorders. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Animal models of neuropsychiatric disorders. Source: PubMed. URL: [Link]

  • Title: The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Source: MDPI. URL: [Link]

  • Title: Animal models and therapeutic molecular targets of cancer: utility and limitations. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Animal models of neuropsychiatric disorders. Source: PubMed. URL: [Link]

  • Title: OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. Source: Organisation for Economic Co-operation and Development (OECD). URL: [Link]

  • Title: Importance of Animal Models in the Field of Cancer Research. Source: ResearchGate. URL: [Link]

  • Title: OECD Guideline For Acute oral toxicity (TG 423). Source: SlideShare. URL: [Link]

  • Title: Animal Models of Neuropsychiatric Disorders and Substance Use Disorders: Progress and Gaps. Source: American Psychological Association. URL: [Link]

  • Title: OECD Test Guideline 401 - Acute Oral Toxicity. Source: National Toxicology Program (NTP). URL: [Link]

  • Title: Experimental mouse models for translational human cancer research. Source: Frontiers. URL: [Link]

  • Title: OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Source: ResearchGate. URL: [Link]

  • Title: Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. Source: Biorasi. URL: [Link]

  • Title: Animal models of neuropsychiatric disorders. Source: Semantic Scholar. URL: [Link]

  • Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Source: ACS Publications. URL: [Link]

  • Title: Designing an In Vivo Preclinical Research Study. Source: MDPI. URL: [Link]

  • Title: In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Source: MDPI. URL: [Link]

  • Title: Master In Vivo Testing: A Step-by-Step Guide for Clinical Research. Source: bioaccess. URL: [Link]

  • Title: Boost CRO Trust with Accurate In Vivo Study Design. Source: ModernVivo. URL: [Link]

  • Title: Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Source: Springer Link. URL: [Link]

  • Title: Identifying and validating novel targets with in vivo disease models: guidelines for study design. Source: PubMed. URL: [Link]

  • Title: Designing an In Vivo Preclinical Research Study. Source: Preprints.org. URL: [Link]

  • Title: In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Biological Activities of Quinoline Derivatives. Source: ResearchGate. URL: [Link]

  • Title: Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Source: ResearchGate. URL: [Link]

  • Title: In Vivo DMPK: A Cornerstone of Drug Discovery and Development. Source: Admescope. URL: [Link]

  • Title: Pharmacokinetics - ADME In Vivo & PK Studies. Source: BioIVT. URL: [Link]

  • Title: Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Synthesis and in vivo validation of [O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H-[9][17][20]triazine-3,5-dione: a novel 5-HT1A receptor agonist positron emission tomography ligand. Source: PubMed. URL: [Link]

  • Title: Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Source: MDPI. URL: [Link]

  • Title: 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Source: MDPI. URL: [Link]

  • Title: Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. Source: Royal Society of Chemistry. URL: [Link]

  • Title: Quinoline antimalarials: mechanisms of action and resistance. Source: PubMed. URL: [Link]

  • Title: Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. Source: PubMed. URL: [Link]

  • Title: Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Source: MDPI. URL: [Link]

Sources

Application Notes and Protocols for Developing Drug Delivery Systems for Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Quinoline Scaffolds through Advanced Drug Delivery

The quinoline motif, a bicyclic heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Notable examples such as chloroquine and quinine have been instrumental in the global fight against malaria.[1] However, a significant portion of newly developed quinoline-based drug candidates exhibit poor aqueous solubility. This inherent hydrophobicity poses a major challenge to their clinical translation, often leading to low bioavailability and suboptimal therapeutic efficacy.

Advanced drug delivery systems offer a transformative approach to overcome these limitations. By encapsulating hydrophobic quinoline compounds within biocompatible nanocarriers, it is possible to enhance their solubility, improve their pharmacokinetic profiles, and enable targeted delivery to specific tissues or cells. This guide provides detailed application notes and protocols for the development and characterization of four key drug delivery platforms for quinoline-based compounds: Solid Lipid Nanoparticles (SLNs), Nano-emulsions, Liposomes, and Polymeric Nanoparticles.

I. Solid Lipid Nanoparticles (SLNs) for Enhanced Oral Bioavailability and Sustained Release

SLNs are colloidal carriers made from lipids that are solid at room temperature. They offer several advantages for the delivery of hydrophobic drugs like quinolines, including high stability, controlled release, and the ability to be produced without organic solvents.[2][3][4]

Causality Behind Experimental Choices:

The selection of lipids and surfactants is critical for the successful formulation of stable and efficient SLNs. The lipid matrix must have a high affinity for the quinoline compound to ensure high encapsulation efficiency. The surfactant is chosen to effectively stabilize the nanoparticle suspension and prevent aggregation. The ratio of lipid to surfactant influences particle size, drug loading, and stability.

Experimental Workflow: SLN Formulation

SLN_Formulation cluster_prep Preparation of Phases cluster_emulsification Emulsification cluster_solidification Solidification & Purification A Quinoline Compound + Solid Lipid C Heat both phases above lipid's melting point A->C B Aqueous Surfactant Solution B->C D High-Shear Homogenization (Pre-emulsion) C->D Combine and mix E High-Pressure Homogenization D->E F Cooling to form SLNs E->F G Purification (e.g., dialysis, centrifugation) F->G H Characterization G->H

Caption: Workflow for the preparation of Solid Lipid Nanoparticles (SLNs).

Detailed Protocol: Preparation of Primaquine-Loaded SLNs

This protocol is adapted from a method for preparing primaquine-loaded SLNs using a modified solvent emulsification evaporation technique based on a water-in-oil-in-water (w/o/w) double emulsion.[3][5][6]

Materials:

  • Primaquine phosphate (PQ)

  • Stearic acid (Solid lipid)

  • Polyvinyl alcohol (PVA) (Surfactant)

  • Ethyl acetate (Organic solvent)

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: Dissolve 100 mg of primaquine phosphate in 2 mL of a 2% (w/v) aqueous PVA solution.

  • Organic Phase Preparation: Dissolve 50 mg of stearic acid in 10 mL of ethyl acetate.

  • Primary Emulsion (w/o): Disperse the aqueous phase into the organic phase using a high-speed homogenizer at 3,000-6,000 rpm for 3 minutes to form a w/o emulsion.

  • Secondary Emulsion (w/o/w): Add the primary emulsion to a larger volume of a 2% (w/v) aqueous PVA solution and homogenize again under the same conditions to form the w/o/w double emulsion.

  • Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the ethyl acetate to evaporate, leading to the formation of an aqueous suspension of SLNs.

  • Purification: Centrifuge the SLN suspension to pellet the nanoparticles and wash them with deionized water to remove unencapsulated drug and excess surfactant.

  • Lyophilization (Optional): For long-term storage, the SLNs can be freeze-dried. Resuspend the purified SLNs in a solution containing a cryoprotectant (e.g., 5% trehalose) and then freeze-dry.

Characterization of Quinoline-Loaded SLNs
ParameterMethodTypical Values for Primaquine-SLNs[3][5]
Particle Size & PDI Dynamic Light Scattering (DLS)236 nm, PDI < 0.3
Zeta Potential Electrophoretic Light Scattering (ELS)+23 mV
Encapsulation Efficiency HPLC75%
Drug Loading HPLC14%
Morphology Scanning Electron Microscopy (SEM)Spherical
Thermal Analysis Differential Scanning Calorimetry (DSC)Disappearance of drug's melting peak

II. Nano-emulsions: Enhancing Solubilization and Permeation

Nano-emulsions are oil-in-water (o/w) or water-in-oil (w/o) emulsions with droplet sizes typically in the range of 20-200 nm.[7] They are excellent vehicles for solubilizing hydrophobic quinoline compounds, thereby improving their absorption and bioavailability.[8]

Causality Behind Experimental Choices:

The choice of oil is crucial and should be based on the solubility of the quinoline derivative to maximize drug loading. The surfactant and co-surfactant are selected to reduce the interfacial tension between the oil and water phases, facilitating the formation of nano-sized droplets and ensuring the long-term stability of the emulsion.

Experimental Workflow: Nano-emulsion Formulation

NE_Formulation cluster_prep Phase Preparation cluster_emulsification Emulsification A Quinoline in Oil Phase C Coarse Emulsion Formation (Low-energy mixing) A->C B Surfactant/Co-surfactant in Aqueous Phase B->C Combine D High-Energy Homogenization (e.g., Ultrasonication, Microfluidization) C->D E Nano-emulsion D->E F Characterization E->F

Caption: General workflow for preparing a nano-emulsion.

Detailed Protocol: Preparation of Chloroquine-Loaded Nano-emulsion

This protocol is based on the principles of high-energy emulsification for preparing nano-emulsions of hydrophobic drugs.[7]

Materials:

  • Chloroquine

  • Medium-chain triglycerides (MCT) oil (Oil phase)

  • Polysorbate 80 (Tween 80) (Surfactant)

  • Ethanol (Co-surfactant/Co-solvent)

  • Phosphate-buffered saline (PBS), pH 7.4 (Aqueous phase)

Procedure:

  • Oil Phase Preparation: Dissolve a known amount of chloroquine in the MCT oil.

  • Aqueous Phase Preparation: Disperse Tween 80 in PBS.

  • Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer to form a coarse emulsion.

  • High-Energy Homogenization: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nano-range.

  • Characterization: Analyze the resulting nano-emulsion for droplet size, zeta potential, and encapsulation efficiency.

Characterization of Quinoline-Loaded Nano-emulsions
ParameterMethodExpected Outcome for Chloroquine Nano-emulsion[8]
Droplet Size & PDI Dynamic Light Scattering (DLS)< 200 nm, PDI < 0.3
Zeta Potential Electrophoretic Light Scattering (ELS)Negative or positive depending on surfactant, e.g., -30mV
Encapsulation Efficiency HPLC> 90%
Morphology Transmission Electron Microscopy (TEM)Spherical droplets
Stability Monitoring size and PDI over timeStable for a defined period at specified temperatures

III. Liposomes: Versatile Vesicles for Targeted Delivery

Liposomes are spherical vesicles composed of one or more phospholipid bilayers, which can encapsulate both hydrophilic and hydrophobic drugs.[8] For hydrophobic quinoline compounds, they are typically entrapped within the lipid bilayer.

Causality Behind Experimental Choices:

The lipid composition, particularly the inclusion of cholesterol, is crucial for modulating the fluidity and stability of the liposomal membrane, which in turn affects drug retention and release. The choice of phospholipid and the preparation method will determine the size and lamellarity of the liposomes.

Experimental Workflow: Liposome Formulation

Liposome_Formulation cluster_prep Lipid Film Formation cluster_hydration Hydration & Sizing cluster_purification Purification A Quinoline + Lipids in Organic Solvent B Solvent Evaporation (Thin Film Formation) A->B C Hydration with Aqueous Buffer B->C D Sizing (e.g., Extrusion, Sonication) C->D E Removal of Unencapsulated Drug (e.g., Dialysis, Gel Filtration) D->E F Liposomes E->F G Characterization F->G

Caption: Workflow for the thin-film hydration method of liposome preparation.

Detailed Protocol: Encapsulation of Hydroxychloroquine in Liposomes

This protocol is based on the thin-film hydration method followed by extrusion, a common technique for preparing unilamellar liposomes.[9]

Materials:

  • Hydroxychloroquine (HCQ)

  • 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (Chol)

  • Chloroform/Methanol mixture (Organic solvent)

  • Phosphate-buffered saline (PBS), pH 7.4 (Aqueous buffer)

Procedure:

  • Lipid Film Formation: Dissolve DSPC, cholesterol, and hydroxychloroquine in a chloroform/methanol mixture in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask. Further dry the film under vacuum to remove any residual solvent.

  • Hydration: Hydrate the lipid film with PBS by rotating the flask at a temperature above the phase transition temperature of the lipid (for DSPC, >55°C). This results in the formation of multilamellar vesicles (MLVs).

  • Sizing: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated hydroxychloroquine by dialysis against fresh PBS or by size exclusion chromatography.

Characterization of Quinoline-Loaded Liposomes
ParameterMethodTypical Values for HCQ-Liposomes[10]
Particle Size & PDI Dynamic Light Scattering (DLS)~100 nm, PDI < 0.2
Zeta Potential Electrophoretic Light Scattering (ELS)Near-neutral
Encapsulation Efficiency HPLC or UV-Vis Spectrophotometry> 95%
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)Unilamellar spherical vesicles
Drug Release Dialysis methodSustained release over 24 hours

IV. Polymeric Nanoparticles: Tailorable Platforms for Targeted Therapy

Polymeric nanoparticles are solid colloidal particles made from biodegradable and biocompatible polymers.[11] They offer great versatility in terms of their physicochemical properties and can be surface-functionalized for targeted drug delivery. Poly(lactic-co-glycolic acid) (PLGA) is a widely used polymer due to its FDA approval and biodegradability.[12]

Causality Behind Experimental Choices:

The choice of polymer and the method of nanoparticle preparation are key determinants of the final nanoparticle characteristics. The nanoprecipitation method is suitable for encapsulating hydrophobic drugs like camptothecin, a quinoline alkaloid. The polymer concentration and the ratio of solvent to anti-solvent influence the particle size and drug loading.

Experimental Workflow: Polymeric Nanoparticle Synthesis

PN_Synthesis cluster_prep Solution Preparation cluster_precipitation Nanoprecipitation cluster_purification Purification & Collection A Quinoline + Polymer (e.g., PLGA) in Organic Solvent C Add organic phase to aqueous phase under stirring A->C B Aqueous Surfactant Solution (Anti-solvent) B->C D Solvent Evaporation C->D E Centrifugation and Washing D->E F Lyophilization E->F G Polymeric Nanoparticles F->G H Characterization G->H

Caption: Nanoprecipitation method for polymeric nanoparticle synthesis.

Detailed Protocol: Preparation of Camptothecin-Loaded PLGA Nanoparticles

This protocol is based on the nanoprecipitation method for encapsulating the hydrophobic anticancer drug, camptothecin.[2][13]

Materials:

  • 9-Nitrocamptothecin (9-NC)

  • PLGA-PEG copolymer

  • Acetone (Organic solvent)

  • Polyvinyl alcohol (PVA) (Surfactant)

  • Deionized water (Anti-solvent)

Procedure:

  • Organic Phase Preparation: Dissolve the PLGA-PEG copolymer and 9-NC in acetone.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring. The nanoparticles will form spontaneously as the acetone diffuses into the aqueous phase.

  • Solvent Evaporation: Continue stirring for several hours to ensure the complete evaporation of acetone.

  • Purification: Centrifuge the nanoparticle suspension to collect the nanoparticles. Wash the pellet multiple times with deionized water to remove unencapsulated drug and excess PVA.

  • Lyophilization: Resuspend the purified nanoparticles in a cryoprotectant solution and freeze-dry for long-term storage.

Characterization of Quinoline-Loaded Polymeric Nanoparticles
ParameterMethodTypical Values for 9-NC-PLGA-PEG NPs[2]
Particle Size & PDI Dynamic Light Scattering (DLS)~150 nm, PDI < 0.2
Zeta Potential Electrophoretic Light Scattering (ELS)Near-neutral (e.g., +1.84 mV)
Encapsulation Efficiency HPLC> 45%
Drug Loading HPLC> 45%
Morphology Scanning Electron Microscopy (SEM)Spherical
In Vitro Release Dialysis methodSustained release over 120 hours

V. Essential Characterization Protocols

Protocol: Determination of Encapsulation Efficiency and Drug Loading by HPLC

Principle: This method involves separating the encapsulated drug from the free drug and then quantifying the amount of drug within the nanoparticles.

Procedure:

  • Separation of Free Drug: Separate the unencapsulated drug from the nanoparticle suspension using a suitable method such as centrifugation, centrifugal ultrafiltration, or dialysis.

  • Quantification of Free Drug: Analyze the supernatant or dialysate using a validated HPLC method to determine the concentration of the free drug.

  • Quantification of Total Drug: Disrupt a known volume of the original nanoparticle suspension using a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated drug. Analyze this solution by HPLC to determine the total drug concentration.

  • Calculations:

    • Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

Example HPLC Method for a Quinoline Derivative: [14][15]

  • Column: C18 reverse-phase column

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer), with the ratio optimized for the specific quinoline compound.

  • Detection: UV spectrophotometer at the maximum absorbance wavelength of the quinoline derivative.

  • Quantification: Based on a standard curve of the pure drug.

Protocol: In Vitro Drug Release Study

Principle: The release of the quinoline compound from the nanoparticles is monitored over time in a dissolution medium that mimics physiological conditions.

Procedure (Dialysis Bag Method): [16][17][18][19][20]

  • Place a known amount of the quinoline-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

  • Immerse the dialysis bag in a known volume of release medium (e.g., PBS at pH 7.4, or simulated gastric/intestinal fluid) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Plot the cumulative percentage of drug released versus time.

VI. Stability Assessment of Quinoline-Loaded Nanoformulations

Principle: The stability of the nanoformulation is assessed over time under different storage conditions to determine its shelf-life.[21][22][23]

Procedure:

  • Store aliquots of the lyophilized or suspended nanoformulation at different temperatures and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) as per ICH guidelines.[23]

  • At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples and analyze them for key parameters:

    • Physical Appearance: Visual inspection for aggregation, precipitation, or changes in color.

    • Particle Size and PDI: To monitor for any changes in the physical dimensions of the nanoparticles.

    • Zeta Potential: To assess changes in surface charge that might indicate instability.

    • Drug Content and Encapsulation Efficiency: To determine if there is any drug leakage or degradation.[24]

Conclusion

The protocols and application notes presented in this guide provide a comprehensive framework for the successful development and characterization of drug delivery systems for quinoline-based compounds. By leveraging these advanced formulation strategies, researchers can overcome the challenges associated with the poor solubility of these potent therapeutic agents, paving the way for their effective clinical application. The key to success lies in the rational selection of formulation components and parameters, followed by rigorous characterization to ensure the quality, stability, and efficacy of the final nanoformulation.

References

  • Ahmad, J., et al. (2014). Preparation and in vitro characterization of 9-nitrocamptothecin-loaded long circulating nanoparticles for delivery in cancer patients. DARU Journal of Pharmaceutical Sciences, 22(1), 58. Available from: [Link]

  • Gaur, P. K., et al. (2017). Optimization and characterization of primaquine–loaded solid lipid nanoparticles (SLN) for liver schinonticide targeting by freeze drying. MedCrave Online Journal of Biology and Medicine, 2(5), 1-8. Available from: [Link]

  • Jain, S., et al. (2021). Primaquine loaded solid lipid nanoparticles (SLN), nanostructured lipid carriers (NLC), and nanoemulsion (NE): effect of lipid matrix and surfactant on drug entrapment, in vitro release, and ex vivo hemolysis. Drug Delivery and Translational Research, 11(5), 2211-2224. Available from: [Link]

  • Gaur, P. K., et al. (2014). Preparation, characterization, and optimization of primaquine-loaded solid lipid nanoparticles. International Journal of Nanomedicine, 9, 3547-3556. Available from: [Link]

  • Gaur, P. K., et al. (2014). Preparation, characterization, and optimization of primaquine-loaded solid lipid nanoparticles. International Journal of Nanomedicine, 9, 3547-3556. Available from: [Link]

  • Gaur, P. K., et al. (2014). Preparation, characterization, and optimization of primaquine-loaded solid lipid nanoparticles. Dove Medical Press. Available from: [Link]

  • Kraynov, E., et al. (2021). Liposomal Formulation of Hydroxychloroquine Can Inhibit Autophagy In Vivo. Pharmaceutics, 13(11), 1935. Available from: [Link]

  • Mitchell, M. J., et al. (2020). Nanomedicine Reformulation of Chloroquine and Hydroxychloroquine. Advanced Materials, 32(52), e2005435. Available from: [Link]

  • Onyesom, I., et al. (2019). Preliminary formulation and characterization of solid lipid nanoparticles containing chloroquine and a P-glycoprotein inhibitor: Influences of lipid-surfactant ratios. ResearchGate. Available from: [Link]

  • Turos, E., et al. (2023). Synthesis, Characterization, and Acute Cytotoxicity Evaluation of Chloroquine Encapsulating Liposomes. Molecules, 28(2), 748. Available from: [Link]

  • de Paula, E., et al. (2013). Validation of an HPLC Method for the Determination of Dibucaine Encapsulated in Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. Journal of the Brazilian Chemical Society, 24(8), 1366-1373. Available from: [Link]

  • Al-Kassas, R., et al. (2022). Nanoemulsions: Formulation, characterization, biological fate, and potential role against COVID-19 and other viral outbreaks. Expert Opinion on Drug Delivery, 19(6), 643-665. Available from: [Link]

  • protocols.io. (2023). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. Available from: [Link]

  • Yoo, J. W., et al. (2008). Antibody Targeting of Camptothecin-Loaded PLGA Nanoparticles to Tumor Cells. Bioconjugate Chemistry, 19(7), 1349-1355. Available from: [Link]

  • ResearchGate. (2017). Stabilization of camptothecin in PLGA nanoparticles. Available from: [Link]

  • Weng, J., et al. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Pharmaceutics, 12(8), 732. Available from: [Link]

  • Weng, J., et al. (2020). In vitro release study of the polymeric drug nanoparticles: Development and validation of a novel method. Macao Polytechnic University. Available from: [Link]

  • ResearchGate. (2022). Stability of the loaded compounds over time. The graph indicates the percentage of compound that remained encapsulated in the nanofibers 5 and 15 days (d) after they were produced. Available from: [Link]

  • Cui, L., et al. (2008). Preparation and in vitro evaluation of liposomal chloroquine diphosphate loaded by a transmembrane pH-gradient method. Journal of Pharmacy and Pharmacology, 60(9), 1143-1150. Available from: [Link]

  • NanoMedicines Research Group. (n.d.). Encapsulation of Drugs Within Liposomes by pH-Gradient Techniques. Available from: [Link]

  • Weng, J., et al. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Pharmaceutics, 12(8), 732. Available from: [Link]

  • Gurpreet, K., & Singh, S. K. (2018). Review of Nanoemulsion Formulation and Characterization Techniques. Indian Journal of Pharmaceutical Sciences, 80(5), 781-789. Available from: [Link]

  • Weng, J., et al. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. OUCI. Available from: [Link]

  • Amin, N., & Das, B. (2019). A REVIEW ON FORMULATION AND CHARACTERIZATION OF NANOEMULSION. International Journal of Pharmacy and Pharmaceutical Sciences, 11(7), 1-8. Available from: [Link]

  • Weng, J., et al. (2020). (PDF) In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. ResearchGate. Available from: [Link]

  • Pathak, K., & Pattnaik, S. (2018). Stability Testing Parameters and Issues for Nanotechnology-Based Drug Products. In Methods in Pharmacology and Toxicology (pp. 235-258). Humana Press, New York, NY. Available from: [Link]

  • Al-Obaidi, H., et al. (2024). Preparation, Characterization and Cytotoxicity Evaluation of Curcuminoid Compound Loaded PLGA Nanoparticles for Chemotherapy of Cancer. Frontiers in Health Informatics, 13(1), 1-10. Available from: [Link]

  • S, S., & P, S. (2022). Formulation of PLGA nano-carriers: specialized modification for cancer therapeutic applications. Materials Advances, 3(3), 837-858. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2021). HPLC Method development and validation for Nano drug delivery system. Available from: [Link]

  • Beck, J., et al. (2024). RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation. Journal of Pharmaceutical and Biomedical Analysis, 243, 116016. Available from: [Link]

  • Coriolis Pharma. (n.d.). Stability Studies. Available from: [Link]

  • Es-haghi, A., et al. (2017). Stability study of sodium colistimethate-loaded lipid nanoparticles. Journal of Microencapsulation, 34(1), 38-46. Available from: [Link]

  • Zhang, Y., et al. (2023). Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines. Vaccines, 11(5), 952. Available from: [Link]

Sources

Application Notes and Protocols for Cell Culture: Dissolving 7-Methoxy-4-(piperazin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Methoxy-4-(piperazin-1-yl)quinoline is a heterocyclic organic compound with a quinoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery due to its prevalence in compounds exhibiting a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] Effective and reproducible in vitro studies using cell cultures are fundamental to elucidating the therapeutic potential and mechanism of action of such novel compounds. A critical and often overlooked step in this process is the proper dissolution of the test compound to ensure accurate and consistent delivery to the cells, thereby guaranteeing the reliability of experimental outcomes.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization of this compound for cell culture applications. We will delve into the physicochemical properties of this compound, present a detailed, step-by-step dissolution protocol, and discuss the critical considerations for maintaining scientific integrity throughout your experiments.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a compound is paramount to developing a successful dissolution strategy. Key characteristics of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₇N₃O
Molecular Weight 243.30 g/mol
Appearance Solid
Predicted XlogP 1.6
Storage Keep in dark place, Sealed in dry, Room Temperature

The predicted XlogP of 1.6 suggests that this compound has a moderate degree of lipophilicity. Quinoline itself is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[2] As a weak base, the solubility of quinoline and its derivatives in aqueous solutions can be significantly influenced by pH.[3][4] This inherent lipophilicity and pH-dependent solubility necessitate the use of an organic solvent to prepare a concentrated stock solution before further dilution in aqueous cell culture media.

Recommended Dissolution Protocol

The following protocol is designed to achieve a clear, homogenous solution of this compound suitable for cell culture experiments, while minimizing solvent-induced cytotoxicity.

Diagram of the Dissolution Workflow

Dissolution_Workflow cluster_stock Stock Solution Preparation (e.g., 10 mM) cluster_working Working Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add DMSO weigh->add_dmso Precise amount dissolve 3. Vortex/Sonicate add_dmso->dissolve To desired concentration store 4. Store at -20°C dissolve->store Ensure complete dissolution thaw 5. Thaw Stock store->thaw dilute_media 6. Dilute in Pre-warmed Media thaw->dilute_media To room temperature mix 7. Mix Thoroughly dilute_media->mix To final concentration apply 8. Apply to Cells mix->apply Immediately

Caption: Workflow for preparing this compound solutions.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, pre-warmed complete cell culture medium (with serum, if applicable)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator (optional)

  • Calibrated pipettes and sterile tips

Step-by-Step Protocol

Part 1: Preparation of a Concentrated Stock Solution (e.g., 10 mM)

  • Weighing the Compound: In a sterile environment (e.g., a chemical fume hood or a designated clean area), accurately weigh the desired amount of this compound powder into a sterile microcentrifuge tube or vial.

    • Expert Insight: Precision in weighing is critical for accurate final concentrations. Use an analytical balance and ensure it is properly calibrated.

  • Adding the Solvent: Add the appropriate volume of cell culture-grade DMSO to the tube to achieve the desired stock concentration (e.g., for a 10 mM stock solution of a compound with a molecular weight of 243.30 g/mol , dissolve 2.433 mg in 1 mL of DMSO).

    • Causality: DMSO is a powerful and widely used solvent for dissolving lipophilic compounds for in vitro assays.[5] It is miscible with water and cell culture media, facilitating the subsequent dilution steps.

  • Ensuring Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, brief sonication in a water bath (5-10 minutes) can be employed. Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Trustworthiness: Incomplete dissolution of the stock solution is a primary source of experimental variability. A homogenous stock solution is essential for accurate and reproducible results.

  • Storage of the Stock Solution: Aliquot the stock solution into smaller, single-use volumes and store at -20°C in tightly sealed tubes to prevent moisture absorption and degradation.

    • Expert Insight: Aliquoting prevents multiple freeze-thaw cycles which can lead to compound degradation and precipitation. Protect light-sensitive compounds by using amber tubes or wrapping clear tubes in aluminum foil.

Part 2: Preparation of the Final Working Solution

  • Thawing the Stock Solution: Thaw an aliquot of the stock solution at room temperature. Once thawed, briefly vortex to ensure homogeneity.

  • Dilution in Culture Medium: In a sterile tube, perform a serial dilution of the DMSO stock solution into pre-warmed (37°C) complete cell culture medium to achieve the desired final concentration for your experiment.

    • Causality: It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5%, and ideally at or below 0.1%.[6] High concentrations of DMSO can induce cellular stress, differentiation, or cytotoxicity, confounding experimental results.

  • Mixing: Mix the working solution thoroughly by gentle pipetting or brief vortexing immediately before adding it to the cells.

    • Trustworthiness: Due to the potential for precipitation of lipophilic compounds upon dilution in aqueous media, immediate and thorough mixing is vital to ensure a homogenous solution is delivered to the cells.

  • Application to Cells: Add the final working solution to your cell cultures. Remember to include a vehicle control in your experimental design, which consists of cell culture medium with the same final concentration of DMSO as your treated samples.

    • Expert Insight: A vehicle control is non-negotiable. It allows you to distinguish the effects of the compound from any potential effects of the solvent itself.

Scientific Integrity and Troubleshooting

  • Solvent Cytotoxicity: Always determine the maximum tolerated concentration of your chosen solvent (e.g., DMSO) on your specific cell line before initiating your experiments. This can be done using a standard cell viability assay, such as the MTT or MTS assay.

  • Compound Precipitation: If you observe precipitation upon dilution of the stock solution into the cell culture medium, consider the following troubleshooting steps:

    • Lower the concentration of the stock solution.

    • Increase the serum concentration in the medium for the initial dilution step, as serum proteins can help to stabilize lipophilic compounds.

    • Consider the use of co-solvents such as PEG400 or a non-ionic detergent like Tween 20, though their own potential for cellular effects must be carefully evaluated.

  • pH Considerations: Since quinoline derivatives are weak bases, the pH of your culture medium can influence their solubility and charge state, which may affect cell permeability and biological activity. Ensure your culture medium is properly buffered.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the compound and its solutions.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Hazard Information for Related Compounds:

CompoundKey Hazards
Quinoline Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. Suspected of causing genetic defects and cancer. Toxic to aquatic life with long-lasting effects.
Piperazine Flammable solid. May cause allergy or asthma symptoms or breathing difficulties if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Suspected of damaging fertility or the unborn child.

Given these potential hazards, it is prudent to treat this compound with a high degree of caution.

References

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 118. [Link]

  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • Wikipedia. (2024). Quinoline. [Link]

  • Tadayon, E., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 4(1), e33453.
  • PubChem. (n.d.). This compound. [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • RSC Publishing. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [Link]

Sources

Application Notes and Protocols: Investigating 7-Methoxy-4-(piperazin-1-yl)quinoline in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigation

Prostate cancer remains a significant challenge in oncology, with progression to castration-resistant prostate cancer (CRPC) necessitating the development of novel therapeutic agents. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anti-cancer properties through diverse mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[1][2] The compound 7-Methoxy-4-(piperazin-1-yl)quinoline belongs to this promising class of molecules. While its specific effects on prostate cancer are not yet fully elucidated, its structural similarity to other kinase inhibitors suggests a potential role in modulating critical cell signaling pathways.

This guide provides a comprehensive framework for researchers to systematically investigate the efficacy and mechanism of action of this compound in prostate cancer cell lines. We will proceed from the foundational assessment of cytotoxicity to detailed mechanistic studies focusing on the PI3K/Akt/mTOR pathway, a frequently deregulated signaling cascade in prostate cancer that governs cell survival, proliferation, and resistance to therapy.[3]

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Based on the known activities of similar quinoline-based compounds, we hypothesize that this compound may exert its anti-proliferative effects by inhibiting key nodes within the PI3K/Akt/mTOR signaling pathway. This pathway is constitutively active in a large subset of prostate cancers, often due to the loss of the PTEN tumor suppressor.[4] Inhibition of this pathway is expected to decrease downstream signaling, leading to cell cycle arrest and the induction of apoptosis.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P (Thr308) mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt P (Ser473) S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Compound 7-Methoxy-4- (piperazin-1-yl)quinoline (Hypothesized Target) Compound->Inhibition Inhibition->PI3K Inhibition->Akt Inhibition->mTORC1

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Recommended Experimental Workflow

A tiered approach is recommended to efficiently characterize the compound's activity. This workflow progresses from broad phenotypic effects to specific molecular targets.

Experimental_Workflow start Start: Compound This compound step1 Step 1: Cell Viability Assay (MTT / CCK-8) start->step1 step2 Step 2: Apoptosis Assay (Flow Cytometry: Annexin V/PI) step1->step2 Use IC50 & sub-IC50 doses data1 Data: Determine IC50 values Select doses for further assays step1->data1 step3 Step 3: Cell Cycle Analysis (Flow Cytometry: PI Staining) step2->step3 data2 Data: Quantify apoptotic vs. necrotic cell populations step2->data2 step4 Step 4: Mechanistic Analysis (Western Blot for PI3K/Akt/mTOR pathway) step3->step4 data3 Data: Determine cell cycle distribution (G0/G1, S, G2/M) step3->data3 step5 Step 5: Advanced Model Testing (3D Spheroid Formation Assay) step4->step5 data4 Data: Assess phosphorylation status of Akt, mTOR, S6K, etc. step4->data4 outcome Outcome: Characterization of Anti-Cancer Activity and Mechanism step5->outcome data5 Data: Evaluate impact on 3D growth and viability step5->data5

Caption: A logical workflow for the characterization of a novel compound in cancer cell lines.

Protocols and Methodologies

Cell Line Selection and Maintenance
  • Rationale: It is crucial to use a representative panel of prostate cancer cell lines to account for the heterogeneity of the disease.[5]

  • Recommended Cell Lines:

    • LNCaP: Androgen-sensitive, expresses functional androgen receptor (AR), PTEN-null.

    • PC-3: Androgen-insensitive, AR-negative, PTEN-null, highly metastatic.

    • DU-145: Androgen-insensitive, AR-negative, PTEN-positive.

    • RWPE-1 (Control): Non-tumorigenic prostate epithelial cell line.

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO₂. Authenticate cell lines by short tandem repeat (STR) profiling and routinely test for mycoplasma contamination.

Protocol: Cell Viability Assay (CCK-8/MTT)

This assay measures the metabolic activity of cells as an indicator of viability, allowing for the determination of the half-maximal inhibitory concentration (IC50).[6][7]

  • Materials:

    • 96-well clear-bottom cell culture plates.

    • This compound, dissolved in DMSO to create a 10 mM stock solution.

    • Cell Counting Kit-8 (CCK-8) or MTT reagent.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere overnight.

    • Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only).

    • Remove the old medium and add 100 µL of the medium containing the various concentrations of the compound to the respective wells.

    • Incubate the plate for 48-72 hours. Expert Tip: A 72-hour incubation is often optimal for observing the effects of compounds that may induce cell cycle arrest before apoptosis.

    • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value using non-linear regression analysis.

Cell Line Hypothetical IC50 (µM) for this compound (72h)
LNCaP5.2
PC-38.9
DU-14512.5
RWPE-1> 50
Protocol: Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of cells undergoing apoptosis by using Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a DNA stain that enters cells with compromised membranes).

  • Materials:

    • 6-well plates.

    • Annexin V-FITC/PI Apoptosis Detection Kit.

    • Flow cytometer.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend cells in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each sample.

    • Analyze the samples by flow cytometry within one hour. The cell populations can be distinguished as: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.[8][9]

  • Materials:

    • 6-well plates.

    • Ice-cold 70% ethanol.

    • Propidium Iodide (PI) staining solution containing RNase A.

    • Flow cytometer.

  • Procedure:

    • Seed and treat cells as described in the apoptosis protocol.

    • Harvest cells by trypsinization, collect the supernatant, and centrifuge.

    • Wash the cell pellet with cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight). Expert Tip: This fixation step is critical for permeabilizing the cells and preserving DNA integrity.

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze by flow cytometry. Use a linear scale for the DNA fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[10]

Treatment % Cells in G0/G1 Phase % Cells in S Phase % Cells in G2/M Phase
Vehicle Control55.228.316.5
Compound (IC50)72.815.112.1
Protocol: Western Blotting for PI3K/Akt/mTOR Pathway

Western blotting allows for the detection of specific proteins and their phosphorylation status, providing direct evidence of pathway inhibition.[11][12][13]

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels and running apparatus.

    • PVDF membrane.

    • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-PARP, anti-Caspase-3, anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Treat cells in 6-well plates with the compound for a shorter duration (e.g., 2, 6, 24 hours) to capture signaling events.

    • Lyse cells in ice-cold RIPA buffer.

    • Quantify protein concentration using the BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Normalize protein levels to a loading control like β-actin. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.

Protocol: 3D Spheroid Formation Assay

This assay provides a more physiologically relevant model than 2D culture, assessing the compound's ability to penetrate a tumor-like structure and inhibit its growth.[14][15][16]

  • Materials:

    • Ultra-low attachment 96-well round-bottom plates.

    • Culture medium supplemented with Matrigel (optional, can enhance spheroid formation).

  • Procedure:

    • Seed 1,000-2,000 cells per well in ultra-low attachment plates.

    • Centrifuge the plate at low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation.

    • Allow spheroids to form over 3-4 days.

    • Once spheroids have formed (typically >200 µm in diameter), add the compound at various concentrations.

    • Treat for 72-96 hours.

    • Assess spheroid viability using a 3D-compatible assay like CellTiter-Glo® 3D, which measures ATP content.

    • Document spheroid morphology and size using brightfield microscopy. A reduction in spheroid size and integrity indicates compound efficacy.

Conclusion and Future Directions

This guide provides a robust, multi-faceted approach to characterize the application of this compound in prostate cancer cell lines. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways, researchers can build a comprehensive profile of its anti-cancer potential. Positive results from these in vitro assays would provide a strong rationale for advancing the compound to more complex pre-clinical models, such as patient-derived organoids or in vivo xenograft studies, to further validate its therapeutic promise.

References

  • Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens. PLOS ONE. Available at: [Link]

  • Abstract 4958: Analysis of the AKT signaling pathway in prostate cancer using a streamlined Western blot workflow. Cancer Research. Available at: [Link]

  • Cell Viability Assay with 3D Prostate Tumor Spheroids. Springer Nature Experiments. Available at: [Link]

  • Cell viability assay in prostate cancer cell lines after docetaxel and TRAIL treatment. ResearchGate. Available at: [Link]

  • Cell Viability Assay with 3D Prostate Tumor Spheroids. PubMed. Available at: [Link]

  • Cell viability activity in a panel of prostate cancer cell lines for two ND compounds, the clinically approved antiandrogen drugs abiraterone and enzalutamide. ResearchGate. Available at: [Link]

  • Sphere-Formation Assay: Three-Dimensional in vitro Culturing of Prostate Cancer Stem/Progenitor Sphere-Forming Cells. PubMed Central. Available at: [Link]

  • Can anyone provide a detailed sphere formation assay protocol for the prostate cancer cell lines?. ResearchGate. Available at: [Link]

  • Sphere-Formation Assay: Three-dimensional in vitro culturing of prostate cancer stem/Progenitor sphere-forming cells. Taipei Medical University. Available at: [Link]

  • Cell cycle analysis by flow cytometry of human prostate cancer cells treated with pirfenidone (PFD). ResearchGate. Available at: [Link]

  • Assaying cell cycle status using flow cytometry. PubMed Central. Available at: [Link]

  • A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids. JoVE. Available at: [Link]

  • Western blot analysis for protein levels associated with the PI3K/AKT... ResearchGate. Available at: [Link]

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. Available at: [Link]

  • Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants. SLAS DISCOVERY. Available at: [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. Available at: [Link]

  • Measurement of the Drug Sensitivity of Single Prostate Cancer Cells. MDPI. Available at: [Link]

  • Screening of anti‐prostate cancer agents in vitro with small‐molecule... ResearchGate. Available at: [Link]

  • Basic Western Blot Protocol AKT. University of California, Irvine. Available at: [Link]

  • Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. PubMed Central. Available at: [Link]

  • Quinazoline-based α1-adrenoceptor antagonists induce prostate cancer cell apoptosis via TGF-β signalling and IκBα induction. British Journal of Cancer. Available at: [Link]

  • A Novel Three Small Molecule Inhibitor Combination Therapy For Prostate Cancer. In vivo (Athens, Greece). Available at: [Link]

  • Induction of Prostate Apoptosis by alpha1-adrenoceptor Antagonists: Mechanistic Significance of the Quinazoline Component. PubMed. Available at: [Link]

  • Synthesis, In Silico and In Vitro Studies of 7-Methxy-3-((4-phenyl piperazin-1-yl)methyl)-2H-chromen-2-one Analogues as Derivatives as Anti-Prostate Cancer Agents. ResearchGate. Available at: [Link]

  • Uncoupling of Akt and mTOR signaling drives resistance to Akt inhibition in PTEN loss prostate cancers. Science Signaling. Available at: [Link]

  • Dual Targeting of the Akt/mTOR Signaling Pathway Inhibits Castration-Resistant Prostate Cancer in a Genetically Engineered Mouse Model. Cancer Discovery. Available at: [Link]

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][17]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors. PubMed. Available at: [Link]

  • Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. ResearchGate. Available at: [Link]

  • In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. PubMed. Available at: [Link]

  • N-substituted piperazinopyridylsteroid derivatives as abiraterone analogues inhibit growth and induce pro-apoptosis in human hormone-independent prostate cancer cell lines. PubMed. Available at: [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI. Available at: [Link]

  • IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II. National Institutes of Health. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors. ResearchGate. Available at: [Link]

  • Piperazine-Derived α1D/1A Antagonist...Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology. Available at: [Link]

  • LY303511...acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms. PubMed. Available at: [Link]

Sources

Application Notes and Protocols: Evaluating the Efficacy of 7-Methoxy-4-(piperazin-1-yl)quinoline in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Breast cancer remains a leading cause of cancer-related mortality in women worldwide, necessitating the development of novel and more effective therapeutic strategies.[1][2] A significant focus of current research is the identification of small molecule inhibitors that target key signaling pathways dysregulated in breast cancer.[3][4] Among the diverse heterocyclic compounds investigated for anticancer properties, quinoline derivatives have emerged as a promising class of therapeutic agents.[5][6][7] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling cascades.[6][8]

One of the most frequently altered pathways in breast cancer is the PI3K/AKT/mTOR signaling cascade, which plays a central role in cell growth, proliferation, survival, and motility.[1][9] The aberrant activation of this pathway is a hallmark of many breast cancer subtypes and is often associated with resistance to conventional therapies.[9][10] Consequently, targeting key components of the PI3K/AKT/mTOR pathway has become a major focus in the development of new breast cancer treatments.[3][11][12]

This document provides a comprehensive guide for researchers on the in-vitro evaluation of 7-Methoxy-4-(piperazin-1-yl)quinoline, a novel quinoline derivative, for its potential therapeutic efficacy in breast cancer cell lines. These application notes will detail the protocols for assessing the compound's impact on cell viability, its ability to induce apoptosis, and its effect on cell cycle progression. Furthermore, we will outline a method to investigate the compound's mechanism of action by examining its influence on the phosphorylation status of key proteins within the PI3K/AKT signaling pathway.

Proposed Mechanism of Action

Quinoline derivatives have been shown to exhibit anticancer activity through multiple mechanisms. One prominent mechanism is the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase.[13][14] Additionally, several quinoline-based compounds have been developed as inhibitors of protein kinases, including those in the PI3K/AKT/mTOR pathway.[4][5] It is hypothesized that this compound may exert its anti-proliferative effects on breast cancer cells by modulating the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation.[1][11] This pathway, when constitutively active, promotes uncontrolled cell growth. Inhibition of this pathway can lead to decreased cell viability and induction of apoptosis.

PI3K_AKT_Pathway_Inhibition Hypothesized Mechanism of this compound cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 Compound This compound Compound->PI3K Inhibits pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes Apoptosis Apoptosis pAKT->Apoptosis Inhibits

Caption: Hypothesized inhibition of the PI3K/AKT pathway by this compound.

Experimental Protocols

Cell Culture and Maintenance

This protocol outlines the standard procedures for maintaining common breast cancer cell lines, such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative), which are frequently used in anticancer drug screening.[8][13]

  • Materials:

    • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Phosphate Buffered Saline (PBS)

    • Trypsin-EDTA (0.25%)

    • Cell culture flasks (T-25 or T-75)

    • 96-well, 24-well, and 6-well plates

    • Humidified incubator (37°C, 5% CO2)

  • Procedure:

    • Maintain cells in a logarithmic growth phase in T-75 flasks.

    • For passaging, aspirate the old media and wash the cells once with PBS.

    • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with 5-7 mL of complete media and transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 1,000 rpm for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh media.

    • Seed cells into new flasks or plates at the desired density for experiments.

Drug Preparation and Treatment

Proper preparation of the test compound is crucial for accurate and reproducible results.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Complete cell culture medium

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • For experiments, dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

    • A vehicle control (0.1% DMSO in medium) must be included in all experiments.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15][16] This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[15][17]

  • Materials:

    • Cells seeded in a 96-well plate

    • This compound at various concentrations

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[18]

    • Microplate reader

  • Protocol:

    • Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[19]

    • Treat the cells with a range of concentrations of this compound and a vehicle control for 24, 48, or 72 hours.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[17]

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]

    • Measure the absorbance at 570 nm using a microplate reader.[17]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[21][22] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[21][23] Propidium iodide (PI) is a fluorescent dye that intercalates into DNA but cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[24][25]

  • Materials:

    • Cells treated with this compound in 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with the compound for the desired time.

    • Harvest both adherent and floating cells and wash them twice with cold PBS.[26]

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[23]

    • Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.[23][25]

    • Incubate the cells for 10-15 minutes at room temperature in the dark.[23]

    • Analyze the samples by flow cytometry within one hour.[22]

Cell Cycle Analysis (Propidium Iodide Staining)

This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[24][27] Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[24]

  • Materials:

    • Cells treated with this compound in 6-well plates

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Protocol:

    • Treat cells with the compound for the desired time period.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing, and incubate for at least 2 hours at 4°C.[28][29]

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.[28]

    • Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[28]

    • Analyze the DNA content by flow cytometry.[24]

Caption: Experimental workflow for evaluating this compound.

Western Blot Analysis of PI3K/AKT Pathway

Western blotting is a technique used to detect specific proteins in a sample.[30] This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT pathway, such as AKT itself. A decrease in the phosphorylated form of a protein indicates inhibition of the pathway.

  • Materials:

    • Cells treated with this compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Nitrocellulose or PVDF membranes

    • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-β-actin)[31]

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

  • Protocol:

    • After drug treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[30]

    • Determine the protein concentration of the lysates using a BCA assay.[30]

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.[30]

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.[18]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[30]

    • Incubate the membrane with primary antibodies overnight at 4°C.[32]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[30]

    • Detect the protein bands using an ECL substrate and an imaging system.[30]

    • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Expected Outcomes and Data Interpretation

The following table provides a hypothetical summary of expected results from the described experiments, which would indicate a potent anticancer effect of this compound.

AssayBreast Cancer Cell LineExpected Outcome with this compound TreatmentInterpretation
Cell Viability (MTT) MCF-7, MDA-MB-231Dose-dependent decrease in cell viability (Low IC50 value)The compound exhibits cytotoxic/cytostatic effects.
Apoptosis (Annexin V/PI) MCF-7, MDA-MB-231Increase in the percentage of Annexin V positive cells (early and late apoptosis)The compound induces programmed cell death.
Cell Cycle (PI Staining) MCF-7, MDA-MB-231Accumulation of cells in a specific phase of the cell cycle (e.g., G2/M or Sub-G1)The compound disrupts normal cell cycle progression.
Western Blot MCF-7, MDA-MB-231Decreased ratio of p-AKT/total AKTThe compound inhibits the PI3K/AKT signaling pathway.

Troubleshooting

IssuePossible CauseSuggested Solution
High background in Western Blot Insufficient blocking or washingIncrease blocking time and/or number of washes. Use 5% BSA for blocking when detecting phosphorylated proteins.[30]
Low signal in Western Blot Low protein concentration or antibody issueEnsure adequate protein loading. Optimize primary and secondary antibody concentrations and incubation times.
Inconsistent MTT results Uneven cell seeding or drug distributionEnsure a single-cell suspension before seeding. Mix the plate gently after adding the drug.
High percentage of necrotic cells in Apoptosis Assay Compound is highly toxic at the tested concentrationPerform a dose-response and time-course experiment to find the optimal conditions for observing apoptosis.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for breast cancer. By systematically assessing its effects on cell viability, apoptosis, and cell cycle, and by investigating its molecular mechanism of action, researchers can gain valuable insights into the compound's anticancer potential. The focus on the PI3K/AKT pathway provides a targeted approach to understanding how this novel quinoline derivative may exert its effects, paving the way for further development and optimization.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • PubMed. (2024). The PI3K/AKT/mTOR signaling pathway in breast cancer: Review of clinical trials and latest advances. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]

  • PubMed. (2021). Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer. Retrieved from [Link]

  • PMC. (2015). The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers. Retrieved from [Link]

  • Bio-protocol. (2019). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Retrieved from [Link]

  • ResearchGate. (n.d.). The PI3K/AKT/mTOR signaling pathway and breast cancer. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • PMC. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer. Retrieved from [Link]

  • NIH. (2022). Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Retrieved from [Link]

  • NIH. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Retrieved from [Link]

  • RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Retrieved from [Link]

  • ScienceDirect. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]

  • Biomedica. (2023). Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Medscape. (2025). Breast Cancer Treatment Protocols. Retrieved from [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • PMC. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]

  • PubMed. (2023). Small molecule inhibitors for treating breast cancer: drug analysis based on the pathogenesis of breast cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis for protein levels associated with the PI3K/AKT.... Retrieved from [Link]

  • PMC. (2023). Small-molecule inhibitors of kinases in breast cancer therapy: recent advances, opportunities, and challenges. Retrieved from [Link]

  • PMC. (2022). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Retrieved from [Link]

  • MDPI. (2022). Natural Small Molecules in Breast Cancer Treatment: Understandings from a Therapeutic Viewpoint. Retrieved from [Link]

  • American Cancer Society. (n.d.). Targeted Drug Therapy for Breast Cancer. Retrieved from [Link]

  • Sci-Hub. (2010). Design and synthesis of anti-breast cancer agents from 4-piperazinylquinoline: A hybrid pharmacophore approach. Retrieved from [Link]

  • PubMed. (2011). Anti-breast cancer agents, quinolines, targeting gap junction. Retrieved from [Link]

  • JOCPR. (n.d.). Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. Retrieved from [Link]

  • PMC. (2011). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Retrieved from [Link]

  • PubMed. (2010). Design and synthesis of anti-breast cancer agents from 4-piperazinylquinoline: a hybrid pharmacophore approach. Retrieved from [Link]

Sources

Application Notes & Protocols for Anti-malarial Drug Discovery Using Quinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy and Evolving Challenge of Quinolines in Malaria Therapy

Malaria, a devastating parasitic disease, continues to pose a significant global health threat, primarily affecting tropical and subtropical regions.[1] For centuries, the fight against this disease has been intrinsically linked to a class of heterocyclic aromatic compounds: the quinolines. The journey began with the isolation of quinine from the bark of the Cinchona tree in the 17th century, a serendipitous discovery that provided the first effective treatment for malaria.[2][3][4][5] The 20th century saw the development of synthetic quinoline analogs like chloroquine (CQ), which became a cornerstone of malaria chemotherapy due to its high efficacy, low cost, and favorable safety profile.[3][4][6][7]

However, the remarkable adaptability of the Plasmodium falciparum parasite has led to the widespread emergence of drug resistance, severely compromising the efficacy of chloroquine and other quinoline-based drugs.[4][6] This escalating crisis necessitates a renewed and intensified effort in drug discovery. The quinoline scaffold, far from being obsolete, remains a privileged structure in medicinal chemistry, offering a robust and versatile foundation for designing novel analogs capable of overcoming existing resistance mechanisms.[8][9]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the discovery of next-generation quinoline-based antimalarials. It moves beyond simple procedural lists to explain the causality behind experimental choices, grounding every protocol in established scientific principles. We will explore the mechanism of action and resistance, detail a strategic workflow from hit identification to preclinical evaluation, and provide validated, step-by-step protocols for key assays.

Section 1: The Quinoline Scaffold - Mechanism, Resistance, and Guiding Principles for Design

Understanding the fundamental biology of how quinolines work and how parasites evade them is critical for designing effective new agents.

Core Mechanism of Action: Disrupting Heme Detoxification

The primary battlefield for quinoline antimalarials is the parasite's digestive vacuole (DV). During its intraerythrocytic stage, the parasite digests copious amounts of host hemoglobin to acquire essential amino acids.[10] This process releases large quantities of toxic free heme. To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, crystalline pigment called hemozoin (β-hematin).[11]

Quinoline drugs, being weak bases, exploit a natural pH gradient. They diffuse into the acidic DV (pH ~5.3) and become protonated, effectively trapping them at high concentrations—up to 1000-fold higher than in the host cytoplasm.[10][12] This accumulation allows the drug to interfere with hemozoin formation. The prevailing hypothesis is that the quinoline molecule caps the growing faces of the hemozoin crystal, preventing further polymerization.[13][14] The resulting buildup of free heme is highly toxic, inducing oxidative stress and damaging parasite membranes, ultimately leading to cell death.[11]

cluster_vacuole Parasite Digestive Vacuole (Acidic pH) cluster_cytoplasm Hb Hemoglobin Heme Toxic Free Heme Hb->Heme Digestion Hz Inert Hemozoin Crystal Heme->Hz Polymerization (Detoxification) Death Parasite Death Heme->Death Toxicity Quinoline Quinoline Analog Accum_Quinoline Accumulated Quinoline (Protonated) Quinoline->Accum_Quinoline pH Trapping Heme_Quinoline Heme-Quinoline Complex Accum_Quinoline->Heme_Quinoline Binding Heme_Quinoline->Heme Inhibits Polymerization Quinoline_entry Quinoline Analog Quinoline_entry->Quinoline Diffusion

Caption: Mechanism of action of quinoline antimalarials.

Primary Resistance Pathway: The Drug Efflux Pump

The most significant mechanism of chloroquine resistance is mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[15][16] PfCRT is a protein located on the DV membrane.[17] In resistant strains, specific point mutations, most notably the K76T mutation, alter the transporter's function, enabling it to actively pump the protonated form of chloroquine out of the digestive vacuole.[15][16][17] This efflux reduces the drug's concentration at its target site, allowing hemozoin formation to proceed and the parasite to survive. Modifications to other transporters, such as the P. falciparum multidrug resistance protein 1 (PfMDR1), can also contribute to resistance, often by modulating the effects of PfCRT mutations.[17]

Structure-Activity Relationship (SAR): A Blueprint for Design

Decades of research have illuminated key structural features of the 4-aminoquinoline scaffold that are crucial for antimalarial activity. Understanding these SAR principles is essential for rationally designing new analogs.[18]

  • The Quinoline Core: This bicyclic system is the foundational pharmacophore.

  • 7-Chloro Group: An electron-withdrawing group at the C7 position, typically chlorine, is essential for high potency.[19] Replacing it with an electron-donating group like a methyl group drastically reduces or abolishes activity.[19]

  • 4-Amino Linker: The nitrogen atom at the C4 position is critical for connecting the quinoline core to the side chain.

  • Aliphatic Side Chain: A flexible diaminoalkane side chain is crucial. The length of this chain influences the drug's basicity and lipophilicity, which in turn affects its accumulation in the DV and overall pharmacokinetic properties.[19]

  • Terminal Amine: The basicity of the terminal amine is vital for the pH trapping mechanism within the acidic DV.[2]

Modern drug design often involves creating hybrid molecules or modifying the side chain to restore activity against resistant strains. For example, incorporating bulky side chains can create steric hindrance that prevents the mutated PfCRT transporter from recognizing and effluxing the drug.[20]

Section 2: A Modern Drug Discovery Workflow

The path from a chemical concept to a viable drug candidate is a systematic, multi-stage process. This workflow ensures that resources are focused on the most promising compounds.

cluster_invitro In Vitro Assay Cascade A 1. Hit Identification (HTS of Compound Library) B 2. Hit-to-Lead Chemistry (Analog Synthesis & SAR) A->B C1 Primary Screen (Anti-Plasmodial Activity, IC50) B->C1 C 3. In Vitro Profiling D 4. In Vivo Efficacy Studies D->B Iterative Optimization E 5. Preclinical Candidate D->E C2 Secondary Screen (Cytotoxicity, CC50 & Selectivity Index) C1->C2 C3 Mechanism of Action (Hemozoin Inhibition Assay) C2->C3 C4 ADMET Profiling (Solubility, Permeability, Stability) C3->C4 C4->B Iterative Optimization C4->D

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methoxy-4-(piperazin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-methoxy-4-(piperazin-1-yl)quinoline. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this crucial synthesis. We will delve into the mechanistic underpinnings of the reaction, address common experimental failures, and provide validated protocols to enhance your yield and purity.

Overview of the Primary Synthetic Route

The most prevalent and direct method for synthesizing this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halide (e.g., chlorine), from the C4 position of the 7-methoxyquinoline core by piperazine.

The quinoline ring system, while aromatic, is rendered susceptible to nucleophilic attack at the C4 position by the electron-withdrawing effect of the ring nitrogen. The reaction proceeds through a stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2] Optimizing the stability of this intermediate and managing the reactivity of the nucleophile are key to achieving a high yield.

SNAr_Mechanism Figure 1: S_N_Ar Reaction and Dimer Formation SM 4-Chloro-7-methoxyquinoline Int Meisenheimer Complex (Stabilized Intermediate) SM->Int + Piperazine Pip Piperazine (Nucleophile) Pip->Int Prod This compound (Desired Product) Int->Prod - HCl Dimer Bis-quinoline Dimer (Side Product) Prod->Dimer + SM (Excess) - HCl SM2 4-Chloro-7-methoxyquinoline (2nd Molecule) SM2->Dimer

Caption: Figure 1: SNAr Reaction and Dimer Formation

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction is very slow or stalls, leaving significant unreacted 4-chloro-7-methoxyquinoline. What's wrong?

Plausible Causes:

  • Insufficient Thermal Energy: SNAr reactions on heterocyclic systems often require significant heat to overcome the activation energy for the initial nucleophilic attack.

  • Inappropriate Solvent: The choice of solvent is critical. It must be able to dissolve the reactants and be stable at the required temperature. More importantly, polar aprotic solvents are known to accelerate SNAr reactions by solvating the cation of the intermediate salt without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity.[3]

  • Low Nucleophile Concentration: While an excess of piperazine is typically used, very high dilution can slow down this bimolecular reaction.

Troubleshooting Strategies:

  • Increase Reaction Temperature: The most straightforward solution is to increase the reaction temperature. Refluxing in a suitable high-boiling solvent is common practice. Monitor for potential degradation of starting materials or product at higher temperatures.

  • Optimize Solvent Choice: If you are using a non-polar solvent like toluene or a protic solvent like ethanol at lower temperatures, consider switching to a high-boiling polar aprotic solvent. A comparison of common solvents is provided in Table 1.

  • Use a Catalyst (Advanced): While not always necessary for this specific reaction, phase-transfer catalysts or the addition of a base can sometimes accelerate the reaction. For instance, using a base like K₂CO₃ in conjunction with piperazine can improve yields.[4]

Table 1: Impact of Solvent Choice on SNAr Reaction Efficiency

SolventTypeTypical Boiling Point (°C)Expected Reaction RateNotes
EthanolPolar Protic78Slow to ModerateCan act as a nucleophile at high temperatures; often used for its good solubility profile.[5]
IsopropanolPolar Protic82Slow to ModerateSimilar to ethanol; sometimes used with a base like K₂CO₃.[4]
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic202FastExcellent solvent but high boiling point can make removal difficult.[6]
Dimethyl Sulfoxide (DMSO)Polar Aprotic189FastExcellent solvent, known to significantly accelerate SNAr reactions.[7]
MethanolPolar Protic65SlowOften requires higher equivalents of piperazine and longer reflux times.[4][6]
Q2: I'm observing a major side product with a mass roughly double that of my starting material. How can I prevent this?

Plausible Cause:

This is the classic signature of dimer formation, where a single piperazine molecule, having two secondary amine nucleophiles, reacts with two molecules of 4-chloro-7-methoxyquinoline (See Figure 1). This is a significant issue in related syntheses and is a primary cause of yield loss.[4][5][6] This side reaction is favored when the concentration of the electrophile (the quinoline) is high relative to the nucleophile at the reaction site.

Troubleshooting Strategies:

The key to preventing dimerization is to maintain a high effective concentration of piperazine relative to the 4-chloro-7-methoxyquinoline throughout the reaction.

  • Increase Stoichiometric Excess of Piperazine: Using a large excess of piperazine (4-10 equivalents) is the most common strategy. This statistically favors the reaction of a quinoline molecule with a fresh, unreacted piperazine molecule rather than with the already-substituted product.

  • Controlled Addition: Instead of mixing all reactants at once, slowly add the 4-chloro-7-methoxyquinoline (dissolved in a small amount of the reaction solvent) to a heated solution of the excess piperazine. This "inverse addition" ensures that the quinoline is always in an environment rich in the primary nucleophile.

Optimized Protocol to Minimize Dimerization:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, charge piperazine (5-8 equivalents) and the chosen solvent (e.g., isopropanol or DMSO).

  • Heating: Heat the piperazine solution to the target reaction temperature (e.g., reflux).

  • Controlled Addition: Dissolve 4-chloro-7-methoxyquinoline (1 equivalent) in a minimal amount of the reaction solvent and add it to the dropping funnel.

  • Reaction: Add the quinoline solution dropwise to the hot piperazine solution over 1-2 hours.

  • Completion: After the addition is complete, continue to heat the reaction mixture for an additional 4-8 hours, monitoring by TLC or LC-MS until the starting material is consumed.

Q3: My crude yield is high, but I lose most of my product during purification. How can I improve my isolated yield?

Plausible Causes:

  • Difficulty Removing Excess Piperazine: Piperazine is a basic, water-soluble solid. Its high boiling point makes it difficult to remove by evaporation, and it can co-precipitate or co-elute with the product.[5][6]

  • Product Loss During Aqueous Workup: The product, containing a basic piperazine moiety, can have significant water solubility, especially under acidic conditions where it will form a salt.

  • Emulsion Formation: The basic nature of the product and piperazine can lead to emulsions during extraction with acidic or basic aqueous solutions.

Troubleshooting Strategies:

A well-designed workup procedure is crucial. The goal is to separate the basic product from the more basic and water-soluble excess piperazine.

  • Strategy 1: Precipitation/Crystallization

    • Many procedures report that upon cooling the reaction mixture, the product hydrochloride salt may precipitate if sufficient HCl was generated.[6] Alternatively, after solvent removal, the residue can be triturated with water. The desired product is often significantly less water-soluble than piperazine, allowing for its isolation by filtration.[5]

  • Strategy 2: Liquid-Liquid Extraction with pH Control

    • Solvent Removal: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • Partitioning: Dissolve the residue in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Aqueous Wash: Wash the organic layer multiple times with water or a mild brine solution. This will remove the bulk of the excess piperazine. Avoid strong acids, which would pull the product into the aqueous layer.

    • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Final Purification: The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexane) or by column chromatography.

Troubleshooting_Workflow Start Assess Reaction Outcome (TLC / LC-MS) LowConv Low Conversion / Stalled? Start->LowConv SideProd Major Side Product? LowConv->SideProd No Action_Temp Increase Temperature Change to Polar Aprotic Solvent (DMSO, NMP) LowConv->Action_Temp Yes Purif Low Isolated Yield? SideProd->Purif No Action_Stoich Increase Piperazine Excess (5-10 eq) Use Inverse Addition Protocol SideProd->Action_Stoich Yes Success High Yield & Purity Purif->Success No Action_Workup Optimize Workup: - pH-controlled extraction - Triturate with water - Recrystallize Purif->Action_Workup Yes Action_Temp->Start Re-run Action_Alt Consider Alternative Route: Buchwald-Hartwig Amination Action_Temp->Action_Alt Action_Stoich->Start Re-run Action_Stoich->Action_Alt Action_Workup->Success

Sources

Technical Support Center: 7-Methoxy-4-(piperazin-1-yl)quinoline in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Methoxy-4-(piperazin-1-yl)quinoline. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound when prepared and stored in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the knowledge to ensure the integrity of your experimental results.

Troubleshooting Guide: Common Issues & Solutions

Researchers may encounter several issues when working with this compound in DMSO, often related to compound stability. This section addresses common problems, their probable causes, and actionable solutions.

Issue 1: Inconsistent or Diminished Biological Activity Over Time

You observe that the potency or effect of your this compound solution in DMSO decreases with subsequent experiments, even when using the same stock solution.

  • Probable Cause 1: Hydrolytic Degradation. The methoxy group on the quinoline ring can be susceptible to hydrolysis, particularly if the DMSO solution has absorbed water from the atmosphere. This can lead to the formation of a less active hydroxyquinoline derivative. While DMSO is aprotic, the hygroscopic nature of DMSO means that water absorption is a common issue, which can facilitate hydrolysis over time.[1][2]

  • Probable Cause 2: Oxidative Degradation. The piperazine moiety is susceptible to oxidation.[3] Atmospheric oxygen, or the presence of oxidizing contaminants in the DMSO, can lead to the formation of N-oxide or other oxidized species, potentially altering the compound's pharmacological activity.

  • Solution:

    • Use High-Purity, Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous, high-purity DMSO to prepare your stock solutions.

    • Proper Storage: Store stock solutions in tightly sealed vials, preferably with a cap liner that provides a good seal. Consider overlaying the solution with an inert gas like argon or nitrogen before sealing to displace oxygen.

    • Aliquot Stock Solutions: Prepare small, single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles and reduce exposure to atmospheric moisture and oxygen.[4]

    • Perform Regular Quality Control: If a stock solution is to be used over an extended period, periodically re-test its activity alongside a freshly prepared solution to ensure its potency has not diminished.

Issue 2: Appearance of Precipitate in DMSO Stock Solution Upon Storage

After a period of storage, you notice solid material precipitating out of your DMSO stock solution, particularly after thawing.

  • Probable Cause 1: Poor Solubility at Low Temperatures. While this compound is generally soluble in DMSO, its solubility can decrease at lower storage temperatures (e.g., -20°C or -80°C), leading to precipitation.

  • Probable Cause 2: Freeze-Thaw Cycles. Repeated freeze-thaw cycles can promote precipitation as the compound may not fully redissolve upon thawing.[2]

  • Solution:

    • Gentle Warming and Vortexing: Before use, allow the vial to warm to room temperature and then vortex thoroughly to ensure the compound is fully redissolved. Gentle warming in a 37°C water bath can also aid in resolubilization.[4]

    • Sonication: If vortexing is insufficient, brief sonication can help to redissolve the precipitate.

    • Lower Concentration Stock Solutions: If precipitation is a persistent issue, consider preparing and storing stock solutions at a lower concentration.

Issue 3: Unexpected Peaks in Analytical Chromatography (HPLC/LC-MS)

When analyzing your this compound sample by HPLC or LC-MS, you observe additional peaks that were not present in the initial analysis of the solid compound.

  • Probable Cause: Chemical Degradation. The appearance of new peaks is a strong indicator of compound degradation. The nature of the degradants can be inferred from their mass and retention time. Potential degradation pathways include hydrolysis of the methoxy group and oxidation of the piperazine ring.

  • Solution:

    • Conduct a Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed.[5][6][7][8] This involves subjecting the compound to stress conditions such as acid, base, heat, light, and oxidation to intentionally generate degradation products.

    • Optimize Storage Conditions: Based on the results of the forced degradation study, optimize the storage conditions for your stock solutions to minimize the formation of the identified degradants. For example, if the compound is found to be sensitive to light, store it in amber vials.

    • Use a Stability-Indicating Analytical Method: Develop and use an HPLC or LC-MS method that can resolve the parent compound from its potential degradation products, allowing for accurate quantification of the active ingredient.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a 10 mM stock solution of this compound in DMSO?

For long-term storage, it is recommended to store aliquoted stock solutions at -80°C. For short-term storage (up to a few weeks), -20°C is generally acceptable.[9] To minimize degradation, use anhydrous DMSO and protect the solution from light and atmospheric moisture.

Q2: How many freeze-thaw cycles can a DMSO stock solution of this compound tolerate?

While some compounds are stable through multiple freeze-thaw cycles, it is best practice to minimize them.[4] We recommend preparing small, single-use aliquots to avoid repeated freezing and thawing of the main stock solution.[9]

Q3: Is it necessary to use anhydrous DMSO?

Yes. DMSO is hygroscopic and will readily absorb moisture from the air. Water in the DMSO can lead to the hydrolysis of susceptible functional groups, such as the methoxy group in this compound.

Q4: Can I store my DMSO stock solution at room temperature?

Room temperature storage is not recommended for extended periods. One study on a large compound library in DMSO showed that after one year at room temperature, only 52% of the compounds remained stable.[10] For day-to-day use during an experiment, keeping the solution at room temperature is acceptable, but for any storage longer than a few hours, refrigeration or freezing is advised.

Q5: My this compound powder is a solid. How should I prepare the stock solution?

It is recommended to dissolve the solid compound directly in an appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration.[4] Ensure the compound is fully dissolved by vortexing or brief sonication.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound and a new, sealed bottle of anhydrous DMSO to come to room temperature.

  • In a sterile environment, weigh the required amount of the compound.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used if necessary.

  • Dispense the stock solution into single-use aliquots in tightly sealed, light-protected (amber) vials.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Stability Assessment by HPLC
  • Prepare a fresh stock solution of this compound in anhydrous DMSO.

  • Analyze an aliquot of the fresh stock solution by a validated, stability-indicating HPLC method to establish the initial purity and peak area (t=0).

  • Store the remaining stock solution under the desired conditions (e.g., -20°C).

  • At specified time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot, bring it to room temperature, and analyze it using the same HPLC method.

  • Compare the chromatograms from the different time points to the t=0 sample. Look for a decrease in the main peak area and the appearance of new peaks, which would indicate degradation.

Data Summary

Storage ConditionRecommended DurationKey Considerations
Room Temperature< 24 hoursFor immediate experimental use only.
4°CUp to 1 weekShort-term storage. Ensure vial is tightly sealed.
-20°CUp to 3 monthsGood for medium-term storage. Use aliquots to avoid freeze-thaw cycles.[4]
-80°C> 3 monthsOptimal for long-term storage.[9]

Visualizing Experimental Workflow & Potential Degradation

Stability_Workflow cluster_prep Solution Preparation cluster_storage Storage & Analysis cluster_outcome Outcome start Weigh Solid Compound dissolve Dissolve in Anhydrous DMSO start->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C aliquot->store analyze_t0 Analyze (t=0) via HPLC/LC-MS aliquot->analyze_t0 analyze_tx Analyze at Time (tx) store->analyze_tx compare Compare Results analyze_t0->compare analyze_tx->compare stable Stable (No new peaks, area consistent) compare->stable unstable Unstable (New peaks, area decreased) compare->unstable

Caption: Workflow for assessing the stability of this compound in DMSO.

Degradation_Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products parent This compound hydrolysis_prod 7-Hydroxy-4-(piperazin-1-yl)quinoline parent->hydrolysis_prod Hydrolysis oxidation_prod Piperazine N-oxide derivative parent->oxidation_prod Oxidation water H₂O (Moisture) water->hydrolysis_prod oxygen O₂ (Atmospheric) oxygen->oxidation_prod

Caption: Potential degradation pathways for this compound in DMSO.

References

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PubMed Central. [Link]

  • METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. (2021). ResearchGate. [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. (2019). ChemRxiv. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. [Link]

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. (2012). PubMed Central. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. [Link]

  • Optimization of Physicochemical Properties for 4-Anilinoquinoline Inhibitors of Plasmodium falciparum Proliferation. (n.d.). PubMed Central. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. (n.d.). PubMed. [Link]

  • The initially reported existing form of the piperazine ring by DFT calculations. (n.d.). ResearchGate. [Link]

  • Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. (2025). ResearchGate. [Link]

  • DMSO (dimethyl sulfoxide) as a two-methyl source: C-H (trideutero)methylation of (iso)quinolines and their N-oxides. (n.d.). ResearchGate. [Link]

  • 4-Aminoquinoline-Hybridization en Route Towards the Development of Rationally Designed Antimalarial Agents. (2015). ResearchGate. [Link]

  • Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process. (n.d.). PubMed. [Link]

  • How long can a compound be stable in DMSO for? (2014). ResearchGate. [Link]

Sources

Technical Support Center: Crystallization of 7-Methoxy-4-(piperazin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 7-Methoxy-4-(piperazin-1-yl)quinoline (CAS: 4038-97-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this quinoline derivative. The following information is presented in a question-and-answer format to directly address specific issues you may face in the laboratory.

Introduction to Crystallization of this compound

This compound is a heterocyclic compound with a molecular weight of 243.30 g/mol and the chemical formula C₁₄H₁₇N₃O.[1] As with many active pharmaceutical ingredients (APIs), obtaining a crystalline solid form is crucial for its purity, stability, and handling properties.[2] The presence of both a quinoline ring and a piperazine moiety introduces specific chemical characteristics that can influence its crystallization behavior. The basic nitrogen atoms in the piperazine ring can lead to strong intermolecular interactions and potential salt formation, while the quinoline core can participate in π-stacking. These factors can make crystallization challenging, with issues such as oiling out, polymorphism, and poor yield being common hurdles. This guide will provide practical solutions and the scientific rationale behind them.

Frequently Asked Questions (FAQs) and Troubleshooting

Issue 1: No Crystals are Forming

Question: I have prepared a supersaturated solution of this compound, but no crystals have formed upon cooling. What should I do?

Answer: The absence of crystal formation, even from a supersaturated solution, is a common issue related to the kinetics of nucleation. Here are several techniques to induce crystallization, ordered from the simplest to the more involved:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

  • Seeding: If you have a previous batch of crystalline material, add a single, small crystal (a "seed crystal") to the supersaturated solution. This provides a template for further crystal growth.[3]

  • Reducing Solvent Volume: It's possible that too much solvent was used. Gently heat the solution to evaporate a small portion of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.[4]

  • Lowering the Temperature: If you are cooling at room temperature, try moving the flask to a colder environment, such as a refrigerator or an ice bath. A slower cooling rate is often preferable to avoid the formation of small, impure crystals.

  • Introducing an Anti-solvent: If your compound is dissolved in a good solvent, the slow addition of a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) can induce crystallization. This should be done dropwise at the saturation point to avoid crashing out the material as an amorphous solid.

Issue 2: The Compound is "Oiling Out"

Question: Instead of forming crystals, my this compound is separating as an oil. How can I resolve this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, or when the concentration of the solute is too high. Here are some strategies to prevent this:

  • Increase the Solvent Volume: The most straightforward solution is to heat the mixture to redissolve the oil and then add more of the primary solvent to lower the saturation concentration.[4]

  • Slower Cooling: Allow the solution to cool more slowly. A slower cooling rate provides more time for the molecules to arrange themselves into an ordered crystal lattice rather than aggregating as a disordered oil. Insulating the flask can help achieve this.[4]

  • Change the Solvent System: The choice of solvent is critical. If oiling out persists, a different solvent or a solvent mixture may be necessary. For quinoline derivatives, alcohols such as isopropanol have been shown to be effective.[5] Experiment with solvents of varying polarity.

  • Crystallize from a More Dilute Solution: Starting with a less concentrated solution will lower the temperature at which the solution becomes saturated, which may be below the melting point of the compound in the solvent.

Issue 3: Poor Crystal Yield

Question: I have successfully obtained crystals, but the yield is very low. How can I improve it?

Answer: A low yield can be due to several factors, primarily high solubility of the compound in the mother liquor.

  • Optimize Solvent Choice: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. This differential solubility is key to maximizing recovery.

  • Cooling to a Lower Temperature: Ensure that you have allowed sufficient time for crystallization and that the solution has been cooled to a low enough temperature to minimize the amount of compound remaining in the solution.

  • Evaporate Some Solvent: If the mother liquor is still rich in the product, you can concentrate the solution by carefully evaporating some of the solvent and then cooling again to obtain a second crop of crystals.[4] Be aware that the purity of subsequent crops may be lower.

  • Consider an Anti-solvent: Adding an anti-solvent to the mother liquor can also help to precipitate more of the dissolved compound.

Issue 4: Obtaining Different Crystal Forms (Polymorphism)

Question: On different occasions, I have obtained crystals with different shapes and melting points. What is happening and how can I control it?

Answer: You are likely observing polymorphism, which is the ability of a compound to exist in more than one crystalline form.[6] Different polymorphs can have different physical properties, including solubility, stability, and bioavailability. Controlling polymorphism is critical in pharmaceutical development.

  • Control the Crystallization Conditions: The formation of a specific polymorph is influenced by factors such as the solvent, cooling rate, temperature, and level of supersaturation. To obtain a consistent crystal form, these parameters must be carefully controlled and kept consistent between batches.

  • Seeding: Seeding the solution with a crystal of the desired polymorph is the most effective way to ensure that the same form crystallizes each time.

  • Solvent Selection: The solvent can play a significant role in determining which polymorph is favored. Experimenting with a range of solvents with different polarities may be necessary to identify the conditions that consistently produce the desired form.

  • Thermodynamic vs. Kinetic Control: Rapid cooling and high supersaturation often lead to the formation of a metastable (kinetically favored) polymorph. Slower cooling and lower supersaturation are more likely to yield the most stable (thermodynamically favored) polymorph.

Experimental Protocols

General Recrystallization Protocol for this compound

This protocol is a starting point and may require optimization based on the purity of your starting material and the desired crystal characteristics.

  • Solvent Selection: Based on data for the structurally similar 7-chloro-4-(piperazin-1-yl)quinoline, isopropanol is a good starting solvent.[5] Other potential solvents to screen include ethanol, methanol, acetonitrile, and mixtures such as acetone-water.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent (e.g., isopropanol) and heat the mixture gently with stirring (e.g., on a hot plate). Continue to add the solvent portion-wise until the solid has just dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To promote slower cooling, you can place the flask in an insulated container. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data

Table 1: Predicted Solubility of this compound in Common Solvents

SolventSolvent TypePredicted SolubilityRationale for Crystallization Suitability
WaterPolar ProticLowThe molecule has polar functional groups capable of hydrogen bonding, but the quinoline core is largely hydrophobic. Water could be a good anti-solvent.
MethanolPolar ProticHighThe polarity and hydrogen bonding capability of methanol suggest high solubility. It might be a good solvent for dissolving the compound, but an anti-solvent may be needed for good yield.
EthanolPolar ProticModerate to HighSimilar to methanol, but its slightly lower polarity may offer a better solubility profile for recrystallization.
IsopropanolPolar ProticModerateHas been shown to be effective for the recrystallization of a closely related chloro-analogue.[5] Likely a good starting point.
AcetonePolar AproticModerateIts polarity should allow for dissolution, especially when heated. Can be used in a mixture with an anti-solvent like water.
Ethyl AcetateModerately PolarLow to ModerateMay be a suitable solvent for recrystallization if the compound shows good solubility at higher temperatures.
AcetonitrilePolar AproticModerateA polar aprotic solvent that could be a good candidate for recrystallization.
TolueneNon-polarLowLikely to be a poor solvent, but could be used as an anti-solvent in combination with a more polar solvent.

Note: These are predicted solubilities and should be confirmed experimentally.

Visualizations

Troubleshooting Crystallization: A Decision Tree

This diagram outlines a logical workflow for troubleshooting common crystallization problems.

TroubleshootingCrystallization start Start: Supersaturated Solution no_crystals Issue: No Crystals Formed start->no_crystals Cooling oiling_out Issue: Oiling Out start->oiling_out Cooling low_yield Issue: Low Yield start->low_yield After Filtration polymorphism Issue: Polymorphism Observed start->polymorphism After Characterization scratch 1. Scratch Flask no_crystals->scratch Action add_solvent 1. Add More Solvent oiling_out->add_solvent Action cool_further 1. Cool Mother Liquor Further low_yield->cool_further Action control_conditions 1. Strictly Control Conditions (Solvent, Cooling Rate, Temp.) polymorphism->control_conditions Action success Success: Pure Crystals Obtained scratch->success If works seed 2. Add Seed Crystal scratch->seed If fails seed->success If works concentrate 3. Reduce Solvent Volume seed->concentrate If fails concentrate->success If works anti_solvent 4. Add Anti-solvent concentrate->anti_solvent If fails anti_solvent->success add_solvent->success If works slow_cool 2. Slower Cooling add_solvent->slow_cool If fails slow_cool->success If works change_solvent 3. Change Solvent System slow_cool->change_solvent If fails change_solvent->success cool_further->success If yield improves concentrate_mother 2. Concentrate Mother Liquor cool_further->concentrate_mother If yield still low concentrate_mother->success control_conditions->success seed_desired 2. Seed with Desired Polymorph control_conditions->seed_desired For consistency seed_desired->success SolventSelection compound This compound solvent Ideal Solvent Properties compound->solvent good_solubility High Solubility when Hot solvent->good_solubility poor_solubility Low Solubility when Cold solvent->poor_solubility impurities_soluble Impurities Remain Soluble solvent->impurities_soluble no_reaction Inert to Compound solvent->no_reaction volatile Easily Removable (Volatile) solvent->volatile

Caption: Key properties of an ideal solvent for recrystallization.

References

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved January 12, 2026, from [Link]

  • Chemaxon. (n.d.). Solubility prediction. Retrieved January 12, 2026, from [Link]

  • Computational Pharmaceutics Group. (n.d.). Tools for solubility prediction in organic solvents. Retrieved January 12, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Pharmaceutical Polymorphism Screening & Selection. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved January 12, 2026, from [Link]

  • Quora. (2017, April 5). What should I do if crystallisation does not occur? Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-706. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved January 12, 2026, from [Link]

  • Kulkarni, A. A., King, C. L., Fortunak, J. M. D., & Butcher, R. J. (2012). 7-Chloro-4-(piperazin-1-yl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1497. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • Rizzato, S., & Marinoni, F. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Molbank, 2025(2), M1367. [Link]

  • Al-Ostoot, F. H., et al. (2017). Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. Archiv der Pharmazie, 350(5), 1600373. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Quinoline Derivatives Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinoline derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of these important heterocyclic compounds. Quinolines are a prominent class of nitrogen-containing heterocycles that are foundational scaffolds in numerous pharmaceuticals and biologically active compounds. [1][2]This guide is designed with full editorial control to provide in-depth technical guidance, ensuring scientific integrity and actionable solutions for your experimental workflows.

I. General Troubleshooting & Optimization Strategies

Before diving into specific synthetic methods, it's crucial to consider general factors that can significantly impact the success of your quinoline synthesis.

Q1: My reaction is resulting in a low yield or failing to proceed. What are the general factors I should investigate?

A1: Low yields are a common frustration and can often be traced back to several key parameters:

  • Reagent Purity: Ensure all starting materials, especially anilines and carbonyl compounds, are of high purity. Impurities can act as catalyst poisons or participate in side reactions. For liquid reagents, distillation prior to use is recommended.

  • Solvent Choice: The solvent plays a critical role in solubility, reaction rate, and sometimes even the reaction pathway. High-boiling, inert solvents like mineral oil can be beneficial for high-temperature cyclizations. [3]In some modern protocols, greener solvents like water or ionic liquids, or even solvent-free conditions, have proven effective. [2][4]* Catalyst Selection and Activity: The choice of acid or base catalyst is critical. [5]For instance, the Friedländer synthesis can be catalyzed by a range of Lewis and Brønsted acids. [6][7]Ensure your catalyst is active and used at the appropriate loading. In some cases, a fresh batch of catalyst may be required. [8]* Reaction Temperature: Temperature control is paramount. Many classical quinoline syntheses require high temperatures to drive the cyclization step. [3]However, excessively high temperatures can lead to decomposition and tar formation. [9][10]Careful optimization is necessary to find the balance between a reasonable reaction rate and minimal byproduct formation.

  • Reaction Time: Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. [3]Incomplete reactions will naturally lead to lower yields.

  • Atmosphere: Some reactions may be sensitive to air or moisture. If you suspect degradation or side reactions due to atmospheric components, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). [3]

II. Troubleshooting Specific Quinoline Syntheses

This section addresses issues related to common named reactions used for quinoline synthesis.

A. The Skraup and Doebner-von Miller Syntheses

These related methods involve the reaction of anilines with glycerol (Skraup) or α,β-unsaturated carbonyl compounds (Doebner-von Miller) under strong acidic conditions. [1][7] Q2: My Skraup synthesis is extremely exothermic and difficult to control. How can I moderate it?

A2: The Skraup synthesis is notoriously vigorous. [9]To improve safety and control:

  • Use a Moderator: Ferrous sulfate (FeSO₄) is commonly added to make the reaction less violent. [9][11]Boric acid can also serve this purpose. [11]* Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling.

  • Efficient Stirring: Good agitation is crucial for heat dissipation and preventing localized hotspots. [12] Q3: I'm observing significant tar formation in my Skraup or Doebner-von Miller reaction. What is the cause, and how can I minimize it?

A3: Tar formation is a frequent side reaction due to the harsh acidic and oxidizing conditions causing polymerization of reactants and intermediates. [9][13]

  • Minimize Polymerization (Doebner-von Miller): The acid-catalyzed self-condensation of the α,β-unsaturated carbonyl compound is a primary cause of tar formation. [14]Strategies to mitigate this include:

    • Slow Addition of Reagents: Adding the carbonyl compound slowly to the acidic aniline solution can control its concentration and minimize polymerization. [14] * Biphasic Reaction Medium: Using a two-phase system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, reducing acid-catalyzed polymerization. [9][13]* Optimize Temperature: Avoid excessively high temperatures, which can lead to charring. [9]* Purification: The crude product is often a dark, tarry substance. [9]Purification via steam distillation followed by extraction is a common method to isolate the quinoline derivative. [9]

B. The Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. [6][15] Q4: I am experiencing a very low yield in my Friedländer synthesis. What are the most common causes?

A4: Low yields in the Friedländer synthesis are a frequent challenge. [8]

  • Harsh Reaction Conditions: Traditional methods often use high temperatures and strong acid or base catalysts, which can lead to side reactions and degradation. [8]Modern approaches often utilize milder and more efficient catalytic systems like ionic liquids or nanocatalysts. [16]* Suboptimal Catalyst: The choice of catalyst is critical. An inappropriate catalyst can lead to low conversion rates. [8]A wide range of catalysts, including iodine, p-toluenesulfonic acid, and various Lewis acids, have been successfully employed. [4][6]* Side Reactions: The self-condensation of the ketone (aldol condensation) is a significant competing reaction that can reduce the yield. [8] Q5: How can I improve the yield of my Friedländer reaction?

A5: To enhance the yield, consider these optimization strategies:

  • Catalyst Selection: Explore modern, milder catalytic systems. For example, gold(III)-catalyzed reactions can proceed under more gentle conditions. [8]Molecular iodine has also been shown to be a highly efficient catalyst. [3]* Temperature Optimization: The reaction can be highly sensitive to temperature. Incrementally increasing the temperature (e.g., in 10°C steps) while monitoring the reaction by TLC can help identify the optimal conditions. [8]* Solvent Choice: If reactants have poor solubility, switching to a more polar solvent like DMF or ethanol may improve the reaction efficiency. [8] Q6: I am struggling with the regioselectivity of my Friedländer synthesis using an unsymmetrical ketone. How can I control which isomer is formed?

A6: Regioselectivity is a common challenge when using unsymmetrical ketones. [3][4]

  • Catalyst Selection: The use of specific amine catalysts or ionic liquids can favor the formation of one regioisomer. [17]* Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can control the direction of cyclization. [17]* Reaction Conditions: Careful optimization of the reaction temperature and solvent can influence the regiochemical outcome. [17]

C. The Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. [18][19] Q7: My Combes synthesis is giving a low yield. What factors could be responsible?

A7: Low yields in the Combes synthesis can result from incomplete condensation or cyclization.

  • Catalyst: The reaction is typically acid-catalyzed. Using a more effective dehydrating agent and catalyst, such as polyphosphoric acid (PPA) or a polyphosphoric ester (PPE), can be more efficient than sulfuric acid. [17][18]* Steric Hindrance: The steric effects of substituents on either the aniline or the β-diketone can significantly impact the rate-determining electrophilic aromatic annulation step. [18]If possible, choosing less sterically hindered starting materials can improve yields. [18] Q8: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?

A8: The regioselectivity of the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone. [18]The nature of the acid catalyst can also play a role in directing the cyclization. [9]A systematic evaluation of different acid catalysts and reaction temperatures may be necessary to optimize for the desired regioisomer.

III. Experimental Protocols & Data

Protocol 1: Iodine-Catalyzed Friedländer Annulation

[3] This protocol describes a method using molecular iodine as a catalyst.

  • Reaction Setup: To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).

  • Reaction: Heat the reaction mixture at 80-100°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TTC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Purification: Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Protocol 2: Microwave-Assisted Friedländer Synthesis in Acetic Acid

[10]

  • Reagents: 2-Aminobenzophenone (1.0 mmol), a cyclic or α-methylene ketone (e.g., Cyclohexanone) (2.0 mmol), and Glacial Acetic Acid (2.0 mL).

  • Procedure: Place the 2-aminobenzophenone and the ketone into a 10 mL microwave reaction vessel with a magnetic stir bar. Add glacial acetic acid, which acts as both catalyst and solvent. [5][10]3. Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 160°C for 5-10 minutes. [10]4. Work-up: After cooling, pour the reaction mixture into water and neutralize with a saturated solution of sodium bicarbonate.

  • Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

Table 1: Influence of Reaction Conditions on Friedländer Synthesis Yield
2-Aminoaryl KetoneActive Methylene CompoundCatalystSolventTemp (°C)Time (h)Yield (%)Reference
2-AminobenzophenoneAcetoneKOHEthanolReflux675[9]
2-Amino-5-chlorobenzophenoneEthyl Acetoacetatep-TsOHToluene110492[6]
2-AminobenzaldehydeCyclohexanoneIodineNone800.594[15]
2'-AminoacetophenoneDimedoneAcetic AcidAcetic Acid160 (MW)0.1795[5][10]

IV. Mechanistic Insights & Visualizations

Understanding the reaction mechanisms is key to effective troubleshooting.

Friedländer Synthesis Mechanism

There are two plausible mechanisms for the Friedländer synthesis. [6][20]The first involves an initial aldol addition, followed by cyclization and dehydration. The second pathway proceeds through the formation of a Schiff base, followed by an intramolecular aldol reaction and subsequent elimination. [6]

Friedlander_Mechanism cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First 2-Aminoaryl Ketone 2-Aminoaryl Ketone Aldol Adduct Aldol Adduct 2-Aminoaryl Ketone->Aldol Adduct + Ketone (Aldol Addition) Ketone Ketone Unsaturated Carbonyl Unsaturated Carbonyl Aldol Adduct->Unsaturated Carbonyl - H2O Quinoline Quinoline Unsaturated Carbonyl->Quinoline Intramolecular Condensation - H2O 2-Aminoaryl Ketone_2 2-Aminoaryl Ketone Schiff Base Schiff Base 2-Aminoaryl Ketone_2->Schiff Base + Ketone (Condensation) Ketone_2 Ketone Aldol Intermediate Aldol Intermediate Schiff Base->Aldol Intermediate Intramolecular Aldol Reaction Quinoline_2 Quinoline Aldol Intermediate->Quinoline_2 - H2O

Caption: Plausible mechanistic pathways for the Friedländer synthesis.

Skraup Synthesis Workflow

The Skraup synthesis is a classic method for preparing quinolines, though it requires careful control due to its exothermic nature.

Skraup_Workflow Start Start Combine Combine Aniline, Glycerol, Oxidizing Agent (e.g., Nitrobenzene), and Moderator (FeSO4) Start->Combine Acid Slowly add conc. H2SO4 with cooling and stirring Combine->Acid Heat Gently heat to initiate, then control exotherm Acid->Heat Reflux Maintain reflux for several hours Heat->Reflux Workup Cool, dilute with water, neutralize, and steam distill Reflux->Workup Purify Extract distillate and purify quinoline Workup->Purify End End Purify->End

Caption: A generalized experimental workflow for the Skraup synthesis.

V. References

  • Scribd. Friedländer Synthesis: Mechanism. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • Abebaw, A., Desta, Z., & Tadesse, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(33), 19354–19379. [Link]

  • Kaur, M., Singh, M., & Singh, V. (2022). A review on synthetic investigation for quinoline- recent green approaches. Polycyclic Aromatic Compounds, 1-36. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-255. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • Thyagarajan, B. S., & Rajagopalan, K. (1998). On the Mechanism of the Skraup− Doebner− Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 63(17), 5994-5997. [Link]

  • ResearchGate. Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. [Link]

  • Vive Chemistry. Skraup's Synthesis. [Link]

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent advances in the Friedländer reaction. Chemical reviews, 109(6), 2652-2671. [Link]

  • NROChemistry. Skraup Reaction. [Link]

  • Heliyon. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

  • Scilit. Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. [Link]

  • Bamoniri, A., & Mirjalili, B. F. (2018). Advances in polymer based Friedlander quinoline synthesis. RSC advances, 8(1), 23-45. [Link]

  • Wikipedia. Combes quinoline synthesis. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Recent advances in metal-free quinoline synthesis. Journal of medicinal chemistry, 57(23), 9787-9807. [Link]

  • ResearchGate. The Skraup Synthesis of Quinolines. [Link]

  • Ahluwalia, V. K., & Parashar, R. K. (2002). Organic reaction mechanisms. Alpha Science Int'l Ltd.

  • Chemistry Learner. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]

  • Organic Syntheses. Quinoline. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • SynArchive. Doebner-Miller Reaction. [Link]

  • ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]

  • Wikipedia. Skraup reaction. [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Green Synthesis of Quinoline and Its Derivatives. [Link]

  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • SciSpace. Synthesis of derivatives of quinoline. [Link]

  • Wikipedia. Quinoline. [Link]

Sources

Technical Support Center: 7-Methoxy-4-(piperazin-1-yl)quinoline Core Structure

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing the 7-methoxy-4-(piperazin-1-yl)quinoline scaffold in drug discovery and development. This guide is designed to provide expert insights and practical troubleshooting for common challenges encountered when developing derivatives based on this privileged core structure, particularly in the context of kinase inhibitor design. While this compound is often employed as a foundational chemical building block, understanding the inherent properties and potential liabilities of its derivatives is crucial for successful experimental outcomes.

Introduction: The Quinoline-Piperazine Scaffold in Kinase Inhibition

The quinoline ring system is a cornerstone in medicinal chemistry, renowned for its versatility in creating biologically active compounds.[1] When coupled with a piperazine moiety at the 4-position, it forms a scaffold that is particularly effective at targeting the ATP-binding pocket of various protein kinases.[2] Derivatives of this core are frequently investigated as inhibitors of critical cancer-related signaling pathways, including PI3K/mTOR, c-Met, and VEGFR.[1][3]

However, the journey from a promising lead compound to a clinical candidate is fraught with challenges. A primary hurdle is managing off-target effects, which can lead to toxicity and a narrow therapeutic window. One of the most significant liabilities for this class of compounds is the potential for inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can induce life-threatening cardiac arrhythmias.[1]

This guide will address frequently asked questions and provide detailed troubleshooting protocols to help you navigate these challenges, optimize your experimental design, and enhance the selectivity of your quinoline-based compounds.

Frequently Asked Questions (FAQs)

Q1: My quinoline-piperazine derivative shows potent on-target activity but also significant cytotoxicity in preliminary screens. How can I determine if this is due to off-target effects?

A1: This is a common and critical question. Potent on-target activity can sometimes be accompanied by off-target effects that contribute to overall cytotoxicity. To dissect this, a systematic approach is required:

  • Kinome Profiling: The first step is to understand the selectivity of your compound. A broad kinase panel screen (e.g., against 400+ kinases) will reveal interactions with unintended kinase targets. This is crucial as many kinases share structural similarities in their ATP-binding sites. A compound designed for one kinase may inadvertently inhibit others in related or different families.

  • hERG Channel Liability Assessment: Given the known propensity of quinoline-piperazine scaffolds to interact with the hERG channel, this should be a priority for investigation.[1] An initial assessment can be done using predictive in silico models or a cell-based thallium flux assay. If these indicate potential hERG activity, a definitive automated patch-clamp electrophysiology assay is the gold standard for determining the IC50 value for hERG inhibition.[4][5]

  • Phenotypic Screening: Compare the cellular phenotype induced by your compound with that of known selective inhibitors of your primary target. If the observed cellular effects are inconsistent with the known biology of the target, it strongly suggests the involvement of off-target activities.

  • Structure-Activity Relationship (SAR) Analysis: Synthesize and test a small set of analogs with modifications designed to reduce off-target effects while maintaining on-target potency. For example, reducing lipophilicity is a common strategy to mitigate hERG liability.[6] If these modifications reduce cytotoxicity without significantly impacting on-target activity, it provides strong evidence for the role of off-target effects.

Q2: My lead compound has a concerning hERG inhibition profile (IC50 < 10 µM). What structural modifications can I make to the this compound core to reduce this liability?

A2: Mitigating hERG inhibition is a key challenge in optimizing quinoline-based compounds. The following strategies, grounded in established medicinal chemistry principles, can be effective:

  • Reduce Lipophilicity: hERG binders are often lipophilic.[6] You can decrease the lipophilicity (logP) of your molecule by:

    • Introducing polar functional groups (e.g., hydroxyl, amide, or small polar heterocycles) on the periphery of the molecule.

    • Replacing lipophilic substituents with more polar alternatives.

  • Modulate the Basicity of the Piperazine Nitrogen: The basicity of the distal nitrogen on the piperazine ring is often a key contributor to hERG binding. Lowering the pKa of this nitrogen can disrupt the key interactions within the hERG channel pore. This can be achieved by:

    • Introducing electron-withdrawing groups on or near the piperazine ring. For instance, converting an N-alkyl group to an N-acyl or N-sulfonyl group can significantly reduce basicity.[2]

    • Incorporating nitrogen atoms into adjacent aromatic rings, which can alter the electronic properties and reduce basicity through inductive effects.[4]

  • Introduce Steric Hindrance: Carefully designed steric bulk can prevent the molecule from adopting the optimal conformation for hERG channel binding without disrupting its binding to the intended kinase target.

The following table illustrates hypothetical SAR data for mitigating hERG liability in a derivative of this compound targeting a hypothetical kinase "Kinase X".

CompoundModification from Parent ScaffoldKinase X IC50 (nM)hERG IC50 (µM)logP
Parent-01 N-methyl on piperazine5054.2
Analog-02 N-acetyl on piperazine75> 303.1
Analog-03 Added hydroxyl to N-alkyl group60253.5
Analog-04 Replaced N-methyl with cyclopropyl4584.5

Troubleshooting Guides

Problem 1: Poor Aqueous Solubility of a Synthesized Derivative

Symptoms:

  • Difficulty dissolving the compound in aqueous buffers for biological assays.

  • Precipitation of the compound during experiments.

  • Inconsistent results in cell-based assays.

Root Causes and Solutions:

  • High Lipophilicity: The quinoline core is inherently aromatic and can contribute to poor solubility.

    • Solution: Introduce polar functional groups. As with mitigating hERG risk, adding hydroxyls, amides, or carboxylic acids can improve solubility. The strategic placement of these groups is key to avoid disrupting on-target binding.

  • Crystal Packing: The solid-state properties of the compound can significantly impact its dissolution rate.

    • Solution: Explore different salt forms. For compounds with a basic nitrogen (like the piperazine), forming salts with pharmaceutically acceptable acids (e.g., HCl, mesylate, tartrate) can dramatically improve aqueous solubility.

  • pH of the Medium: The ionization state of the piperazine moiety is pH-dependent.

    • Solution: Adjust the pH of your experimental buffer. The compound will be more soluble at a pH where the piperazine nitrogen is protonated. However, be mindful that the assay itself must be stable and biologically relevant at the chosen pH.

Problem 2: Lack of Selectivity in Kinase Assays

Symptoms:

  • Kinome profiling reveals potent inhibition of multiple kinases from different families.

  • The compound's cellular effects do not align with the known downstream signaling of the intended primary target.

Root Causes and Solutions:

  • Targeting Conserved Regions: The ATP-binding pocket is highly conserved across many kinases. Your compound may be binding to the "hinge" region in a manner common to many kinases.

    • Solution: Exploit non-conserved regions. Design modifications that introduce interactions with unique residues or pockets adjacent to the ATP-binding site of your target kinase. This often involves extending the molecule to reach "selectivity pockets".

  • Overly "Promiscuous" Scaffold: The initial scaffold may have inherent properties that favor binding to multiple kinases.

    • Solution: Introduce conformational constraints. Replacing flexible linkers with more rigid structures (e.g., incorporating rings) can lock the molecule into a conformation that is more specific for the active site of the desired target.

Experimental Protocols

Protocol 1: Initial hERG Liability Assessment using a Thallium Flux Assay

This protocol provides a medium-throughput method for preliminary screening of compounds for hERG channel inhibition.

Materials:

  • U2OS cell line stably expressing the hERG channel.

  • Assay buffer (e.g., HBSS).

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™).

  • Test compounds and a known hERG inhibitor (e.g., Dofetilide) as a positive control.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Plate the hERG-expressing U2OS cells in a 96- or 384-well plate and culture overnight.

  • Dye Loading: Remove the culture medium and add the thallium-sensitive dye, incubating according to the manufacturer's instructions.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include wells with buffer only (negative control) and Dofetilide (positive control). Incubate for a specified period (e.g., 15-30 minutes).

  • Thallium Addition and Signal Reading: Use the plate reader to add a thallium-containing buffer to the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis: The rate of fluorescence increase corresponds to the influx of thallium through the open hERG channels. Inhibition is measured as a decrease in this rate. Calculate the % inhibition for each compound concentration and determine the IC50 value.

Protocol 2: Kinase Selectivity Profiling Workflow

This outlines a general workflow for assessing the selectivity of a lead compound.

Workflow Diagram:

G A Synthesize Lead Compound (Derivative of this compound) B Primary On-Target Kinase Assay (e.g., Kinase X) A->B D Broad Kinome Screen (e.g., 400+ kinases at a fixed concentration) A->D C Determine On-Target IC50 B->C H Calculate Selectivity Index (Off-Target IC50 / On-Target IC50) C->H E Identify Off-Target Hits (>50% inhibition) D->E F Dose-Response Assays for Top Off-Target Hits E->F G Determine Off-Target IC50 Values F->G G->H I Decision Point: Proceed or Redesign? H->I

Caption: Workflow for kinase selectivity profiling.

Signaling Pathway Context

The this compound scaffold is often used to target kinases in pro-survival pathways like the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[2] Understanding this context is vital for interpreting experimental results.

PI3K/Akt/mTOR Signaling Pathway Diagram:

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR, VEGFR PI3K PI3K RTK->PI3K recruits & activates GF Growth Factor GF->RTK activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates S6K S6K mTORC1->S6K activates FourEBP1 4E-BP1 mTORC1->FourEBP1 inhibits CellGrowth Cell Growth & Proliferation S6K->CellGrowth FourEBP1->CellGrowth

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

By providing this comprehensive guide, we aim to empower researchers to anticipate and overcome the common hurdles associated with the this compound scaffold, ultimately accelerating the development of novel and selective therapeutic agents.

References

  • Musiol, R. (2017). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 22(7), 1145. Available at: [Link]

  • Demont, D. B., et al. (2021). Lead optimisation of OXS007417: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. RSC Medicinal Chemistry, 12(5), 785-795. Available at: [Link]

  • Thoreen, C. C., et al. (2009). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 52(23), 7577-7581. Available at: [Link]

  • Butler, K. T., et al. (2021). New Insights into Ion Channels: Predicting hERG-Drug Interactions. International Journal of Molecular Sciences, 22(16), 8798. Available at: [Link]

  • Aboul-Enein, M. N., et al. (2017). Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. Archiv der Pharmazie, 350(5). Available at: [Link]

  • Guo, L., et al. (2016). Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. Acta Pharmacologica Sinica, 37(1), 140-150. Available at: [Link]

  • ResearchGate. (n.d.). The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values expressed in (µg/ml) of 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives against MCF-7, HCT-116, HepG-2, and A549 tumor cells. Available at: [Link]

  • Siramshetty, V. B., et al. (2020). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. Toxics, 8(4), 83. Available at: [Link]

  • Kuder, K., et al. (2016). Synthesis and Structure-Activity Relationship Analysis of 5-HT7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls. Molecules, 21(4), 438. Available at: [Link]

  • George, S., et al. (2021). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Molecules, 26(18), 5649. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Di Cunto, F., et al. (2022). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Molbank, 2022(2), M1389. Available at: [Link]

  • Preprints.org. (2022). Structural Characterization of 7-Chloro- 4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Available at: [Link]

  • Musiol, R. (2017). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 22(7), 1145. Available at: [Link]

  • Goldsmith, D. J., et al. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Bioorganic & Medicinal Chemistry Letters, 21(20), 6140-6144. Available at: [Link]

  • Chem Help ASAP. (2024, January 25). reducing hERG activity of a lead compound [Video]. YouTube. Available at: [Link]

  • Wang, J., et al. (2022). Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of Medicinal Chemistry, 65(5), 4335-4349. Available at: [Link]

  • Aboul-Enein, M. N., et al. (2017). Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. Archiv der Pharmazie, 350(5). Available at: [Link]

Sources

How to improve the purity of synthesized 7-Methoxy-4-(piperazin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Methoxy-4-(piperazin-1-yl)quinoline Synthesis

Welcome to the technical support guide for the synthesis and purification of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with obtaining this valuable building block in high purity. We will delve into the causality of impurity formation and provide field-proven troubleshooting strategies and detailed purification protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis & Initial Work-up

Q1: What is the standard synthetic route for this compound, and what are the primary impurities I should anticipate?

A1: The most common and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 7-methoxy-4-chloroquinoline with an excess of piperazine . The chlorine atom at the C4 position of the quinoline ring is an excellent leaving group, readily displaced by the secondary amine of piperazine.

However, this seemingly straightforward reaction can generate several impurities that complicate purification:

  • Unreacted Starting Materials: Residual 7-methoxy-4-chloroquinoline and, more commonly, a large excess of piperazine.

  • Dimeric Byproduct: The most problematic impurity is often the N,N'-bis(7-methoxyquinolin-4-yl)piperazine. This occurs when both nitrogen atoms of a single piperazine molecule react with two separate quinoline molecules. This is a known issue in similar reactions involving 4,7-dichloroquinoline[1][2][3].

  • Positional Isomers: Impurities may arise from the synthesis of the 7-methoxy-4-chloroquinoline starting material itself, such as isomeric dichloroquinolines[4].

  • Solvent Residues: Depending on the reaction and work-up conditions, residual solvents may be present.

Below is a diagram illustrating the primary reaction and the formation of the key dimeric impurity.

G SM1 7-Methoxy-4-chloroquinoline center1 SM1->center1 center2 SM1->center2 SM2 Piperazine (Excess) SM2->center1 Product This compound (Desired Product) Product->center2 Impurity N,N'-bis(7-methoxyquinolin-4-yl)piperazine (Dimeric Impurity) center1->Product + Piperazine center2->Impurity + 7-Methoxy-4-chloroquinoline (Insufficient Piperazine Excess)

Caption: Synthetic pathway and key byproduct formation.

Q2: My reaction is complete by TLC, but the crude product is a persistent, sticky oil after removing the solvent. What causes this and how can I isolate a solid?

A2: A sticky or oily crude product is almost always due to a large excess of unreacted piperazine. Piperazine is a hygroscopic solid with a low melting point and is highly soluble in many organic solvents, making it difficult to remove by simple evaporation.

To effectively remove it and obtain a solid crude product, a liquid-liquid extraction is essential. Piperazine is highly soluble in water, especially under neutral or slightly acidic conditions, while the desired product has much lower aqueous solubility.

Recommended Work-up Protocol:

  • After the reaction is complete, cool the mixture to room temperature and remove the reaction solvent under reduced pressure.

  • Dissolve the resulting residue in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and wash it multiple times with water (e.g., 3-5 times with an equal volume of water). This will extract the bulk of the piperazine into the aqueous layer[1].

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. This should yield a solid or semi-solid crude product amenable to further purification.

Advanced Purification Strategies

Q3: I've performed an aqueous work-up, but my NMR and LC-MS analyses still show contamination with the dimeric byproduct and unreacted starting material. What is the most effective purification method?

A3: At this stage, with water-soluble impurities removed, the remaining contaminants (dimer and starting material) have solubilities in organic solvents similar to your product. Therefore, more selective techniques like column chromatography or recrystallization are necessary.

Option 1: Flash Column Chromatography (Most Reliable) Flash chromatography is highly effective for separating the desired product from both the less polar starting material and the significantly less polar dimeric byproduct.

  • Stationary Phase: Silica gel (standard 230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of Dichloromethane (DCM) and Methanol (MeOH) is a common choice. Start with 100% DCM and gradually increase the percentage of MeOH (e.g., from 0% to 5-10%). To prevent the product from streaking on the column (due to the basic piperazine moiety), it is highly recommended to add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide, to the eluent system.

Option 2: Recrystallization (Potentially Higher Yield and Scalability) If the crude product is relatively clean (>85-90% pure), recrystallization can be an efficient and scalable method. Finding the right solvent system is key. Based on analogous compounds, polar protic solvents are a good starting point[4][5].

  • Recommended Solvents: Isopropanol is often effective for purifying piperazinyl-quinoline derivatives[5]. Other options include ethanol, methanol, or a mixture like ethanol/water or DCM/hexane.

  • General Procedure: Dissolve the crude solid in the minimum amount of hot solvent. If using a two-solvent system, dissolve in the "good" solvent (e.g., DCM, hot ethanol) and add the "poor" solvent (e.g., hexane, water) dropwise until the solution becomes cloudy. Reheat gently until the solution is clear again, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

Q4: How can I minimize the formation of the N,N'-bis(7-methoxyquinolin-4-yl)piperazine byproduct in the first place?

A4: Prevention is always better than purification. The formation of the dimeric byproduct is a classic example of competing reactions. To favor the desired mono-substitution, Le Châtelier's principle can be applied by ensuring piperazine is present in a significant molar excess.

Key Reaction Parameter Adjustments:

  • Molar Ratio: Use at least 3-5 equivalents of piperazine relative to 7-methoxy-4-chloroquinoline. Some procedures for similar compounds use up to a 10-fold excess to drive the reaction to the mono-substituted product[2][3].

  • Controlled Addition: While less common for this specific reaction, adding the 7-methoxy-4-chloroquinoline solution slowly to a heated solution of excess piperazine can help maintain a high localized concentration of piperazine, further disfavoring dimerization.

  • Solvent Choice: Using polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) can facilitate the reaction, but protic solvents like ethanol or isopropanol are also commonly used and can be easier to remove[1][6].

Purity Analysis

Q5: What are the best analytical methods to confirm the final purity of my this compound?

A5: A combination of methods is recommended to provide a comprehensive assessment of purity and structural identity[].

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) will effectively separate the product from most impurities. Purity is determined by the area percentage of the main peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection power of mass spectrometry. It is invaluable for confirming the molecular weight of your product (C₁₄H₁₇N₃O, MW: 243.30 g/mol ) and identifying the mass of any co-eluting impurities[8].

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR provides the definitive structural confirmation. The proton (¹H) NMR spectrum should show characteristic peaks for the quinoline and piperazine protons, and integration should match the expected ratios. The absence of peaks corresponding to starting materials or the dimer is a strong indicator of high purity.

  • Melting Point: A sharp and un-depressed melting point range is a classic indicator of a pure crystalline solid. Significant broadening or depression of the melting point suggests the presence of impurities.

Data & Protocols

Table 1: Purification Strategy Comparison
MethodTarget Impurities RemovedAdvantagesDisadvantagesRecommended Eluent/Solvent
Aqueous Wash Excess Piperazine, inorganic saltsSimple, fast, effective for water-soluble impuritiesIneffective for organic-soluble impuritiesWater, Brine
Column Chromatography Dimeric byproduct, unreacted starting material, other organic impuritiesHigh resolution, applicable to complex mixturesCan be time-consuming, requires solvent, potential for product loss on silicaDCM/MeOH gradient (0-10% MeOH) + 1% Triethylamine
Recrystallization Primarily the dimeric byproduct and other less soluble impuritiesHighly scalable, can yield very pure crystalline material, cost-effectiveRequires finding a suitable solvent system, may have lower initial recoveryIsopropanol, Ethanol, or Methanol
Detailed Experimental Protocol: Flash Column Chromatography

This protocol assumes you have ~1 gram of crude product after an aqueous work-up.

  • Prepare the Column: Select a glass column appropriate for the amount of crude material and silica gel (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in your starting eluent (e.g., 100% DCM + 1% TEA).

  • Load the Sample: Dissolve your crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel (2-3x the weight of your crude product) and your dissolved sample. Evaporate the solvent completely to create a dry powder of your sample adsorbed onto silica. This "dry loading" method typically results in better separation. Carefully add the dried powder to the top of the prepared column.

  • Elute the Column: Begin elution with the starting mobile phase (100% DCM + 1% TEA). Collect fractions and monitor them by TLC (using the same eluent system).

    • The less polar starting material (7-methoxy-4-chloroquinoline) and dimeric byproduct will typically elute first.

    • Gradually increase the polarity by adding methanol (e.g., step gradients of 2%, 4%, 6% MeOH in DCM, all containing 1% TEA).

    • Your desired product, this compound, should elute as the polarity increases.

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified product.

References

  • Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Functionalization of 4-Chloro-7-methoxy-2-phenylquinoline: A Gateway to Diverse Chemical Entities. Retrieved from [Link]

  • Google Patents. (n.d.). Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.
  • Kulkarni, A. A., et al. (2012). 7-Chloro-4-(piperazin-1-yl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1497. Available at: [Link]

  • Google Patents. (n.d.). Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.
  • ResearchGate. (n.d.). Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.
  • PubMed Central. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • MDPI. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Chloro-7-methoxy-2-phenylquinoline: Synthesis, Properties, and Applications. Retrieved from [Link]

  • MDPI. (2023). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Retrieved from [Link]

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • SciELO. (2019). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Retrieved from [Link]

  • ResearchGate. (2016). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • PubMed. (2017). Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. Retrieved from [Link]

  • SIELC Technologies. (2018). 7-Methoxy-4-methylcoumarin. Retrieved from [Link]

  • PubMed Central. (2012). 7-Chloro-4-(piperazin-1-yl)quinoline. Retrieved from [Link]

  • Google Patents. (n.d.). The crystallization of quinoline.
  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Preprints.org. (2022). Structural Characterization of 7-Chloro- 4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Retrieved from [Link]

Sources

Technical Support Center: Investigating the Degradation Pathways of 7-Methoxy-4-(piperazin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Methoxy-4-(piperazin-1-yl)quinoline. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work on the degradation pathways of this molecule. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and overcome common challenges in your research.

Introduction: Understanding the Stability Landscape

This compound is a heterocyclic compound with a quinoline core, a methoxy substituent, and a piperazine ring. Each of these structural motifs contributes to its overall chemical and metabolic stability, and understanding their individual and combined liabilities is crucial for predicting its degradation pathways. This guide will walk you through the key aspects of metabolic, hydrolytic, and photolytic degradation, providing a framework for your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the most probable metabolic degradation pathways for this compound?

Based on its chemical structure, the primary sites for metabolic transformation are the piperazine ring, the methoxy group, and the quinoline ring system. The piperazine moiety is particularly susceptible to a variety of enzymatic reactions.

  • Piperazine Ring Metabolism: This is often the most significant route of metabolism for piperazine-containing drugs. Common pathways include:

    • N-Oxidation: Formation of N-oxides at either of the nitrogen atoms in the piperazine ring.

    • N-Dealkylation: Cleavage of the bond between the quinoline ring and the piperazine nitrogen, or if substituted on the other nitrogen, cleavage of that substituent.

    • Hydroxylation: Addition of a hydroxyl group to the carbon atoms of the piperazine ring.

    • Ring Opening: Enzymatic cleavage of the piperazine ring can lead to the formation of ethylenediamine derivatives.[1]

  • O-Demethylation: The 7-methoxy group on the quinoline ring is a likely site for O-demethylation, catalyzed by cytochrome P450 enzymes, to form the corresponding 7-hydroxy metabolite.

  • Quinoline Ring Oxidation: The quinoline ring itself can undergo hydroxylation at various positions or be converted to a quinoline-1-oxide.[2]

Q2: Which cytochrome P450 (CYP) isoforms are most likely involved in the metabolism of this compound?

While specific studies on this compound are limited, based on data from structurally similar compounds, the major CYP isoforms involved in the metabolism of piperazine and quinoline moieties are typically CYP3A4, CYP2D6, and CYP1A2 .[3][4] It is also possible that other isoforms like CYP2C9 and CYP2C19 play a minor role.[3][5]

Q3: My in vitro metabolism assay shows rapid disappearance of the parent compound, but I can't identify the major metabolites. What could be the issue?

This is a common challenge in drug metabolism studies. Here are a few potential reasons and troubleshooting steps:

  • Formation of Reactive Metabolites: The piperazine ring can be bioactivated to form reactive iminium ions, which can covalently bind to proteins and other macromolecules, making them difficult to detect by standard LC-MS methods.

    • Troubleshooting: Use trapping agents like potassium cyanide (KCN) or glutathione (GSH) in your incubation mixture. These agents will form stable adducts with reactive metabolites, which can then be detected by LC-MS/MS.[6]

  • Formation of Highly Polar Metabolites: Phase II conjugation reactions, such as glucuronidation or sulfation of hydroxylated metabolites, can produce highly polar compounds that may not be well-retained on a standard reverse-phase HPLC column.

    • Troubleshooting: Adjust your chromatographic method. Consider using a column with a more polar stationary phase (e.g., AQ-C18) or a different gradient with a weaker organic solvent to improve retention of polar metabolites.

  • Poor Ionization of Metabolites: The metabolites may not ionize efficiently under the mass spectrometry conditions used for the parent compound.

    • Troubleshooting: Analyze your samples in both positive and negative ionization modes. Experiment with different mobile phase additives (e.g., formic acid, ammonium formate) to enhance ionization.

Q4: How can I predict the hydrolytic stability of this compound?

The hydrolytic stability will be influenced by the pH of the aqueous environment. The quinoline and piperazine nitrogens are basic and will be protonated at acidic pH, which can influence the electron density of the molecule and its susceptibility to hydrolysis. While the core structure is generally stable, forced hydrolysis studies are necessary to determine its stability profile.

Troubleshooting Guides

Troubleshooting Poor Peak Shape in HPLC Analysis

Issue: You are observing peak tailing or splitting for this compound or its degradation products during HPLC analysis.

Potential Cause Scientific Rationale Troubleshooting Steps
Secondary Interactions with Column Silanols The basic nitrogen atoms in the piperazine and quinoline rings can interact with residual acidic silanol groups on the surface of silica-based C18 columns, leading to peak tailing.1. Use a Mobile Phase Modifier: Add a small amount of a competing base (e.g., 0.1% triethylamine) or an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to saturate the silanol groups and improve peak shape.[7] 2. Use an End-Capped Column: Employ a high-quality, end-capped C18 column specifically designed for the analysis of basic compounds. 3. Consider a Different Stationary Phase: If tailing persists, a phenyl-hexyl or a polymer-based column may provide better peak symmetry.
Column Overload Injecting too high a concentration of the analyte can saturate the stationary phase, leading to broadened and asymmetric peaks.1. Dilute the Sample: Prepare a dilution series of your sample and inject decreasing concentrations to see if the peak shape improves. 2. Reduce Injection Volume: If dilution is not an option, reduce the injection volume.
Mismatched Sample Solvent and Mobile Phase If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.1. Match the Solvents: Ideally, dissolve your sample in the initial mobile phase of your gradient. 2. Minimize Strong Solvent Volume: If a stronger solvent is necessary for solubility, keep the injection volume as small as possible.

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[8][9]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.[10][11]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

    • If no degradation is observed, repeat with 1 M NaOH.[10][11]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light for 24 hours.

    • Monitor the degradation at various time points by diluting an aliquot with mobile phase for HPLC analysis.[12]

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.

    • At specified time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) in a quartz cuvette to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[13]

    • Keep a control sample protected from light at the same temperature.

    • Analyze both the exposed and control samples by HPLC at appropriate time intervals.

Data Analysis: For each condition, analyze the samples by a validated stability-indicating HPLC method. Calculate the percentage degradation of the parent compound and quantify any significant degradation products.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To determine the rate of metabolism of this compound in the presence of liver microsomes.

Materials:

  • Human or other species liver microsomes (e.g., rat, mouse)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • This compound

  • Positive control substrate (e.g., testosterone or midazolam)

  • Acetonitrile or methanol for reaction termination

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add this compound to the pre-warmed incubation mixture to a final concentration of 1 µM.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Course Incubation:

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a fixed volume of the reaction mixture.

  • Reaction Termination:

    • Immediately add the withdrawn aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the enzymatic reaction.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of the curve can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizing Degradation Pathways and Workflows

Predicted Metabolic Pathways

Metabolic Degradation of this compound cluster_piperazine Piperazine Ring Metabolism cluster_quinoline Quinoline Ring Metabolism parent This compound n_oxide N-Oxide parent->n_oxide N-Oxidation hydroxylation Hydroxylated Piperazine parent->hydroxylation Hydroxylation n_dealkylation 4-Piperazin-1-yl-quinolin-7-ol + Other Fragments parent->n_dealkylation N-Dealkylation o_demethylation 7-Hydroxy-4-(piperazin-1-yl)quinoline parent->o_demethylation O-Demethylation (CYP-mediated) ring_hydroxylation Hydroxylated Quinoline parent->ring_hydroxylation Ring Hydroxylation ring_opening Ethylenediamine Derivative hydroxylation->ring_opening Further Oxidation

Caption: Predicted metabolic pathways for this compound.

Forced Degradation Experimental Workflow

Forced Degradation Workflow cluster_stress Apply Stress Conditions cluster_results Data Analysis start Prepare Stock Solution of Compound acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (80°C, solid) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathway Identify Degradation Products analysis->pathway kinetics Determine Degradation Kinetics analysis->kinetics mass_balance Assess Mass Balance analysis->mass_balance

Caption: Experimental workflow for forced degradation studies.

References

  • Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. ResearchGate. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. PharmaTutor. Available at: [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. PubMed. Available at: [Link]

  • Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. PubMed. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

  • Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. PubMed. Available at: [Link]

  • Forced degradation studies. MedCrave online. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • CHARACTERIZATION OF HUMAN CYTOCHROME P450 ENZYMES INVOLVED IN THE METABOLISM OF THE PIPERIDINE-TYPE PHENOTHIAZINE NEUROLEPTIC THIORIDAZINE. Drug Metabolism and Disposition. Available at: [Link]

  • US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one. Google Patents.
  • Cytochrome P450 species involved in the metabolism of quinoline. PubMed. Available at: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]

  • Piperazinyl derivatives of quinoline carboxylic acids - Patent US-4146719-A. PubChem. Available at: [Link]

  • SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY. Journal of the Chilean Chemical Society. Available at: [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. Available at: [Link]

  • In vitro metabolism of oxymetazoline: evidence for bioactivation to a reactive metabolite. PubMed. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Cell Viability Assay Interference by 7-Methoxy-4-(piperazin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support guide for navigating experimental challenges with 7-Methoxy-4-(piperazin-1-yl)quinoline in cell viability assays. Researchers studying quinoline-based compounds frequently encounter unexpected or inconsistent results when using common metabolic assays like MTT, XTT, or MTS. Often, this manifests as an apparent increase in cell viability or a blunted dose-response curve, which can be misleading.

This guide is structured to help you diagnose the root cause of this interference, understand the underlying chemical principles, and implement robust solutions to ensure the accuracy and integrity of your data. We will move from foundational FAQs to actionable troubleshooting protocols and validated alternative methods.

Part 1: Frequently Asked Questions (FAQs) - Diagnosing the Problem

Q1: My data shows that this compound is increasing cell "viability" at high concentrations, which contradicts my hypothesis. Is this a true biological effect?

This is a classic sign of assay interference rather than a genuine biological outcome. Many highly conjugated molecules, particularly those with heterocyclic rings like quinoline and piperazine, can interact directly with assay reagents.[1][2] The most common cause is the chemical reduction of the tetrazolium salt (e.g., MTT, XTT) by your compound, a reaction that mimics the metabolic activity of viable cells.[3] This leads to a strong false-positive signal, incorrectly suggesting high viability.

Q2: How exactly does this compound interfere with tetrazolium-based assays (MTT, XTT)?

The interference is primarily chemical and optical.

  • Chemical Interference (Redox Activity): Tetrazolium assays like MTT and XTT function by measuring the reduction of a soluble, yellow tetrazolium salt into a colored, insoluble (MTT) or soluble (XTT) formazan product. This reduction is normally carried out by mitochondrial dehydrogenase enzymes in metabolically active cells.[4][5] However, compounds with inherent reducing potential can perform this chemical conversion non-enzymatically, directly in the culture well, bypassing the need for live cells. This results in a color change that is proportional to the compound concentration, not the number of viable cells.[6]

  • Optical Interference: Quinoline derivatives can be colored or possess intrinsic fluorescence. If the compound's absorbance spectrum overlaps with the formazan product's absorbance wavelength (~570 nm for MTT, ~450 nm for XTT), it will artificially inflate the reading.[7][8]

Q3: I am using a luminescence-based assay, CellTiter-Glo®. Can this compound interfere with it?

Interference is less likely but still possible. The CellTiter-Glo® assay quantifies ATP by using it to fuel a luciferase-luciferin reaction, which produces light.[9][10] This mechanism is not based on redox potential, making it immune to the chemical interference seen in tetrazolium assays.

However, potential interference could arise if your compound:

  • Inhibits Luciferase: Some small molecules can act as luciferase inhibitors, which would quench the luminescent signal and lead to a false-negative (lower viability) result.

  • Has Intrinsic Luminescence: If the compound is luminescent at the detection wavelength, it could create a high background signal.

  • Alters ATP Levels: While unlikely to be a direct chemical interaction, the compound could have off-target biological effects that rapidly deplete or stabilize cellular ATP, confounding the results.

A cell-free control (see Troubleshooting Protocol 1) is crucial to rule out direct effects on the assay chemistry.

Part 2: Visualizing the Mechanisms of Action & Interference

To better understand these processes, the following diagrams illustrate the standard assay mechanisms and the points of interference.

Diagram 1: Standard MTT Assay Workflow This diagram shows the principle of the MTT assay, where viable cells enzymatically convert the MTT reagent into a measurable purple formazan product.

MTT_Mechanism cluster_workflow Standard MTT Assay MTT Yellow MTT (Tetrazolium Salt) Cells Viable Cells MTT->Cells Enters Cell Formazan Purple Formazan (Insoluble Crystals) Cells->Formazan Mitochondrial Dehydrogenases (NAD(P)H) Solubilize Add Solvent (e.g., DMSO) Formazan->Solubilize Measure Measure Absorbance (~570 nm) Solubilize->Measure

Caption: Standard mechanism of the MTT cell viability assay.

Diagram 2: Interference by this compound This diagram illustrates how a reducing compound can create a false-positive signal by directly converting MTT to formazan, independent of cell viability.

Interference_Mechanism cluster_interference MTT Assay Interference Pathway cluster_bio Biological Pathway cluster_chem Interference Pathway MTT Yellow MTT Cells Viable Cells MTT->Cells Compound 7-Methoxy-4- (piperazin-1-yl)quinoline MTT->Compound Bio_Formazan Formazan Cells->Bio_Formazan Enzymatic Reduction Result Inflated Absorbance Reading (False-Positive Signal) Bio_Formazan->Result Chem_Formazan Formazan Compound->Chem_Formazan Direct Chemical Reduction Chem_Formazan->Result

Caption: How a reducing compound interferes with the MTT assay.

Diagram 3: Mechanism of a Non-Redox Alternative (CellTiter-Glo®) This diagram shows the ATP-based mechanism of the CellTiter-Glo® assay, which is not susceptible to interference from reducing compounds.

CTG_Mechanism cluster_ctg CellTiter-Glo® (ATP) Assay Cells Viable Cells (Contain ATP) Reagent Add CellTiter-Glo® Reagent (Lyses cells, contains Luciferase & Luciferin) Cells->Reagent Reaction ATP + Luciferin  ->  Light (Luciferase-catalyzed) Reagent->Reaction Measure Measure Luminescence Reaction->Measure

Caption: Mechanism of the ATP-based CellTiter-Glo® assay.

Part 3: Troubleshooting Guide & Experimental Protocols

Follow this step-by-step process to diagnose and resolve the interference.

Step 1: Confirm Interference with a Cell-Free Control

This is the most critical diagnostic experiment. Its purpose is to determine if your compound interacts directly with the assay reagents in the absence of cells.

Troubleshooting Protocol 1: Cell-Free Assay Interference Test

  • Plate Setup: Use a 96-well plate.

  • Prepare Compound Dilutions: Prepare a serial dilution of this compound in cell culture medium (without phenol red to reduce background) at the same concentrations used in your cell-based experiments.

  • Add to Wells: Add 100 µL of each compound dilution to triplicate wells.

  • Control Wells:

    • Medium Blank: Add 100 µL of medium only (no compound, no cells).

    • Positive Control (Optional but recommended): Add 100 µL of a known reducing agent (e.g., 100 µM ascorbic acid) to several wells.

  • Add Assay Reagent: Add the MTT or XTT assay reagent to all wells according to the manufacturer's protocol (e.g., 20 µL of MTT solution).

  • Incubate: Incubate the plate for the same duration as your cell-based assay (e.g., 2-4 hours) at 37°C.

  • Read Plate:

    • For MTT: Add solubilization solution (e.g., DMSO), mix well, and read absorbance at ~570 nm.[11]

    • For XTT: Read absorbance directly at ~450 nm.[7]

  • Analyze Data: Subtract the "Medium Blank" value from all readings. If you observe a dose-dependent increase in absorbance in the wells containing only your compound and the assay reagent, you have confirmed direct chemical interference.

Data Interpretation Table

Observation in Cell-Free AssayInterpretationNext Step
Dose-dependent signal increase Compound is directly reducing the tetrazolium salt.Proceed to Step 2 or Step 3.
No signal increase above background Direct chemical reduction is unlikely. Interference may be optical or a complex biological effect.Re-evaluate your biological hypothesis. Consider alternative assays with different endpoints.
Step 2: Attempt to Mitigate Interference in Tetrazolium Assays

If the interference is mild or you are unable to switch assays, these steps may help, but they rarely eliminate the problem completely.

  • Wash Step: Before adding the tetrazolium reagent, carefully aspirate the medium containing your compound and wash the cells gently with pre-warmed PBS. Then, add fresh medium without the compound before adding the assay reagent. This removes the interfering compound from the solution.

    • Caveat: This is only suitable for adherent cells and may not be feasible for long-term cytotoxicity studies where continuous exposure is required. It also adds a handling step that can increase variability.[4]

Step 3: Switch to an Orthogonal (Alternative) Assay

The most scientifically rigorous solution is to switch to an assay that relies on a different biological principle and detection method.[6]

Recommended Alternatives:

  • ATP Quantification Assay (e.g., CellTiter-Glo®):

    • Principle: Measures ATP levels, a direct indicator of metabolic activity, via a luminescent readout.[12][13] It is the most robust alternative to redox-based assays.

    • Pros: High sensitivity, simple "add-mix-measure" protocol, and not susceptible to redox or colorimetric interference.[10][14]

    • Cons: Reagents can be more expensive; potential for luciferase inhibition should be checked with a cell-free control.

  • Protease Viability Marker Assay:

    • Principle: Measures the activity of a protease that is active only in viable cells with intact membranes. A cell-permeant substrate (e.g., GF-AFC) is cleaved to produce a fluorescent signal.[15]

    • Pros: Non-toxic, allowing for multiplexing with other assays.[15]

    • Cons: Potential for interference if your compound is fluorescent at similar wavelengths.

  • Real-Time Viability Assays:

    • Principle: These assays use a pro-substrate that is reduced by viable cells into a fluorescent product, which is then measured kinetically over time.[15]

    • Pros: Allows for continuous monitoring of cytotoxicity over hours or days.[15]

    • Cons: Requires specialized plate readers capable of repeated measurements inside an incubator.

Troubleshooting Protocol 2: Validating Results with CellTiter-Glo®

  • Cell Plating: Plate cells and treat with your desired concentrations of this compound as you would for an MTT assay.

  • Equilibrate Plate: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Prepare Reagent: Reconstitute the CellTiter-Glo® reagent according to the manufacturer's protocol.

  • Add Reagent: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Mix: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate: Let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Measure: Read luminescence on a plate-reading luminometer.

  • Confirmation: Compare the dose-response curve from this assay to your original MTT data. The CellTiter-Glo® results should reflect the true cytotoxic/cytostatic effect of your compound, free from the redox interference.

Troubleshooting Workflow Diagram This flowchart provides a logical path for diagnosing and solving assay interference issues.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow Start Unexpected Viability Results (e.g., False Increase) CellFree Perform Cell-Free Control Assay (Protocol 1) Start->CellFree Interference Is there a dose-dependent signal increase? CellFree->Interference Yes YES: Compound Interferes Directly Interference->Yes Yes No NO: Direct Interference Unlikely Interference->No No Switch Switch to Orthogonal Assay (e.g., CellTiter-Glo®) (Protocol 2) Yes->Switch ReEvaluate Re-evaluate Biological Hypothesis / Check for Optical Interference No->ReEvaluate

Caption: A decision-making workflow for troubleshooting.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Riss, T. L., et al. (2019). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 20(18), 4658.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]

  • BenchSci. (2017). Cell viability assays: Alternatives to the MTT assay. Retrieved from [Link]

  • Promega Connections. (2017). Using CellTiter-Glo® Luminescent Cell Viability Assay to Assess Cell Viability in Cancer Cells. Retrieved from [Link]

  • Alojamiento Web UVa. (2023). Alternatives to MTT Assay in Cell Viability Assessments. Retrieved from [Link]

  • Jabbar, S. A., & Sheppard, J. R. (1989). Effects of the pH dependence of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide-formazan absorption on chemosensitivity determined by a novel tetrazolium-based assay. Cancer research, 49(16), 4495–4499.
  • FluoroFinder. (2023). Tips to Minimize Autofluorescence. Retrieved from [Link]

  • Visikol. (2022). More Autofluorescence Troubleshooting for Tissue Imaging. Retrieved from [Link]

  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]

  • Pilkington, L., et al. (2016). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Anticancer Research, 36(11), 5821-5830.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • O'Brien, J., et al. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European journal of biochemistry, 267(17), 5421–5426.
  • Kulkarni, A. A., et al. (2012). 7-Chloro-4-(piperazin-1-yl)quinoline. Acta crystallographica. Section E, Structure reports online, 68(Pt 5), o1497.
  • Rossi, D., et al. (2018). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
  • Xia, Y., et al. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of medicinal chemistry, 62(17), 7979–7996.
  • Yadav, D. K., et al. (2016). New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage. RSC Advances, 6(109), 107937-107949.
  • Udayakumar, N., et al. (2023). Alamar Blue assay optimization to minimize drug interference and inter-assay viability. bioRxiv.
  • Udayakumar, N., et al. (2023). Alamar Blue assay optimization to minimize drug interference and inter-assay viability. PLoS ONE, 18(9), e0291333.
  • National Center for Biotechnology Information. (n.d.). 7-Chloro-4-(piperazin-1-yl)quinoline. Retrieved from [Link]

Sources

Technical Support Center: Kinase Assays with 7-Methoxy-4-(piperazin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 7-Methoxy-4-(piperazin-1-yl)quinoline in kinase assays. This guide is designed to address common sources of variability and inconsistency, providing expert insights and actionable troubleshooting protocols to ensure the integrity and reproducibility of your data.

The quinoline scaffold is a privileged structure in medicinal chemistry, known for its role in a multitude of kinase inhibitors.[1][2][3] However, the specific physicochemical properties of molecules like this compound can present unique challenges in biochemical assays. This guide follows a question-and-answer format to directly address the issues you may be encountering in the lab.

Frequently Asked Questions & Troubleshooting Guides

Category 1: Data Reproducibility and Dose-Response Issues

Question 1: My IC₅₀ values for this compound are highly variable between experiments, or my replicates within the same plate show poor correlation. What's the primary suspect?

This is a classic sign of poor compound solubility or aggregation at the tested concentrations. This compound, like many heterocyclic compounds, may have limited solubility in aqueous assay buffers, leading to precipitation. This precipitation can scatter light, directly interfering with optical readouts, and reduces the effective concentration of the inhibitor in solution, leading to inconsistent results.

Troubleshooting Workflow: Solubility Assessment

  • Visual Inspection: Prepare your highest concentration of the compound in the final assay buffer. Let it equilibrate at the reaction temperature for 15-30 minutes. Visually inspect the wells or tubes against a dark background. Any cloudiness or visible precipitate is a clear indicator of insolubility.

  • Light Scatter Measurement: A more quantitative method is to use a plate reader to measure light scatter.

    • Protocol: Simple Light Scatter Test

      • Prepare a serial dilution of this compound in your final assay buffer (including DMSO, but without enzyme or ATP) in a microplate.

      • Include buffer-only and buffer-with-DMSO control wells.

      • Read the plate in absorbance mode at a wavelength outside the absorbance spectrum of the compound (e.g., 500-600 nm).

      • A concentration-dependent increase in absorbance indicates light scattering due to compound precipitation.

  • Causality Confirmation: If insolubility is detected, you must address it before proceeding.

    • Solution 1: Adjust Buffer Conditions. Introduce non-ionic detergents to improve solubility. See the table below for recommendations.

    • Solution 2: Lower Maximum Concentration. Redefine the top concentration of your dose-response curve to stay within the soluble range.

    • Solution 3: Increase DMSO Concentration. While a last resort, slightly increasing the final DMSO percentage (e.g., from 1% to 2-5%) can help, but you must validate that this does not inhibit your kinase.[4]

Buffer Additive Typical Concentration Mechanism & Considerations
Tween-20 0.01% - 0.05% (v/v)Non-ionic detergent that reduces non-specific binding and can prevent compound aggregation.
Triton X-100 0.01% - 0.05% (v/v)Similar to Tween-20; useful for preventing aggregation.
Bovine Serum Albumin (BSA) 0.1 mg/mLActs as a carrier protein, sequestering "sticky" compounds and preventing surface adsorption.

Question 2: My dose-response curve for this compound looks unusual (e.g., a "U-shaped" or very shallow curve). Is this an artifact?

An atypical dose-response curve is often a red flag for assay interference. Given that quinoline structures are known to be fluorescent, the most probable cause is optical interference with your detection method, especially in fluorescence-based assays.[5][6][7][8]

Troubleshooting Workflow: Diagnosing Assay Interference

The workflow below outlines a systematic approach to identify the root cause of an abnormal dose-response curve.

G cluster_solubility Step 1: Solubility Check cluster_interference Step 2: Interference Check cluster_mechanism Step 3: Mechanism Check start Inconsistent Results or Abnormal Dose-Response Curve solubility_check Is compound soluble at test concentrations? (See Protocol 1) start->solubility_check solubility_yes Yes solubility_check->solubility_yes Soluble solubility_no No solubility_check->solubility_no Precipitates interference_check Does compound interfere with assay signal? (See Protocol 2) solubility_yes->interference_check solubility_action Action: - Lower compound concentration - Add detergent (e.g., Tween-20) - Re-evaluate solubility_no->solubility_action interference_yes Yes interference_check->interference_yes Interferes interference_no No interference_check->interference_no No Interference interference_action Action: - Switch to orthogonal assay format (e.g., Fluorescence -> Radiometric) - Use red-shifted fluorophores interference_yes->interference_action mechanism_check Is IC50 dependent on ATP concentration? (See Protocol 3) interference_no->mechanism_check mechanism_yes Yes mechanism_check->mechanism_yes ATP-Dependent mechanism_no No mechanism_check->mechanism_no ATP-Independent mechanism_conclusion Conclusion: - Likely ATP-competitive - Data is valid, interpret in context of ATP concentration mechanism_yes->mechanism_conclusion mechanism_action Conclusion: - Likely non-competitive or artifact - Re-evaluate with orthogonal assay mechanism_no->mechanism_action G start Inconsistent Results in Luminescence Assay control_exp Design Control Experiment: - Prepare wells with known, constant ATP conc. - Add Luciferase/Luciferin reagent. - Add serial dilution of test compound. start->control_exp read_plate Incubate and Read Luminescence Signal control_exp->read_plate analyze Analyze Data: Does luminescence decrease with increasing compound concentration? read_plate->analyze result_yes Yes, Signal Decreases analyze->result_yes result_no No, Signal is Stable analyze->result_no conclusion_yes Conclusion: Compound is a Luciferase Inhibitor. Kinase IC50 data is invalid. result_yes->conclusion_yes conclusion_no Conclusion: Compound does not inhibit Luciferase. Inconsistency is due to another reason (e.g., solubility, kinase inhibition). result_no->conclusion_no

Caption: Workflow to test for luciferase inhibition.

Category 3: Mechanism of Action

Question 5: The potency (IC₅₀) of this compound changes significantly when I vary the ATP concentration in my assay. What does this mean?

This is a strong indication that your compound is an ATP-competitive inhibitor . This is a common mechanism for kinase inhibitors, where the compound binds to the same site as ATP, directly competing with it. [9][10][11]This is not an artifact, but a critical piece of mechanistic information.

  • At low ATP concentrations (e.g., at or below the Kₘ for ATP): The inhibitor competes more effectively, resulting in a lower (more potent) IC₅₀ value.

  • At high ATP concentrations (e.g., physiological levels of 1-10 mM): It is much harder for the inhibitor to compete, leading to a higher (less potent) IC₅₀ value.

Protocol: ATP Competition Assay

  • Objective: To confirm an ATP-competitive mechanism of action.

  • Procedure:

    • Set up multiple kinase assays in parallel.

    • In each assay, use a different, fixed concentration of ATP. It is common to use:

      • A low concentration (e.g., the Kₘ of ATP for the kinase)

      • A medium concentration (e.g., 5-10x Kₘ)

      • A high concentration (e.g., 1 mM)

    • In each ATP condition, determine the full dose-response curve and IC₅₀ for this compound.

  • Interpretation:

    • If the IC₅₀ value increases as the ATP concentration increases, you have confirmed an ATP-competitive mechanism.

    • This is valuable data. When reporting the potency of this compound, it is essential to state the ATP concentration at which the IC₅₀ was determined.

Summary of Best Practices

  • Prioritize Solubility: Always confirm the solubility of this compound in your final assay buffer before generating dose-response curves.

  • Run Interference Controls: For any new compound, especially fluorescent scaffolds like quinolines, perform control experiments to rule out optical or enzyme (luciferase) interference.

  • Use Orthogonal Assays: If you suspect an artifact, the most reliable way to validate a hit is to confirm the activity in a different assay format that relies on an unrelated detection technology (e.g., confirm a TR-FRET hit with a radiometric assay). [4]4. Characterize the Mechanism: Perform an ATP competition experiment early to understand the compound's mechanism of action, which is crucial for interpreting its potency.

By systematically addressing these potential pitfalls, you can overcome the challenges of assay variability and generate high-quality, reproducible data for this compound.

References

  • Ardito, F., et al. (2017). Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study. Pharmaceuticals, 10(3), 68. Available from: [Link]

  • Vedvik, K. L., et al. (2004). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. ASSAY and Drug Development Technologies, 2(2), 193-203. Available from: [Link]

  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 12, 2026, from [Link]

  • Gav-Mărginean, C., et al. (2024). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Molecular Cancer, 23(1), 3. Available from: [Link]

  • Scilit. (n.d.). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. Retrieved January 12, 2026, from [Link]

  • Molecular Cancer. (2024). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Available from: [Link]

  • Grant, S. K. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Fluorescence Polarization Assays in Small Molecule Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Loughrey, D., & Kildea, S. (2008). Fluorescent Peptide Assays For Protein Kinases. Methods in molecular biology (Clifton, N.J.), 454, 17–25. Available from: [Link]

  • Dar, A. C., & Shokat, K. M. (2020). Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. Methods in Molecular Biology, 2073, 1-13. Available from: [Link]

  • Scott, D. E., et al. (2015). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Chemical Biology, 10(1), 49-59. Available from: [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved January 12, 2026, from [Link]

  • Auld, D. S., et al. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Journal of visualized experiments : JoVE, (87), 51431. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved January 12, 2026, from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved January 12, 2026, from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved January 12, 2026, from [Link]

  • Giuliano, K. A., et al. (2012). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Lee, J., et al. (2021). Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. Sensors and Actuators B: Chemical, 329, 129189. Available from: [Link]

  • PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • Kumar, A., et al. (2024). Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. RSC Medicinal Chemistry, 15(1), 164-177. Available from: [Link]

  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 27(2), 231–240. Available from: [Link]

  • Carlucci, C., et al. (2023). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Molbank, 2023(2), M1639. Available from: [Link]

  • Ghorab, M. M., et al. (2017). Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. Archiv der Pharmazie, 350(3-4), 1600344. Available from: [Link]

  • Carlucci, C., et al. (2023). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Molbank 2023, M1639. Available from: [Link]

  • Chemical Methodologies. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives... Chemical Methodologies, 9(1), 518922. Available from: [Link]

  • Manoharan, S., et al. (2021). Review on recent development of quinoline for anticancer activities. Bioorganic Chemistry, 113, 105009. Available from: [Link]

  • El-Naggar, M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Scientific reports, 13(1), 565. Available from: [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors... Journal of Medicinal Chemistry, 55(20), 8565-8577. Available from: [Link]

Sources

7-Methoxy-4-(piperazin-1-yl)quinoline experimental reproducibility challenges

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Methoxy-4-(piperazin-1-yl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges and reproducibility issues encountered during the synthesis, purification, and characterization of this important research compound. By understanding the underlying chemical principles, you can optimize your experimental outcomes and ensure the integrity of your results.

I. Troubleshooting Guide: Synthesis and Purification

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-7-methoxyquinoline and piperazine. While seemingly straightforward, this reaction is prone to several issues that can impact yield and purity.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields are a frequent challenge and can often be traced back to several factors in the reaction setup and execution.

Causality and Remediation:

  • Incomplete Reaction: The SNAr reaction on the quinoline ring can be sluggish. Ensure the reaction is proceeding to completion by monitoring it using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material (4-chloro-7-methoxyquinoline) persists, consider extending the reaction time or moderately increasing the temperature.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. Too low a temperature will result in a slow reaction rate, while excessively high temperatures can lead to the formation of degradation products and byproducts. A temperature range of 80-120°C is typically effective, depending on the solvent used.

  • Piperazine Stoichiometry: Using a large excess of piperazine can drive the reaction to completion. However, this can complicate the purification process. A molar ratio of 3 to 5 equivalents of piperazine to 4-chloro-7-methoxyquinoline is a good starting point.

  • Solvent Choice: The choice of solvent is crucial for reactant solubility and reaction rate. High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) are often used to ensure the reactants are fully dissolved and to facilitate the reaction at an appropriate temperature. In some cases, isopropanol can also be a suitable solvent[1].

Experimental Protocol: Synthesis of this compound

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-chloro-7-methoxyquinoline (1.0 equivalent) and piperazine (4.0 equivalents).

  • Add a suitable solvent (e.g., isopropanol or DMF) to dissolve the reactants.

  • Heat the reaction mixture to reflux (typically 80-120°C) with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.

Q2: I am struggling to remove unreacted piperazine and other impurities from my final product. What are the best purification strategies?

Effective purification is critical to obtaining a high-purity final product, which is essential for reproducible downstream applications.

Purification Workflow and Rationale:

  • Aqueous Workup: Excess piperazine is basic and can be removed by washing the crude product with water. Dissolving the crude material in an organic solvent like dichloromethane (DCM) or ethyl acetate and washing with water or a dilute brine solution can effectively remove the majority of the unreacted piperazine.

  • Acid-Base Extraction: For more stubborn cases, an acid-base extraction can be employed. Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl). This will protonate the basic piperazine and the product, moving them to the aqueous layer. The aqueous layer can then be basified (e.g., with 1M NaOH) to deprotonate the product, which can then be extracted back into an organic solvent. This method is highly effective but may require optimization to avoid product loss.

  • Column Chromatography: Silica gel column chromatography is a reliable method for final purification. A solvent system of dichloromethane and methanol, often with a small amount of triethylamine (e.g., 1%) to prevent the basic product from streaking on the acidic silica gel, is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture of solvents) can yield a highly pure crystalline product.

II. Troubleshooting Guide: Product Characterization

Accurate characterization of this compound is paramount to confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

Q3: My 1H NMR spectrum shows unexpected peaks or incorrect integration. What could be the issue?

Interpreting the 1H NMR spectrum correctly is key to verifying the structure of your compound.

Expected 1H NMR Signals and Troubleshooting:

Proton Expected Chemical Shift (ppm) Common Issues & Solutions
Piperazine N-HVariable (often broad)Issue: Peak is very broad or not visible. Solution: This is common for N-H protons due to exchange. A D2O shake experiment will cause this peak to disappear, confirming its identity.
Piperazine CH2~3.1-3.3Issue: Peaks are broad or poorly resolved. Solution: This can be due to conformational exchange. Running the NMR at a different temperature (variable temperature NMR) may sharpen these signals.
Methoxy (OCH3)~3.9Issue: Integration is incorrect. Solution: Ensure the sample is fully dissolved and the spectrometer is properly shimmed. Check for overlapping impurity peaks.
Quinoline aromatic protons~6.8-8.6Issue: Complex splitting patterns or unexpected peaks. Solution: Carefully analyze the coupling constants to assign the protons correctly. Compare the spectrum to literature values for similar quinoline structures. Unidentified peaks may indicate impurities.

Diagram: Key Structural Features for NMR Analysis

Caption: Key proton environments in this compound.

Q4: My 13C NMR spectrum is missing peaks or shows extra signals. How do I interpret this?

The 13C NMR spectrum provides complementary information to confirm the carbon framework of the molecule.

Expected 13C NMR Signals and Troubleshooting:

  • Missing Quaternary Carbons: Quaternary carbons often show weak signals in 13C NMR due to their long relaxation times. Increasing the number of scans or using a different NMR experiment (e.g., DEPT) can help to identify these carbons.

  • Extra Signals: The presence of extra signals typically indicates impurities. Compare the spectrum to the expected chemical shifts for the product and common starting materials or byproducts.

  • Solvent Peaks: Be aware of the characteristic peaks of your NMR solvent (e.g., CDCl3 at ~77 ppm, DMSO-d6 at ~40 ppm) and do not mistake them for signals from your compound.

III. Frequently Asked Questions (FAQs)

Q5: What are the optimal storage conditions for this compound?

To ensure the long-term stability of the compound, it should be stored in a cool, dry, and dark place. A well-sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and air.

Q6: Are there any known stability issues with this compound?

Methoxy-substituted quinolines can be susceptible to degradation under strongly acidic or basic conditions, which may lead to hydrolysis of the methoxy group[1]. It is also advisable to protect the compound from prolonged exposure to light, as this can sometimes lead to photochemical degradation.

Q7: What are the most common byproducts in the synthesis of this compound?

The most common impurity is unreacted piperazine. Another potential byproduct is the formation of a bis-quinoline piperazine, where two quinoline molecules react with one piperazine molecule. This is more likely to occur if the stoichiometry of piperazine is not in sufficient excess. Careful control of reaction conditions and thorough purification are necessary to minimize these impurities.

IV. Experimental Workflows and Diagrams

Diagram: Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_workup Workup & Purification A 1. Reactants: 4-chloro-7-methoxyquinoline + excess Piperazine B 2. Solvent: Isopropanol or DMF A->B C 3. Reaction: Reflux at 80-120°C B->C D 4. Monitoring: TLC or LC-MS C->D E 5. Cool Reaction Mixture D->E Reaction Complete F 6. Aqueous Wash (remove excess piperazine) E->F G 7. Column Chromatography (DCM/MeOH/Et3N) F->G H 8. Characterization: NMR, MS G->H

Caption: A typical workflow for the synthesis and purification of this compound.

Diagram: Troubleshooting Decision Tree for Low Yield

Start Low Yield Observed Check_Completion Is the reaction complete? (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Action_TimeTemp Increase reaction time or temperature Incomplete->Action_TimeTemp Check_Solubility Are reactants fully dissolved? Complete->Check_Solubility Insoluble Insoluble Reactants Check_Solubility->Insoluble No Soluble Reactants are Soluble Check_Solubility->Soluble Yes Action_Solvent Change to a more polar aprotic solvent Insoluble->Action_Solvent Check_Stoichiometry Is piperazine in sufficient excess? Soluble->Check_Stoichiometry Low_Piperazine Insufficient Piperazine Check_Stoichiometry->Low_Piperazine No Sufficient_Piperazine Sufficient Piperazine Check_Stoichiometry->Sufficient_Piperazine Yes Action_Stoichiometry Increase piperazine equivalents Low_Piperazine->Action_Stoichiometry Final_Check Consider side reactions or product degradation Sufficient_Piperazine->Final_Check

Caption: A decision tree to troubleshoot low reaction yields.

V. References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • G. M. Sheldrick, Acta Crystallographica C Structural Chemistry, 2015, 71 , 3-8.

  • L. J. Farrugia, Journal of Applied Crystallography, 2012, 45 , 849-854.

Sources

Technical Support Center: Optimizing Chloroquine Activity by pH Adjustment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical role of pH in the experimental use of Chloroquine. As a quinoline-based antimalarial, the efficacy of Chloroquine is intrinsically linked to pH gradients, and a failure to control this parameter can lead to inconsistent and misleading results. This resource is designed to provide you with the expertise and validated protocols necessary to ensure the scientific integrity of your work.

Frequently Asked Questions (FAQs)

Q1: Why is pH so critical for the antimalarial activity of Chloroquine?

A1: The antimalarial activity of Chloroquine is dependent on its accumulation in the acidic digestive vacuole of the Plasmodium parasite, which has a pH of approximately 4.5-5.2. Chloroquine is a weak base with two pKa values (pKa₁ ≈ 8.1 and pKa₂ ≈ 10.2). At the physiological pH of the surrounding red blood cell cytoplasm (~7.4), a significant portion of Chloroquine is uncharged, allowing it to diffuse across the parasite's membranes. Once inside the acidic digestive vacuole, Chloroquine becomes protonated (positively charged). This charged form is unable to diffuse back across the membrane, leading to its accumulation to high concentrations. This process is known as "ion trapping." The trapped Chloroquine then interferes with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion, ultimately leading to parasite death. Therefore, maintaining the correct pH gradient between the extracellular medium, the host cell cytoplasm, and the parasite's digestive vacuole is paramount for Chloroquine's mechanism of action.

Q2: I'm seeing variable IC₅₀ values for Chloroquine in my in vitro antiplasmodial assays. Could pH be the culprit?

A2: Absolutely. Inconsistent IC₅₀ values are a common issue when pH is not strictly controlled in in vitro antiplasmodial assays. The pH of your culture medium directly influences the charge state of Chloroquine before it even enters the red blood cell. If the medium is too acidic, a higher fraction of Chloroquine will be protonated, potentially reducing its ability to diffuse across cell membranes and leading to an artificially high IC₅₀ value. Conversely, if the medium is too alkaline, it may alter the physiological state of the cells and the parasite, also affecting the experimental outcome. Standard Plasmodium falciparum culture medium is typically buffered to a pH of 7.2-7.4. Any significant deviation from this range can lead to variability in your results.

Q3: What is the optimal pH for preparing my Chloroquine stock solution, and how should I store it?

A3: Chloroquine diphosphate is soluble in aqueous solutions. For a high-concentration stock solution (e.g., 10 mM), it is recommended to dissolve the compound in sterile, deionized water or a buffered solution like PBS at a pH of approximately 7.0-7.4. Avoid highly acidic or alkaline solutions for your stock, as this can promote degradation over time. For long-term storage, it is best to aliquot your stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: Can the pH of my washing and incubation buffers affect the outcome of my Chloroquine experiments?

A4: Yes, every step of your experimental workflow that involves cell handling should be performed with pH-controlled buffers. Using buffers outside the physiological range of pH 7.2-7.4 for washing or incubation steps can stress the red blood cells and the parasites, leading to artifacts that are independent of Chloroquine's activity. This can manifest as increased hemolysis, reduced parasite viability in control wells, and overall poor reproducibility of the assay.

Troubleshooting Guide

Problem Potential Cause (pH-related) Recommended Solution
High IC₅₀ values for Chloroquine-sensitive strains The pH of the culture medium is too low, leading to premature protonation of Chloroquine and reduced membrane permeability.Ensure your culture medium is freshly prepared and buffered to pH 7.2-7.4. Verify the pH of the medium with a calibrated pH meter before use.
Inconsistent results between experiments The pH of the culture medium or buffers is fluctuating between experiments. This could be due to improper storage of media (e.g., exposure to CO₂ in the incubator for prolonged periods before use) or batch-to-batch variation in buffer preparation.Always use freshly prepared or properly stored medium. Standardize your buffer preparation protocol and validate the pH of each new batch.
High background noise or low signal in parasite viability assays The pH of the assay buffer is suboptimal for the detection reagent (e.g., SYBR Green, lactate dehydrogenase assay).Consult the manufacturer's protocol for your specific viability assay to determine the optimal pH range for the detection reagents and adjust your assay buffer accordingly.
Chloroquine appears to have precipitated in the stock solution or working dilutions The pH of the solvent is too high, leading to the precipitation of the uncharged form of Chloroquine.Prepare stock solutions and dilutions in a neutral pH buffer (e.g., PBS at pH 7.4). If you observe precipitation, you may need to gently warm the solution or adjust the pH to be slightly more acidic, but be mindful of the potential impact on your experiment.

Experimental Protocols

Protocol 1: Preparation of Chloroquine Stock and Working Solutions
  • Materials: Chloroquine diphosphate salt, sterile deionized water or PBS (pH 7.4), sterile microcentrifuge tubes, calibrated pH meter.

  • Preparation of 10 mM Stock Solution:

    • Weigh out the appropriate amount of Chloroquine diphosphate salt.

    • Dissolve the salt in sterile PBS (pH 7.4) to a final concentration of 10 mM.

    • Gently vortex until the salt is completely dissolved.

    • Verify that the pH of the stock solution is between 7.0 and 7.4.

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.

    • Aliquot into single-use volumes and store at -20°C.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions in complete culture medium (pH 7.4) to achieve the desired final concentrations for your assay.

Protocol 2: In Vitro Antiplasmodial Susceptibility Assay
  • Materials: Asynchronous or synchronous Plasmodium falciparum culture, complete culture medium (e.g., RPMI-1640 with appropriate supplements, buffered to pH 7.4), 96-well microplates, Chloroquine working solutions.

  • Assay Procedure:

    • Prepare a parasite culture with the desired hematocrit and parasitemia in complete culture medium (pH 7.4).

    • Dispense the parasite culture into the wells of a 96-well plate.

    • Add your serially diluted Chloroquine working solutions to the appropriate wells. Include positive (no drug) and negative (uninfected red blood cells) controls.

    • Incubate the plate for 48-72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂).

    • After incubation, determine parasite viability using a suitable method (e.g., SYBR Green I-based fluorescence assay, lactate dehydrogenase (LDH) assay).

    • Calculate the IC₅₀ values from the dose-response curves.

Visualizing the Role of pH in Chloroquine Activity

Diagram 1: Mechanism of Chloroquine Action (Ion Trapping)

Chloroquine_Mechanism cluster_extracellular Extracellular (pH ~7.4) cluster_cytoplasm RBC Cytoplasm (pH ~7.4) cluster_vacuole Parasite Digestive Vacuole (pH ~4.8) CQ_un Chloroquine (Uncharged) CQ_un_cyto Chloroquine (Uncharged) CQ_un->CQ_un_cyto Diffusion CQ_charged Chloroquine (Charged) CQ_un_cyto->CQ_charged Diffusion & Protonation Heme Toxic Heme Hemozoin Non-toxic Hemozoin Heme->Hemozoin Detoxification (Inhibited by CQ)

Caption: pH-dependent ion trapping of Chloroquine in the parasite's digestive vacuole.

Diagram 2: Experimental Workflow for In Vitro Antiplasmodial Assay

Assay_Workflow A Prepare Parasite Culture (pH 7.4) C Dispense Culture and Drug into 96-well Plate A->C B Prepare Chloroquine Dilutions (in medium, pH 7.4) B->C D Incubate (48-72h) C->D E Assess Parasite Viability D->E F Calculate IC50 Values E->F

Caption: Workflow highlighting pH control points in an in vitro antiplasmodial assay.

References

  • Title: Chloroquine: The Story of a Controversial Drug Source: Wellcome Trust URL: [Link]

  • Title: Antimalarial Drugs: A Review Source: Tropical Medicine and International Health URL: [Link]

  • Title: In Vitro Cultivation of Plasmodium Falciparum Source: Current Protocols in Microbiology URL: [Link]

  • Title: A simple and cost-effective method for the in vitro cultivation of Plasmodium falciparum Source: Malaria Journal URL: [Link]

Technical Support Center: Interpreting Mass Spectrometry Data for 7-Methoxy-4-(piperazin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the mass spectrometric analysis of 7-Methoxy-4-(piperazin-1-yl)quinoline. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to move beyond simple procedural lists and explain the underlying principles, ensuring you can confidently interpret your data and resolve experimental challenges.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the expected mass spectrum of this compound, focusing on analysis via Electrospray Ionization (ESI), a soft ionization technique well-suited for this class of molecule.[1][2]

Q1: What is the expected molecular ion peak for this compound in positive ion ESI-MS?

Answer: In positive mode ESI-MS, the analyte is typically observed as a protonated molecule, designated as [M+H]⁺.[3] This occurs when the neutral molecule (M) accepts a proton from the solvent. Given the presence of three basic nitrogen atoms in this compound, it is readily protonated.

The expected m/z (mass-to-charge ratio) for this primary ion is calculated from its monoisotopic mass.

PropertyValueSource
Chemical FormulaC₁₄H₁₇N₃O[4]
Monoisotopic Mass (M)243.13716 Da[5]
Expected Ion [M+H]⁺ 244.14444 m/z [5]

Therefore, you should primarily look for a strong signal at m/z 244.14 in your mass spectrum.

Q2: My spectrum shows significant peaks at m/z ~266 and ~282. What are these?

Answer: These are very common and are known as adduct ions, where the analyte molecule associates with cations present in the sample matrix or mobile phase.[6] Their presence is not necessarily an issue but must be correctly identified. The most frequent adducts are with sodium ([M+Na]⁺) and potassium ([M+K]⁺), often leached from glassware or present as trace impurities in solvents.[3]

Common AdductMass Shift from MExpected m/z for C₁₄H₁₇N₃O
Protonated [M+H]⁺+1.00728244.14444
Sodium Adduct [M+Na]⁺+22.98922266.12638
Potassium Adduct [M+K]⁺+38.96316282.10032
Ammonium Adduct [M+NH₄]⁺+18.03383261.17098

Causality: The formation of these adducts competes with protonation. If your sample or mobile phase has a high concentration of alkali metal salts, you may see a decrease in the [M+H]⁺ signal and a corresponding increase in the [M+Na]⁺ and/or [M+K]⁺ signals.[3]

Q3: How can I use the mass spectrum to confirm the molecular formula, C₁₄H₁₇N₃O?

Answer: Confirmation relies on two key principles: accurate mass measurement and analysis of the natural isotopic pattern.

  • Accurate Mass Measurement: Using a high-resolution mass spectrometer (like a TOF, Orbitrap, or FT-ICR), you can measure the m/z of the molecular ion to several decimal places. If your measured mass for the [M+H]⁺ ion is within a narrow tolerance (typically <5 ppm) of the theoretical value (244.14444), it provides strong evidence for the assigned elemental composition.

  • Isotopic Pattern Analysis: Elements exist as a mixture of isotopes.[7] The most significant for this molecule is the natural abundance of Carbon-13 (¹³C) at ~1.1%.[8] This results in a small peak at M+1, one mass unit higher than the main monoisotopic peak. The relative intensity of this M+1 peak is directly proportional to the number of carbon atoms in the molecule.[7]

    • Rule of Thumb: Intensity of [M+1]⁺ ≈ (Number of Carbon atoms) x 1.1%

    • For C₁₄H₁₇N₃O: Expected [M+1]⁺ intensity ≈ 14 x 1.1% = 15.4% relative to the [M]⁺ peak height.

Observing an M+1 peak with approximately 15% the intensity of the main peak at m/z 244.14 is a powerful confirmation of the presence of 14 carbon atoms.[9][10]

Q4: What are the likely fragmentation patterns for the [M+H]⁺ ion in a tandem MS (MS/MS) experiment?

Answer: Tandem mass spectrometry (MS/MS) involves isolating the precursor ion (m/z 244.14) and inducing fragmentation via Collision-Induced Dissociation (CID). The resulting fragment ions provide structural information. For this compound, fragmentation is expected to occur at the most labile bonds, primarily around the piperazine ring.[11][12]

Primary Fragmentation Pathways:

  • Cleavage of the Piperazine Ring: The C-N bonds within the piperazine ring are susceptible to cleavage, leading to a series of characteristic neutral losses and fragment ions. Common fragments for phenylpiperazines include m/z 119, 70, and 56.[11]

  • Cleavage of the Quinoline-Piperazine Bond: The C-N bond connecting the piperazine moiety to the quinoline ring can break, separating the two core structures.

  • Loss from the Methoxy Group: Under higher collision energy, a loss of a methyl radical (•CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da) from the methoxy group is possible.

G cluster_main Predicted Fragmentation of [M+H]⁺ mol [M+H]⁺ m/z 244.14 frag1 Quinoline Core Fragment m/z ~172 mol->frag1 Cleavage of Quinoline-N bond frag2 Piperazine Ring Fragments e.g., m/z 56, 70, 85 mol->frag2 Piperazine Ring Opening frag3 Loss of Methyl Radical m/z ~229 mol->frag3 Loss of •CH₃

Caption: Predicted major fragmentation pathways for protonated this compound.

Q5: What is the difference between in-source fragmentation and tandem MS (MS/MS)?

Answer: Both are forms of collision-induced dissociation, but they occur at different stages and yield different information.

  • In-Source Fragmentation (or In-Source CID): This occurs in the region between the atmospheric pressure ion source and the mass analyzer. By increasing the voltage potential in this area (e.g., cone voltage, fragmentor voltage), ions are accelerated and collide with residual gas molecules, causing them to fragment before mass analysis.[13][14] The resulting spectrum is a mix of the precursor ion and all its fragments. It is a quick way to get structural data on a single-quadrupole instrument but can be confusing if multiple compounds are present, as all will fragment simultaneously.[15]

  • Tandem MS (MS/MS): This is a more controlled experiment requiring a multi-stage mass analyzer (e.g., Triple Quadrupole, Q-TOF, Ion Trap).

    • MS1: All ions enter the first analyzer, which is set to isolate only the precursor ion of interest (e.g., m/z 244.14).

    • Collision Cell: The isolated precursor ions are passed into a collision cell filled with an inert gas (like argon or nitrogen) where fragmentation occurs.

    • MS2: The resulting fragment ions are sent to the second analyzer, which scans to produce a clean product ion spectrum. This method provides unambiguous structural information directly linked to a specific precursor ion.[16]

Section 2: Troubleshooting Guide

This section provides structured guidance for resolving common experimental issues in a question-and-answer format.

Q1: Problem: I am seeing a very weak signal or no signal at all for my analyte.

Answer: A complete loss of signal usually points to a singular, identifiable issue.[17] Follow this logical workflow to diagnose the problem. The most common causes are related to the sample, the ion source, or basic instrument parameters.[18]

G start Weak or No Signal Observed check_ms Is the MS functioning? (Check tune/calibration report) start->check_ms check_spray Is the ESI spray stable? (Visual inspection if possible) check_ms->check_spray Yes solution_tune Solution: Re-tune and calibrate the mass spectrometer. check_ms->solution_tune No check_sample Is the sample concentration adequate? (Prepare a fresh, more concentrated standard) check_spray->check_sample Yes solution_source Solution: Clean the ion source. Check for clogs in the sample needle and transfer line. check_spray->solution_source No/Unstable check_lc (LC-MS) Is there pressure? Are peaks seen on UV detector? check_sample->check_lc Yes solution_sample Solution: Optimize sample concentration. Avoid extreme dilution or oversaturation (ion suppression). check_sample->solution_sample No check_lc->solution_source No solution_lc Solution: Troubleshoot the LC system. Check for leaks, pump issues, or column blockage. check_lc->solution_lc Yes

Caption: Logical workflow for troubleshooting weak or no MS signal.

  • Expertise Insight: Before venting the system to clean the source, always start with the simplest checks: sample preparation and software settings.[17] A common oversight is using a sample concentration that is too low or, conversely, so high that it causes ion suppression.[18][19]

Q2: Problem: My baseline is noisy and contains many non-specific peaks.

Answer: A high, noisy baseline is almost always due to contamination.[20][21]

  • Source of Contamination:

    • Solvents/Mobile Phase: Ensure you are using LC-MS grade solvents and fresh additives (e.g., formic acid). Impurities can build up over time.

    • Sample Matrix: If analyzing complex samples (e.g., plasma), insufficient cleanup can introduce many interfering compounds.

    • System Carryover: A previous, highly concentrated sample may not have been fully washed from the injector or column.[22]

    • Gas Quality: Impurities in the nitrogen gas can contribute to background noise.[21]

  • Troubleshooting Steps:

    • Run a Blank: Inject your mobile phase as a sample. If the noise persists, the contamination is in your solvent or the system itself.

    • Systematic Cleaning: Flush the entire LC system with a strong solvent mixture (e.g., isopropanol/water).

    • Check for Leaks: Air leaks can introduce nitrogen and oxygen, contributing to background ions.[21]

    • Source Cleaning: If contamination persists, a source clean according to the manufacturer's protocol is likely necessary.[20]

Q3: Problem: The measured mass of my [M+H]⁺ ion is off by >10 ppm.

Answer: This indicates a problem with the mass calibration of your instrument.[18] Mass spectrometers drift over time due to temperature fluctuations and electronic instability.

  • Solution: Perform a fresh mass calibration using the manufacturer-provided calibration standard. This should be done regularly—daily for high-resolution instruments—to ensure mass accuracy.[20] If you are using a reference mass or lock spray, ensure the reference solution is flowing properly and the signal is stable.[22]

Q4: Problem: The intensity of my adduct peaks ([M+Na]⁺) is much higher than my [M+H]⁺ peak.

Answer: This is a classic sign of excess salt in your analytical system, which favors the formation of sodium adducts over the desired protonated molecule.[3]

  • Causality & Solution:

    • Promote Protonation: The most effective strategy is to add a source of protons to your mobile phase. Adding 0.1% formic acid is standard practice in reversed-phase LC-MS to ensure an acidic environment that strongly favors [M+H]⁺ formation.

    • Eliminate Salt Sources: Use LC-MS grade solvents. Switch from glass to polypropylene autosampler vials and solvent bottles, as glass can be a source of sodium ions.

    • Chromatography: Ensure your analyte is well-separated from any salts in the sample matrix during the LC run.

Section 3: Standard Protocol for LC-MS Analysis

This protocol provides a robust starting point for method development for this compound.

Objective: To achieve sensitive detection and structural confirmation of the target analyte using LC-MS/MS.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.
  • Create a working solution by diluting the stock solution to 1 µg/mL in 50:50 acetonitrile:water.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase, 2.1 mm x 50 mm, 1.8 µm particle size (or similar).
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.
  • Gradient:
  • 0.0 min: 5% B
  • 1.0 min: 5% B
  • 5.0 min: 95% B
  • 6.0 min: 95% B
  • 6.1 min: 5% B
  • 8.0 min: 5% B (re-equilibration)

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: ESI Positive.
  • Scan Mode: Full Scan (for initial analysis) or Product Ion Scan (for MS/MS).
  • Scan Range: m/z 100 - 500.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 400 °C.
  • Cone Gas Flow: 50 L/hr.
  • Desolvation Gas Flow: 800 L/hr.
  • In-Source CID (Fragmentor/Cone Voltage): Start with a low value (e.g., 20 V) to minimize in-source fragmentation and clearly observe the [M+H]⁺ ion.

4. Tandem MS (MS/MS) Parameters:

  • Precursor Ion: m/z 244.14.
  • Isolation Width: ~1.0 Da.
  • Collision Gas: Argon.
  • Collision Energy: Perform a ramp experiment from 10-40 eV to observe the full fragmentation profile and determine the optimal energy for specific transitions.
References
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link][18]

  • Waters Corporation. What are common adducts in ESI mass spectrometry? - WKB67428. [Link][23]

  • LCGC International. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS. [Link][9]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link][11]

  • Crawford, T. Dealing with Metal Adduct Ions in Electrospray: Part 1. [Link][3]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link][20]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link][12]

  • Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?[Link][17]

  • Jackson, G., et al. Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. [Link][13]

  • Longdom Publishing. Exploring the Importance of Isotopic Patterns in Scientific Analysis. [Link][8]

  • Pearson. Mass Spectrometry: Isotopes Explained. [Link][10]

  • Chemistry LibreTexts. (2022). Isotope Abundance. [Link][7]

  • Rahman, A. F. M. M., et al. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs. Biomedical Journal of Scientific & Technical Research. [Link][14]

  • Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link][21]

  • CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. [Link][22]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link][6]

  • Rahman, A. F. M. M., et al. (2014). Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. Journal of Analytical Science and Technology. [Link][16]

  • Gănescu, A., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry. [Link][24]

  • ResearchGate. Comparison of in-source CID-MS and triple quadrupole MS/MS spectra. [Link][15]

  • Singh, R., & Sharma, L. (2014). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Pharmaceutical and Scientific Innovation. [Link][19]

  • Royal Society of Chemistry. ESI-MS spectra obtained of the aqueous phase of quinoline oxidation reaction. [Link][25]

  • PubChem. This compound. [Link][5]

  • Perera, I., et al. (2008). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. Rapid Communications in Mass Spectrometry. [Link][26]

  • Wikipedia. Electrospray ionization. [Link][1]

  • Technology Networks. (2022). Electrospray Ionization (ESI) Explained. [Link][2]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 7-Methoxy-4-(piperazin-1-yl)quinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-methoxy-4-(piperazin-1-yl)quinoline scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in oncology and neurodegenerative diseases. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this class of compounds, synthesizing findings from various studies to offer insights into the rational design of more potent and selective agents. We will explore the influence of structural modifications on biological activity, supported by established experimental protocols and mechanistic insights.

The this compound Core: A Foundation for Diverse Bioactivity

The quinoline ring system is a common motif in a wide array of biologically active compounds, including approved drugs.[1] The 4-aminoquinoline substructure, in particular, has been extensively studied for its antimalarial, anticancer, and anti-inflammatory properties.[2] The incorporation of a piperazine ring at the 4-position often enhances a compound's physicochemical properties, such as solubility and cell permeability, and provides a versatile point for further chemical modification.[3]

The methoxy group at the 7-position is of particular interest. Electron-donating groups like methoxy can significantly influence the electronic properties of the quinoline ring, potentially enhancing interactions with biological targets and improving the metabolic stability of the molecule.[2][4] This guide will dissect the available SAR data to understand how modifications to this core structure impact its therapeutic potential.

Structure-Activity Relationship (SAR) Insights: A Comparative Overview

Modification Site Structural Change Anticipated Impact on Anticancer Activity Anticipated Impact on Neuroprotective Activity (e.g., AChE Inhibition) Rationale & Supporting Evidence
Quinoline Ring (Position 7) Replacement of Methoxy with other groups (e.g., H, Cl, F)May decrease activity. The electron-donating nature of the methoxy group is often favorable for anticancer activity in quinoline scaffolds.[4]Potentially variable. The electronic properties of the substituent can influence binding to the active site of enzymes like acetylcholinesterase (AChE).Studies on other quinoline derivatives have shown that the 7-position is sensitive to substitution, with electron-donating groups often enhancing potency.[4] For neuroprotective activity, the optimal substituent depends on the specific target.
Piperazine Ring (N-4 position) Introduction of various substituents (e.g., alkyl, aryl, acyl groups)Can significantly modulate potency and selectivity. Bulky aromatic or heteroaromatic substituents can enhance interactions with target proteins like kinases.Can be tailored to improve binding affinity and selectivity for enzymes like AChE and butyrylcholinesterase (BChE).The N-4 position of the piperazine ring is a key vector for modification to explore the binding pockets of various biological targets. This has been demonstrated in numerous studies on piperazine-containing kinase inhibitors and CNS-active agents.[3]
Piperazine Ring (N-4 position) Introduction of a terminal basic amineOften increases aqueous solubility and can form additional hydrogen bonds with the target protein.Favorable for interacting with the catalytic or peripheral anionic site of cholinesterases.The presence of a basic nitrogen is a common feature in many CNS drugs and can improve pharmacokinetic properties.
Quinoline Ring (Other positions) Introduction of additional substituents (e.g., halogens, alkyl groups)Can be used to fine-tune activity and selectivity. For example, a chlorine atom at the 7-position has been shown to be important for the activity of some quinoline-based anticancer agents.[5]Can influence blood-brain barrier permeability and target engagement.Modifications at other positions of the quinoline ring can alter the overall shape, lipophilicity, and electronic distribution of the molecule, thereby affecting its biological profile.

Key Biological Targets and Mechanisms of Action

This compound analogs have been investigated for their potential to modulate several key biological targets implicated in cancer and neurodegenerative diseases.

Anticancer Activity: Targeting Kinases and Microtubules

Many quinoline derivatives exhibit anticancer properties by inhibiting crucial cellular signaling pathways. Key targets include:

  • Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 is a well-established anticancer strategy.[5]

  • Tubulin Polymerization: Microtubules are essential components of the cytoskeleton involved in cell division. Compounds that disrupt microtubule dynamics can induce cell cycle arrest and apoptosis in cancer cells.[6]

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to angiogenesis. This compound analogs can potentially inhibit this pathway by competing with ATP for binding to the kinase domain of VEGFR-2.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Analog 7-Methoxy-4-(piperazin-1-yl) quinoline Analog Analog->VEGFR2 Inhibits PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K RAS RAS P_VEGFR2->RAS Proliferation Cell Proliferation Migration, Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway and point of inhibition.

Neuroprotective Activity: Cholinesterase Inhibition

In neurodegenerative diseases like Alzheimer's, the decline in the neurotransmitter acetylcholine (ACh) leads to cognitive impairment. Inhibiting the enzymes that break down ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), can help restore cholinergic function.

This compound analogs can act as inhibitors of AChE, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft.

AChE_Inhibition cluster_0 Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Analog 7-Methoxy-4-(piperazin-1-yl) quinoline Analog Analog->AChE Inhibits Signal_Transmission Signal Transmission Postsynaptic_Receptor->Signal_Transmission

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.

Experimental Protocols for Compound Evaluation

To rigorously assess the therapeutic potential of this compound analogs, standardized and validated experimental protocols are essential.

In Vitro Anticancer Activity

This assay quantifies the ability of a compound to inhibit the kinase activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound or vehicle control.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

VEGFR2_Assay start Start prep_reagents Prepare Reagents (Enzyme, Substrate, ATP, Compound) start->prep_reagents add_to_plate Add Reagents to 96-well Plate prep_reagents->add_to_plate incubate_kinase Incubate at 30°C add_to_plate->incubate_kinase add_adpglo Add ADP-Glo™ Reagent incubate_kinase->add_adpglo incubate_rt1 Incubate at RT add_adpglo->incubate_rt1 add_detection Add Kinase Detection Reagent incubate_rt1->add_detection incubate_rt2 Incubate at RT add_detection->incubate_rt2 read_luminescence Measure Luminescence incubate_rt2->read_luminescence analyze_data Calculate % Inhibition and IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for VEGFR-2 Kinase Inhibition Assay.

This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (e.g., bovine brain)

  • GTP solution

  • Tubulin polymerization buffer (e.g., PIPES, MgCl2, EGTA)

  • Test compounds (dissolved in DMSO)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in polymerization buffer.

  • On ice, add the polymerization buffer, GTP, and test compound or vehicle control to a 96-well plate.

  • Add the purified tubulin to each well to initiate the polymerization reaction.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot the change in absorbance over time to generate polymerization curves.

  • Compare the curves of the compound-treated wells to the vehicle control to determine the inhibitory or enhancing effect on tubulin polymerization.

In Vitro Neuroprotective Activity

This colorimetric assay measures the activity of AChE and the inhibitory effect of test compounds.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or vehicle control.

  • Add the AChE enzyme solution to all wells except the blank.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the ATCI substrate to all wells.

  • Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes, or as an endpoint reading after a fixed incubation time.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics for cancer and neurodegenerative diseases. The insights from the structure-activity relationships of related quinoline derivatives suggest that systematic modification of the piperazine moiety and exploration of other substitutions on the quinoline ring could lead to the discovery of highly potent and selective agents. The experimental protocols outlined in this guide provide a robust framework for the evaluation of such analogs.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives to establish a direct and detailed SAR. Such studies will be instrumental in advancing our understanding of this important chemical class and in progressing lead compounds toward clinical development.

References

  • Al-Otaibi, F., et al. (2021). Design, synthesis and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 29(2), 323–336.
  • Azéma, J., et al. (2009). 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents. Bioorganic & Medicinal Chemistry, 17(15), 5627–5637.
  • Bispo, M. L. F., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 27(18), 115038.
  • Chen, Y., et al. (2019). Synthesis and In Vitro Cytotoxic Evaluation of 7-Chloro-4-anilino-quinoline Amide Derivatives. Letters in Drug Design & Discovery, 16(10), 1156–1163.
  • Di Martino, R. M. C., et al. (2022). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. ChemMedChem, 17(14), e202200191.
  • Gali-Muhtasib, H., et al. (2024). Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin- Substituted[4][6]Oxazolo[4,5 -d]pyrimidines. Der Pharma Chemica, 16(1), 1-9.

  • Hassan, A. S., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 14(10), 6891–6911.
  • Henary, M., et al. (2020). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. Oncotarget, 11(44), 4029–4057.
  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356–21379.
  • Lazzara, F., et al. (2022). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 503.
  • Ragab, F. A., et al. (2017). Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. Archiv der Pharmazie, 350(3-4), 1600377.
  • Singh, M., & Kumar, V. (2024). Design, Synthesis, and Biological Evaluation of Ferulic Acid-Piperazine Derivatives Targeting Pathological Hallmarks of Alzheimer's Disease. ACS Chemical Neuroscience.
  • Solomon, V. R., et al. (2024). Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. Journal of Chemical and Pharmaceutical Research, 16(7), 1-4.
  • Yamali, C., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules, 25(22), 5433.
  • Zha, G.-F., et al. (2019). Synthesis of New Quinoline-Piperonal Hybrids as Potential Drugs against Alzheimer's Disease. Molecules, 24(16), 2959.

Sources

A Researcher's Guide to In Vivo Validation: Evaluating the Anticancer Efficacy of 7-Methoxy-4-(piperazin-1-yl)quinoline in Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Promise of 7M4PQ

The quinoline heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with potent anticancer properties.[1][2][3] These derivatives exert their effects through diverse mechanisms, including the inhibition of tyrosine kinases, topoisomerase enzymes, and tubulin polymerization, ultimately leading to cell cycle arrest and apoptosis.[4][5][6] This guide focuses on a novel investigational compound, 7-Methoxy-4-(piperazin-1-yl)quinoline (designated here as 7M4PQ), and provides a comprehensive framework for its preclinical validation in xenograft tumor models.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, establishing a self-validating system for robust in vivo assessment. We will compare the hypothetical performance of 7M4PQ against both a standard-of-care chemotherapeutic agent and a relevant targeted therapy, providing a clear context for evaluating its potential as a next-generation anticancer agent.

Mechanistic Hypothesis: Targeting the VEGFR-2 Signaling Pathway

The structural motifs of 7M4PQ—specifically the 4-aminoquinoline core combined with a piperazine group—are frequently found in potent kinase inhibitors.[7] The 7-methoxy substitution can further enhance binding affinity and pharmacological properties. Based on this structural analogy and the known activities of similar compounds, we hypothesize that 7M4PQ functions as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[8]

Inhibition of VEGFR-2 blocks the downstream PI3K/Akt and MAPK signaling cascades, which are crucial for endothelial cell proliferation, migration, and survival. By disrupting these pathways, 7M4PQ is predicted to suppress the formation of new blood vessels required for tumor growth and metastasis.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK VEGFR2->MAPK Activates Compound 7M4PQ Compound->VEGFR2 Inhibits Akt Akt PI3K->Akt Proliferation Endothelial Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

Caption: Hypothesized mechanism of 7M4PQ targeting the VEGFR-2 signaling pathway.

Comparative Framework: Selecting Appropriate Benchmark Agents

To rigorously evaluate the efficacy of 7M4PQ, its performance must be contextualized against established treatments. The choice of benchmark agents is critical and should be tailored to the cancer type under investigation. For a non-small cell lung cancer (NSCLC) model (e.g., A549 cell line), the following comparators provide a robust framework:

  • Standard-of-Care Chemotherapy: Paclitaxel. As a widely used cytotoxic agent, Paclitaxel serves as a high-level benchmark for general antitumor activity. It allows for a comparison of 7M4PQ's efficacy and toxicity against a non-targeted, established drug.

  • Targeted Therapy Control: Sorafenib. Sorafenib is a multi-kinase inhibitor with known activity against VEGFR-2. This agent serves as a direct mechanistic competitor, allowing for a nuanced comparison of potency, specificity, and potential off-target effects.[7]

  • Vehicle Control. This group receives the delivery vehicle (e.g., a solution of DMSO and saline) without the active compound, establishing the baseline tumor growth rate.

Experimental Design: A Step-by-Step Xenograft Validation Workflow

The successful in vivo evaluation of an anticancer agent depends on a meticulously planned and executed experimental protocol.[9][10] The following workflow provides a comprehensive guide for assessing 7M4PQ.

Xenograft_Workflow A 1. Cell Culture (A549 NSCLC) B 2. Cell Preparation & Viability Check A->B D 4. Subcutaneous Tumor Implantation B->D C 3. Animal Acclimatization (NOD/SCID Mice, 4-6 weeks old) C->D E 5. Tumor Growth Monitoring D->E F 6. Randomization into Treatment Groups (n=8-10/group) (Tumor Volume ~100-150 mm³) E->F G 7. Daily Dosing & Monitoring (Body Weight, Clinical Signs) F->G H 8. Tumor Volume Measurement (Twice Weekly) G->H I 9. Endpoint Analysis (TGI, Survival, Stats) G->I H->G 21-28 Days H->I

Caption: Standard workflow for a subcutaneous xenograft efficacy study.

Detailed Experimental Protocol

1. Cell Line Culture and Preparation:

  • Cell Line: A549 human non-small cell lung cancer cells.

  • Culture Conditions: Grow cells in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Harvesting: When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium.[11]

  • Cell Counting and Viability: Centrifuge the cell suspension, resuspend in sterile PBS, and count using a hemocytometer. Assess viability with Trypan Blue exclusion; viability must be >95%.[11]

  • Final Preparation: Resuspend the required number of cells in a 1:1 mixture of sterile PBS and Matrigel® on ice to a final concentration of 5 x 10⁷ cells/mL.[12] The Matrigel aids in tumor formation and localization.

2. Animal Handling and Tumor Implantation:

  • Animal Model: Female NOD/SCID mice, 4-6 weeks old. This strain is highly immunodeficient, ensuring a high take rate for human tumor cells.[9]

  • Acclimatization: Allow mice to acclimate for at least one week upon arrival.[11]

  • Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.[12][13]

3. Tumor Monitoring and Treatment:

  • Tumor Growth: Allow tumors to establish and grow. Begin measuring tumor volume twice weekly with digital calipers once tumors are palpable. Calculate volume using the formula: Volume = (Length x Width²)/2.[9]

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group) to ensure an even distribution of tumor sizes.

  • Dosing Regimen (Example):

    • Group 1 (Vehicle Control): 10% DMSO, 40% PEG300, 50% Saline; administered orally (p.o.) once daily.

    • Group 2 (7M4PQ): 50 mg/kg, formulated in vehicle; p.o. once daily.

    • Group 3 (Paclitaxel): 10 mg/kg, formulated as per standard protocols; administered intravenously (i.v.) twice weekly.

    • Group 4 (Sorafenib): 30 mg/kg, formulated in vehicle; p.o. once daily.

  • Monitoring: Record body weight and tumor measurements for each animal twice weekly. Monitor animals daily for any signs of toxicity or distress.

4. Study Endpoints and Data Analysis:

  • Primary Endpoint: The study concludes when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 28 days).

  • Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)] x 100.

  • Toxicity Assessment: Evaluate toxicity by monitoring changes in body weight. A body weight loss exceeding 20% is typically considered a sign of severe toxicity.

  • Statistical Analysis: Analyze differences in tumor volume between groups using a two-way ANOVA with multiple comparisons. A p-value < 0.05 is considered statistically significant.

Data Presentation: A Comparative Analysis

Quantitative data should be summarized in clear, structured tables to facilitate direct comparison between 7M4PQ and the benchmark agents. The following tables present hypothetical but realistic data from the described xenograft study.

Table 1: Comparative Antitumor Efficacy in A549 Xenograft Model

Treatment Group (Dose)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)p-value vs. Vehicle
Vehicle Control 1850 ± 210--
7M4PQ (50 mg/kg, p.o.) 647 ± 9565%< 0.001
Paclitaxel (10 mg/kg, i.v.) 832 ± 11555%< 0.01
Sorafenib (30 mg/kg, p.o.) 703 ± 10262%< 0.001

Table 2: Comparative Toxicity Profile

Treatment GroupMaximum Mean Body Weight Change (%)Number of Toxic Deaths
Vehicle Control +5.2%0/10
7M4PQ (50 mg/kg, p.o.) -3.5%0/10
Paclitaxel (10 mg/kg, i.v.) -12.8%1/10
Sorafenib (30 mg/kg, p.o.) -8.1%0/10

Interpretation of Results and Conclusion

Based on the hypothetical data presented, this compound demonstrates superior antitumor efficacy compared to both the standard chemotherapeutic agent, Paclitaxel, and the targeted therapy, Sorafenib. The 65% TGI achieved by 7M4PQ is statistically significant and points to a potent in vivo effect.

Crucially, this efficacy is coupled with a favorable safety profile. The minimal body weight loss (-3.5%) observed in the 7M4PQ group suggests significantly lower systemic toxicity compared to Paclitaxel (-12.8%) and Sorafenib (-8.1%). This combination of high efficacy and low toxicity is the hallmark of a promising drug candidate. The robust performance against Sorafenib, a direct mechanistic competitor, further validates the potential of 7M4PQ as a potent VEGFR-2 inhibitor with a potentially wider therapeutic window.

References

  • Mishra, R., et al. (2022). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society.
  • Chen, Y-F., et al. (2021).
  • BenchChem. (2025).
  • Al-Ostath, A., et al. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview.
  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
  • Semantic Scholar. (n.d.). AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Semantic Scholar.
  • BenchChem. (2025). A Researcher's Guide to In Vivo Validation of Novel Anticancer Agents. BenchChem.
  • Srinivasan, S., et al. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. MDPI.
  • NCI. (2005). Xenograft Tumor Model Protocol.
  • Saini, M.S., et al. (2024). Unlocking The Therapeutic Potential Of Quinoline Hybrids In Cancer Treatment.
  • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. UCLA.
  • Meegan, M. (2022). Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action.
  • Wang, Y., et al. (2018). Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)
  • Ollauri-Ibáñez, C., et al. (2018). LLC cells tumor xenograft model. Protocols.io.
  • Sławiński, J., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Chemistry.
  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents.
  • Rizk, O.H., et al. (2020).
  • Kim, M., et al. (2019). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells.
  • An, Z. (2010). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central.
  • Jain, A.K., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences.
  • Kumar, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • S, S.N., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • ResearchGate. (n.d.). 7 Updates on the versatile quinoline heterocycles as anticancer agents.
  • Uravić, L., et al. (2020). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI.
  • Ghorab, M.M., et al. (2017). Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)
  • El-Sayed, N.N.E., et al. (2021). Novel 1,2,4-Triazine-Quinoline Hybrids: The Privileged Scaffolds as Potent Multi-target Inhibitors of LPS-Induced Inflammatory Response Via Dual COX-2 and 15-LOX Inhibition. PubMed Central.

Sources

Cross-Validating Target Engagement of 7-Methoxy-4-(piperazin-1-yl)quinoline: A Comparative Guide to Cellular and Biophysical Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the unequivocal confirmation of a small molecule's interaction with its intended biological target is a cornerstone of a successful research program. This guide provides a comprehensive, in-depth comparison of methodologies for validating the target engagement of 7-Methoxy-4-(piperazin-1-yl)quinoline , a novel quinoline-based compound. For the purpose of this guide, we will operate under a common drug discovery scenario: following a phenotypic screen that identified its potent anti-angiogenic effects in a co-culture model of endothelial and tumor cells, this compound is hypothesized to exert its effects through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase in the angiogenesis signaling cascade.

This guide is designed for researchers, scientists, and drug development professionals, offering a narrative that intertwines technical protocols with the strategic rationale behind each experimental choice. We will explore orthogonal, self-validating systems to build a robust body of evidence for the on-target activity of our compound of interest.

The Imperative of Multi-Modal Target Validation

Relying on a single method for target validation is fraught with peril, as each technique possesses inherent limitations and potential for artifacts. A more rigorous approach, and the one we will detail here, involves cross-validation using a suite of assays that probe the drug-target interaction from different perspectives. We will focus on two primary pillars of target engagement validation:

  • Cellular Target Engagement: Does the compound engage with its target in the complex milieu of a living cell?

  • Direct Biophysical Interaction: Can we quantify the direct, physical interaction between the compound and the purified target protein?

For our investigation of this compound and its putative target, VEGFR-2, we will compare the data generated from a cellular thermal shift assay (CETSA) with that from a direct, in-vitro kinase inhibition assay and a biophysical surface plasmon resonance (SPR) analysis. As a comparative control, we will utilize Sorafenib , a well-characterized, clinically approved multi-kinase inhibitor known to target VEGFR-2.

Visualizing the Experimental Strategy

The overall workflow for the cross-validation of this compound's target engagement with VEGFR-2 is depicted below. This multi-pronged approach ensures a comprehensive and reliable assessment.

G cluster_0 Cellular Environment cluster_1 In Vitro Validation cluster_2 Data Integration & Decision phenotypic_screen Phenotypic Screen (Anti-Angiogenesis Assay) hypothesis Hypothesis Generation: VEGFR-2 Inhibition phenotypic_screen->hypothesis cetsa Cellular Thermal Shift Assay (CETSA) - Target Engagement in situ - hypothesis->cetsa Validate in-cell binding kinase_assay VEGFR-2 Kinase Inhibition Assay - Functional consequence of binding - hypothesis->kinase_assay Confirm functional inhibition spr Surface Plasmon Resonance (SPR) - Binding Kinetics (kon, koff) & Affinity (KD) - hypothesis->spr Quantify direct interaction cetsa->kinase_assay Correlate conclusion Cross-Validated Target Engagement Go/No-Go Decision for Lead Optimization cetsa->conclusion kinase_assay->spr Correlate kinase_assay->conclusion spr->conclusion

Caption: Workflow for VEGFR-2 Target Validation.

I. Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

The principle behind CETSA is that the binding of a ligand, such as our small molecule, to its target protein confers thermal stability.[1][2] Consequently, upon heating, the ligand-bound protein will denature and aggregate at a higher temperature than its unbound counterpart. This method is invaluable as it allows for the assessment of target engagement within the native cellular environment, accounting for factors like cell permeability and intracellular target concentrations.[3]

Experimental Protocol: CETSA for VEGFR-2
  • Cell Culture and Treatment:

    • Culture human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR-2, to 80-90% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM), Sorafenib (positive control, e.g., 1 µM), and a vehicle control (DMSO) for 2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 48°C to 68°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. A non-heated control (maintained at 4°C) is essential.

  • Lysis and Protein Solubilization:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Detection and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble VEGFR-2 in each sample by Western blotting using a specific anti-VEGFR-2 antibody.

    • Quantify the band intensities and plot the percentage of soluble VEGFR-2 relative to the non-heated control against the temperature for each treatment condition. The resulting curves are the CETSA melting curves.

Interpreting the CETSA Data

A successful target engagement will manifest as a rightward shift in the melting curve for the compound-treated samples compared to the vehicle control. This indicates that the compound has bound to and stabilized VEGFR-2.

CompoundApparent Melting Temp (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)54.2°C-
This compound (10 µM)58.7°C+4.5°C
Sorafenib (1 µM)59.5°C+5.3°C

Table 1: Representative CETSA Data for VEGFR-2 Engagement.

The data in Table 1 would provide strong evidence that this compound engages with VEGFR-2 in intact cells, with a thermal shift comparable to the known VEGFR-2 inhibitor, Sorafenib.

II. Functional Corroboration: In Vitro Kinase Inhibition Assay

While CETSA confirms binding, it does not directly inform on the functional consequence of that binding. For a kinase target like VEGFR-2, it is crucial to demonstrate that compound binding leads to the inhibition of its enzymatic activity. A biochemical kinase assay serves this purpose.

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay
  • Assay Setup:

    • Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay). This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase inhibition.

    • The reaction mixture should contain recombinant human VEGFR-2 kinase domain, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP at its Km concentration.

  • Compound Titration:

    • Perform serial dilutions of this compound and Sorafenib in the assay buffer. A typical concentration range would be from 1 nM to 100 µM.

  • Kinase Reaction and Detection:

    • Add the compounds to the reaction mixture and incubate for a short period (e.g., 15 minutes) to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding ATP and incubate for a defined period (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the amount of ADP produced according to the kit manufacturer's instructions, typically by measuring a luminescent signal.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

Comparative Analysis of Kinase Inhibition
CompoundVEGFR-2 IC50 (nM)
This compound85
Sorafenib25

Table 2: In Vitro Kinase Inhibition Data.

The IC50 value provides a quantitative measure of the compound's potency. The hypothetical data in Table 2 demonstrates that this compound is a potent inhibitor of VEGFR-2, albeit slightly less so than Sorafenib in this in vitro setting. This functional data strongly complements the cellular engagement data from the CETSA experiment.

III. Biophysical Characterization: Surface Plasmon Resonance (SPR)

To gain a deeper understanding of the binding event, we turn to biophysical methods that can elucidate the kinetics and thermodynamics of the interaction. Surface Plasmon Resonance (SPR) is a powerful, label-free technique that measures the real-time binding of an analyte (our compound) to a ligand (the target protein) immobilized on a sensor surface.

Experimental Protocol: SPR Analysis of Compound-VEGFR-2 Interaction
  • Protein Immobilization:

    • Immobilize the recombinant human VEGFR-2 kinase domain onto a carboxymethylated dextran sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis:

    • Prepare a series of concentrations of this compound and Sorafenib in a suitable running buffer.

    • Inject the compound solutions over the sensor surface at a constant flow rate. The binding of the compound to the immobilized VEGFR-2 results in a change in the refractive index at the surface, which is detected as a response in sensorgrams.

    • After the association phase, flow the running buffer over the surface to monitor the dissociation of the compound.

  • Data Processing and Kinetic Analysis:

    • Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD). The KD is a measure of binding affinity, with lower values indicating a stronger interaction.

Kinetic and Affinity Profile

G cluster_0 Drug-Target Interaction cluster_1 Equilibrium D Drug DT Drug-Target Complex D->DT kon (Association Rate) T Target DT->T koff (Dissociation Rate) KD KD = koff / kon (Affinity)

Caption: Key Parameters in Drug-Target Binding Kinetics.

Compoundkon (1/Ms)koff (1/s)KD (nM)Residence Time (1/koff) (s)
This compound2.5 x 10^55.0 x 10^-320200
Sorafenib5.0 x 10^52.5 x 10^-35400

Table 3: SPR-Derived Kinetic and Affinity Data.

The SPR data provides a wealth of information. We can see that both compounds have a high affinity for VEGFR-2, with Sorafenib being four-fold more affine. Importantly, the kinetic parameters (kon and koff) give us insight into the dynamics of the interaction. A slower dissociation rate (koff) leads to a longer residence time of the drug on its target, which can often correlate with a more durable pharmacological effect. In our example, Sorafenib exhibits a longer residence time on VEGFR-2.

Synthesis and Conclusion: A Coherent Narrative of Target Engagement

By employing a multi-modal approach, we have constructed a robust and compelling case for the on-target activity of this compound against VEGFR-2.

  • CETSA provided the crucial initial evidence of target engagement in a physiologically relevant cellular context.

  • The in vitro kinase assay confirmed that this binding event translates into a functional consequence—the inhibition of the enzyme's catalytic activity.

  • SPR analysis delivered a high-resolution view of the direct binding interaction, quantifying the affinity and kinetics that underpin the observed cellular and biochemical effects.

The convergence of data from these orthogonal assays provides a high degree of confidence that VEGFR-2 is a bona fide target of this compound. The quantitative data also allows for a direct comparison with a benchmark compound, Sorafenib, providing valuable context for lead optimization efforts. This cross-validation strategy mitigates the risk of advancing compounds based on misleading or artifactual data and lays a solid foundation for further preclinical development.

References

  • Copeland, R. A. (2016). Drug–Target Kinetics in Drug Discovery. ACS Chemical Neuroscience, 7(8), 1032-1042. [Link]

  • UCL. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation and Support. [Link]

  • Enzymlogic. (n.d.). Binding Kinetics of Drug-Target Interactions. Enzymlogic. [Link]

  • Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1165993. [Link]

  • Copeland, R. A. (2016). Drug–Target Kinetics in Drug Discovery. ACS Chemical Neuroscience, 7(8), 1032-1042. [Link]

  • AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. AntBio. [Link]

  • Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11. [Link]

  • Universal Publication. (2025). Kinetic And Thermodynamic Principles Underlying Drug–Target Interactions: A Review Article. Universal Publication. [Link]

  • Sabe, V. T., et al. (2020). Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation. Chemical Reviews, 120(21), 12011-12059. [Link]

  • Domainex. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. Domainex. [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1475, 137-156. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Chemspace. [Link]

  • Royal Society of Chemistry. (2016). Chapter 4: Modern Biophysical Methods for Screening and Drug Discovery. In High Throughput Screening Methods: Evolution and Refinement. [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2135-2144. [Link]

  • Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Shaw, J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 79-87. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

Sources

A Senior Application Scientist's Guide to Quinoline-Based Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Oncology

Protein kinases are fundamental regulators of cellular signaling, catalyzing the phosphorylation of substrate proteins to control a vast array of processes, from cell growth and proliferation to differentiation and apoptosis. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Within the landscape of medicinal chemistry, the quinoline scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable propensity for binding to multiple, diverse biological targets.[1][2] This versatility has led to the development of numerous quinoline-based molecules that function as potent kinase inhibitors, several of which have secured FDA approval and become mainstays in cancer treatment.[3][4][5]

This guide provides a comparative analysis of three leading FDA-approved quinoline-based multi-kinase inhibitors: Bosutinib, Cabozantinib, and Lenvatinib. We will delve into their distinct mechanisms of action, compare their performance based on available data, and provide detailed, field-proven experimental protocols for researchers aiming to evaluate similar compounds. This document is designed for researchers, scientists, and drug development professionals, offering both high-level strategic insights and granular, practical methodologies.

The Contenders: A Profile of Three Key Inhibitors

The clinical success of quinoline-based inhibitors stems from their ability to target the ATP-binding pocket of various kinases. While they share a common structural heritage, their unique substitutions and conformations give rise to distinct target profiles and, consequently, different therapeutic applications.

Bosutinib (Bosulif®)

Bosutinib is a second-generation tyrosine kinase inhibitor (TKI) primarily known for its dual inhibition of the Src and Abl kinases.[6][7] Its development was a direct response to the challenge of imatinib resistance in the treatment of Chronic Myeloid Leukemia (CML).[7]

  • Mechanism of Action: The hallmark of CML is the Philadelphia chromosome, which results in the BCR-Abl fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.[6] Bosutinib is an ATP-competitive inhibitor that binds to the kinase domain of Bcr-Abl, effectively blocking its autophosphorylation and downstream signaling, leading to apoptosis in leukemic cells.[6][8] Crucially, it also potently inhibits Src family kinases (SFKs), which are implicated not only in CML progression but also in the development of solid tumors.[8][9] This dual-action mechanism provides a broader spectrum of activity.[8] Bosutinib is effective against many imatinib-resistant Bcr-Abl mutations but not the T315I mutation.[9]

  • Clinical Significance: Bosutinib is FDA-approved for the treatment of Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML) in adult patients who are resistant or intolerant to prior therapy.[9][10]

G BCR_ABL BCR-Abl Fusion Protein (Constitutively Active) Downstream Downstream Signaling (e.g., STAT5, PI3K/AKT) BCR_ABL->Downstream Activates Bosutinib Bosutinib Bosutinib->BCR_ABL Inhibits Src Src Family Kinases (Src, Lyn, Hck) Bosutinib->Src Inhibits Src->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Suppresses

Caption: Bosutinib's dual inhibition of BCR-Abl and Src kinases.

Cabozantinib (Cabometyx®)

Cabozantinib is a potent multi-kinase inhibitor that targets key pathways involved in tumor cell proliferation, metastasis, and angiogenesis. Its distinct inhibitory profile includes the MET, VEGFR, and AXL kinases.

  • Mechanism of Action: Cabozantinib's efficacy is derived from its simultaneous blockade of multiple critical signaling pathways.[11]

    • VEGFR (Vascular Endothelial Growth Factor Receptors): By inhibiting VEGFR2, Cabozantinib disrupts angiogenesis, the formation of new blood vessels essential for supplying nutrients to tumors.[11][12]

    • MET (Hepatocyte Growth Factor Receptor): The MET pathway is a crucial driver of cell proliferation, invasion, and metastasis. MET amplification is also a known mechanism of resistance to VEGFR-only inhibitors. By co-targeting MET, Cabozantinib can counteract this resistance mechanism.[11][13]

    • RET (Rearranged during Transfection): Gain-of-function mutations in the RET proto-oncogene are pivotal in the development of medullary thyroid cancer. Cabozantinib's inhibition of RET is central to its effectiveness in this indication.[11][12]

  • Clinical Significance: Cabozantinib is approved for treating advanced renal cell carcinoma (RCC), hepatocellular carcinoma (HCC), and progressive, metastatic medullary thyroid cancer (MTC).[12][14][15]

G Cabozantinib Cabozantinib VEGFR VEGFR Cabozantinib->VEGFR Inhibits MET MET Cabozantinib->MET Inhibits RET RET Cabozantinib->RET Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes Invasion Invasion & Metastasis MET->Invasion Promotes Proliferation Tumor Proliferation RET->Proliferation Promotes Tumor_Growth Tumor Growth & Progression Angiogenesis->Tumor_Growth Invasion->Tumor_Growth Proliferation->Tumor_Growth

Caption: Cabozantinib's multi-targeted inhibition mechanism.

Lenvatinib (Lenvima®)

Lenvatinib is another multi-targeted TKI with a strong anti-angiogenic profile, primarily through its potent inhibition of VEGFRs, but also affecting other key proto-oncogenes.

G Lenvatinib Lenvatinib VEGFRs VEGFRs (1-3) Lenvatinib->VEGFRs Inhibits FGFRs FGFRs (1-4) Lenvatinib->FGFRs Inhibits Other_Kinases Other Kinases (PDGFRα, KIT, RET) Lenvatinib->Other_Kinases Inhibits Angiogenesis Pathogenic Angiogenesis VEGFRs->Angiogenesis Promotes Tumor_Growth Tumor Growth & Progression FGFRs->Tumor_Growth Promotes Other_Kinases->Tumor_Growth Promotes Cancer_Progression Cancer Progression Angiogenesis->Cancer_Progression Tumor_Growth->Cancer_Progression

Caption: Lenvatinib's inhibition of multiple RTKs.

Head-to-Head: A Comparative Data Summary

Objectively comparing these inhibitors requires a look at their target profiles and clinical applications side-by-side. The following table summarizes these key attributes.

FeatureBosutinibCabozantinibLenvatinib
Primary Kinase Targets Bcr-Abl, Src Family Kinases (Src, Lyn, Hck)[9][10]VEGFR2, MET, RET, AXL[11][12][13]VEGFR1-3, FGFR1-4, PDGFRα, KIT, RET[16][18][19]
Mechanism Focus Anti-proliferative in Ph+ leukemia[6]Anti-angiogenic, Anti-metastatic, Overcomes resistance[11][13]Potent Anti-angiogenic, Anti-proliferative[18]
FDA-Approved Indications Chronic Myeloid Leukemia (Ph+)[9][10]Renal Cell Carcinoma, Hepatocellular Carcinoma, Medullary Thyroid Cancer[14][15]Differentiated Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma[16][17][18]

Experimental Workflows for Inhibitor Characterization

For researchers developing novel quinoline-based kinase inhibitors, a tiered approach to evaluation is critical. The following protocols represent a self-validating system, moving from a purified biochemical context to a complex cellular environment to confirm mechanism of action.

Protocol 1: In Vitro Kinase Activity Assay (IC50 Determination)

Expertise & Experience: The first step in characterizing any potential inhibitor is to determine its potency against the purified target kinase. This biochemical assay isolates the interaction between the enzyme and the compound, providing a clean measure of inhibitory activity (the IC50 value). We use an ADP-Glo™ or similar luminescent assay format because of its high sensitivity, broad dynamic range, and scalability for screening multiple compounds.

Caption: Workflow for an in vitro kinase IC50 assay.

Detailed Methodology:

  • Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare a stock solution of your quinoline inhibitor in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the inhibitor stock in kinase buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Include a "no inhibitor" (DMSO vehicle) control.

  • Kinase Reaction: In a 96-well plate, add 5 µL of each inhibitor dilution. Add 20 µL of a master mix containing the target kinase and its specific substrate (protein or peptide).

  • Initiation: Start the reaction by adding 25 µL of ATP solution (at a concentration near the Km for the specific kinase).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay, Promega) according to the manufacturer's instructions. This typically involves a two-step process: first, adding a reagent to stop the reaction and deplete unused ATP, and second, adding a detection reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Data Analysis: Measure luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

Expertise & Experience: After confirming biochemical potency, the next logical step is to assess the compound's effect on living cancer cells that are dependent on the target kinase. The MTT assay is a robust, colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability and proliferation. A reduction in the MTT signal in the presence of the inhibitor indicates cytotoxic or cytostatic effects.

Caption: Workflow for a cell-based MTT viability assay.

Detailed Methodology:

  • Cell Seeding: Plate cancer cells (e.g., K562 for Bcr-Abl, HCT-116 for c-Met) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.[20]

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the quinoline inhibitor. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[21] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[22]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or an SDS-HCl solution, to each well to dissolve the formazan crystals.[20][21]

  • Absorbance Reading: Gently shake the plate to ensure complete dissolution and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance readings to the vehicle control wells to calculate the percentage of cell viability. Plot viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot for Target Phosphorylation

Expertise & Experience: A potent inhibitor that reduces cell viability should also demonstrate on-target activity within the cell. Western blotting allows for the direct visualization of the phosphorylation status of the target kinase or its downstream substrates. A successful inhibitor will reduce the phosphorylation of its target. This protocol is crucial for confirming the mechanism of action. Using phosphatase inhibitors in the lysis buffer is critical to preserve the phosphorylation state of the proteins during sample preparation.[23][24]

Sources

A Comparative Benchmarking Guide: Evaluating 7-Methoxy-4-(piperazin-1-yl)quinoline Against Established VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of VEGFR-2 Inhibition in Oncology

The vascular endothelial growth factor receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a cornerstone in the process of angiogenesis—the formation of new blood vessels.[1] In oncology, the reliance of solid tumors on sustained angiogenesis for growth and metastasis makes VEGFR-2 a prime therapeutic target.[2][3] The inhibition of its signaling pathway is a well-established and effective strategy, leading to the development of numerous small-molecule tyrosine kinase inhibitors (TKIs).[4][5][6]

This guide provides a comprehensive framework for benchmarking a novel quinoline-based compound, 7-Methoxy-4-(piperazin-1-yl)quinoline, against a panel of well-characterized, FDA-approved VEGFR-2 inhibitors: Sorafenib, Sunitinib, and Axitinib.[2][4][7] Our objective is to present a rigorous, multi-tiered experimental workflow, from initial biochemical potency to cellular function and in vivo efficacy. By explaining the causality behind each experimental choice and providing validated protocols, this document serves as a practical guide for researchers in drug discovery and development to objectively evaluate the potential of new chemical entities in the competitive landscape of anti-angiogenic therapies.

Chapter 1: The Target - VEGFR-2 Signaling Cascade

VEGFR-2 is a receptor tyrosine kinase predominantly expressed on endothelial cells.[8] Its activation by the ligand, primarily VEGF-A, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[9][10] This phosphorylation cascade initiates multiple downstream signaling pathways critical for endothelial cell proliferation, migration, survival, and permeability.[11][12][13] Key pathways include the PLCγ-PKC-MAPK route, which promotes cell proliferation, and the PI3K-AKT pathway, which is crucial for cell survival.[11][12][14][15] Small molecule inhibitors are typically designed to compete with ATP at its binding site within the kinase domain, thereby blocking autophosphorylation and all subsequent downstream signaling.[6][16][17]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 VEGF VEGF-A VEGF->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Migration) ERK->Proliferation AKT AKT PI3K->AKT Survival Gene Transcription (Survival, Anti-Apoptosis) AKT->Survival Inhibitor This compound (ATP Competitor) Inhibitor->VEGFR2 Inhibition

Figure 1: VEGFR-2 Signaling Pathway and Point of Inhibition.

Chapter 2: The Benchmarks - A Profile of Established VEGFR-2 Inhibitors

A robust comparison requires well-characterized reference compounds. We have selected three FDA-approved drugs known for their potent VEGFR-2 inhibition, though they possess distinct selectivity profiles.

  • Sorafenib: A multi-kinase inhibitor that targets VEGFR-2, VEGFR-3, PDGFR-β, c-Kit, and RAF kinases.[18][19] Its action against the RAF/MEK/ERK pathway gives it a dual mechanism of inhibiting both angiogenesis and tumor cell proliferation directly.[20]

  • Sunitinib: Another multi-targeted receptor tyrosine kinase inhibitor, Sunitinib potently inhibits VEGFRs and PDGFRs.[21][22][23] It is widely used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[2][23]

  • Axitinib: A potent and selective second-generation inhibitor of VEGFR-1, -2, and -3.[24][25][26][27] Compared to Sorafenib and Sunitinib, Axitinib demonstrates a higher degree of selectivity for VEGFRs, which may translate to a different side-effect profile.[24][28]

Inhibitor VEGFR-2 IC50 *Other Key Targets FDA-Approved Indications (Selected)
Sorafenib ~90 nM[18]RAF-1, B-RAF, PDGFR-β, c-Kit, RET[18]Hepatocellular Carcinoma, Renal Cell Carcinoma[5]
Sunitinib ~80 nM[21][22][29]PDGFR-β, c-Kit, FLT3[21][22][23]Renal Cell Carcinoma, GIST[2]
Axitinib ~0.2 nM[16][30]VEGFR-1, VEGFR-3, PDGFR[16][24]Renal Cell Carcinoma[17]

*Table 1: Profile of Standard VEGFR-2 Inhibitors. IC50 values are derived from various biochemical and cellular assays and can differ based on experimental conditions.

Chapter 3: Experimental Benchmarking Workflow

We propose a phased approach to systematically evaluate the candidate compound. This workflow ensures that resource-intensive in vivo studies are only undertaken for compounds that demonstrate promising in vitro characteristics.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A 3.1 Biochemical Potency (VEGFR-2 Kinase Assay) B 3.2 Cellular Potency (VEGFR-2 Phosphorylation Assay) A->B C 3.3 Functional Assessment (HUVEC Proliferation Assay) B->C D 3.4 Efficacy Assessment (Xenograft Tumor Model) C->D Promising Candidate

Figure 2: Phased Experimental Workflow for Inhibitor Benchmarking.
Part 3.1: In Vitro Biochemical Potency Assessment

Causality: The first and most fundamental test is to determine if the compound directly inhibits the enzymatic activity of the target protein, VEGFR-2, in a cell-free system. This biochemical assay isolates the kinase from other cellular components, providing a clean measure of potency (IC50) and confirming the mechanism of action as direct enzyme inhibition.

Protocol: VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available kinase assay kits, such as the Kinase-Glo® platform.[1][31]

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting a 5x stock.

    • Prepare a 10 mM stock solution of this compound and benchmark inhibitors in 100% DMSO. Perform serial dilutions in 1x Kinase Buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Dilute recombinant human VEGFR-2 kinase to a working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[31]

  • Master Mixture Preparation:

    • For each 25 µL reaction, prepare a master mix containing 5x Kinase Buffer, ATP (e.g., 500 µM), and a suitable peptide substrate like Poly(Glu:Tyr, 4:1).[31]

  • Plate Setup (White 96-well plate):

    • Add 25 µL of the master mixture to all wells.

    • Test Wells: Add 5 µL of the various inhibitor dilutions.

    • Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer containing DMSO equivalent to the test wells.

    • Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer with DMSO, and in the next step, add 20 µL of 1x Kinase Buffer instead of the enzyme.

  • Kinase Reaction:

    • Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the "Test" and "Positive Control" wells.[31]

    • Mix gently and incubate the plate at 30°C for 45 minutes.[31]

  • Luminescence Detection:

    • After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well. This reagent measures the amount of ATP remaining in the well.

    • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.[31]

    • Read luminescence using a microplate reader. A higher signal indicates more ATP remaining, thus greater inhibition.

  • Data Analysis:

    • Subtract the "Blank" reading from all other wells.

    • Calculate the percentage of inhibition relative to the "Positive Control."

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Part 3.2: Cellular Potency and Target Engagement

Causality: A compound potent in a biochemical assay must also be effective in a cellular context. This step confirms that the compound can penetrate the cell membrane, engage with VEGFR-2, and inhibit its autophosphorylation upon stimulation with VEGF-A. This assay provides a more biologically relevant IC50 value.

Protocol: Cellular VEGFR-2 Phosphorylation Assay (ELISA-Based)

This protocol utilizes Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, and is based on established cellular phosphorylation assay methodologies.[8][32]

  • Cell Culture and Plating:

    • Culture HUVECs in appropriate endothelial growth medium.

    • Seed cells in a 96-well plate and grow to ~90% confluency.

  • Serum Starvation and Inhibition:

    • Serum-starve the cells for 2-4 hours in a serum-free medium to reduce basal receptor activation.[32]

    • Prepare dilutions of the test and benchmark inhibitors in the serum-free medium.

    • Remove the starvation medium and add the inhibitor-containing medium to the cells. Incubate for 1-2 hours at 37°C.[32]

  • VEGF Stimulation:

    • Stimulate the cells by adding VEGF-A ligand to a final concentration of 20-50 ng/mL for 5-20 minutes at room temperature or 37°C.[32] This short duration is critical to capture the peak of receptor phosphorylation before internalization or feedback inhibition occurs.

    • Include a "non-stimulated" control well that receives medium without VEGF-A.

  • Cell Lysis and ELISA:

    • Immediately aspirate the medium and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the amount of phosphorylated VEGFR-2 (pVEGFR-2) in the cell lysates using a sandwich ELISA kit.[33]

    • Briefly, the lysate is added to a microplate pre-coated with a VEGFR-2 capture antibody. A second antibody, specific for the phosphorylated tyrosine residue (e.g., pY1175), is then added, followed by a detection reagent.[9][32]

  • Data Analysis:

    • Normalize the pVEGFR-2 signal to the total protein concentration in each lysate.

    • Calculate the percentage of inhibition relative to the "VEGF-stimulated, no inhibitor" control.

    • Determine the cellular IC50 value by plotting a dose-response curve.

Part 3.3: In Vitro Functional Assessment - Anti-Angiogenic Effects

Causality: After confirming direct target inhibition in cells, the next logical step is to assess if this inhibition translates into a functional anti-angiogenic effect. Assays measuring endothelial cell proliferation and tube formation are direct in vitro surrogates for angiogenesis.

Protocol: HUVEC Proliferation Assay

  • Cell Seeding: Seed HUVECs at a low density in a 96-well plate in complete growth medium.

  • Inhibitor Treatment: After 24 hours, replace the medium with a low-serum medium containing serial dilutions of the test and benchmark inhibitors.

  • Incubation: Incubate the cells for 48-72 hours to allow for multiple cell divisions.

  • Quantification: Measure cell viability/proliferation using a standard method such as an MTS or AlamarBlue assay.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Part 3.4: In Vivo Efficacy Assessment

Causality: The ultimate preclinical test is to evaluate the compound's ability to inhibit tumor growth in a living organism. A xenograft model, where human tumor cells are implanted in immunocompromised mice, creates a system where tumor growth is dependent on angiogenesis.[34][35] This allows for the assessment of the compound's pharmacokinetics, tolerability, and overall anti-tumor efficacy.[3]

Protocol: Subcutaneous Xenograft Tumor Model

  • Cell Implantation: Subcutaneously implant a suitable human cancer cell line (e.g., one known to be sensitive to anti-angiogenic therapy) into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (Vehicle control, this compound at various doses, and benchmark inhibitor groups).

  • Drug Administration: Administer the compounds orally or via the appropriate route, typically once daily, based on prior pharmacokinetic studies.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for blood vessel density).

Chapter 4: Comparative Data Analysis (Hypothetical)

To illustrate the final output of this benchmarking process, the following table presents a hypothetical but plausible dataset for this compound against the established inhibitors.

Parameter This compound Sorafenib Sunitinib Axitinib
Biochemical VEGFR-2 IC50 5.5 nM88.2 nM79.5 nM0.21 nM
Cellular pVEGFR-2 IC50 15.1 nM120.7 nM95.3 nM0.49 nM
HUVEC Proliferation GI50 25.8 nM150.4 nM112.6 nM1.1 nM
In Vivo TGI @ 30 mg/kg 65%58%62%75%

Table 2: Hypothetical Comparative Data Summary. Data for benchmark drugs are representative, while data for the novel compound is illustrative.

Interpretation of Hypothetical Results: In this scenario, this compound demonstrates significantly higher potency than Sorafenib and Sunitinib in both biochemical and cellular assays, though it is less potent than the highly selective Axitinib. Its strong performance in the functional HUVEC assay and its comparable in vivo efficacy suggest it is a promising candidate worthy of further investigation, potentially offering a favorable balance of potency and a unique pharmacological profile.

Chapter 5: Selectivity and Off-Target Profiling

The Importance of Selectivity: While potent on-target activity is essential, a drug's safety and tolerability are often dictated by its off-target effects. Sorafenib and Sunitinib are "multi-kinase" inhibitors, and their activity against other kinases like PDGFR and c-Kit contributes to their efficacy but also to their side-effect profiles.[36][37][38] Common adverse effects include hypertension, diarrhea, and hand-foot skin reaction (HFSR).[36][37][39][40] Axitinib's higher selectivity for VEGFRs is thought to modulate its toxicity profile.[24][28]

Next Steps: A crucial subsequent step for this compound would be to perform a broad kinase panel screen (e.g., against 400+ kinases) to understand its selectivity profile. This data is critical for predicting potential side effects and for understanding the full mechanism of action.

Conclusion

This guide outlines a systematic and logically sequenced workflow for the comprehensive benchmarking of a novel VEGFR-2 inhibitor, this compound. By progressing from direct biochemical interrogation to complex in vivo models and comparing against established clinical benchmarks like Sorafenib, Sunitinib, and Axitinib, researchers can build a robust data package. This self-validating system, where results from one stage must logically support progression to the next, ensures an efficient and objective evaluation. The ultimate goal is to identify not just potent, but also selective and functionally effective candidates that have the potential to become next-generation anti-angiogenic therapies.

References

  • Hu-Lowe, D. D., et al. (2008). Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3. Clinical Cancer Research, 14(22), 7272-7283. [Link]

  • Choudhari, A. S., et al. (2021). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. European Journal of Medicinal Chemistry, 222, 113598. [Link]

  • Yang, Y., et al. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 9, 709282. [Link]

  • Sonpavde, G., et al. (2014). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Clinical Medicine Insights: Oncology, 8, 117-125. [Link]

  • ResearchGate. Signaling pathways of VEGFR-2. [Link]

  • YouTube. Pharmacology of Sorafenib (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]

  • Wikipedia. VEGFR-2 inhibitor. [Link]

  • Liu, X., et al. (2011). The important roles of RET, VEGFR2 and the RAF/MEK/ERK pathway in cancer treatment with sorafenib. Acta Pharmacologica Sinica, 32(11), 1421-1428. [Link]

  • INLYTA® (axitinib) Official Site. Mechanism Of Action. [Link]

  • Kelly, R. J., & Rixe, O. (2009). Axitinib--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor. Targeted oncology, 4(4), 297–305. [Link]

  • Bio-Rad. VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]

  • ResearchGate. VEGFR-2 inhibitors approved by the FDA. [Link]

  • ResearchGate. Cellular potency and selectivity of axitinib. [Link]

  • ResearchGate. The molecular structure of VEGF/VEGFR-2. [Link]

  • ResearchGate. Mechanism of actions of sorafenib. [Link]

  • Zivi, A., et al. (2013). Axitinib in Metastatic Renal Cell Carcinoma. Clinical Medicine Insights: Oncology, 7, 31-41. [Link]

  • Chen, Y., & Rini, B. I. (2012). Clinical pharmacology of axitinib. Expert opinion on drug metabolism & toxicology, 8(11), 1449–1457. [Link]

  • ResearchGate. Structures of Food and Drug Administration (FDA)-approved VEGFR-2 inhibitors. [Link]

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • St-Martin, G., & Lanthier, M. (2022). A Review of FDA-Approved Multi-Target Angiogenesis Drugs for Brain Tumor Therapy. International Journal of Molecular Sciences, 23(23), 15301. [Link]

  • Future Medicine. Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. [Link]

  • Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular cancer therapeutics, 7(10), 3129–3140. [Link]

  • Wikimedia Commons. The VEGFR2 signaling pathways in endothelial cells.png. [Link]

  • Das, A., & Das, S. (2014). Side effects of Sorafenib and sunitinib: A new concern for dermatologist and oncologist. Indian journal of dermatology, 59(1), 69–72. [Link]

  • ResearchGate. IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ. [Link]

  • BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit Datasheet. [Link]

  • Norrby, K. (2006). In vivo models of angiogenesis. Journal of cellular and molecular medicine, 10(3), 588–612. [Link]

  • BPS Bioscience. Axitinib. [Link]

  • Reaction Biology. VEGF-R2 Cellular Phosphorylation Assay Service. [Link]

  • Gkolfinopoulou, C., et al. (2022). Anti-angiogenic drugs in cancer therapeutics: a review of the latest preclinical and clinical studies of anti-angiogenic agents with anticancer potential. Cancer Drug Resistance, 5(3), 642-663. [Link]

  • Sibaud, V., & Vigarios, E. (2012). Sorafenib and sunitinib: A dermatologist's perspective. Indian journal of dermatology, venereology and leprology, 78(6), 684–691. [Link]

  • Shen, Y. I., et al. (2010). The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. Biomacromolecules, 11(8), 2052–2059. [Link]

  • Norrby, K. (2006). In vivo models of angiogenesis. Journal of cellular and molecular medicine, 10(3), 588–612. [Link]

  • van der Veldt, A. A., et al. (2017). Effects and Side Effects of Using Sorafenib and Sunitinib in the Treatment of Metastatic Renal Cell Carcinoma. Cancers, 9(3), 19. [Link]

  • ResearchGate. VEGFR2 activation by VEGF results in downstream phosphorylation of... [Link]

  • ResearchGate. Adverse effects of the multikinase inhibitors sunitinib, sorafenib, lenvatinib and axitinib. [Link]

  • Fukumura, D., et al. (2018). The Research Progress of Antiangiogenic Therapy, Immune Therapy and Tumor Microenvironment. Frontiers in Oncology, 8, 29. [Link]

  • van der Veldt, A. A., et al. (2017). Effects and Side Effects of Using Sorafenib and Sunitinib in the Treatment of Metastatic Renal Cell Carcinoma. Cancers, 9(3), 19. [Link]

  • Lu, D., et al. (2003). An Antibody Targeted to VEGFR-2 Ig Domains 4-7 Inhibits VEGFR-2 Activation and VEGFR-2–Dependent Angiogenesis without Affecting Ligand Binding. Cancer Research, 63(15), 4399-4403. [Link]

  • Li, Y., et al. (2023). Progress on angiogenic and antiangiogenic agents in the tumor microenvironment. Frontiers in Immunology, 14, 1173200. [Link]

Sources

A Comparative Guide: 7-Methoxy-4-(piperazin-1-yl)quinoline Versus Sorafenib in Hepatocellular Carcinoma Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hepatocellular Carcinoma (HCC) remains a formidable challenge in oncology, with limited therapeutic options for advanced stages of the disease. For years, the multi-kinase inhibitor Sorafenib has been a cornerstone of systemic therapy, offering a modest but significant survival benefit. However, the quest for more effective and better-tolerated treatments is perpetual. This guide provides a comparative analysis of the established therapeutic agent, Sorafenib, and a promising challenger from the quinoline class of compounds, 7-Methoxy-4-(piperazin-1-yl)quinoline.

While Sorafenib's efficacy and mechanism of action in HCC have been extensively documented, direct comparative studies of this compound in this context are not yet available. Therefore, this guide will juxtapose the known attributes of Sorafenib with the potential therapeutic profile of this compound, inferred from preclinical data on structurally related quinoline-piperazine derivatives. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive and scientifically grounded perspective to inform future research directions in the fight against HCC.

Sorafenib: The Established Standard in Advanced HCC

Sorafenib is an oral multi-kinase inhibitor that has been the first-line treatment for advanced HCC for over a decade.[1][2] Its therapeutic effect is attributed to its ability to target multiple key signaling pathways involved in tumor proliferation and angiogenesis.[3][4][5]

Mechanism of Action

Sorafenib's anti-tumor activity is twofold:

  • Anti-proliferative Effect: It inhibits the Raf/MEK/ERK signaling pathway by targeting Raf-1 and B-Raf kinases, which are crucial for cancer cell proliferation.[3][6]

  • Anti-angiogenic Effect: Sorafenib impedes the formation of new blood vessels that supply tumors with nutrients and oxygen by inhibiting vascular endothelial growth factor receptors (VEGFR-2, VEGFR-3) and platelet-derived growth factor receptor β (PDGFR-β).[1][3]

Recent studies have also suggested that Sorafenib can induce apoptosis through various other mechanisms, including the downregulation of Mcl-1 and the modulation of STAT3 signaling.[3][7]

Diagram: Sorafenib's Multi-Targeted Mechanism of Action

Sorafenib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT3 STAT3 STAT3->Proliferation Apoptosis Apoptosis Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->Raf Sorafenib->STAT3 Sorafenib->Apoptosis

Caption: Sorafenib inhibits key signaling pathways to reduce proliferation and angiogenesis while promoting apoptosis.

In Vitro Efficacy in HCC Cell Lines

The cytotoxic effects of Sorafenib have been evaluated in various HCC cell lines, with the half-maximal inhibitory concentration (IC50) varying depending on the specific cell line's genetic background.

Cell LineIC50 of Sorafenib (µM)Reference
HepG2~6 - 24.55[8][9]
Huh-7~6[8]
Hep3B~9.6[9]
SNU387~25.21[9]

This compound: A Potential Challenger

While direct experimental data on this compound (CAS 4038-97-5) in HCC is lacking, the broader class of quinoline-piperazine derivatives has demonstrated promising anticancer activities. These compounds are of significant interest due to their structural similarities to known kinase inhibitors.

Inferred Mechanism of Action

Based on studies of analogous compounds, this compound may exert its anticancer effects through the inhibition of key signaling pathways implicated in cancer progression. For instance, derivatives of 7-chloro-4-(piperazin-1-yl)quinoline have been shown to be potent inhibitors of VEGFR-2, a primary target of Sorafenib.[8] This suggests a potential for an anti-angiogenic mechanism of action. The quinoline scaffold is also a core component of several inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in HCC.

Diagram: Potential Signaling Pathways Targeted by Quinoline Derivatives

Quinoline_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Other_RTK Other RTKs (e.g., c-Met, EGFR) PI3K PI3K Other_RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Quinoline_Derivative 7-Methoxy-4- (piperazin-1-yl)quinoline (Potential) Quinoline_Derivative->VEGFR Quinoline_Derivative->Other_RTK Quinoline_Derivative->PI3K

Caption: Potential targets of this compound based on related quinoline derivatives.

Preclinical Activity of Related Quinoline Derivatives

Several studies have highlighted the anticancer potential of quinoline-piperazine compounds in various cancer cell lines.

Compound ClassCell Line(s)Reported ActivityReference
Quinoline-based dihydrazonesBEL-7402 (Hepatoma)Antiproliferative activity (IC50 values ranging from 7.01 to 34.32 µM)[10]
7-Chloro-4-(piperazin-1-yl)quinoline derivativesMCF-7 (Breast Cancer)VEGFR-II inhibition (IC50 = 1.38 µM for the most potent derivative)[8]
Piperazine-quinoline derivativesMDA-MB-231 (Breast Cancer)Cytotoxicity (IC50 of 98.34 µM for one derivative)[5]

Comparative Analysis and Future Directions

A direct comparison of efficacy is not yet possible. However, a structural and mechanistic comparison highlights both potential overlaps and differences.

FeatureSorafenibThis compound (Inferred)
Core Structure Bi-aryl ureaQuinoline-piperazine
Primary Targets Raf-1, B-Raf, VEGFR-2/3, PDGFR-βPotentially VEGFR, PI3K/Akt/mTOR pathway members
Mechanism Anti-proliferative, Anti-angiogenicPotentially anti-proliferative and anti-angiogenic
HCC Activity Established in vitro and in vivoUndetermined, but related compounds show activity in hepatoma cells

The structural and mechanistic rationale suggests that this compound warrants direct investigation in HCC cell lines. A head-to-head comparison with Sorafenib would be a critical next step.

Proposed Experimental Workflow for Comparative Evaluation

To rigorously assess the potential of this compound against Sorafenib in HCC, the following experimental workflow is proposed:

Diagram: Experimental Workflow for Comparative Drug Evaluation in HCC Cell Lines

Experimental_Workflow cluster_setup Initial Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison HCC_Cells Select HCC Cell Lines (e.g., HepG2, Huh7, Hep3B) Viability Cell Viability Assay (MTT/MTS) HCC_Cells->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) HCC_Cells->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) HCC_Cells->Cell_Cycle Western_Blot Western Blotting (Signaling Pathway Analysis) HCC_Cells->Western_Blot Compound_Prep Prepare Stock Solutions (Sorafenib & this compound) Compound_Prep->Viability Compound_Prep->Apoptosis Compound_Prep->Cell_Cycle Compound_Prep->Western_Blot IC50 Determine IC50 Values Viability->IC50 Apoptosis_Quant Quantify Apoptotic Cells Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Analyze Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Protein_Exp Compare Protein Expression Levels Western_Blot->Protein_Exp Conclusion Draw Comparative Conclusions IC50->Conclusion Apoptosis_Quant->Conclusion Cell_Cycle_Dist->Conclusion Protein_Exp->Conclusion

Caption: A stepwise workflow for the in vitro comparison of two anti-cancer compounds in HCC cell lines.

Experimental Protocols

Cell Viability Assay (MTT)
  • Cell Seeding: Seed HCC cells (e.g., HepG2, Huh7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and Sorafenib (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Treat HCC cells with the respective compounds at their IC50 concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, VEGFR-2, and β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression.

Conclusion

Sorafenib has long been the benchmark for systemic therapy in advanced HCC, with a well-characterized mechanism of action targeting key proliferative and angiogenic pathways. While direct evidence is still needed, the chemical scaffold of this compound and the promising anti-cancer activities of related quinoline-piperazine derivatives suggest it may hold therapeutic potential in HCC. The inferred mechanism, potentially involving VEGFR inhibition, provides a strong rationale for its investigation as a novel anti-cancer agent in this setting. The proposed experimental workflow provides a clear path forward for a direct, head-to-head comparison. Such studies are essential to uncover new therapeutic avenues and potentially identify compounds with improved efficacy and safety profiles for patients with hepatocellular carcinoma.

References

  • Role of sorafenib in the treatment of advanced hepatocellular carcinoma: An upd
  • Sorafenib in advanced hepatocellular carcinoma: current st
  • Molecular mechanisms of sorafenib action in liver cancer cells - Taylor & Francis Online. (URL: )
  • Evolving role of Sorafenib in the management of hepatocellular carcinoma - PMC. (URL: [Link])

  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC. (URL: [Link])

  • Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC - NIH. (URL: [Link])

  • Sorafenib Overcomes TRAIL Resistance of Hepatocellular Carcinoma Cells through the Inhibition of STAT3 - AACR Journals. (URL: [Link])

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Publishing. (URL: [Link])

  • Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC - NIH. (URL: [Link])

  • The mechanisms of sorafenib resistance in hepatocellular carcinoma: theoretical basis and therapeutic aspects - PMC - NIH. (URL: [Link])

  • Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors - PubMed. (URL: [Link])

  • Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - NIH. (URL: [Link])

  • Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC - NIH. (URL: [Link])

  • Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - ResearchGate. (URL: [Link])

  • Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram - PMC - NIH. (URL: [Link])

Sources

A Comparative Guide to the In Vitro and In Vivo Correlation of 7-Methoxy-4-(piperazin-1-yl)quinoline Activity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive analysis of the pharmacological activity of 7-Methoxy-4-(piperazin-1-yl)quinoline, a compound of interest in drug discovery. We will objectively compare its performance in both laboratory (in vitro) and living organism (in vivo) settings, providing supporting experimental data and methodologies. The goal is to establish a correlative framework that bridges the translational gap between preclinical research and potential clinical efficacy.

Introduction to this compound

Quinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the structural core of many therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The this compound scaffold, in particular, has been explored for various pharmacological applications.[3][4] The methoxy group at the 7-position and the piperazine ring at the 4-position are critical pharmacophoric features that can influence the compound's interaction with biological targets.

Understanding the correlation between a compound's activity in a controlled in vitro environment and its efficacy within a complex living system (in vivo) is a cornerstone of modern drug development.[5][6] This guide will detail the standardized methodologies for evaluating this compound and explore the critical factors that govern its translational potential.

In Vitro Assessment of Biological Activity

In vitro assays are the foundational step in drug discovery, offering a controlled environment to screen compounds, determine their potency, and elucidate their mechanism of action at a cellular level.[7]

Experimental Protocol: Cell Viability (MTT) Assay

A widely used method to assess the cytotoxic or anti-proliferative effects of a new chemical entity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8]

Step-by-Step Methodology:

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, PA-1 for ovarian cancer) are cultured in an appropriate medium, such as DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9] The cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Cells are harvested during their exponential growth phase and seeded into 96-well plates at a density of 5,000-10,000 cells per well, then allowed to adhere overnight.[9]

  • Compound Treatment: this compound is dissolved in a suitable solvent like DMSO to create a stock solution. This is then serially diluted to a range of concentrations (e.g., 0.1 to 100 µM). The cells are treated with these concentrations for a specified duration, typically 48 to 72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.[9]

  • MTT Incubation: Following treatment, the culture medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plates are incubated for 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[8][9]

  • Solubilization: The MTT solution is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[8]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, is determined from the resulting dose-response curve.[9]

Causality Behind Experimental Choices:

  • Choice of Cell Lines: Utilizing multiple cancer cell lines helps to determine the compound's spectrum of activity and potential selectivity.[9][10]

  • Dose-Response Curve: A wide range of concentrations is essential for generating a complete dose-response curve, which is necessary for an accurate IC50 calculation.

  • Controls: The inclusion of vehicle and positive controls is critical for validating the assay's performance and ensuring that the observed effects are due to the compound itself.

In Vitro Data Summary

The table below presents hypothetical IC50 values for this compound compared to a standard chemotherapeutic agent, Doxorubicin.

CompoundCell LineIC50 (µM) after 48h
This compoundMCF-7 (Breast Cancer)8.2
This compoundPA-1 (Ovarian Cancer)15.6
Doxorubicin (Positive Control)MCF-7 (Breast Cancer)0.9
Doxorubicin (Positive Control)PA-1 (Ovarian Cancer)1.4

This data suggests that this compound possesses anti-proliferative activity, with greater potency observed against the MCF-7 cell line in this example.

In Vitro Experimental Workflow

InVitroWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., MCF-7, PA-1) seeding 3. Cell Seeding (96-well plates) cell_culture->seeding compound_prep 2. Compound Dilution treatment 4. Compound Treatment (48-72 hours) compound_prep->treatment seeding->treatment mtt_assay 5. MTT Incubation (4 hours) treatment->mtt_assay solubilization 6. Formazan Solubilization mtt_assay->solubilization readout 7. Absorbance Reading solubilization->readout data_analysis 8. IC50 Calculation readout->data_analysis

Caption: Workflow of the in vitro cell viability (MTT) assay.

In Vivo Evaluation of Efficacy

In vivo studies are critical for evaluating a compound's therapeutic efficacy and safety in a whole, living organism, which provides insights that cannot be obtained from in vitro models alone.[11] Xenograft mouse models are a gold standard for the preclinical evaluation of cancer therapeutics.[12]

Experimental Protocol: Human Tumor Xenograft Mouse Model

In this model, human cancer cells are implanted into immunocompromised mice to study the effect of a therapeutic agent on tumor growth.[11][13]

Step-by-Step Methodology:

  • Animal Husbandry: Immunocompromised mice (e.g., athymic nude mice) are housed in a sterile, pathogen-free environment and allowed to acclimatize for at least one week. All animal procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Cell Preparation and Implantation: MCF-7 cells, harvested during their exponential growth phase, are resuspended in a mixture of PBS and Matrigel (1:1 ratio).[13] Approximately 2-5 million cells in a 100 µL volume are injected subcutaneously into the flank of each mouse.[13]

  • Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (Length × Width²) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, the mice are randomly assigned to treatment groups: a vehicle control group and groups receiving different doses of this compound.

  • Drug Administration: The compound is administered via a clinically relevant route, such as oral gavage or intraperitoneal injection, according to a predetermined schedule (e.g., daily for 21 days).

  • Efficacy and Toxicity Assessment: Tumor growth and the body weight of the mice are monitored throughout the study. The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups at the end of the study.

  • Data Analysis: Tumor growth curves for each group are plotted. Statistical analyses (e.g., ANOVA) are performed to determine the significance of the anti-tumor effect.

Causality Behind Experimental Choices:

  • Immunocompromised Mice: The use of mice with deficient T-cell and/or B-cell function is necessary to prevent the rejection of the implanted human tumor cells.[12]

  • Matrigel: Co-injection with a basement membrane matrix like Matrigel often improves the take rate and growth of implanted tumor cells.

  • Dose Selection: The doses administered are typically informed by the in vitro potency (IC50) and preliminary toxicity studies.

In Vivo Data Summary

The table below shows hypothetical efficacy data for this compound in an MCF-7 xenograft model.

Treatment GroupDose (mg/kg/day, oral)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control-1350-+5.2
This compound2085037.0+3.1
This compound4051362.0+1.5

This data indicates a dose-dependent anti-tumor effect of the compound in this in vivo model, with acceptable toxicity as indicated by the minimal body weight change.

In Vivo Experimental Workflow

InVivoWorkflow cluster_setup Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis acclimatization 1. Animal Acclimatization implantation 2. Tumor Cell Implantation (Subcutaneous) acclimatization->implantation monitoring_initial 3. Tumor Growth Monitoring implantation->monitoring_initial randomization 4. Randomization into Groups monitoring_initial->randomization treatment 5. Compound Administration randomization->treatment monitoring_treatment 6. Continued Monitoring (Tumor Volume, Body Weight) treatment->monitoring_treatment data_collection 7. Final Measurements monitoring_treatment->data_collection analysis 8. TGI Calculation & Stats data_collection->analysis

Caption: Workflow of the in vivo human tumor xenograft model study.

In Vitro-In Vivo Correlation (IVIVC)

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[6] Establishing a strong IVIVC is a strategic tool that can accelerate drug development, support formulation changes, and reduce the need for extensive human studies.[6]

Analysis of Correlation

By comparing the in vitro potency with the in vivo efficacy, we can establish a preliminary correlation. In our hypothetical example, this compound had an IC50 of 8.2 µM against MCF-7 cells. In the corresponding MCF-7 xenograft model, a 40 mg/kg dose achieved 62% tumor growth inhibition.

This correlation is not always direct and is influenced by several complex biological factors:

  • Pharmacokinetics (PK): This describes the journey of the drug through the body (Absorption, Distribution, Metabolism, and Excretion - ADME). A compound may be highly potent in vitro but have poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site, leading to lower-than-expected in vivo efficacy.

  • Pharmacodynamics (PD): This relates the drug concentration at the site of action to the observed pharmacological effect. The duration and extent of target engagement in vivo are critical for efficacy.

  • The Tumor Microenvironment: An in vivo tumor is a complex ecosystem of cancer cells, stromal cells, blood vessels, and immune cells.[12] This environment, which is absent in standard 2D cell cultures, can significantly impact drug penetration and activity.

Bridging the Translational Gap

A successful IVIVC, often integrated into a pharmacokinetic-pharmacodynamic (PK/PD) model, helps bridge the translational gap from bench to bedside. It allows researchers to:

  • Predict Effective Doses: Extrapolate from preclinical data to estimate therapeutic doses in humans.

  • Optimize Dosing Regimens: Inform the frequency and duration of drug administration to maximize efficacy while minimizing toxicity.

  • Guide Lead Optimization: Provide crucial feedback to medicinal chemists on how structural modifications impact a compound's overall in vivo performance, not just its in vitro potency.

IVIVC Relationship Diagram

IVIVC cluster_invitro In Vitro Data cluster_invivo In Vivo Outcome cluster_bridge Translational Factors ic50 Potency (IC50) pk Pharmacokinetics (ADME) ic50->pk pd Pharmacodynamics ic50->pd tme Tumor Microenvironment ic50->tme tgi Efficacy (TGI) pk->tgi pd->tgi tme->tgi

Caption: Key factors influencing the in vitro-in vivo correlation.

Conclusion

The evaluation of this compound demonstrates the essential, complementary nature of in vitro and in vivo studies. While in vitro assays provide rapid and valuable data on potency and mechanism, they cannot replicate the complex interplay of biological systems. In vivo xenograft models offer a more physiologically relevant assessment of a compound's therapeutic potential. A strong, mechanistically understood in vitro-in vivo correlation is not merely an academic exercise; it is a critical predictive tool that enhances the efficiency and success rate of translating promising molecules into effective clinical therapies.

References

  • Methods to study xenografted human cancer in genetically diverse mice - PMC - NIH. National Institutes of Health.
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol.
  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. BenchChem.
  • Guideline for anticancer assays in cells. ResearchGate.
  • In vivo tumor models. Stanford Medicine.
  • Assessing Specificity of Anticancer Drugs In Vitro - a 2 minute Preview of the Experimental Protocol. YouTube.
  • Application Notes and Protocols for In Vivo Xenograft Mouse Model Studies with 2-Hydroxycinnamaldehyde. BenchChem.
  • In vitro assays and techniques utilized in anticancer drug discovery. Semantic Scholar.
  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne.
  • Synthesis and in vitro antiproliferative activities of quinoline derivatives. PubMed.
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed.
  • New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. ResearchGate.
  • Synthesis and Potential Antitumor Activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines Based on Ciprofloxacin and Norfloxacin Scaffolds: In Silico Studies. PubMed.
  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC - NIH. National Institutes of Health.
  • Biological Activities of Quinoline Derivatives. ResearchGate.
  • Structural and biological survey of 7‐chloro‐4‐(piperazin‐1‐yl)quinoline and its derivatives. Wiley Online Library.
  • Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. PubMed.
  • Anti-Inflammatory and Analgesic Activities of 7-Chloro-4-(Piperazin-1-yl) Quinoline Derivative Mediated by Suppression of Inflam. SID.ir.
  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media.
  • Synthesis and In Vitro Cytotoxic Evaluation of 7-Chloro-4-anilino-quinoline Amide Derivatives.
  • Synthesis and in vivo validation of [O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin- 1-yl]butyl}-4-methyl-2H-[8][11][12]triazine-3,5-dione: a novel 5-HT1A receptor agonist positron emission tomography ligand. PubMed. Available at:

  • Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. RSC Publishing.
  • This compound | CAS 4038-97-5. Santa Cruz Biotechnology.

Sources

A Head-to-Head Comparison of Antimalarial Quinoline Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, head-to-head comparison of key antimalarial quinoline compounds, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document delves into the mechanistic nuances, comparative efficacy, and the experimental methodologies crucial for their evaluation. Our goal is to equip you with the foundational knowledge and practical insights necessary to navigate the complex landscape of quinoline-based antimalarial research.

The Enduring Legacy and Evolving Challenge of Quinolines

The quinoline class of compounds has been a cornerstone of antimalarial chemotherapy for centuries, from the historical use of quinine extracted from cinchona bark to the synthetic derivatives that followed.[1][2] Their primary mechanism of action, particularly for the 4-aminoquinolines like chloroquine, centers on the disruption of heme detoxification within the parasite's digestive vacuole.[3][4] As the parasite digests hemoglobin, it releases toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[5] Quinoline antimalarials are thought to accumulate in the acidic food vacuole of the parasite and inhibit this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[3][6]

However, the widespread emergence of drug-resistant Plasmodium falciparum strains has significantly compromised the efficacy of many quinoline drugs, necessitating the development of new compounds and combination therapies.[7][8] Understanding the subtle yet critical differences between these compounds is paramount for the development of next-generation antimalarials.

Comparative Analysis of Key Quinoline Antimalarials

This section provides a direct comparison of the most clinically significant quinoline antimalarials: Chloroquine, Quinine, Mefloquine, and Primaquine. While newer derivatives are in development, these four compounds represent the foundational pillars of this drug class and offer a clear illustration of the structure-activity relationships, resistance mechanisms, and clinical utility that define the quinolines.

Performance at a Glance: A Comparative Overview

The following table summarizes the key characteristics of these four prominent quinoline antimalarials. This high-level overview serves as a quick reference for their primary applications, mechanisms of action, and key limitations.

FeatureChloroquineQuinineMefloquinePrimaquine
Chemical Class 4-AminoquinolineCinchona Alkaloid (Quinoline Methanol)4-Quinolinemethanol8-Aminoquinoline
Primary Indication Treatment of sensitive P. falciparum and P. vivax malaria.[9][10]Treatment of severe and chloroquine-resistant P. falciparum malaria.[1][2]Prophylaxis and treatment of chloroquine-resistant P. falciparum.[10]Radical cure of P. vivax and P. ovale (targets liver hypnozoites).[9]
Mechanism of Action Inhibits hemozoin formation in the parasite's food vacuole.[4][6]Also inhibits hemozoin formation, but may have other targets.[1][3]Primarily inhibits hemozoin formation; may also have other mechanisms.[3][11]Mechanism not fully elucidated; generates reactive oxygen species that interfere with parasite mitochondrial electron transport.
Key Resistance Mechanism Reduced drug accumulation in the food vacuole, often associated with mutations in the pfcrt gene.[7][11]Increased drug efflux, potentially mediated by P-glycoprotein homologues.[3][11]Gene amplification of pfmdr1 leading to increased drug efflux.[11]Less well-defined, but may involve alterations in parasite metabolism.
Common Adverse Effects Gastrointestinal upset, pruritus (especially in individuals of African descent), headache.[12]Cinchonism (tinnitus, headache, nausea), hypoglycemia, cardiac arrhythmias.[1][13]Neuropsychiatric effects (dizziness, anxiety, psychosis), gastrointestinal disturbances.[12][14]Hemolytic anemia in G6PD deficient individuals, gastrointestinal upset.[12][15]
In Vitro Antiplasmodial Activity and Cytotoxicity

The following table presents a comparative summary of in vitro data for these established quinoline antimalarials. The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting parasite growth. The half-maximal cytotoxic concentration (CC50) indicates the drug's toxicity to mammalian cells, and the Selectivity Index (SI), the ratio of CC50 to IC50, provides a measure of the drug's specificity for the parasite.

CompoundP. falciparum StrainIC50 (nM)Cell LineCC50 (µM)Selectivity Index (SI)
Chloroquine 3D7 (CQ-Sensitive)10 - 20VERO>100>5000
Dd2 (CQ-Resistant)100 - 200VERO>100>500
Quinine 3D7 (CQ-Sensitive)50 - 100VERO>50>500
Dd2 (CQ-Resistant)200 - 400VERO>50>125
Mefloquine 3D7 (CQ-Sensitive)5 - 15VERO>20>1333
Dd2 (CQ-Resistant)10 - 30VERO>20>667
Primaquine (Blood Stage)>1000VERO>10-

Note: IC50 and CC50 values are approximate and can vary between studies depending on the specific assay conditions.[16]

Experimental Protocols: A Guide to Reproducible Comparison

The objective comparison of antimalarial compounds relies on standardized and well-validated experimental protocols. This section details the methodologies for key in vitro and in vivo assays.

In Vitro Susceptibility Testing: The SYBR Green I-Based Assay

This is a widely used, high-throughput method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.

Principle: This assay measures the proliferation of malaria parasites by quantifying the amount of parasitic DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. The fluorescence intensity is directly proportional to the amount of parasitic DNA, and thus to the number of parasites.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Incubation cluster_2 Detection & Analysis A Synchronized P. falciparum culture (ring stage) B Prepare serial dilutions of quinoline compounds in a 96-well plate C Add parasitized erythrocytes to each well B->C D Incubate for 72 hours under standard culture conditions C->D E Lyse cells and add SYBR Green I staining solution D->E F Measure fluorescence using a plate reader (Ex: 485 nm, Em: 530 nm) E->F G Calculate IC50 values from dose-response curves F->G

Caption: Workflow for the in vitro SYBR Green I-based antimalarial susceptibility assay.

Detailed Protocol:

  • Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes (O+) in RPMI 1640 medium supplemented with human serum or Albumax I.[17] Synchronize the parasite culture to the ring stage.

  • Drug Dilution: Prepare serial dilutions of the quinoline compounds in a 96-well microtiter plate. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., artesunate) as a positive control.

  • Assay Initiation: Add the synchronized, parasitized erythrocyte suspension to each well to achieve a final parasitemia of 0.5% and a hematocrit of 2%.

  • Incubation: Incubate the plates for 72 hours in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, lyse the erythrocytes and stain the parasite DNA by adding a lysis buffer containing SYBR Green I.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.

  • Data Analysis: Plot the fluorescence intensity against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[18]

In Vivo Efficacy Testing: The 4-Day Suppressive Test (Peter's Test)

This is a standard in vivo assay to evaluate the blood schizontocidal activity of antimalarial compounds in a murine model.[18][19]

Principle: The test assesses the ability of a compound to suppress the proliferation of malaria parasites in infected mice over a four-day period. The reduction in parasitemia in treated mice compared to untreated controls is a measure of the compound's efficacy.

Experimental Workflow:

G cluster_0 Infection cluster_1 Treatment cluster_2 Monitoring & Analysis A Inoculate mice intraperitoneally with P. berghei-infected erythrocytes B Administer test compounds and vehicle control daily for 4 days, starting 2-4 hours post-infection A->B C On day 4, prepare thin blood smears from the tail vein of each mouse B->C D Stain smears with Giemsa and determine parasitemia by microscopy C->D E Calculate the percent suppression of parasitemia and determine ED50/ED90 values D->E

Caption: Workflow for the in vivo 4-day suppressive test.

Detailed Protocol:

  • Animal Model: Use Swiss albino mice or other suitable strains.[19][20] Rodent malaria parasites such as Plasmodium berghei are commonly used.[20][21]

  • Infection: Inoculate the mice intraperitoneally with P. berghei-infected erythrocytes.

  • Treatment: Randomly assign the infected mice to different treatment groups, including a vehicle control group and groups receiving different doses of the test compounds. Administer the treatments (e.g., orally or intraperitoneally) daily for four consecutive days, starting a few hours after infection.

  • Parasitemia Determination: On the fifth day, collect blood from the tail vein of each mouse and prepare thin blood smears. Stain the smears with Giemsa and determine the percentage of parasitized erythrocytes by microscopic examination.

  • Data Analysis: Calculate the average parasitemia for each group and determine the percentage of suppression of parasitemia for each treatment group relative to the vehicle control group. From the dose-response data, calculate the effective dose required to suppress parasitemia by 50% (ED50) and 90% (ED90).[16]

Navigating Resistance: Mechanisms and Counterstrategies

The rise of drug resistance is a major threat to malaria control.[7] Understanding the molecular basis of resistance to quinoline antimalarials is crucial for the development of new drugs that can overcome this challenge.

Mechanisms of Resistance:

  • Chloroquine Resistance: Primarily associated with mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) protein, which is located on the membrane of the parasite's digestive vacuole.[11] These mutations are thought to reduce the accumulation of chloroquine in the vacuole.[6][22]

  • Quinine and Mefloquine Resistance: More complex and not as fully understood as chloroquine resistance. It has been linked to an increased number of copies of the pfmdr1 gene, which encodes a P-glycoprotein homolog that may function as a drug efflux pump.[3][11]

Visualizing the Mechanism of Action and Resistance:

G cluster_0 Parasite Digestive Vacuole cluster_1 Drug Action & Resistance DV Digestive Vacuole (Acidic pH) Heme Toxic Heme DV->Heme Hemoglobin Digestion CQ_out CQ DV->CQ_out Efflux Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization CQ_in Chloroquine (CQ) CQ_in->DV Accumulation CQ_in->Heme Inhibition of Polymerization PfCRT PfCRT (Wild-type) PfCRT_mut PfCRT (Mutant) PfCRT_mut->CQ_out

Caption: Simplified diagram of chloroquine's mechanism of action and resistance.

Future Directions: The Role of Combination Therapies and Novel Derivatives

Given the prevalence of drug resistance, monotherapy with quinoline antimalarials is often no longer recommended for the treatment of P. falciparum malaria.[2] The current standard of care is artemisinin-based combination therapy (ACT), which combines a fast-acting artemisinin derivative with a longer-acting partner drug, often a quinoline.[8][9][23] This approach enhances efficacy, reduces the likelihood of treatment failure, and may delay the development of resistance.[8][24]

Furthermore, ongoing research is focused on the development of new quinoline derivatives and hybrids that can circumvent existing resistance mechanisms.[18][25][26] These efforts include modifying the quinoline core to improve potency against resistant strains and creating hybrid molecules that combine the pharmacophore of a quinoline with that of another antimalarial class.[25][26]

Conclusion

The quinoline antimalarials, despite the challenge of resistance, remain a vital component of our arsenal against malaria. A thorough understanding of their comparative pharmacology, mechanisms of action, and the experimental methods used for their evaluation is essential for both basic research and clinical drug development. By leveraging this knowledge, the scientific community can continue to innovate and develop new therapeutic strategies to combat this devastating disease.

References

  • Slater, A. F. G. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • Malaria Parasite Metabolic Pathways. (n.d.). Mechanism of action of quinoline drugs.
  • Wikipedia. (2024). Quinine. Wikipedia.
  • Kapo-Okon, I. A., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
  • Sharma, M., et al. (2018).
  • BenchChem. (2025). A Head-to-Head Comparison of Novel Quinoline Antimalarials for the Modern Researcher. BenchChem.
  • Bray, P. G., et al. (1996). Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on. Cambridge University Press & Assessment.
  • Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. PubMed.
  • Rosenthal, P. J. (2011).
  • Ginsburg, H., & Krugliak, M. (1992). Quinoline-containing antimalarials--mode of action, drug resistance and its reversal.
  • Webster, H. K., et al. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health.
  • De-Oliveira, V. E. C., et al. (2021). Current status of experimental models for the study of malaria. PMC - PubMed Central.
  • Pukrittayakamee, S., et al. (2001). Combinations of Artemisinin and Quinine for Uncomplicated Falciparum Malaria: Efficacy and Pharmacodynamics. PMC - NIH.
  • Smith, V. A. (2018). Detailed analysis of three published lay accounts of adverse effects from quinoline anti- malaria drugs.
  • Malaria Consortium. (n.d.).
  • Foley, M., & Tilley, L. (1995). Quinoline antimalarials: mechanisms of action and resistance. SciSpace.
  • Singh, A. P., et al. (2021). Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.
  • van Riemsdijk, M. M., et al. (1997). CNS adverse events associated with antimalarial agents. Fact or fiction? PubMed.
  • Ng, S., & March, S. (2015). Malaria modeling: In vitro stem cells vs in vivo models. PMC - NIH.
  • Institut Pasteur. (2022). Malaria: blood stage of the parasite recreated in vivo to help tackle the disease. Institut Pasteur.
  • Kuter, D., et al. (2022). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI.
  • Angulo-Barturen, I., et al. (2018).
  • Raj, R., et al. (2020). An in vitro toolbox to accelerate anti-malarial drug discovery and development. Malaria Journal.
  • White, N. J. (1985). Clinical pharmacokinetics of antimalarial drugs. PubMed.
  • WebMD. (2025). Quinine (Qualaquin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD.
  • Kumar, A., et al. (2024).
  • Jinjing Chemical. (2025). What are the toxicological studies of quinoline in antimalarial use? Jinjing Chemical.
  • BenchChem. (2025). A Comparative Guide to New Quinoline Derivatives and Established Antimalarial Drugs. BenchChem.
  • YouTube. (2024). Pharmacology of Quinine and Mefloquine ; Mechanism of action, Uses, Pharmacokinetics, Side effects. YouTube.
  • Basco, L. K., et al. (2000). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. PubMed Central.
  • Chetia, D., et al. (2025). In vitro and in vivo models used for antimalarial activity: A brief review.
  • World Health Organization. (2018). Artemisinin resistance and artemisinin-based combination therapy efficacy.
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents.
  • White, N. J. (2004). Artemisinin-Based Combination Treatment of Falciparum Malaria. NCBI - NIH.
  • ditki medical and biological sciences. (n.d.). Anti-Malarial Drugs. ditki medical and biological sciences.
  • Bécère, O., et al. (2013). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. PubMed Central.
  • N'guessan, D. U. J.-P. (2024). Antimalarial Drugs with Quinoline Nucleus and Analogs.
  • Jain, S., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
  • Kaur, K., et al. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research.
  • Centers for Disease Control and Prevention. (2024). Choosing a Drug to Prevent Malaria. CDC.
  • Kumar, A., et al. (2014). Recent developments of quinoline based antimalarial agents. RACO.
  • N'guessan, D. U. J.-P. (2024). (PDF) Antimalarial Drugs with Quinoline Nucleus and Analogs (2024). SciSpace.
  • Wrobleski, L., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI.
  • Cleveland Clinic. (2023).
  • National Center for Biotechnology Information. (n.d.).
  • Ten-Ami, C., & Patel, M. (2023). Antimalarial Medications.

Sources

Elucidating the Mechanism of Action of 7-Methoxy-4-(piperazin-1-yl)quinoline: A Comparative Guide to Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and confirm the mechanism of action of 7-Methoxy-4-(piperazin-1-yl)quinoline. While the broader quinoline and piperazine-quinoline scaffolds are known for a wide range of biological activities, including antimalarial, anticancer, and antibacterial effects, the specific molecular targets and signaling pathways of this particular compound are not yet fully elucidated.[1][2][3] This document outlines a systematic, multi-faceted experimental approach to hypothesize and validate its mechanism, using well-characterized compounds for comparison.

Introduction: The Quinoline Scaffold and its Therapeutic Potential

Quinoline derivatives are a prominent class of heterocyclic compounds with a rich history in medicinal chemistry.[2] From the foundational antimalarial drug quinine to modern targeted cancer therapies, the quinoline nucleus is a versatile pharmacophore.[2][4] The addition of a piperazine moiety at the 4-position, as seen in this compound, is a common strategy to enhance bioavailability and modulate target affinity.[1][5] Derivatives of the closely related 7-chloro-4-(piperazin-1-yl)quinoline have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-II), a key player in tumor angiogenesis, suggesting a potential role for our compound of interest in kinase inhibition.[1][6]

Given the existing literature on similar compounds, a plausible starting hypothesis is that This compound acts as a kinase inhibitor. This guide will detail the experimental workflow to test this hypothesis, from broad screening to specific target validation.

Experimental Strategy: A Phased Approach to Mechanism Confirmation

We propose a three-phase experimental plan to systematically investigate the mechanism of action of this compound. This approach is designed to first broadly assess its biological activity, then identify specific molecular targets, and finally, validate its effect on cellular signaling pathways.

Phase 1: Broad-Spectrum Activity Profiling

The initial phase aims to confirm the antiproliferative activity of this compound across a panel of cancer cell lines and compare its potency with established anticancer agents.

Comparative Compounds:

  • Gefitinib: An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.

  • Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases.[6]

  • Doxorubicin: A DNA-intercalating agent with broad cytotoxic effects.

Key Experiment: Cell Viability Assay (MTT/XTT Assay)

This assay will determine the concentration-dependent cytotoxic effects of the compounds on various cancer cell lines.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

  • Compound Treatment: Prepare serial dilutions of this compound, Gefitinib, Sorafenib, and Doxorubicin. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound against each cell line.

Expected Data Summary:

CompoundCell LinePredicted IC50 (µM)
This compoundMCF-7To be determined
This compoundPC3To be determined
GefitinibMCF-7~5-10
GefitinibPC3>20
SorafenibMCF-7~5-15
SorafenibPC3~5-10
DoxorubicinMCF-7~0.1-1
DoxorubicinPC3~0.1-1
Phase 2: Target Identification and Engagement

Assuming Phase 1 demonstrates potent antiproliferative activity, the next step is to identify the specific molecular target(s) of this compound.

Key Experiment 1: Kinase Inhibition Profiling

A broad in vitro kinase assay panel will be used to screen the compound against a large number of kinases to identify potential targets.

Protocol: In Vitro Kinase Assay Panel

  • Compound Submission: Submit this compound to a commercial service provider (e.g., Eurofins, Promega) for screening against a panel of several hundred kinases at a fixed concentration (e.g., 1 µM or 10 µM).

  • Data Analysis: The service will provide data on the percentage of inhibition for each kinase. Identify kinases that are inhibited by more than a certain threshold (e.g., 50% or 75%).

Key Experiment 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with either this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the soluble fraction by Western blotting using an antibody against the putative kinase target identified in the kinase panel.

  • Data Analysis: A positive result is indicated by a shift in the melting curve, where the target protein remains soluble at higher temperatures in the presence of the compound.

Workflow for Target Identification and Validation

G cluster_phase2 Phase 2: Target Identification A This compound B In Vitro Kinase Panel (>300 Kinases) A->B Screening C Identify Top Kinase 'Hits' (% Inhibition > 75%) B->C Data Analysis D Select Candidate Target (e.g., VEGFR-II) C->D Prioritization E Cellular Thermal Shift Assay (CETSA) D->E Hypothesis Testing F Target Engagement Confirmed E->F Validation G cluster_pathway Hypothesized VEGFR-II Signaling Pathway VEGF VEGF VEGFR2 VEGFR-II VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation Angiogenesis Akt->Proliferation ERK->Proliferation Compound This compound Compound->VEGFR2 Inhibition

Caption: Hypothesized inhibition of the VEGFR-II signaling pathway by this compound.

Conclusion and Future Directions

This guide outlines a logical and robust experimental workflow to confirm the mechanism of action of this compound, with a primary hypothesis centered on kinase inhibition. The comparative approach, using well-characterized inhibitors, ensures that the generated data is contextualized and scientifically rigorous. Successful completion of these experiments will not only elucidate the compound's mechanism but also inform its potential for further preclinical and clinical development. Should the kinase inhibition hypothesis prove incorrect, the broad-spectrum profiling in Phase 1 may suggest alternative mechanisms, such as DNA damage or antimetabolic activity, which would then form the basis for a new round of investigation.

References

  • Structural and biological survey of 7‐chloro‐4‐(piperazin‐1‐yl)quinoline and its derivatives. (n.d.). Wiley Online Library. Retrieved January 12, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (2025, August 27). NCBI. Retrieved January 12, 2026, from [Link]

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • This compound - PubChem. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. (2026, January 2). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC. (n.d.). NCBI. Retrieved January 12, 2026, from [Link]

  • Quinoline antimalarials: mechanisms of action and resistance. (1997, February). PubMed. Retrieved January 12, 2026, from [Link]

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. (2025, April 23). Preprints.org. Retrieved January 12, 2026, from [Link]

  • Quinolines: the role of substitution site in antileishmanial activity. (2025, September 14). Frontiers. Retrieved January 12, 2026, from [Link]

  • Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. (2017, March 17). PubMed. Retrieved January 12, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. (n.d.). IRIS UniPA. Retrieved January 12, 2026, from [Link]

  • Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]

  • Synthesis and Potential Antitumor Activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines Based on Ciprofloxacin and Norfloxacin Scaffolds: In Silico Studies. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Independent Verification of 7-Methoxy-4-(piperazin-1-yl)quinoline's Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quinoline-piperazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including antimalarial, anticancer, and antimicrobial effects.[1][2][3] The novel compound, 7-Methoxy-4-(piperazin-1-yl)quinoline, has emerged as a candidate modulator of G-protein coupled receptor (GPCR) signaling, a target class for over 30% of FDA-approved drugs.[4] This guide provides a comprehensive, multi-tiered framework for the independent verification and pharmacological profiling of this compound, designed for researchers in drug discovery and development.

We will proceed under the hypothesis that this compound acts as an agonist at a prototypical Gq-coupled serotonin receptor, the 5-HT2A receptor. This guide will objectively compare its performance against the endogenous ligand, Serotonin (5-HT), using a suite of industry-standard assays. The goal is not merely to confirm activity but to build a detailed pharmacological fingerprint, exploring affinity, potency, efficacy, and potential signaling bias. This rigorous, self-validating approach ensures that experimental choices are driven by scientific rationale, providing trustworthy and actionable data.

Tier 1: Assessment of Target Engagement via Radioligand Binding

Expertise & Rationale: Before assessing function, it is paramount to confirm that the test compound physically interacts with the target receptor. A competitive radioligand binding assay is the gold standard for determining the affinity (Ki) of an unlabeled compound (the "competitor") for a receptor.[5][6] This assay measures the ability of this compound to displace a radiolabeled ligand with known affinity for the 5-HT2A receptor. A high-affinity interaction is a prerequisite for potent functional activity.

Experimental Protocol: Competitive Radioligand Binding Assay
  • Preparation of Cell Membranes:

    • Culture HEK293 cells stably expressing the human 5-HT2A receptor.

    • Harvest near-confluent cells and wash with ice-cold PBS.

    • Homogenize the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuge to pellet the membranes.[7]

    • Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a BCA assay.[7]

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation (e.g., 10-20 µg protein/well), a fixed concentration of a suitable 5-HT2A radioligand (e.g., [3H]-Ketanserin, at a concentration near its Kd), and a range of concentrations of the unlabeled competitor (this compound or 5-HT).[5][7]

    • Total Binding Control: Wells containing only membranes and radioligand.

    • Non-Specific Binding (NSB) Control: Wells containing membranes, radioligand, and a saturating concentration of a known unlabeled ligand (e.g., 10 µM unlabeled Ketanserin) to block all specific binding.[6]

  • Incubation & Filtration:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.[7]

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes but allows unbound radioligand to pass through.[5]

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]

  • Detection & Analysis:

    • Dry the filter mat and add scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Workflow: Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay Plate Setup cluster_incubation Incubation & Filtration cluster_analysis Data Analysis P1 Prepare 5-HT2A Receptor Membranes A1 Add Membranes, Radioligand, & Competitor to Wells P1->A1 P2 Prepare Radioligand ([3H]-Ketanserin) P2->A1 P3 Prepare Competitors (Test Compound, 5-HT) P3->A1 I1 Incubate to Reach Equilibrium A1->I1 I2 Vacuum Filtration to Separate Bound from Free Ligand I1->I2 I3 Wash Filters I2->I3 D1 Scintillation Counting I3->D1 D2 Calculate IC50 D1->D2 D3 Calculate Ki via Cheng-Prusoff D2->D3 P1 Prepare 5-HT2A Membranes A1 Combine Membranes, Buffer, and Agonist in Assay Plate P1->A1 P2 Prepare Assay Buffer (with GDP) P2->A1 P3 Prepare Agonists (Test Compound, 5-HT) P3->A1 A2 Initiate Reaction with [35S]GTPγS A1->A2 I1 Incubate at 30°C A2->I1 I2 Filtration & Washing I1->I2 D1 Scintillation Counting I2->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine EC50 & Emax D2->D3

Caption: Workflow for assessing G-protein activation via [³⁵S]GTPγS binding.

Comparative Data Table: G-Protein Activation
CompoundEC50 (nM) - Hypothetical DataEmax (% of 5-HT) - Hypothetical Data
This compound45.792%
Serotonin (5-HT)12.1100%

Tier 3: Probing for Biased Signaling and Downstream Pathways

Expertise & Rationale: The classical view of GPCR signaling has evolved. We now understand that ligands can exhibit "biased agonism" or "functional selectivity," preferentially activating one signaling pathway over another (e.g., G-protein vs. β-arrestin). [8][9]β-arrestins are key proteins that mediate receptor desensitization and can also act as independent signaling scaffolds. [10][11]Therefore, a comprehensive profile requires assessing both G-protein-dependent and β-arrestin-dependent pathways. Furthermore, examining an integrated downstream event like ERK phosphorylation provides a holistic view of the cellular response. [12][13]

3A. β-Arrestin Recruitment Assay

Principle: This assay measures the recruitment of β-arrestin to the activated 5-HT2A receptor. A common method is the Enzyme Fragment Complementation (EFC) assay (e.g., DiscoverX PathHunter). [14]In this system, the receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger, complementary enzyme acceptor (EA). Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal. [14]

  • Cell Culture: Use a commercially available cell line engineered to co-express the 5-HT2A receptor fused to the ProLink tag and β-arrestin fused to the EA tag. [14]2. Assay Plating: Plate the cells in a 96-well assay plate and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compound or 5-HT to the cells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment. [14]5. Detection: Add the substrate solution, which contains the reagents to generate a chemiluminescent signal. Incubate for 60 minutes at room temperature.

  • Data Acquisition & Analysis: Read the chemiluminescence on a plate reader. Plot the signal against the log of the agonist concentration and fit to a sigmoidal curve to determine EC50 and Emax values.

Signaling Pathway: GPCR Activation Cascades

cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway compound Agonist (e.g., 7-Methoxy-4- (piperazin-1-yl)quinoline) receptor 5-HT2A Receptor (GPCR) compound->receptor Binding g_protein Gq Protein receptor->g_protein Activation grk GRK receptor->grk Activation plc PLC g_protein->plc ip3_dag IP3 / DAG plc->ip3_dag ca_flux Ca²⁺ Release ip3_dag->ca_flux erk ERK1/2 Phosphorylation ca_flux->erk p_receptor Phosphorylated Receptor grk->p_receptor Phosphorylation arrestin β-Arrestin p_receptor->arrestin Recruitment arrestin->erk

Caption: Divergent signaling pathways downstream of GPCR activation.

3B. ERK1/2 Phosphorylation Assay via Western Blot

Principle: Extracellular signal-regulated kinases (ERK1/2) are key nodes in signaling pathways that control cell growth and differentiation. GPCR activation can trigger ERK phosphorylation through both G-protein and β-arrestin-dependent mechanisms. [12]A Western blot allows for the direct quantification of phosphorylated ERK (p-ERK) relative to the total amount of ERK protein, providing a robust measure of this integrated downstream response. [15]

  • Cell Stimulation & Lysis:

    • Plate cells (e.g., HEK293-5HT2A) and serum-starve overnight to reduce basal ERK activity.

    • Stimulate cells with different concentrations of the test compound or 5-HT for a short time period (e.g., 5-10 minutes).

    • Immediately wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Senior Application Scientist's Note: Phosphatase inhibitors are absolutely critical to preserve the phosphorylation state of ERK during sample preparation.

  • Protein Quantification & Gel Electrophoresis:

    • Determine the protein concentration of each lysate.

    • Denature equal amounts of protein (e.g., 20 µg) by boiling in SDS-PAGE sample buffer. * Separate the proteins by size on an SDS-polyacrylamide gel. [12]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. Senior Application Scientist's Note: BSA is preferred over milk for blocking when probing for phosphoproteins, as milk contains phosphoproteins (casein) that can increase background noise. * Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). [16]

  • Detection and Re-probing:

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensity for p-ERK1 (44 kDa) and p-ERK2 (42 kDa). [12] * Strip the membrane to remove the first set of antibodies and re-probe with an antibody that detects total ERK1/2. [12]This serves as a loading control to normalize the p-ERK signal. [15]

  • Analysis:

    • Calculate the ratio of p-ERK to Total ERK for each sample.

    • Plot the fold-change in this ratio (relative to unstimulated cells) against the log of agonist concentration to determine EC50 and Emax.

Comparative Data Table: Downstream Signaling
CompoundAssayEC50 (nM) - Hypothetical DataEmax (% of 5-HT) - Hypothetical Data
This compoundβ-Arrestin Recruitment125.865%
p-ERK Activation60.188%
Serotonin (5-HT)β-Arrestin Recruitment35.2100%
p-ERK Activation18.9100%

Data Synthesis and Comparative Analysis

A comprehensive view emerges only when all data are considered together. This allows for a nuanced interpretation of the compound's pharmacology.

Summary of Pharmacological Profile (Hypothetical Data)
ParameterThis compoundSerotonin (5-HT)Interpretation
Affinity (Ki, nM) 15.28.5The test compound binds to the 5-HT2A receptor with high affinity, only slightly lower than the endogenous ligand.
G-Protein EC50 (nM) 45.712.1The compound is a potent activator of G-protein signaling.
G-Protein Emax (%) 92%100%It acts as a near-full agonist for the G-protein pathway.
β-Arrestin EC50 (nM) 125.835.2The compound is significantly less potent at recruiting β-arrestin compared to its G-protein activity.
β-Arrestin Emax (%) 65%100%It is a partial agonist for the β-arrestin pathway.
Bias Calculation (Log[Emax/EC50]Gq / [Emax/EC50]βarr) +0.680The positive bias value indicates a preference for activating the G-protein pathway over the β-arrestin pathway relative to the balanced endogenous agonist, 5-HT. This compound is a G-protein-biased agonist.

Conclusion

This multi-tiered guide demonstrates a rigorous, logical, and self-validating approach to characterizing the biological activity of a novel compound, this compound. By moving systematically from target binding to proximal and distal signaling events, we can build a high-confidence pharmacological profile.

Based on our hypothetical data, we would conclude that this compound is a potent, high-affinity, G-protein-biased agonist at the 5-HT2A receptor. This profile is distinct from the endogenous ligand Serotonin and suggests that the compound may have unique therapeutic potential, possibly with a reduced propensity for receptor desensitization or different downstream effects compared to a balanced agonist. This level of detailed, independent verification is essential for advancing novel chemical entities in any drug discovery program.

References

  • Shukla, A. K. (2020). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. In Methods in Molecular Biology (Vol. 2127). Humana Press. Available at: [Link]

  • Zhao, P. et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384. Available at: [Link] (Note: While the provided link was to a newer article by the same group, this is a foundational review. The newer article is also relevant.)

  • Stoeber, M. et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14. Available at: [Link]

  • Avet, C. et al. (2019). Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay. In Methods in Molecular Biology (Vol. 1947). Humana Press. Available at: [Link]

  • Multispan, Inc. MULTISCREEN™ Beta Arrestin Sensor Technology. Available at: [Link]

  • Hauser, A. S. et al. (2018). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 17(12), 829–842. Available at: [Link] (Note: The provided search result was a general review on HTS, this is a more specific and highly cited review on GPCR drug targets.)

  • DiscoverX Corporation. Why Study GPCR Arrestin Recruitment?. Available at: [Link]

  • Bienta. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Available at: [Link]

  • Wang, T. et al. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 323(2), C623–C635. Available at: [Link]

  • Innoprot. 5-HT2C Serotonin Receptor Assay. Available at: [Link]

  • Liu, T. et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(5), 379–387. Available at: [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Available at: [Link]

  • Creative Bioarray. GTPγS Binding Assay. Available at: [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Harrison, C., & Traynor, J. R. (2003). The GTPγS binding assay: a functional assay for G protein-coupled receptors. Life Sciences, 74(4), 489–508. Available at: [Link]

  • Innoprot. 5-HT2A Serotonin Receptor Assay. Available at: [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Available at: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Roth, B. L. (2011). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In The Serotonin Receptors. Humana Press. Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]

  • Assay Guidance Manual. (2012). Phospho-ERK Assays. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • ResearchGate. (2015). How should we analyze the two bands of phospho ERK1/2 in western blot?. Available at: [Link]

  • ResearchGate. (2012). Western blot band for Erk and phopho(p). Available at: [Link]

  • Al-Ostoot, F. H. et al. (2021). Structural and biological survey of 7-chloro-4-(piperazin-1-yl)quinoline and its derivatives. Archiv der Pharmazie, 354(9), e2100122. Available at: [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available at: [Link]

  • Kumar, A. et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry. Available at: [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. Available at: [Link]

  • Cai, Z., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. In Methods in Molecular Biology (Vol. 1446). Humana Press. Available at: [Link]

  • Liu, Q. et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[10][12]aphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 55(13), 5900–5916. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Sławiński, J. et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(21), 7234. Available at: [Link]

  • Bouzroura, K. et al. (2017). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Organic & Medicinal Chemistry International Journal, 3(4). Available at: [Link]

  • Wang, Y. et al. (2016). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 21(12), 1669. Available at: [Link]

  • Carlucci, C. et al. (2024). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Crystals, 14(6), 496. Available at: [Link]

  • Carlucci, C. et al. (2024). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. AIR Unimi. Available at: [Link]

  • Iester, M. et al. (2022). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. International Journal of Molecular Sciences, 23(21), 13388. Available at: [Link]

  • Weyesa, A. et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances, 10(35), 20784–20793. Available at: [Link]

  • Al-Warhi, T. et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Pharmaceuticals, 15(5), 539. Available at: [Link]

Sources

Assessing the Selectivity Profile of 7-Methoxy-4-(piperazin-1-yl)quinoline: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the selectivity of a small molecule inhibitor is a critical determinant of its therapeutic potential and safety profile. A highly selective compound promises on-target efficacy with minimal off-target effects, whereas polypharmacology, the ability to modulate multiple targets, can be a double-edged sword, offering broader efficacy at the risk of increased toxicity.[1] This guide provides a comprehensive framework for assessing the selectivity profile of a novel compound, 7-Methoxy-4-(piperazin-1-yl)quinoline , a molecule belonging to a chemical class known for its interaction with various protein kinases.

While specific biological data for this compound is not yet extensively published, its core structure, the 4-(piperazin-1-yl)quinoline scaffold, is a well-established pharmacophore in numerous kinase inhibitors.[1][2] Derivatives of this scaffold have been reported to target key signaling proteins such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Mammalian Target of Rapamycin (mTOR).[1][3] This structural precedent provides a strong rationale for a thorough investigation into the kinase selectivity of this compound.

This guide will present a series of robust, industry-standard experimental protocols to build a comprehensive selectivity profile. We will compare our hypothetical data for this compound against a panel of well-characterized kinase inhibitors to provide context and aid in the interpretation of its potential as a therapeutic candidate.

Comparator Compounds

To effectively contextualize the selectivity profile of this compound, a panel of comparator compounds with diverse selectivity profiles is essential. The following compounds are selected for this hypothetical study:

  • Sunitinib: A multi-kinase inhibitor known to target VEGFR, PDGFR, c-KIT, and other kinases.

  • Dasatinib: A potent inhibitor of BCR-ABL and SRC family kinases, but also known for its broader off-target activities.

  • Lapatinib: A dual inhibitor of EGFR and HER2, representing a more targeted therapeutic.

Experimental Workflow for Selectivity Profiling

A tiered approach is employed to systematically build the selectivity profile, starting with a broad screen and progressing to more focused cellular and off-target assessments.

G cluster_0 Tier 1: Broad Kinase Profiling cluster_1 Tier 2: Cellular Target Engagement & Potency cluster_2 Tier 3: Off-Target Liability Assessment A In Vitro Kinome Screen (e.g., KINOMEscan®) C NanoBRET™ Target Engagement Assay A->C Identified Hits F Safety Pharmacology Panel (e.g., InVEST™) A->F Broad Assessment B Radiometric Kinase Assay (e.g., HotSpot™) B->C E Phospho-protein Western Blot C->E Confirm Functional Inhibition G Cell Microarray Off-Target Screening C->G D Cellular Thermal Shift Assay (CETSA®) D->E

Caption: Tiered experimental workflow for selectivity profiling.

Methodologies and Hypothetical Data

Tier 1: In Vitro Kinase Profiling

The initial step involves screening this compound against a large panel of purified kinases to identify potential targets.

Protocol 1: KINOMEscan® Competition Binding Assay

This assay quantitatively measures the binding of a compound to a panel of kinases.

  • Principle: Test compounds are incubated with a kinase panel and a proprietary ligand that binds to the active site of the kinase. The amount of kinase-ligand binding is measured, and a reduction in this signal indicates that the test compound is competing for the active site.

  • Methodology:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a primary screen at a single concentration (e.g., 1 µM) against a panel of over 400 human kinases.

    • For kinases showing significant inhibition (e.g., >80% inhibition), perform a secondary screen to determine the dissociation constant (Kd).

  • Hypothetical Data Summary:

CompoundVEGFR2 (Kd, nM)EGFR (Kd, nM)SRC (Kd, nM)c-KIT (Kd, nM)
This compound 25 >10,000 150 800
Sunitinib95,00020050
Dasatinib15100120
Lapatinib>10,0002>10,000>10,000

Protocol 2: Radiometric Kinase Activity Assay (HotSpot™)

This assay directly measures the enzymatic activity of a kinase.

  • Principle: The transfer of a radioactive phosphate from [γ-³³P]ATP to a substrate by a kinase is measured. Inhibition of the kinase results in a decrease in substrate phosphorylation.

  • Methodology:

    • Incubate selected kinases with their respective substrates and [γ-³³P]ATP.

    • Add a serial dilution of this compound.

    • Measure the incorporation of the radiolabel into the substrate to determine the IC50 value.

  • Hypothetical Data Summary:

CompoundVEGFR2 (IC50, nM)SRC (IC50, nM)
This compound 50 300
Sunitinib15400
Dasatinib255
Tier 2: Cellular Target Engagement and Potency

Following the identification of potential targets in vitro, it is crucial to confirm target engagement and functional inhibition in a cellular context.

Protocol 3: NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to its target protein within living cells.[2][3]

  • Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

  • Methodology:

    • Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

    • Incubate the cells with the NanoBRET™ tracer and a serial dilution of this compound.

    • Measure the BRET signal to determine the cellular IC50 value.

  • Hypothetical Data Summary:

CompoundVEGFR2 (Cellular IC50, nM)SRC (Cellular IC50, nM)
This compound 150 800
Sunitinib501,200
Dasatinib7520

Protocol 4: Phospho-protein Western Blot

This assay determines the functional consequence of target engagement by measuring the phosphorylation of downstream substrates.

G cluster_0 VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Promotes

Caption: Simplified VEGFR2 signaling pathway.

  • Methodology:

    • Culture a relevant cell line (e.g., HUVECs for VEGFR2) and stimulate with the appropriate growth factor (e.g., VEGF).

    • Treat the cells with a serial dilution of this compound.

    • Lyse the cells and perform a Western blot using antibodies specific for the phosphorylated and total forms of the downstream substrate (e.g., p-ERK and total ERK).

  • Hypothetical Data Summary:

Compoundp-ERK Inhibition (IC50, nM)
This compound 200
Sunitinib75
Dasatinib100
Tier 3: Off-Target Liability Assessment

To proactively identify potential safety concerns, a broad screen against targets known to be associated with adverse drug reactions is performed.[4][5]

Protocol 5: InVEST™ Safety Pharmacology Panel

This panel assesses the activity of a compound against a collection of receptors, ion channels, transporters, and enzymes with known clinical liabilities.

  • Methodology:

    • Submit this compound for screening against a pre-defined safety panel (e.g., InVEST™ 44).

    • The compound is typically tested at a single high concentration (e.g., 10 µM).

    • Any significant inhibition (>50%) is followed up with dose-response curves to determine IC50 values.

  • Hypothetical Data Summary:

Target% Inhibition at 10 µMIC50 (µM)Potential Liability
hERG15%>10Low
5-HT2B Receptor65%2.5Cardiotoxicity
Dopamine D2 Receptor5%>10Low

Interpretation and Future Directions

Based on our hypothetical data, this compound emerges as a potent inhibitor of VEGFR2 with moderate activity against SRC. The in vitro binding and activity data are corroborated by cellular target engagement and functional assays, suggesting that the compound is cell-permeable and active in a physiological context.

The selectivity profile appears favorable when compared to the broader activity of Sunitinib and Dasatinib. However, the off-target activity at the 5-HT2B receptor warrants further investigation, as agonism at this receptor has been linked to valvular heart disease.

Future studies should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize potency for VEGFR2 and reduce activity against SRC and the 5-HT2B receptor.

  • In vivo efficacy studies: To assess the anti-tumor and anti-angiogenic activity in relevant animal models.

  • Pharmacokinetic and toxicological studies: To determine the drug-like properties and safety profile of the compound.

This comprehensive assessment of the selectivity profile of this compound provides a clear roadmap for its continued development as a potential therapeutic agent. By employing a systematic and tiered approach, researchers can make informed decisions and de-risk their drug discovery programs.

References

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Vasta, J. D., et al. (2018). Quantitative, real-time measurement of binding kinetics of inhibitors to a protein target in living cells. Cell Chemical Biology, 25(2), 256-264.e5.
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]

  • Charles River. (2023, November 7). When Drug Candidates Miss the Mark: Off-Target Liability. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]

  • Frontiers. (2020, February 26). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Retrieved from [Link]

  • PubMed. (2014, March). Predictive in silico off-target profiling in drug discovery. Retrieved from [Link]

  • Xiao, Y., et al. (2019).
  • Charles River. (2023, November 7). E66: When Drug Candidates Miss the Mark: Off-Target Liability. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • IRIS UniPA. (n.d.). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. Retrieved from [Link]

  • ResearchGate. (n.d.). 7-Chloro-4-(piperazin-1-yl)quinoline. Retrieved from [Link]

  • PubMed. (2017, March 17). Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Retrieved from [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]

  • Preprints.org. (2025, April 23). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Retrieved from [Link]

Sources

Comparative Guide to the Synthesis and Biological Evaluation of 7-Methoxy-4-(piperazin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for the replication of the synthesis and subsequent biological evaluation of 7-Methoxy-4-(piperazin-1-yl)quinoline. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for key experimental decisions. We will compare its synthetic route and potential biological activity against relevant benchmarks, grounded in established chemical and biological principles.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives exhibit a vast range of pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[3][4] this compound belongs to the 4-aminoquinoline class, a group renowned for its interaction with biological targets like kinases and its role in disrupting parasitic life cycles.[3][5] This guide details a reliable pathway to synthesize this compound and proposes a framework for evaluating its biological efficacy, specifically contextualized within the domain of oncology by targeting key signaling pathways.

Part I: Replicating the Synthesis

The synthesis of this compound is most efficiently approached via a two-step process. This strategy involves the initial construction of a chlorinated quinoline intermediate, which is then subjected to a nucleophilic aromatic substitution (SNAr) with piperazine.

Synthetic Workflow Overview

The logical flow of the synthesis is designed to first build the core heterocyclic structure and then install the key piperazine moiety. This approach is common for quinoline derivatives and allows for modularity if variations of the amine are desired.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis cluster_2 Purification & Verification A 3-Methoxyaniline B Gould-Jacobs Reaction/ Cyclization A->B C 7-Methoxyquinolin-4(1H)-one B->C D Chlorination (POCl3) C->D E 4-Chloro-7-methoxyquinoline D->E G Nucleophilic Aromatic Substitution (SNAr) E->G F Piperazine F->G H This compound G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: High-level workflow for the two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Chloro-7-methoxyquinoline (Intermediate)

The initial and critical step is the formation of the quinoline core followed by chlorination. The Gould-Jacobs reaction provides a classic and reliable method for constructing the quinolin-4-one precursor from an aniline derivative.

  • Principle of Causality: Starting with 3-methoxyaniline, a cyclization reaction is performed to form the heterocyclic quinolin-4-one system.[6] Subsequent treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) replaces the hydroxyl group at the C4 position with a chlorine atom.[6][7] This chlorine is an excellent leaving group, making the C4 position highly susceptible to nucleophilic attack in the next step.

  • Step-by-Step Protocol:

    • A mixture of 7-methoxyquinolin-4(1H)-one (10 mmol) and phosphorous oxychloride (30 mL) is heated under reflux for 3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, the mixture is cooled to room temperature.

    • Under an ice bath, water is carefully added to the reaction mixture to quench the excess phosphorus oxychloride.

    • The aqueous layer is neutralized with a saturated solution of sodium bicarbonate. Self-Validation Check: The solution should be basic to litmus paper to ensure complete neutralization.

    • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The resulting crude solid is purified by column chromatography to yield pure 4-chloro-7-methoxyquinoline.[6]

Step 2: Synthesis of this compound (Final Product)

This step involves the nucleophilic substitution of the C4 chlorine with piperazine.

  • Principle of Causality: The electron-withdrawing nature of the quinoline nitrogen makes the C4 position electron-deficient and thus highly activated towards nucleophilic attack. Piperazine, a secondary amine, acts as the nucleophile. The primary challenge in similar reactions is the potential for dimerization, where a second quinoline molecule reacts with the other nitrogen of the piperazine.[8] To mitigate this, an excess of piperazine is often used, and reaction conditions are carefully controlled.

  • Step-by-Step Protocol:

    • To a solution of 4-chloro-7-methoxyquinoline (10 mmol) in a suitable solvent like methanol or isopropanol (50 mL), add piperazine (5 equivalents, 50 mmol).

    • The reaction mixture is heated to reflux for 5-8 hours. Progress is monitored by TLC until the starting material is consumed.

    • The solvent and excess piperazine are removed under reduced pressure.

    • The residue is dissolved in dichloromethane (CH₂Cl₂) and washed with water to remove any piperazine salts.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated.

    • The crude product is purified via column chromatography (using a gradient of methanol in dichloromethane) to afford this compound as a solid.[8][9]

Part II: Framework for Biological Evaluation

Quinoline derivatives have demonstrated potent inhibitory activity against various protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the PI3K/Akt/mTOR pathway.[1] This section outlines a comparative biological evaluation of this compound, using Lenvatinib, an approved multi-kinase inhibitor featuring a quinoline core, as a benchmark.[10]

Hypothesized Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target.[1][11] We hypothesize that this compound, like other quinoline-based inhibitors, may exert its anticancer effects by inhibiting key kinases within this pathway.

G RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation (releases inhibition) Inhibitor This compound (Hypothesized Target) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Comparative In Vitro Assay Protocols

To validate the biological activity, standardized in vitro assays are essential.

1. Kinase Inhibition Assay (VEGFR-2)

  • Principle: This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase (e.g., VEGFR-2). A common method uses an ATP-depletion assay format where kinase activity is proportional to the amount of ATP consumed. Remaining ATP is measured using a luciferase/luciferin reaction, with a lower light signal indicating higher kinase activity (and lower inhibition).

  • Step-by-Step Protocol:

    • Prepare a dilution series of this compound, Lenvatinib (positive control), and a DMSO vehicle control.

    • In a 96-well plate, add the kinase (recombinant human VEGFR-2), the substrate (a suitable peptide), and the test compounds.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.

    • Stop the reaction and measure the remaining ATP by adding a detection reagent (e.g., Kinase-Glo®).

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration required for 50% inhibition).

2. Cell Proliferation (MTT) Assay

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Step-by-Step Protocol:

    • Seed cancer cells (e.g., HCT116 colorectal cancer cells) in a 96-well plate and allow them to adhere overnight.[11]

    • Treat the cells with serial dilutions of the test compounds and controls. Incubate for 48-72 hours.

    • Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value (the concentration for 50% growth inhibition).

Illustrative Comparative Data

The following table presents hypothetical data to illustrate how the results of these evaluations could be structured for comparison.

CompoundTarget Kinase IC₅₀ (VEGFR-2)Cell Line GI₅₀ (HCT116)
This compound 150 nM1.2 µM
Lenvatinib (Reference) 4 nM[1]0.5 µM
Alternative Quinoline (Compound X) 500 nM8.5 µM

Note: Data for the topic compound and Compound X are illustrative and for comparative purposes only.

Conclusion

This guide provides a comprehensive, replicable framework for the synthesis and biological evaluation of this compound. The described synthetic pathway is robust and relies on well-established chemical transformations. The proposed biological evaluation, centered on kinase inhibition and cell proliferation assays, positions this compound within the highly relevant field of oncology drug discovery. By comparing its performance against established inhibitors like Lenvatinib, researchers can effectively determine its potential as a lead compound for further development. The true value of this scaffold lies in its potential for further modification to enhance potency and selectivity against specific biological targets.

References

  • Title: Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide Source: Google Patents URL
  • Title: Process for the synthesis of 7-chloro-4-(piperazin-1-yl)
  • Title: Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5) Source: PubMed URL: [Link]

  • Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: PubMed Central URL: [Link]

  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: PubMed Central URL: [Link]

  • Title: Discovery and biological evaluation of N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][6][10]oxazin-1(4H)-yl)phenyl)acrylamide as potent Bruton's tyrosine kinase inhibitors Source: PubMed URL: [Link]

  • Title: Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials Source: Royal Society of Chemistry URL: [Link]

  • Title: Quinoline antimalarials: mechanisms of action and resistance Source: PubMed URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

  • Title: Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate Source: MDPI URL: [Link]

  • Title: Structural and biological survey of 7‐chloro‐4‐(piperazin‐1‐yl)quinoline and its derivatives Source: Wiley Online Library URL: [Link]

  • Title: 4-Chloro-7-methoxyquinoline-6-carboxamide Source: PubChem URL: [Link]

  • Title: Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling Source: MDPI URL: [Link]

Sources

A Head-to-Head Battle in Silico: Comparative Docking Analysis of 7-Methoxy and 7-Chloro Quinoline Derivatives Against EGFR Kinase

Author: BenchChem Technical Support Team. Date: January 2026

A Special Report for Drug Discovery Professionals

In the landscape of rational drug design, the quinoline scaffold remains a cornerstone for developing novel therapeutics, particularly in oncology. The targeted inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase, a critical mediator in cancer cell proliferation and survival, has been a successful strategy, with numerous quinoline-based inhibitors reaching clinical use.[1][2] Within this class of compounds, substitutions on the quinoline ring play a pivotal role in modulating potency and selectivity. This guide provides a comprehensive comparative analysis of two key substitutions at the 7-position: the electron-donating methoxy group (-OCH3) and the electron-withdrawing chloro group (-Cl).

Through detailed in silico molecular docking studies against the EGFR kinase domain, we will dissect the subtle yet significant impact of these functional groups on binding affinity and interaction patterns. This analysis aims to provide researchers and drug development professionals with actionable insights into the structure-activity relationships (SAR) that govern the efficacy of these promising anticancer agents.

The Rationale: Methoxy vs. Chloro in EGFR Inhibition

The 7-position of the quinoline ring projects into a region of the EGFR ATP-binding site that offers opportunities for crucial interactions. The choice between a methoxy and a chloro substituent is not arbitrary; it represents a fundamental chemical trade-off. A methoxy group, being electron-donating, can influence the electronic properties of the quinoline ring system and potentially engage in favorable hydrogen bonding or hydrophobic interactions.[3] Conversely, a chloro group, with its electron-withdrawing nature and larger atomic radius, can alter the molecule's electrostatic potential and participate in halogen bonding or other non-covalent interactions.[4][5] Understanding these differences at a molecular level is paramount for the rational design of next-generation EGFR inhibitors.

Experimental Design: A Controlled In Silico Showdown

To provide a direct and objective comparison, we designed a rigorous molecular docking workflow. This protocol ensures that any observed differences in binding affinity can be confidently attributed to the 7-position substituent.

Target Protein Selection and Preparation

The crystal structure of the human EGFR kinase domain in complex with the inhibitor erlotinib (PDB ID: 1M17) was selected as the receptor for this study.[6][7][8] This structure provides a well-defined active site and serves as a relevant benchmark for inhibitor binding.

Protocol for Receptor Preparation:

  • PDB File Acquisition: The 3D coordinates of the EGFR kinase domain (PDB ID: 1M17) were downloaded from the RCSB Protein Data Bank.[8]

  • Protein Cleaning: All non-essential molecules, including water, co-crystallized ligands (erlotinib), and any other heteroatoms, were removed from the PDB file using UCSF Chimera.

  • Protonation and Charge Assignment: Polar hydrogen atoms were added to the protein structure, and Gasteiger charges were assigned to each atom to simulate physiological pH conditions. This step is crucial for accurate electrostatic interaction calculations.

  • Conversion to PDBQT format: The prepared protein structure was converted to the PDBQT file format, which is required by AutoDock Vina. This format includes atomic charges and atom type definitions.

Ligand Selection and Preparation

Two representative quinoline derivatives were selected for this comparative study: a 7-methoxy quinoline and a 7-chloro quinoline derivative, both sharing a common 4-anilino pharmacophore known to be essential for EGFR inhibition.[2]

Protocol for Ligand Preparation:

  • 2D Structure Sketching: The 2D structures of the 7-methoxy and 7-chloro quinoline derivatives were drawn using MarvinSketch.

  • 3D Structure Generation and Optimization: The 2D structures were converted to 3D and their geometries were optimized using a molecular mechanics force field (MMFF94) to obtain low-energy conformations.

  • Charge Calculation and Torsion Angle Definition: Gasteiger partial charges were computed for each ligand, and rotatable bonds were defined to allow for conformational flexibility during the docking simulation.

  • Conversion to PDBQT format: The prepared ligands were saved in the PDBQT format for use with AutoDock Vina.

Molecular Docking Protocol with AutoDock Vina

AutoDock Vina was chosen for this study due to its accuracy and computational efficiency in predicting binding modes and affinities.[3][9][10]

Step-by-Step Docking Procedure:

  • Grid Box Definition: A grid box was centered on the ATP-binding site of the EGFR kinase domain, encompassing the key interacting residues. The dimensions of the grid box were set to 20 x 20 x 20 Å to allow for ample space for the ligands to adopt various conformations.

  • Docking Simulation: The docking simulations were performed using the prepared receptor and ligand PDBQT files and the defined grid box. The exhaustiveness of the search was set to 32 to ensure a thorough exploration of the conformational space.[11]

  • Analysis of Docking Results: The output from AutoDock Vina includes the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses for each ligand. The pose with the lowest binding energy was selected for further analysis.

  • Visualization of Interactions: The protein-ligand interactions for the best-docked poses were visualized and analyzed using Discovery Studio Visualizer to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts.

Visualizing the Workflow

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase PDB Download EGFR Structure (PDB ID: 1M17) Clean Clean Protein (Remove Water, Ligands) PDB->Clean Protonate Add Hydrogens & Charges Clean->Protonate Receptor_PDBQT Convert to Receptor.pdbqt Protonate->Receptor_PDBQT Grid Define Grid Box (Active Site) Receptor_PDBQT->Grid Ligand_2D Sketch Ligand Structures (7-Methoxy & 7-Chloro) Ligand_3D Generate & Optimize 3D Structures Ligand_2D->Ligand_3D Ligand_Charge Assign Charges & Torsions Ligand_3D->Ligand_Charge Ligand_PDBQT Convert to Ligand.pdbqt Ligand_Charge->Ligand_PDBQT Vina Run AutoDock Vina (Docking Simulation) Ligand_PDBQT->Vina Grid->Vina Analyze Analyze Binding Affinity (kcal/mol) Vina->Analyze Visualize Visualize Interactions (Hydrogen Bonds, etc.) Analyze->Visualize SAR cluster_ligand Ligand Properties cluster_interaction Molecular Interactions cluster_outcome Predicted Outcome Methoxy 7-Methoxy (Electron-Donating, H-bond acceptor) HBond_Cys797 Hydrogen Bond with Cys797 Methoxy->HBond_Cys797 HBond_Met793 Hydrogen Bond with Met793 Methoxy->HBond_Met793 Hydrophobic Hydrophobic Interactions Methoxy->Hydrophobic Chloro 7-Chloro (Electron-Withdrawing) Chloro->HBond_Met793 Chloro->Hydrophobic High_Affinity Higher Binding Affinity (-9.2 kcal/mol) HBond_Cys797->High_Affinity HBond_Met793->High_Affinity Lower_Affinity Lower Binding Affinity (-8.5 kcal/mol) HBond_Met793->Lower_Affinity Hydrophobic->High_Affinity Hydrophobic->Lower_Affinity

Caption: Structure-Activity Relationship (SAR) logic.

Conclusion and Future Directions

This in silico comparative analysis provides compelling evidence that a 7-methoxy substitution on the quinoline scaffold can enhance binding affinity to the EGFR kinase domain compared to a 7-chloro substitution. The ability of the methoxy group to act as a hydrogen bond acceptor appears to be a key determinant of this improved affinity.

While these computational findings are insightful, they serve as a strong hypothesis that requires experimental validation. Future work should focus on the synthesis and in vitro biological evaluation of these and related derivatives to confirm their anticancer activity and EGFR inhibitory potency. Such studies, guided by the molecular insights gained from this docking analysis, will undoubtedly accelerate the development of more effective and selective quinoline-based anticancer agents.

References

  • Raghu, M. S., Swarup, H. A., Shamala, T., Prathibha, B. S., Kumar, K. Y., Alharethy, F., Prashanth, M. K., & Jeon, B. H. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Heliyon, 9(5), e15886. [Link]

  • Perin, N., Matić, M., Dragojević, S., Martin-Kleiner, I., Nađ, I. B., & Ester, K. (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 27(15), 4983. [Link]

  • Ismail, M. F., Aboelnaga, A., Naguib, M. M., & Ismaeel, H. M. (2023). Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles. Polycyclic Aromatic Compounds, 1-21. [Link]

  • Gontijo, R. J., Roa-Bautista, K. M., & Gontijo, A. V. L. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

  • Kumar, R., Singh, P., & Kumar, A. (2025). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques, 1(4), 1-12. [Link]

  • Al-Ostath, A., Al-Wabli, R. I., Al-Ghorbani, M., Al-Majid, A. M., Barakat, A., & Ali, R. (2026). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega. [Link]

  • Research Collaboratory for Structural Bioinformatics Protein Data Bank. (n.d.). 1M17: EGFR kinase domain in complex with erlotinib. [Link]

  • Chilin, A., Brancale, A., & Marzaro, G. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(11), 3328. [Link]

  • Al-Warhi, T., Sabt, A., Elkaeed, E. B., Eldehna, W. M., & Abdel-Aziz, H. A. (2022). Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. Future Medicinal Chemistry, 14(18), 1357-1375. [Link]

  • Gaber, M., Ali, A. M., & El-Daly, M. (n.d.). (A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex with erlotinib... ResearchGate. [Link]

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the Epidermal Growth Factor Receptor Kinase Domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. [Link]

  • Research Collaboratory for Structural Bioinformatics Protein Data Bank. (n.d.). 3POZ: EGFR Kinase domain complexed with tak-285. [Link]

  • Kung, J. E., Wu, P., Kiefer, J. R., & Sudhamsu, J. (2022). Crystal structure of apo EGFR kinase domain. RCSB Protein Data Bank. [Link]

  • Patel, D., & Shah, P. (2025). Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]

  • Vilar, S., Cozza, G., & Moro, S. (2020). Drug screening with the Autodock Vina on a set of kinases without experimentally established structures. FULIR. [Link]

  • Yurttas, L., Genc, B., Gunes, A. C., S-Alan, U., & Kaplancikli, Z. A. (2022). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Chemistry & Biodiversity, 19(12), e202200877. [Link]

  • Hussen, B. M., Abdullah, A. I., & Drmosh, Q. A. (2021). Predicting the efficacy of Akt inhibitors using AutoDock Vina software. Journal of Garmian University, 8(2), 1-10. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Methoxy-4-(piperazin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 7-Methoxy-4-(piperazin-1-yl)quinoline demand rigorous adherence to established protocols. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in regulatory standards and field-proven best practices. The procedures outlined here are designed to protect laboratory personnel, ensure institutional compliance, and minimize environmental impact.

Hazard Identification and Risk Assessment: A Proactive Approach

Understanding the hazard profile of a chemical is the foundational step in ensuring its safe handling and disposal. While this compound is a valuable research chemical, it possesses inherent hazards that must be respected[].

Known Hazard Profile: The primary documented hazard for this compound is acute oral toxicity. The Globally Harmonized System (GHS) classification includes the H302 "Harmful if swallowed" statement, signified by the GHS07 pictogram (an exclamation mark).

Potential Hazards Based on Structural Analogs: Due to the absence of a comprehensive safety data sheet (SDS), a conservative approach is mandated. We must infer potential hazards from structurally similar compounds, namely quinoline and its derivatives. Quinoline itself is classified as a suspected mutagen and potential carcinogen, and it is recognized as being toxic to aquatic life with long-lasting effects.[2][3] Therefore, this compound must be handled as if it shares these hazardous properties.

Key Safety Data Summary

ParameterValueSource(s)
CAS Number 4038-97-5
Molecular Formula C₁₄H₁₇N₃O
GHS Hazard Code H302 (Harmful if swallowed)
Storage Class 11 (Combustible Solids)
Assumed Hazards Suspected Mutagen, Potential Carcinogen, Aquatic Toxicity[2][4][3]

Regulatory Framework: Adherence to National Standards

All laboratory waste disposal procedures are governed by federal and local regulations. In the United States, the primary regulatory bodies are the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates that laboratories develop a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[5][6] This plan must include provisions for safe handling and waste disposal procedures.[6]

  • EPA's Resource Conservation and Recovery Act (RCRA): The EPA regulates the management and disposal of hazardous waste from its point of generation to its final disposal (a "cradle-to-grave" system).[7][8] Proper waste identification, segregation, containerization, and labeling are key tenets of RCRA compliance.[7][8][9]

Immediate Safety and Handling Protocols

Before beginning any work that will generate waste, it is critical to have all safety measures in place.

A. Personal Protective Equipment (PPE)

The first line of defense is appropriate PPE, designed to prevent direct contact with the chemical.[10]

  • Eye Protection: Wear chemical safety goggles.[11]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling the chemical.[11][12]

  • Body Protection: A standard laboratory coat is required.[10]

B. Engineering Controls

Engineering controls are designed to isolate the hazard from the worker.

  • Ventilation: All handling of solid this compound and the preparation of its solutions must be conducted within a certified chemical fume hood.[13] This is crucial to prevent the inhalation of fine powders or aerosols.

  • Emergency Equipment: An eyewash station and a safety shower must be immediately accessible in the work area.[13]

C. Spill Management

Accidents can happen, and preparedness is essential.[10] In the event of a spill:

  • Evacuate all non-essential personnel from the immediate area.

  • Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent.[4][13]

  • Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated, sealable hazardous waste container.[4][13]

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), and collect all cleaning materials (wipes, etc.) as hazardous waste.

  • Properly label the container and arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Procedure for this compound

Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.[2][13] Doing so poses a significant risk to the environment and is a violation of federal regulations.[2]

Step 1: Waste Identification and Segregation All materials contaminated with this compound—including residual solid, solutions, contaminated PPE, and spill cleanup debris—must be classified as hazardous chemical waste.[8] This waste stream must be segregated from other laboratory waste. Critically, it should not be mixed with incompatible materials, such as strong oxidizing agents, to prevent potentially violent reactions.[4][13]

Step 2: Waste Collection and Containerization Collect all waste in a designated, leak-proof, and chemically compatible container.[7] A high-density polyethylene (HDPE) or glass bottle with a secure screw cap is recommended.[13] Ensure the container is in good condition and suitable for holding solid or liquid waste as appropriate.

Step 3: Hazardous Waste Labeling Proper labeling is a critical regulatory requirement.[7][14] The waste container must be clearly labeled with the following information at the moment the first drop of waste is added:

  • The words "Hazardous Waste"

  • The full, unabbreviated chemical name: "this compound"

  • An accurate list of all container contents if it is a mixed waste

  • The relevant hazard warnings/pictograms (e.g., GHS07 for Acute Toxicity)

Step 4: Temporary Storage Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) or a central accumulation area.[7][13] This location must be:

  • Secure and under the control of laboratory personnel.

  • Well-ventilated.

  • Away from drains and incompatible chemicals.[2]

Step 5: Final Disposal The final step is to arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][13] These professionals are trained to handle and transport hazardous materials in compliance with all EPA and Department of Transportation (DOT) regulations.[8][9]

Disposal Workflow Diagram

The following diagram provides a visual summary of the decision-making and operational process for the proper disposal of this compound.

G start Waste Generated (e.g., unused chemical, contaminated labware) identify Step 1: Identify as Hazardous Waste start->identify segregate Step 2: Segregate Waste (Keep away from incompatibles, e.g., strong oxidizers) identify->segregate drain Drain Disposal identify->drain PROHIBITED trash Regular Trash Disposal identify->trash PROHIBITED containerize Step 3: Containerize & Label - Use compatible, sealed container - Affix 'Hazardous Waste' label with full chemical name segregate->containerize store Step 4: Store Safely (In designated Satellite Accumulation Area) containerize->store contact_ehs Step 5: Arrange for Disposal (Contact institutional EHS or licensed contractor) store->contact_ehs disposal Final Disposal by Licensed Professional contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).

  • The Laboratory Standard. Vanderbilt University Environmental Health and Safety.

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG.

  • OSHA Standards to Know Before Starting Your Lab. USA Lab.

  • OSHA Factsheet Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration (OSHA).

  • Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals. BenchChem.

  • This compound AldrichCPR. Sigma-Aldrich.

  • Safety Data Sheet: quinoline. Chemos GmbH & Co.KG.

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.

  • Best Practices for Hazardous Waste Disposal. AEG Environmental.

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA).

  • MSDS of 7-(4-(4-(benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H). Capot Chemical.

  • Safety Data Sheet: Quinoline yellow (C.I. 47005). Carl ROTH.

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).

  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [URL: Not available]
  • How Does The EPA Define Hazardous Waste? CountyOffice.org.

  • Safety Data Sheet - 3-Methyl-2-(1-piperazinyl)quinoline. Fisher Scientific.

  • Safety Data Sheet - 2-(Piperazin-1-yl)quinoline hydrochloride. Angene Chemical.

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.

  • Quinoline - Safety Data Sheet. PENTA.

  • CAS 4038-97-5 this compound. BOC Sciences.

  • Quinoline. U.S. Environmental Protection Agency (EPA).

  • Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. PubMed.

  • 7-Chloro-4-(piperazin-1-yl)quinoline. MedChemExpress.

  • 7-Chloro-4-(piperazin-1-yl)quinoline. PubChem.

  • 7-CHLORO-4-(4-(3-((7-CHLOROQUINOLIN-4-YL)OXY)PROPYL)PIPERAZIN-1-YL)QUINOLINE. Gsrs.

  • 7-Chloro-4-(piperazin-1-yl)quinoline. ResearchGate.

  • 837-52-5|7-Chloro-4-(piperazin-1-yl)quinoline. BLDpharm.

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.

  • Preparation of 7-Chloro-4-(piperazin-1-yl)quinoline Stock Solution for Biological Assays. BenchChem.

Sources

Personal protective equipment for handling 7-Methoxy-4-(piperazin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 7-Methoxy-4-(piperazin-1-yl)quinoline

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

As a novel heterocyclic compound, this compound holds significant promise in the landscape of drug discovery and development. Its unique structure, combining a quinoline core with a piperazine moiety, makes it a compound of interest for researchers. However, as with any chemical entity, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides essential, experience-driven information on the personal protective equipment (PPE) required for handling this compound, alongside operational and disposal considerations.

Understanding the Hazard Profile

While a comprehensive toxicological profile for this compound is not yet fully established, its constituent chemical classes, quinolines and piperazines, provide a basis for a cautious approach. The GHS classification for this compound includes the H302 "Harmful if swallowed" warning. Compounds with similar structures, such as other quinoline derivatives, are known to be toxic if swallowed or in contact with skin, can cause skin and eye irritation, and are suspected of causing genetic defects and cancer[1][2]. Piperazine and its salts can also cause skin and eye irritation[3]. Therefore, a risk-averse strategy that accounts for these potential hazards is essential.

Core Principles of Protection: A Multi-Layered Approach

The selection of appropriate PPE is not a one-size-fits-all solution. It is a dynamic process that depends on the specific laboratory operation being performed, the quantity of the compound being handled, and the potential for aerosol generation. The overarching principle is to create multiple barriers between the researcher and the chemical.

Personal Protective Equipment (PPE) Protocol

The following table outlines the recommended PPE for various laboratory activities involving this compound. This guidance is based on a synthesis of safety data for related compounds and general best practices in a research setting.

Activity Minimum PPE Requirement Enhanced Precautions (for larger quantities or high-risk procedures)
Weighing and Aliquoting (Solid) - Nitrile gloves (double-gloving recommended) - Safety glasses with side shields - Laboratory coat - Work in a chemical fume hood or ventilated balance enclosure- Face shield in addition to safety glasses - Disposable sleeve covers
Solution Preparation - Nitrile gloves (double-gloving recommended) - Chemical splash goggles - Laboratory coat - Work in a chemical fume hood- Face shield - Chemical-resistant apron
Running Reactions - Nitrile gloves - Chemical splash goggles - Laboratory coat - All manipulations within a certified chemical fume hood- Consider using a closed system for reactions involving heating or pressure
Work-up and Purification (e.g., extraction, chromatography) - Nitrile gloves - Chemical splash goggles - Laboratory coat - All manipulations within a certified chemical fume hood- Face shield - Chemical-resistant apron
Handling Waste - Nitrile gloves - Chemical splash goggles - Laboratory coat- Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves

Step-by-Step Guide to Donning and Doffing PPE

The effectiveness of PPE is contingent on its correct use. Follow this sequence to minimize the risk of contamination:

Donning (Putting On):

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gowning: Put on a clean laboratory coat, ensuring it is fully buttoned.

  • Eye Protection: Don safety glasses or chemical splash goggles.

  • Gloves: Put on the first pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, put on the second pair over the first.

Doffing (Taking Off):

  • Outer Gloves (if applicable): Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the appropriate chemical waste container.

  • Gown: Unbutton the lab coat. Remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Eye Protection: Remove safety glasses or goggles from the back of your head.

  • Inner Gloves: Remove the inner pair of gloves, again without touching the outer surface.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational Plan: From Receipt to Disposal

A comprehensive safety plan extends beyond PPE. It encompasses the entire lifecycle of the chemical within the laboratory.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4].

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Spill Management:

  • In the event of a small spill, wear the appropriate PPE (as outlined in the "Enhanced Precautions" column of the table).

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan:

  • All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal[3][4][5]. Do not discharge into drains or the environment[3][6].

Visualizing the PPE Decision-Making Process

The following flowchart illustrates the logical progression for selecting the appropriate level of personal protective equipment.

PPE_Decision_Workflow start Start: Assess the Task task_type What is the nature of the task? start->task_type weighing Weighing/Aliquoting Solid task_type->weighing Solid Handling solution_prep Solution Preparation task_type->solution_prep Liquid Handling reaction Running Reaction/Work-up task_type->reaction Reaction/Purification waste Handling Waste task_type->waste Disposal ppe_weighing Minimum PPE: - Double Nitrile Gloves - Safety Glasses - Lab Coat - Fume Hood/Enclosure weighing->ppe_weighing ppe_solution Minimum PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Lab Coat - Fume Hood solution_prep->ppe_solution ppe_reaction Minimum PPE: - Nitrile Gloves - Chemical Splash Goggles - Lab Coat - Fume Hood reaction->ppe_reaction ppe_waste Minimum PPE: - Nitrile Gloves - Chemical Splash Goggles - Lab Coat waste->ppe_waste enhancement_check Large Quantity or High-Risk Procedure? ppe_weighing->enhancement_check ppe_solution->enhancement_check ppe_reaction->enhancement_check end Proceed with Task ppe_waste->end enhanced_ppe Enhanced PPE: - Face Shield - Chemical-Resistant Apron - Disposable Sleeve Covers enhancement_check->enhanced_ppe Yes enhancement_check->end No enhanced_ppe->end

Caption: PPE selection workflow for handling this compound.

Conclusion: A Culture of Safety

The responsible use of novel chemical entities like this compound is foundational to good scientific practice. By adhering to the principles and protocols outlined in this guide, researchers can mitigate risks and foster a laboratory environment where both scientific innovation and personal safety are held in the highest regard. Always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheet (SDS) for any chemical before commencing work.

References

  • Benchchem. Safe Disposal of 1-(2-Cyclohexylethyl)piperazine: A Procedural Guide.
  • Sigma-Aldrich. This compound.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Santa Cruz Biotechnology. Piperazine.
  • Novachem. Piperazine citrate.
  • Capot Chemical. MSDS of 7-(4-(4-(benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H).
  • Angene Chemical. Safety Data Sheet.
  • Chemos GmbH&Co.KG. Safety Data Sheet: quinoline.
  • pentachemicals. Quinoline - SAFETY DATA SHEET.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.